Product packaging for Methyl 3-(pyridin-2-ylamino)propanoate(Cat. No.:CAS No. 55364-85-7)

Methyl 3-(pyridin-2-ylamino)propanoate

Cat. No.: B381895
CAS No.: 55364-85-7
M. Wt: 180.2g/mol
InChI Key: CKZDJCJSSSCYFN-UHFFFAOYSA-N
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Description

Methyl 3-(pyridin-2-ylamino)propanoate is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B381895 Methyl 3-(pyridin-2-ylamino)propanoate CAS No. 55364-85-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(pyridin-2-ylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)5-7-11-8-4-2-3-6-10-8/h2-4,6H,5,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZDJCJSSSCYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20971162
Record name Methyl N-pyridin-2-yl-beta-alaninate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55780-69-3, 55364-85-7
Record name Methyl N-pyridin-2-yl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55364-85-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 3-(pyridin-2-ylamino)propanoate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-(pyridin-2-ylamino)propanoate

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, chemists, and professionals in drug development. It covers the compound's physicochemical properties, detailed synthesis protocols with mechanistic insights, principal applications, and essential safety and handling procedures. The guide emphasizes the causality behind experimental choices and provides actionable protocols for laboratory use, grounded in authoritative references.

Introduction and Core Identification

This compound is a heterocyclic organic compound that has garnered significant attention in medicinal and organic chemistry.[1] Its structure, featuring a pyridine ring linked to a β-alanine methyl ester moiety, makes it a valuable and versatile building block.[1] While its ethyl ester counterpart is a well-documented intermediate in the synthesis of the direct thrombin inhibitor Dabigatran etexilate, the methyl ester serves a similar foundational role in the synthesis of various pharmaceutical agents.[2][3]

The compound's prominence rose in the early 21st century with the increasing demand for novel anticoagulant therapies, where it serves as a crucial precursor.[1] This guide aims to consolidate the technical knowledge surrounding this compound, providing a reliable resource for its synthesis, characterization, and safe implementation in research and development workflows.

Compound Identification:

  • Chemical Name: this compound

  • CAS Number: 55364-85-7[4]

  • Synonyms: N-2-Pyridinyl-β-alanine methyl ester, Methyl N-(2-pyridyl)-β-alaninate[4]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data for this compound are summarized below. This information is crucial for predicting its behavior in various solvents and thermal conditions.

PropertyValueSource(s)
Molecular Formula C₉H₁₂N₂O₂[4]
Molecular Weight 180.20 g/mol
Appearance White to off-white solid[4]
Melting Point 48-50 °C[1]
Boiling Point 125 °C (at 0.2 mmHg); 325.2±22.0 °C (Predicted, 760 mmHg)[1][4]
Density 1.161±0.06 g/cm³ (Predicted)[4]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol[1]
pKa 5.99±0.10 (Predicted)[4]
InChI Key CKZDJCJSSSCYFN-UHFFFAOYSA-N
SMILES O=C(OC)CCNC1=NC=CC=C1

Synthesis and Mechanistic Rationale

The most effective and commonly cited method for synthesizing this compound is a trifluoromethanesulfonic acid-catalyzed Michael addition reaction.[1] This approach is favored for its efficiency and the high purity of the resulting product.

Synthesis Workflow Diagram

The diagram below illustrates the key stages of the synthesis and purification process.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_purification Purification Stage reagents 1. Reagent Combination (2-Aminopyridine, Methyl Acrylate, Anhydrous Ethanol) catalyst 2. Catalyst Addition (Trifluoromethanesulfonic Acid) reagents->catalyst reflux 3. Reflux Reaction (120-160°C, 16-20h, N2 atm) catalyst->reflux wash1 4. Primary Wash (Organic Solvent, e.g., Petroleum Ether) reflux->wash1 Crude Product concentrate 5. Solvent Removal (Concentration under reduced pressure) wash1->concentrate recrystallize 6. Recrystallization & Isolation (e.g., Petroleum Ether/Ethyl Acetate) concentrate->recrystallize final_product Final Product: This compound recrystallize->final_product Purified Product

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of the analogous ethyl ester.[1][2][5]

Materials and Reagents:

  • 2-Aminopyridine

  • Methyl Acrylate

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous Ethanol (Solvent)

  • Petroleum Ether (Washing/Recrystallization)

  • Ethyl Acetate (Recrystallization)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen line

Step-by-Step Procedure:

  • Reaction Setup: In a dry 500 mL round-bottom flask equipped with a magnetic stirrer and condenser, combine 2-aminopyridine (e.g., 50g) and anhydrous ethanol (e.g., 50 mL). Stir until the solid is mostly dissolved.

  • Addition of Michael Acceptor: To the stirring solution, add methyl acrylate (stoichiometric equivalent to 2-aminopyridine).

  • Catalyst Introduction: Slowly add trifluoromethanesulfonic acid (catalytic amount, e.g., 9 mL) dropwise to the mixture. An exothermic reaction may be observed.

    • Causality: Trifluoromethanesulfonic acid is a powerful Brønsted acid that protonates the nitrogen of the pyridine ring, activating it for nucleophilic attack. It is a highly effective catalyst for this type of Michael addition.[1]

  • Reaction under Inert Atmosphere: Fit the flask with a nitrogen inlet. Heat the mixture in an oil bath to a temperature between 120-160°C and maintain reflux for 16-20 hours.[1][2]

    • Causality: The nitrogen atmosphere prevents unwanted side reactions and oxidation at high temperatures. The extended reflux period is necessary to drive the reaction to completion.

  • Initial Purification (Washing): After the reaction is complete, cool the mixture to 35-40°C. Wash the reaction liquid with an organic solvent like petroleum ether to remove nonpolar impurities.[2][5]

  • Concentration: Concentrate the washed reaction mixture under reduced pressure to remove the ethanol solvent and any remaining volatile components.[2][5]

  • Final Purification (Recrystallization): Wash the concentrated residue with a mixture of petroleum ether and ethyl acetate (e.g., a volume ratio of 5:1 to 10:1). Recrystallize the solid product from this solvent system.[2][5]

  • Isolation: Isolate the resulting white, crystalline product by suction filtration and dry under a vacuum.

Applications in Research and Drug Development

The primary significance of this compound lies in its role as a synthetic intermediate.[1]

  • Pharmaceutical Synthesis: The compound is a critical precursor for synthesizing more complex molecules, particularly in the development of anticoagulant therapies.[1] Its structure is a key component of molecules designed to inhibit thrombin, an essential enzyme in the blood coagulation cascade.[1]

  • Medicinal Chemistry: The pyridine ring and the ester group provide two distinct points for chemical modification. This allows medicinal chemists to use it as a scaffold to generate libraries of related compounds for structure-activity relationship (SAR) studies. Pyridine derivatives are prevalent in drugs targeting the nervous system and inflammatory conditions.[1]

  • Organic Synthesis: Beyond its pharmaceutical applications, the compound is a useful building block in general organic synthesis. The secondary amine and ester functionalities can participate in a wide range of chemical transformations.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as causing serious eye damage.[4]

Hazard Identification
Hazard ClassGHS PictogramSignal WordHazard Statement
Serious Eye DamageGHS05 (Corrosion)Danger H318: Causes serious eye damage.

Sources:[4]

Recommended Safety Protocols
  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields (conforming to EN166 or NIOSH standards), a lab coat, and chemical-resistant gloves (inspect before use).[6][7]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[6][8]

  • Handling Procedures: Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[8] Use proper glove removal techniques to prevent skin contact.[6]

  • First Aid Measures:

    • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or physician.[4][6]

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation occurs.[6]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • Spill and Disposal: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[6] Dispose of the material through a licensed professional waste disposal service in accordance with local regulations.[7]

Storage

Store the compound in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed and protect it from light.[4] Recommended storage temperature is between 2-8°C.[4][7]

References

  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET - Ethyl 3-(pyridin-2-ylamino)propanoate.
  • Angene Chemical. (2024, April 7). Safety Data Sheet - Ethyl 3-(pyridin-2-ylamino)propanoate.
  • Chemsrc. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate | CAS#:103041-38-9.
  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. (n.d.). CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • Wen, G.-J., Wang, M.-X., & Gu, L.-S. (2017). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. IUCrData, 2, x161941.
  • Pharmaffiliates. (n.d.). CAS No : 103041-38-9 | Product Name : Ethyl 3-(Pyridin-2-ylamino)propanoate.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

Sources

Methyl 3-(pyridin-2-ylamino)propanoate structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-(pyridin-2-ylamino)propanoate: Structure, Synthesis, and Characterization

Introduction

This compound is a heterocyclic organic compound featuring a pyridine core linked to a methyl propanoate moiety via a secondary amine. Its chemical structure makes it a valuable and versatile building block in the field of organic synthesis and medicinal chemistry. This compound has garnered significant attention primarily as a key intermediate in the synthesis of various pharmaceuticals, most notably direct thrombin inhibitors.[1][2][] Its utility stems from the combination of a modifiable pyridine ring, which can engage in various biological interactions, and a flexible β-amino ester chain that serves as a scaffold for constructing more complex molecular architectures. This guide provides a comprehensive overview of its structure, physicochemical properties, a detailed synthesis protocol, and the analytical techniques used for its structural elucidation.

Chemical Structure and Physicochemical Properties

The structure of this compound is defined by a 2-aminopyridine core where the amino group is alkylated by a methyl propanoate chain at the β-position. This arrangement classifies it as an N-aryl-β-alanine ester.

Structural Identifiers:

  • SMILES: O=C(OC)CCNC1=NC=CC=C1

  • InChI: 1S/C9H12N2O2/c1-13-9(12)5-7-11-8-4-2-3-6-10-8/h2-4,6H,5,7H2,1H3,(H,10,11)

  • InChI Key: CKZDJCJSSSCYFN-UHFFFAOYSA-N

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 55364-85-7[4][5]
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance White to off-white solid[4]
Melting Point 48-50 °C[1]
Boiling Point 125 °C at 0.2 mmHg[1][2]
Density ~1.161 g/cm³ (Predicted)[4]
Solubility Soluble in DMSO and methanol[1]

Synthesis Protocol: Aza-Michael Addition

The most prevalent and efficient method for synthesizing this compound is the aza-Michael addition of 2-aminopyridine to methyl acrylate. The nitrogen atom of 2-aminopyridine acts as the nucleophile, attacking the electron-deficient β-carbon of the acrylate ester. This reaction is typically catalyzed by a strong acid to activate the electrophile and enhance the reaction rate. Trifluoromethanesulfonic acid has been demonstrated to be a particularly effective catalyst for this transformation.[1][2][6][7]

Expertise-Driven Rationale
  • Choice of Catalyst: While the reaction can proceed without a catalyst at high temperatures, the yields are often lower and reaction times longer.[8] A strong Brønsted acid like trifluoromethanesulfonic acid protonates the carbonyl oxygen of the methyl acrylate. This protonation increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the relatively weak nucleophile, 2-aminopyridine.

  • Anhydrous Conditions: The use of anhydrous solvents, such as absolute ethanol, is critical. The presence of water could lead to competing side reactions, including the hydrolysis of the methyl ester to the corresponding carboxylic acid or hydration of the acrylate double bond.

  • Inert Atmosphere: Performing the reaction under a nitrogen atmosphere prevents the oxidation of the starting materials and intermediates, particularly at the elevated temperatures required for the reaction, ensuring a cleaner product profile and higher yield.[6][7]

Detailed Step-by-Step Methodology
  • Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (e.g., 1.0 equivalent).

  • Solvent Addition: Add anhydrous ethanol as the solvent. The volume should be sufficient to dissolve the 2-aminopyridine (e.g., 1-2 mL per gram of 2-aminopyridine).[6][7] Stir the mixture until the solid is mostly dissolved.

  • Reactant Addition: To the stirring solution, add methyl acrylate (e.g., 1.1 to 1.5 equivalents) dropwise.

  • Catalyst Addition: Slowly and carefully add trifluoromethanesulfonic acid (e.g., 0.05 to 0.10 equivalents) to the reaction mixture. An exothermic reaction may be observed.[6][7]

  • Reaction: Under a nitrogen atmosphere, heat the mixture in an oil bath to reflux at a controlled temperature between 120-160 °C.[6][7]

  • Monitoring: Allow the reaction to proceed for 16-20 hours.[6][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Purification:

    • Wash the crude reaction solution with petroleum ether to remove unreacted starting materials.[2][6]

    • Concentrate the solution under reduced pressure to remove the ethanol.

    • The resulting residue is then recrystallized from a mixture of petroleum ether and ethyl acetate (e.g., a volume ratio of 8:1 to 5:1) to yield the final product as white, flaky crystals.[2][6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_process Reaction & Purification r1 2-Aminopyridine flask Round-Bottom Flask (N2 Atmosphere) r1->flask r2 Methyl Acrylate r2->flask solv Anhydrous Ethanol solv->flask cat Trifluoromethanesulfonic Acid cat->flask reaction Reflux at 120-160°C (16-20 hours) flask->reaction Heat workup Cool & Wash (Petroleum Ether) reaction->workup concentrate Concentrate (Reduced Pressure) workup->concentrate recrystallize Recrystallize (Petroleum Ether/Ethyl Acetate) concentrate->recrystallize product This compound (White Solid) recrystallize->product

Caption: A workflow diagram illustrating the synthesis of this compound.

Structural Elucidation by Spectroscopic Analysis

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry are detailed below.

TechniqueExpected Data
¹H NMR δ ~8.0-8.1 (d, 1H, Py-H6), δ ~7.4-7.5 (t, 1H, Py-H4), δ ~6.6-6.7 (d, 1H, Py-H3), δ ~6.5-6.6 (t, 1H, Py-H5), δ ~5.0-6.0 (br s, 1H, NH), δ 3.67 (s, 3H, OCH₃), δ 3.60 (t, 2H, CH₂-N), δ 2.65 (t, 2H, CH₂-C=O)
¹³C NMR δ ~172.5 (C=O), δ ~158.0 (Py C2), δ ~148.0 (Py C6), δ ~137.5 (Py C4), δ ~112.5 (Py C5), δ ~107.0 (Py C3), δ ~51.5 (OCH₃), δ ~38.0 (CH₂-N), δ ~33.0 (CH₂-C=O)
IR (cm⁻¹) ~3380 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1735 (C=O ester stretch), ~1610, 1580 (C=N, C=C ring stretch), ~1240 (C-O stretch)
Mass Spec (EI) Molecular Ion (M⁺): m/z 180. Key Fragments: m/z 149 ([M-OCH₃]⁺), m/z 121 ([M-COOCH₃]⁺), m/z 94 (Aminopyridine fragment)

Note: Predicted NMR chemical shifts (in ppm) are relative to TMS. The exact values can vary based on the solvent and instrument used.

Significance in Medicinal Chemistry and Drug Development

The primary application of this compound is as a crucial intermediate in pharmaceutical manufacturing.[1][9]

  • Dabigatran Etexilate Synthesis: It is a well-documented precursor for the synthesis of Dabigatran etexilate, an oral anticoagulant that functions as a direct thrombin inhibitor.[2][6][7] The synthesis involves further chemical transformations of the propanoate structure to build the final complex drug molecule.

  • Bioactive Scaffold: The N-aryl-β-alanine substructure is a common motif in medicinal chemistry. The pyridine ring can serve as a hydrogen bond acceptor and participate in π-stacking interactions with biological targets. The secondary amine provides a point for further functionalization, and the ester can act as a prodrug element, improving the pharmacokinetic properties of a potential drug.[1]

Role as a Pharmaceutical Building Block

Drug_Development start Methyl 3-(pyridin-2-ylamino)propanoate intermediate Further Synthetic Transformations start->intermediate Key Intermediate final Complex API (e.g., Dabigatran Etexilate) intermediate->final Multi-step Synthesis

Caption: Conceptual role of the title compound as a key starting material in drug synthesis.

Safety and Handling

While comprehensive toxicity data is not widely published, this compound should be handled with standard laboratory precautions.

  • GHS Classification: It is classified with GHS05, indicating it can cause serious eye damage.

  • Hazard Statements: H318 (Causes serious eye damage).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • General Handling: As with any fine chemical, it should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

Conclusion

This compound is more than a simple organic molecule; it is a testament to the power of strategic molecular design in modern chemistry. Its structure, elegantly combining a pyridine heterocycle with a β-amino ester side chain, makes it an indispensable tool for synthetic chemists. The robust and scalable synthesis via a catalyzed aza-Michael addition allows for its ready availability. A thorough understanding of its spectroscopic signature is paramount for quality control and for researchers who utilize it in multi-step synthetic pathways. Its established role as a precursor to life-saving anticoagulants underscores its significance, solidifying its position as a high-value intermediate in the landscape of pharmaceutical development.

References

  • Buy this compound | 55364-85-7 - Smolecule. (n.d.).
  • This compound | 55364-85-7 - ChemicalBook. (n.d.).
  • This compound 55364-85-7 - Sigma-Aldrich. (n.d.).
  • Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 - ChemicalBook. (n.d.).
  • This compound | 55364-85-7 - ChemicalBook. (n.d.).
  • Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 | FE22989 - Biosynth. (n.d.).
  • 3-(Pyridin-2-ylamino)propanoate (CAS NO : 103041-38-9) - Scimplify. (n.d.).
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents. (n.d.).
  • WO 2013/150545 A2 - Googleapis.com. (2013, October 10).
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap. (n.d.).
  • CAS 103041-38-9 Ethyl 3-(pyridin-2-ylamino)propanoate - Natural Products / BOC Sciences. (n.d.).

Sources

An In-depth Technical Guide to Methyl 3-(pyridin-2-ylamino)propanoate: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(pyridin-2-ylamino)propanoate (CAS No. 55364-85-7), a pivotal chemical intermediate in contemporary pharmaceutical development. This document details the compound's fundamental physicochemical properties, outlines a robust and efficient synthesis protocol, and explores its critical role in the synthesis of advanced therapeutic agents, particularly direct thrombin inhibitors. Furthermore, this guide presents a thorough discussion of the analytical techniques required for the structural elucidation and quality control of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Safety protocols and handling guidelines are also provided to ensure its responsible use in a research and development setting. This paper is intended to serve as an essential resource for researchers, medicinal chemists, and professionals in the field of drug development.

Core Molecular and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine ring linked to a methyl propanoate moiety via an amino bridge.[1] This unique structural arrangement makes it a valuable building block in organic synthesis.[1] Its identity is unequivocally established by its CAS registry number: 55364-85-7.[1]

A frequent point of confusion in the literature is the misattribution of the molecular formula and weight of the corresponding ethyl ester to the methyl ester. This guide confirms the correct properties for this compound.

PropertyValueSource(s)
CAS Number 55364-85-7[1][2][3]
Molecular Formula C₉H₁₂N₂O₂[2][3][4]
Molecular Weight 180.20 g/mol [2][4]
IUPAC Name This compound[1]
Synonyms N-2-Pyridinyl-β-alanine methyl ester, Methyl 3-[(pyridin-2-yl)amino]propanoate[1][5]
Appearance Solid, White to off-white[2][5]
Form Solid[2][5]
Storage Temperature 2-8°C, protected from light[4][5]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through a trifluoromethanesulfonic acid-catalyzed reaction between 2-aminopyridine and methyl acrylate.[1] This method is favored for its efficiency and scalability. The causality behind this experimental choice lies in the ability of the strong acid catalyst to activate the acrylate system, facilitating the nucleophilic attack by the amino group of the pyridine.

Experimental Protocol: Trifluoromethanesulfonic Acid-Mediated Synthesis

Reagents and Materials:

  • 2-Aminopyridine

  • Methyl Acrylate

  • Trifluoromethanesulfonic acid (catalyst)

  • Anhydrous ethanol (solvent)

  • Round-bottom flask

  • Nitrogen source

  • Heating mantle

  • Apparatus for recrystallization and washing

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 2-aminopyridine and methyl acrylate in anhydrous ethanol. The ethanol serves as a polar protic solvent that is relatively inert under the reaction conditions.

  • Catalyst Addition: Under a nitrogen atmosphere to prevent side reactions with atmospheric moisture and oxygen, slowly add a catalytic amount of trifluoromethanesulfonic acid to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 120-160°C. The reaction is typically allowed to proceed for 16 to 20 hours under nitrogen protection.[1] This extended heating period is necessary to drive the reaction to completion.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then subjected to washing with appropriate organic solvents to remove unreacted starting materials and the catalyst.

  • Final Purification: The washed product is then purified by recrystallization to yield pure this compound as a white to off-white solid.[1]

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_catalyst Catalyst cluster_process Reaction & Purification cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Reaction Heating (120-160°C) 16-20 hours Under Nitrogen 2-Aminopyridine->Reaction Methyl Acrylate Methyl Acrylate Methyl Acrylate->Reaction Anhydrous Ethanol Anhydrous Ethanol Anhydrous Ethanol->Reaction Trifluoromethanesulfonic Acid Trifluoromethanesulfonic Acid Trifluoromethanesulfonic Acid->Reaction Washing Washing Reaction->Washing Cooling & Work-up Recrystallization Recrystallization Washing->Recrystallization Pure Product This compound Recrystallization->Pure Product

Caption: Trifluoromethanesulfonic acid-mediated synthesis workflow.

Application in Pharmaceutical Drug Development

This compound is a compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of pharmaceuticals.[1] Its most notable application is in the production of direct thrombin inhibitors, which are a class of anticoagulant medications used to prevent and treat blood clots.[1]

The ethyl ester analog, Ethyl 3-(pyridin-2-ylamino)propanoate, is a well-documented intermediate in the synthesis of Dabigatran etexilate, a widely used oral anticoagulant.[6][][8] Given the structural similarity, this compound serves a similar and equally crucial role as a precursor in related synthetic pathways. The pyridine and amino acid-like moieties within its structure are common pharmacophores found in many bioactive molecules.[1]

DrugDevelopment cluster_starting Starting Material cluster_synthesis Multi-Step Synthesis cluster_final Therapeutic Agent Start This compound Steps Further Chemical Modifications Start->Steps Key Intermediate End Direct Thrombin Inhibitor (e.g., Dabigatran precursor) Steps->End Final Product Synthesis

Caption: Role as a key intermediate in drug synthesis.

Analytical Characterization: A Self-Validating System

Accurate characterization of this compound is essential for its use in research and development. The following protocols for spectroscopic analysis provide a self-validating system to confirm the identity and purity of the compound. While some vendors do not provide analytical data for this specific compound, the expected spectral features can be reliably predicted from its structure.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Expected ¹H NMR Spectrum:

  • Aromatic Protons (Pyridine Ring): Multiple signals in the range of δ 6.5-8.2 ppm.

  • NH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Methylene Protons (-CH₂-CH₂-): Two triplets, one for the CH₂ adjacent to the nitrogen and another for the CH₂ adjacent to the carbonyl group.

  • Methyl Protons (-OCH₃): A sharp singlet around δ 3.6-3.7 ppm.

Expected ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): A signal in the range of δ 170-175 ppm.

  • Aromatic Carbons (Pyridine Ring): Multiple signals in the range of δ 100-160 ppm.

  • Methylene Carbons (-CH₂-CH₂-): Two signals in the aliphatic region.

  • Methyl Carbon (-OCH₃): A signal around δ 51-52 ppm.

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: Prepare a KBr pellet or obtain the spectrum from a thin film of the solid compound.

  • Analysis: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

  • N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Multiple bands in the range of 2850-3100 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹.[10][11]

  • C=N and C=C Stretch (Pyridine Ring): Absorption bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Ester): An absorption band in the 1170-1200 cm⁻¹ region.[10][11]

Mass Spectrometry (MS)

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Analyze using Electrospray Ionization (ESI) or another soft ionization technique.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z 181.21. The base peak will depend on the fragmentation pattern, but a characteristic fragment would be the loss of the methoxy group.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety procedures.

GHS Hazard Information:

  • Pictogram: GHS05 (Corrosion)[2]

  • Signal Word: Danger[2]

  • Hazard Statement: H318 - Causes serious eye damage.[2][5]

Precautionary Measures:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.[4][12]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed and protected from light. Recommended storage temperature is 2-8°C.[4][5]

Conclusion

This compound is a well-defined chemical entity with significant value in the field of medicinal chemistry and drug development. Its role as a key intermediate for the synthesis of thrombin inhibitors underscores its importance. This guide has provided a comprehensive and technically sound overview of its properties, a detailed synthesis protocol, its principal applications, and the necessary analytical and safety procedures for its effective and safe utilization in a research setting. Adherence to the protocols and safety guidelines outlined herein will enable researchers to confidently work with this important compound.

References

  • Pharmaffiliates.CAS No : 55364-85-7 | Product Name : Methyl 3-(pyridin-2-ylamino)
  • Angene Chemical.Safety Data Sheet: Ethyl 3-(pyridin-2-ylamino)
  • Google Patents.Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Human Metabolome Database.1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).[Link]
  • Doc Brown's Chemistry.
  • Doc Brown's Chemistry.
  • ResearchGate.
  • NIST WebBook.Pyridine, 3-methyl-.[Link]
  • PubChem.Ethyl 3-(pyridin-2-yl)
  • BioCrick.Ethyl 3-(pyridin-2-ylamino)
  • mzCloud.

Sources

Methyl 3-(pyridin-2-ylamino)propanoate solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-(pyridin-2-ylamino)propanoate

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of this compound (CAS No. 55364-85-7), a key chemical intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from synthesis and purification to formulation and bioavailability—this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore the core physicochemical properties of the compound, analyze the structural features governing its solubility, and present detailed protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the solubility of this versatile molecule.

Part 1: Compound Overview: Identity and Physicochemical Landscape

A thorough understanding of a compound's fundamental properties is the bedrock of any solubility investigation. These parameters predict its behavior and inform the design of rational experimental protocols.

Chemical Identity

This compound is an organic compound featuring a pyridine ring linked via a secondary amine to a methyl propanoate chain.[1] This structure imparts a unique combination of aromaticity, basicity, and polarity.

  • IUPAC Name: this compound

  • Synonyms: N-2-Pyridinyl-β-alanine methyl ester, Methyl 3-[(pyridin-2-yl)amino]propanoate[1]

  • CAS Number: 55364-85-7[1][2]

  • Molecular Formula: C₉H₁₂N₂O₂

  • Molecular Weight: 180.20 g/mol

  • Appearance: White to off-white solid[2]

Core Physicochemical Properties

The following table summarizes the key physical constants that influence the compound's dissolution behavior.

PropertyValueSource(s)
Melting Point 48-50 °C[1]
Boiling Point 125 °C @ 0.2 mmHg[1]
Density (Predicted) 1.131 - 1.161 g/cm³[1][2]
pKa (Predicted) 5.99 ± 0.10[2]

The predicted pKa is particularly noteworthy. A value of approximately 6.0 suggests that the pyridinyl nitrogen acts as a weak base. This is the single most important predictor of its aqueous solubility, indicating that solubility will be highly dependent on pH.[3][4]

Significance in Pharmaceutical Development

While this guide focuses on the methyl ester, the closely related ethyl ester, ethyl 3-(pyridin-2-ylamino)propanoate, is a well-documented intermediate in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor used as an oral anticoagulant.[5][6] The principles governing the solubility of the methyl ester are directly applicable and crucial for process chemistry, including reaction work-up, crystallization, and purification, where controlling solubility is paramount for achieving high yield and purity.[5]

Part 2: The Theoretical Framework of Solubility

Solubility is not a random phenomenon; it is governed by the interplay of intermolecular forces between the solute and the solvent. Understanding the molecular structure provides a predictive framework for its behavior.

Molecular Structure and Polarity: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility science.[7] this compound is an amphiphilic molecule, containing both polar and non-polar regions:

  • Polar Moieties: The pyridine nitrogen, the secondary amine, and the ester carbonyl group are capable of forming hydrogen bonds and dipole-dipole interactions. These groups favor dissolution in polar solvents (e.g., water, methanol, ethanol).

  • Non-Polar Moieties: The aromatic pyridine ring and the ethylene backbone contribute non-polar character, favoring interactions with non-polar solvents through van der Waals forces.

This dual nature explains its reported solubility in polar organic solvents like methanol and DMSO.[1] It also suggests that co-solvent systems, which modify the overall polarity of the solvent, could be an effective strategy for enhancing solubility.[3]

pH-Dependent Solubility: The Role of Ionization

For ionizable compounds, pH is the most powerful lever to modify aqueous solubility.[8] Given its predicted pKa of ~6.0, this compound will exist primarily in its neutral, less soluble form in neutral or basic aqueous solutions (pH > pKa). In acidic solutions (pH < pKa), the pyridine nitrogen becomes protonated, forming a cationic salt. This ionized form is significantly more polar and, therefore, exhibits substantially higher aqueous solubility.[4]

This equilibrium is the key to controlling its solubility in aqueous media.

G cluster_0 Aqueous Solution Neutral R-NH-Py (Neutral) Low Aqueous Solubility Protonated R-NH-PyH+ (Protonated Salt) High Aqueous Solubility Neutral->Protonated  pH < pKa (Acidic) Protonated->Neutral  pH > pKa (Basic) H_ion + H+ OH_ion - H+

Caption: pH-dependent equilibrium of the compound in water.

The Influence of the Solid State

The physical form of the solid material significantly impacts its solubility.[9]

  • Particle Size: Decreasing the particle size increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate.[8][10]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[10] Different polymorphs can have different crystal lattice energies, leading to variations in their melting points and thermodynamic solubilities. An amorphous (non-crystalline) form is typically the most soluble, as no energy is required to break a crystal lattice.[9]

Part 3: Experimental Determination of Solubility

Theoretical prediction must be validated by empirical measurement. The following protocols provide a systematic approach to characterizing the solubility profile of this compound.

Workflow for Preliminary Solubility Assessment

A qualitative assessment is a rapid and resource-efficient first step to classify the compound and guide further quantitative studies.[11] This workflow systematically tests the compound's solubility in a sequence of solvents to infer its acidic or basic character.[12][13]

G Start Start: ~25 mg of Compound Add_Water Add 0.75 mL Water Vigorously Shake Start->Add_Water Check_Water_Sol Soluble in Water? Add_Water->Check_Water_Sol Test_pH Test with pH Paper pH < 7 -> Acidic (Sa) pH > 7 -> Basic (Sb) Check_Water_Sol->Test_pH Yes Add_NaOH Add 0.75 mL 5% NaOH Check_Water_Sol->Add_NaOH No End End Test_pH->End Check_NaOH_Sol Soluble in NaOH? Add_NaOH->Check_NaOH_Sol Add_HCl Add 0.75 mL 5% HCl Check_NaOH_Sol->Add_HCl No Weak_Acid Result: Weak Acid (Class Aw) Check_NaOH_Sol->Weak_Acid Yes Check_HCl_Sol Soluble in HCl? Add_HCl->Check_HCl_Sol Base Result: Base (Class B) Check_HCl_Sol->Base Yes Neutral Result: Neutral Compound Check_HCl_Sol->Neutral No Weak_Acid->End Base->End Neutral->End

Caption: Decision workflow for qualitative solubility analysis.

Protocol: Qualitative Solubility Test [11][13]

  • Water Solubility: Add ~25 mg of the compound to a test tube. Add 0.75 mL of deionized water in three 0.25 mL portions, shaking vigorously after each addition. If the compound dissolves completely, it is water-soluble.

  • pH of Aqueous Solution: If water-soluble, test the solution with litmus or pH paper. Based on its pKa, a slightly basic pH would be expected.[12]

  • Base Solubility (5% NaOH): If insoluble in water, add 0.75 mL of 5% NaOH solution to a fresh sample. Shake vigorously. Lack of solubility is expected for a basic compound.

  • Acid Solubility (5% HCl): If insoluble in water, add 0.75 mL of 5% HCl solution to a fresh sample. Shake vigorously. The compound is expected to be soluble in dilute acid, confirming its basic nature.

Quantitative Analysis: The Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[7] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume of the test solvent (e.g., 1-2 mL) in a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient period to reach equilibrium. Causality Note: For crystalline solids, 24-48 hours is a typical starting point, but equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a known aliquot of the supernatant, ensuring no solid particles are transferred. Immediately dilute the aliquot with a suitable solvent (in which the compound is freely soluble) to prevent precipitation.

  • Analysis: Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the original solubility in mg/mL or mol/L by accounting for the dilution factor.

Part 4: Practical Considerations and Data Interpretation

Solvent Selection and Data Presentation

Solubility should be determined in a range of pharmaceutically relevant solvents. The data should be compiled into a clear, concise format for easy comparison.

Table: Template for Reporting Experimental Solubility Data

Solvent SystempHTemperature (°C)Solubility (mg/mL)Method UsedNotes
Deionized Water~7.525Shake-Flask
pH 2.0 Buffer (HCl)2.025Shake-Flask
pH 7.4 Buffer (PBS)7.425Shake-Flask
MethanolN/A25Shake-FlaskSoluble[1]
DMSON/A25Shake-FlaskSoluble[1]
EthanolN/A25Shake-Flask
Troubleshooting and Advanced Considerations
  • Supersaturation: Be aware of the potential for forming a metastable supersaturated solution, which can give erroneously high solubility values. The shake-flask method, by starting with solid material, is designed to find the true thermodynamic solubility.

  • Compound Stability: In highly acidic or basic media, or over long equilibration times, the ester functionality could be susceptible to hydrolysis. It is crucial to confirm compound integrity post-experiment, for example, by checking the purity of the dissolved analyte via HPLC.

  • Kinetic vs. Thermodynamic Solubility: This guide focuses on thermodynamic solubility. Kinetic solubility, often measured in high-throughput screens, involves dissolving a DMSO stock solution in an aqueous buffer and observing precipitation. Kinetic solubility is often higher but less stable. It is critical to specify which type of solubility is being reported.

Conclusion

This compound is a weakly basic compound whose aqueous solubility is fundamentally governed by pH. Its amphiphilic nature suggests solubility in a range of polar organic solvents. A systematic approach, beginning with qualitative tests and progressing to the definitive shake-flask method, is essential for accurately characterizing its solubility profile. The protocols and theoretical framework provided in this guide offer a robust foundation for researchers to generate reliable solubility data, enabling informed decisions in process development, formulation, and the broader context of pharmaceutical sciences.

References

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
  • SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
  • Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]
  • Pharmlabs. Factors Influencing the Solubility of Drugs. [Link]
  • International Journal of Novel Research and Development (IJNRD). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]
  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Scribd.
  • ResearchGate. (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)
  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Googleapis. WO 2013/150545 A2.
  • Reign Pharma Pvt. Ltd. Ethyl 3-(pyridin-2-ylamino)
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)

Sources

A Comprehensive Safety and Handling Guide for Methyl 3-(pyridin-2-ylamino)propanoate (CAS: 55364-85-7)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety, handling, and emergency protocols for Methyl 3-(pyridin-2-ylamino)propanoate. As a specialized chemical intermediate, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights grounded in established chemical safety principles.

Section 1: Chemical Identity and Physical Properties

This compound is a solid organic compound.[1] Its fundamental properties are crucial for designing appropriate handling and storage protocols. While extensive experimental data is not publicly available for all parameters, predicted values based on its structure provide a necessary baseline for risk assessment.

PropertyValueSource(s)
CAS Number 55364-85-7[2][3]
Molecular Formula C9H12N2O2[2][3][4]
Molecular Weight 180.20 g/mol
Appearance White to off-white solid[1][3]
Storage Temperature 2-8°C, sealed, dry, and protected from light[1][2][3]
Boiling Point (Predicted) 325.2 ± 22.0 °C[1][3]
Density (Predicted) 1.161 ± 0.06 g/cm3 [1][3]
pKa (Predicted) 5.99 ± 0.10[1][3]

Section 2: In-Depth Hazard Analysis and Risk Mitigation

The Globally Harmonized System (GHS) classification for this compound identifies a significant and specific primary hazard: severe eye damage. This necessitates a focused and stringent approach to eye protection that exceeds standard laboratory practice.

GHS Classification:

  • Pictogram: GHS05 (Corrosion)[3]

  • Signal Word: Danger [3][5]

  • Hazard Statement: H318 - Causes serious eye damage. [3][5]

Expert Insight: The Causality Behind the H318 Classification

The H318 classification is more severe than "causes serious eye irritation" (H319). It indicates a risk of irreversible or slowly reversible damage to eye tissue upon contact. The chemical's properties are such that it can cause significant injury, potentially leading to impaired vision. This is the single most critical piece of safety information and must be the primary driver of all handling protocols.

The Challenge of Data Gaps: A critical aspect of the risk assessment for this compound is the absence of comprehensive toxicological data for other endpoints, such as acute toxicity, skin sensitization, mutagenicity, or carcinogenicity.[5] In research and development settings, this is common. The correct scientific approach is to apply the precautionary principle : assume the substance may present additional, uncharacterized hazards. Therefore, handling protocols should be designed to minimize all potential routes of exposure (inhalation, skin contact, ingestion), not just the identified eye hazard.

Section 3: Safe Handling and Personal Protective Equipment (PPE) Protocol

A multi-layered approach, beginning with engineering controls and supplemented by rigorous PPE use, is essential for mitigating exposure risks.

Engineering Controls: The First Line of Defense Given that this compound is a solid, there is a potential for dust generation during weighing and transfer.[1]

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, spatulating, and preparing solutions, must be performed inside a certified chemical fume hood. This prevents the inhalation of airborne particulates and contains any minor spills.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe ambient environment.

Personal Protective Equipment (PPE) Selection Workflow The selection of PPE is not a static checklist but a dynamic process based on the specific experimental task. The following workflow illustrates the decision-making process for ensuring adequate protection.

PPE_Workflow cluster_assessment Task Assessment cluster_controls Controls & PPE start Start: Handling This compound weighing Weighing or Transferring Solid? start->weighing fume_hood MANDATORY: Work in Chemical Fume Hood weighing->fume_hood Yes (Dust Risk) weighing->fume_hood No (Solution Handling) eye_protection CRITICAL (H318 Hazard): Chemical Safety Goggles (ANSI Z87.1 / EN166) + Face Shield fume_hood->eye_protection gloves Hand Protection: Nitrile Gloves (Inspect before use) eye_protection->gloves lab_coat Body Protection: Laboratory Coat (Closed) gloves->lab_coat Emergency_Protocol cluster_actions First Aid Actions exposure Exposure Event Occurs route Identify Exposure Route exposure->route eye EYE CONTACT IMMEDIATELY flush with water for at least 15 mins at eyewash station. Remove contact lenses if possible. DO NOT interrupt rinsing. route->eye Eyes skin SKIN CONTACT Take off contaminated clothing. Wash with soap and plenty of water. route->skin Skin inhalation INHALATION Move person to fresh air. If breathing is difficult, give oxygen. route->inhalation Inhalation ingestion INGESTION Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. route->ingestion Ingestion medical Seek Immediate Medical Attention. Bring SDS with victim. eye->medical skin->medical inhalation->medical ingestion->medical

Caption: Decision tree for emergency first aid response.

Detailed First Aid Measures:

  • Eye Contact: This is the most critical emergency. Immediately lead the affected person to an eyewash station and begin flushing the eyes with a gentle, continuous stream of water. [5]Hold the eyelids open to ensure water reaches all surfaces. Continue rinsing for at least 15 minutes. [5]Remove contact lenses if present and easy to do so. [5]Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Remove all contaminated clothing immediately. [5]Wash the affected area thoroughly with soap and plenty of water. [5]Consult a physician if irritation develops.

  • Inhalation: Move the individual to fresh air. [5]If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. [5]Seek immediate medical attention.

  • Ingestion: Rinse the mouth thoroughly with water. [5]Do not induce vomiting. [5]Never give anything by mouth to an unconscious person. [5]Call a physician or poison control center immediately. [5] Spill Response Protocol (Small Laboratory Spill):

  • Evacuate and Alert: Alert personnel in the immediate area. Evacuate if the spill is large or if dust is airborne.

  • Protect: Don appropriate PPE, including respiratory protection if dust is present, chemical goggles, a face shield, and gloves.

  • Contain: Prevent the spill from spreading. Do not use water to clean up the dry material as this may create a hazardous solution.

  • Clean-Up: Carefully sweep or scoop the solid material into a suitable, labeled container for hazardous waste. Avoid actions that create dust.

  • Decontaminate: Wipe the spill area with a damp cloth and dispose of all contaminated materials (gloves, cloths, etc.) as hazardous waste.

Section 6: Disposal Considerations

All waste materials contaminated with this compound must be handled as hazardous chemical waste.

  • Product: Dispose of unused or waste product through a licensed professional waste disposal service.

  • Packaging: Contaminated containers should be triple-rinsed (if appropriate) and disposed of as hazardous waste. Do not reuse containers.

  • Compliance: Adhere strictly to all local, state, and federal environmental regulations for chemical waste disposal.

References

  • This compound - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/sds/CB7461767_EN.htm
  • This compound. Santa Cruz Biotechnology. URL: https://www.scbt.
  • This compound | 55364-85-7. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7461767.htm
  • This compound 55364-85-7. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/eme00312
  • This compound | 55364-85-7 (different view). ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7461767.htm
  • Material Safety Data Sheet - Ethyl 3-(pyridin-2-ylamino)propanoate. 3A Senrise. URL: https://www.3asenrise.com/msds/B040270.pdf
  • Safety Data Sheet - Ethyl 3-(pyridin-2-ylamino)propanoate. Angene Chemical. URL: https://www.angenechemical.com/msds/103041-38-9.pdf
  • SAFETY DATA SHEET - Ethyl 3-(pyridin-2-ylamino)propanoate. Acros PharmaTech Limited. URL: https://www.
  • CAS No : 55364-85-7 | Product Name : this compound. Pharmaffiliates. URL: https://www.

Sources

An In-depth Technical Guide to the Biological Significance of Methyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From a Synthetic Intermediate to a Biologically Relevant Scaffold

In the landscape of modern drug discovery, the journey of a molecule from a mere synthetic intermediate to a compound of significant biological interest is a testament to the intricate dance of chemistry and pharmacology. Methyl 3-(pyridin-2-ylamino)propanoate, a seemingly unassuming heterocyclic compound, finds itself at a crucial intersection of this journey. While not a therapeutic agent in its own right, its fundamental role as a key building block in the synthesis of the direct thrombin inhibitor, dabigatran etexilate, elevates its importance for researchers, scientists, and drug development professionals.[1][2] This guide aims to provide an in-depth technical exploration of this compound, not as an endpoint, but as a critical component in the development of life-saving anticoagulant therapies. We will delve into its synthesis, its implicit biological activity as a precursor to a potent thrombin inhibitor, and the experimental methodologies required to probe its pharmacological profile.

The Chemical Identity and Synthesis of a Key Precursor

This compound, with the CAS number 55364-85-7, is an organic compound characterized by a pyridine ring linked via an amino group to a methyl propanoate backbone.[3][4] Its ethyl ester counterpart, Ethyl 3-(pyridin-2-ylamino)propanoate (CAS 103041-38-9), is also a widely used intermediate in the same synthetic pathway.[5][6][7]

PropertyValue
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Synonyms N-2-Pyridinyl-β-alanine methyl ester, Methyl 3-[(pyridin-2-yl)amino]propanoate

The synthesis of this crucial intermediate has been a subject of significant process chemistry research, aiming for high yield, purity, and cost-effectiveness. A prevalent and effective method involves the Michael addition of 2-aminopyridine to an acrylate ester, such as methyl acrylate or ethyl acrylate.[1][8]

Representative Synthesis Protocol: Trifluoromethanesulfonic Acid-Catalyzed Michael Addition

This protocol describes a common laboratory-scale synthesis of the ethyl ester analog, which can be adapted for the methyl ester by substituting ethyl acrylate with methyl acrylate.

Objective: To synthesize Ethyl 3-(pyridin-2-ylamino)propanoate via a trifluoromethanesulfonic acid-catalyzed reaction between 2-aminopyridine and ethyl acrylate.

Materials:

  • 2-Aminopyridine

  • Ethyl acrylate

  • Trifluoromethanesulfonic acid (catalyst)

  • Anhydrous ethanol (solvent)

  • Petroleum ether

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Nitrogen inlet

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 2-aminopyridine in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl acrylate.

  • Catalyst Addition: Slowly and carefully add trifluoromethanesulfonic acid to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (typically between 120-160°C) and maintain for 16-20 hours.[1][2] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Wash the reaction mixture with petroleum ether to remove unreacted starting materials and byproducts.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield white, flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.[1][2]

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous ethanol is crucial to prevent side reactions, such as the hydrolysis of the ester.

  • Inert Atmosphere: A nitrogen atmosphere is employed to prevent oxidation of the reactants and intermediates, particularly at elevated temperatures.

  • Catalyst: Trifluoromethanesulfonic acid is a strong protic acid that protonates the nitrogen of the pyridine ring, activating it for nucleophilic attack in the Michael addition.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

Biological Activity: A Stepping Stone to Thrombin Inhibition

The primary biological significance of this compound lies in its role as a precursor to dabigatran etexilate, a potent, direct, and reversible inhibitor of thrombin.[1] Thrombin is a serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin, which forms the mesh of a blood clot.

The Target: Thrombin and the Coagulation Cascade

Thrombin_Pathway cluster_inhibition Inhibition Prothrombin Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Clot Blood Clot Fibrin->Clot Polymerization Dabigatran Dabigatran (Active form of Dabigatran Etexilate) Dabigatran->Thrombin Direct Inhibition Thrombin_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of This compound Start->Compound_Prep Assay_Setup Incubate Thrombin with Test Compound in 96-well Plate Compound_Prep->Assay_Setup Substrate_Add Add Chromogenic Substrate Assay_Setup->Substrate_Add Measurement Measure Absorbance at 405 nm Substrate_Add->Measurement Data_Analysis Calculate Reaction Rates and IC50 Value Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro thrombin inhibition assay.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To evaluate the effect of this compound on the intrinsic and common pathways of the coagulation cascade in plasma.

Principle: The aPTT assay measures the time it takes for a clot to form after the addition of a reagent that activates the contact pathway. An extended aPTT indicates an inhibition of clotting factors, including thrombin.

Materials:

  • Human plasma

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride solution

  • This compound (dissolved in a suitable solvent)

  • Coagulometer

Step-by-Step Procedure:

  • Sample Preparation: Prepare dilutions of the test compound in a suitable buffer.

  • Incubation: Pre-warm the human plasma and the test compound dilutions to 37°C. Mix the plasma with the test compound and incubate for a specified time.

  • aPTT Reagent Addition: Add the pre-warmed aPTT reagent to the plasma-compound mixture and incubate.

  • Clotting Initiation: Add pre-warmed calcium chloride solution to initiate clotting.

  • Measurement: The coagulometer will measure the time taken for a fibrin clot to form.

  • Data Analysis: Compare the clotting times of the samples containing the test compound to a control sample.

Conclusion and Future Perspectives

This compound stands as a testament to the enabling power of organic synthesis in the development of modern therapeutics. While its direct biological activity may be modest, its role as an indispensable precursor for the synthesis of dabigatran etexilate firmly establishes its importance in the field of medicinal chemistry and drug development. The methodologies and insights presented in this guide provide a framework for understanding and further investigating the biological relevance of this key intermediate. Future research could focus on exploring the potential of this scaffold in the design of novel inhibitors for other serine proteases or investigating its purported anticancer and anti-inflammatory activities. The journey of this compound underscores a fundamental principle in drug discovery: even the seemingly simplest of molecules can hold the key to profound biological impact.

References

  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Google Patents. New process for synthetizing 3-(pyridin-2-ylamino)
  • Wen, G.-J., Wang, M.-X., & Gu, L.-S. (2016). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.
  • Frontiers in Materials. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]
  • PubChem. Methyl 2-methyl-3-(phenylamino)
  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]
  • Pharmaffiliates. CAS No : 55364-85-7 | Product Name : Methyl 3-(pyridin-2-ylamino)
  • Reign Pharma Pvt. Ltd. Ethyl 3-(pyridin-2-ylamino)
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • PubMed Central. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. [Link]
  • PubMed.
  • MDPI. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. [Link]
  • Google P
  • Pharmaffiliates. CAS No : 103041-38-9 | Product Name : Ethyl 3-(Pyridin-2-ylamino)

Sources

An In-Depth Technical Guide to Methyl 3-(pyridin-2-ylamino)propanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(pyridin-2-ylamino)propanoate is a versatile organic compound that has garnered significant attention in various fields of chemical research, most notably in medicinal chemistry and materials science. Its structure, which incorporates a pyridine ring, a secondary amine, and a methyl ester, provides a unique combination of functionalities that make it a valuable building block for the synthesis of more complex molecules. This guide offers a comprehensive overview of this compound, delving into its synthesis, chemical and physical properties, and its key applications, with a particular focus on its role as a pharmaceutical intermediate and its potential as a corrosion inhibitor.

Chemical and Physical Properties

This compound, with the CAS number 55364-85-7, is a white to off-white solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C9H12N2O2[2]
Molecular Weight 180.20 g/mol [2]
Melting Point 51-55 °C[1]
Boiling Point 125 °C at 0.2 mmHg[3]
Appearance White to off-white powder/solid[1]
Solubility Soluble in DMSO and methanol[4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the aza-Michael addition of 2-aminopyridine to methyl acrylate.[5][6] This reaction is typically catalyzed by an acid and can be performed with or without a solvent.

Reaction Mechanism: Aza-Michael Addition

The aza-Michael addition is a conjugate addition reaction where a nitrogen nucleophile, in this case, the exocyclic amino group of 2-aminopyridine, attacks the β-carbon of an α,β-unsaturated carbonyl compound, methyl acrylate. The reaction is facilitated by the polarization of the methyl acrylate double bond by the electron-withdrawing ester group. The use of an acid catalyst protonates the carbonyl oxygen, further enhancing the electrophilicity of the β-carbon and increasing the reaction rate.

aza_michael_addition cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product 2-aminopyridine 2-Aminopyridine enolate Enolate Intermediate 2-aminopyridine->enolate Nucleophilic Attack methyl_acrylate Methyl Acrylate methyl_acrylate->enolate H+ H+ (Acid) H+->methyl_acrylate Activation product This compound enolate->product Protonation

Caption: A simplified workflow of the aza-Michael addition for the synthesis of this compound.

Detailed Experimental Protocol: Trifluoromethanesulfonic Acid-Catalyzed Synthesis

One of the most effective methods for this synthesis utilizes trifluoromethanesulfonic acid as a catalyst in anhydrous ethanol.[7]

Materials:

  • 2-Aminopyridine

  • Methyl acrylate

  • Anhydrous ethanol

  • Trifluoromethanesulfonic acid

  • Petroleum ether

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-aminopyridine and anhydrous ethanol. Stir the mixture until the 2-aminopyridine is completely dissolved.

  • Slowly add methyl acrylate to the solution while stirring.

  • Carefully add a catalytic amount of trifluoromethanesulfonic acid to the reaction mixture.

  • Heat the mixture to reflux (approximately 120-160 °C) under a nitrogen atmosphere for 16-20 hours.[7]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Wash the reaction mixture with petroleum ether to remove any unreacted starting materials.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield white, crystalline this compound.[7]

Spectroscopic Characterization

A thorough characterization of this compound is crucial for confirming its identity and purity. The following is a summary of the expected spectroscopic data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ would exhibit characteristic signals for the protons of the pyridine ring, the ethyl chain, and the methyl ester.

  • Pyridine Ring Protons: Four distinct signals in the aromatic region (δ 6.5-8.2 ppm). The proton at the 6-position is typically the most downfield due to its proximity to the nitrogen atom.

  • -CH₂- Protons: Two triplets corresponding to the two methylene groups of the propanoate chain. The CH₂ group adjacent to the nitrogen will appear at a different chemical shift than the CH₂ group adjacent to the carbonyl.

  • -OCH₃ Protons: A singlet at approximately δ 3.7 ppm corresponding to the three protons of the methyl ester group.

  • -NH- Proton: A broad singlet that may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • Pyridine Ring Carbons: Five signals in the aromatic region (δ 100-160 ppm).

  • Carbonyl Carbon: A signal in the downfield region (δ ~170 ppm).

  • Methylene Carbons: Two signals for the two methylene carbons.

  • Methyl Carbon: A signal for the methyl ester carbon.

FTIR Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

  • N-H Stretch: A peak in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Peaks in the region of 2850-3100 cm⁻¹.

  • C=O Stretch (ester): A strong, sharp peak around 1735 cm⁻¹.

  • C=N and C=C Stretch (pyridine ring): Peaks in the region of 1400-1600 cm⁻¹.

  • C-N Stretch: A peak in the region of 1200-1350 cm⁻¹.

  • C-O Stretch (ester): Peaks in the region of 1000-1300 cm⁻¹.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 180.20. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the propanoate chain.[8][9]

Applications of this compound

Pharmaceutical Intermediate

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate.[4][7] Dabigatran is an anticoagulant used to prevent blood clots and reduce the risk of stroke. The synthesis of Dabigatran involves the coupling of this compound with other synthetic intermediates.[10][11][12][13][14]

dabigatran_synthesis start This compound intermediate Coupling with other intermediates start->intermediate Multi-step synthesis dabigatran Dabigatran Etexilate intermediate->dabigatran

Caption: Role of this compound in the synthesis of Dabigatran.

The pyridin-2-ylamino scaffold is a common feature in many biologically active molecules, and derivatives of this compound have been explored for various therapeutic applications. For instance, compounds with this scaffold have shown potential as kinase inhibitors, which are a class of drugs that block the action of kinases, enzymes that play a crucial role in cell signaling and growth.[15][16] Some pyridine derivatives have also been investigated for their anticancer properties, with studies reporting IC50 values in the micromolar range against various cancer cell lines.[17][18][19]

Corrosion Inhibition

Organic compounds containing heteroatoms like nitrogen and oxygen, as well as aromatic rings, are known to be effective corrosion inhibitors for metals, particularly steel in acidic media.[1][2][4][20][21][22][23] The pyridine ring and the secondary amine in this compound make it a promising candidate for this application.

The corrosion inhibition mechanism of pyridine derivatives typically involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through:

  • Physisorption: Electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: The formation of a coordinate bond between the lone pair of electrons on the nitrogen and/or oxygen atoms and the vacant d-orbitals of the metal atoms. The π-electrons of the pyridine ring can also participate in this interaction.

This adsorbed layer acts as a protective barrier, isolating the metal from the corrosive environment and thereby reducing the rate of corrosion.

corrosion_inhibition cluster_solution Corrosive Solution (e.g., Acid) cluster_surface Metal Surface (Steel) H+ H+ Fe Fe H+->Fe Corrosion Attack Cl- Cl- Cl-->Fe Corrosion Attack Inhibitor This compound Inhibitor->Fe Adsorption (N, O, π-electrons)

Caption: Proposed mechanism of corrosion inhibition by this compound on a steel surface.

Techniques such as potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) are used to evaluate the effectiveness of corrosion inhibitors.[24] For pyridine derivatives, these studies typically show that as the concentration of the inhibitor increases, the corrosion current density decreases, and the charge transfer resistance increases, indicating a higher inhibition efficiency.[15][22]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its crucial role in the synthesis of important pharmaceuticals. Its straightforward synthesis via the aza-Michael addition makes it readily accessible for research and development. While its application as an intermediate for Dabigatran is well-established, the broader potential of its derivatives in medicinal chemistry, particularly as kinase inhibitors and anticancer agents, warrants further investigation. Furthermore, its structural features suggest promising applications in materials science as a corrosion inhibitor. This guide provides a solid foundation for researchers and scientists working with or interested in exploring the potential of this compound and its analogues.

References

Sources

An In-Depth Technical Guide to Methyl 3-(pyridin-2-ylamino)propanoate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(pyridin-2-ylamino)propanoate, a pivotal intermediate in contemporary pharmaceutical synthesis, has garnered significant attention for its role in the production of the direct thrombin inhibitor, dabigatran etexilate. This guide provides a comprehensive overview of the discovery, historical context, and detailed synthetic methodologies for this compound. We will explore the chemical principles underpinning its synthesis, present detailed experimental protocols, and discuss its broader significance in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important molecule.

Introduction and Significance

This compound (CAS No: 55364-85-7) is a substituted β-alanine derivative.[1] Its molecular structure, featuring a pyridine ring linked to a propanoate backbone via a secondary amine, makes it a valuable building block in organic synthesis.[2] The true significance of this compound, however, came to light with the development of dabigatran etexilate (marketed as Pradaxa®), a potent oral anticoagulant.[3] Dabigatran etexilate was one of the first novel oral anticoagulants to be introduced after warfarin, offering a new therapeutic option for the prevention of stroke and systemic embolism.[3] this compound, or its ethyl ester counterpart, is a crucial intermediate in the synthesis of this blockbuster drug.[4][5]

The pyridine moiety and the secondary amine offer multiple sites for chemical modification, allowing for the construction of more complex molecules. The ester group can also be readily hydrolyzed or converted to other functional groups, further enhancing its synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₁₂N₂O₂[2]
Molecular Weight 194.23 g/mol [2]
CAS Number 55364-85-7[2]
Melting Point 48-50 °C[2]
Boiling Point 125 °C at 0.2 mmHg[2]
Appearance Solid[2]
Solubility Soluble in DMSO and methanol[2]

Historical Context and Discovery

While the precise first synthesis of this compound is not extensively documented in early chemical literature, its prominence is intrinsically linked to the discovery and development of dabigatran etexilate. The foundational patent for dabigatran etexilate, WO 98/37075, filed in the late 1990s, describes the synthesis of related structures and establishes the importance of the N-(pyridin-2-yl)-β-alanine scaffold.[2][4]

A key scientific publication that further detailed the structure-based design of this class of thrombin inhibitors was published in the Journal of Medicinal Chemistry in 2002 by Hauel et al.[3] This paper laid out the rationale for the design of dabigatran and, by extension, underscored the synthetic importance of its precursors, including Ethyl 3-(pyridin-2-ylamino)propanoate.[3] The development of efficient and scalable syntheses for this intermediate became a critical focus for the pharmaceutical industry in the early 21st century to support the clinical development and commercial production of dabigatran.

Synthesis of this compound

The most prevalent and industrially significant method for the synthesis of this compound and its ethyl ester is the aza-Michael addition of 2-aminopyridine to an acrylate ester. This reaction is favored for its atom economy and relatively straightforward procedure.

The Aza-Michael Addition Approach

The core of this synthesis is the nucleophilic addition of the exocyclic amino group of 2-aminopyridine to the electron-deficient β-carbon of methyl acrylate. The reaction is typically catalyzed by an acid to activate the acrylate and facilitate the addition.

G cluster_reactants Reactants cluster_products Product 2-Aminopyridine 2-Aminopyridine Reaction Aza-Michael Addition 2-Aminopyridine->Reaction Methyl Acrylate Methyl Acrylate Methyl Acrylate->Reaction Product This compound Catalyst Acid Catalyst (e.g., Trifluoromethanesulfonic acid) Catalyst->Reaction Reaction->Product

Caption: General workflow for the synthesis of this compound.

Several acid catalysts have been employed for this transformation, with trifluoromethanesulfonic acid and glacial acetic acid being common choices.[2] The use of a strong acid like trifluoromethanesulfonic acid often leads to higher yields and shorter reaction times.

Detailed Experimental Protocol (Trifluoromethanesulfonic Acid Catalyzed)

This protocol is a representative example of the synthesis of the ethyl ester, which is chemically very similar to the methyl ester synthesis.

Materials:

  • 2-Aminopyridine

  • Ethyl acrylate

  • Anhydrous ethanol

  • Trifluoromethanesulfonic acid

  • Petroleum ether

  • Ethyl acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-aminopyridine (1.0 eq) and anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl acrylate (1.0-1.2 eq).

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (catalytic amount) to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 120-160 °C) and maintain for 16-20 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The reaction mixture is then washed with petroleum ether.

  • Purification: The crude product is purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the final product as a white to off-white solid.[6]

Alternative Synthesis Route

An alternative, multi-step synthesis has also been reported, starting from 2-chloropyridine-N-oxide. This pathway involves the reaction of 2-chloropyridine-N-oxide with β-alanine, followed by esterification and subsequent reduction of the N-oxide.[7] While this method is more complex, it offers an alternative for specific synthetic strategies.

G Start 2-Chloropyridine-N-oxide Step1 React with β-alanine Start->Step1 Intermediate1 3-((1-oxido-pyridin-2-yl)amino)propanoic acid Step1->Intermediate1 Step2 Esterification Intermediate1->Step2 Intermediate2 Methyl 3-((1-oxido-pyridin-2-yl)amino)propanoate Step2->Intermediate2 Step3 Reduction of N-oxide Intermediate2->Step3 Product This compound Step3->Product

Caption: Alternative multi-step synthesis of this compound.

Data Summary and Comparison of Synthetic Routes

The choice of synthetic route often depends on factors such as desired yield, purity, scalability, and cost of reagents. The Michael addition is generally preferred for its directness.

Synthetic RouteCatalystTypical YieldPurityReference
Michael Addition Trifluoromethanesulfonic Acid~85%>99% (HPLC)[8]
Michael Addition Glacial Acetic Acid~80%>98% (HPLC)
From 2-chloropyridine-N-oxide Multi-stepLower overall yieldHigh[7]

Conclusion and Future Perspectives

This compound has solidified its place as a critical intermediate in the pharmaceutical industry, primarily due to its role in the synthesis of dabigatran etexilate. The aza-Michael addition of 2-aminopyridine to acrylate esters remains the most efficient and widely used method for its production. Future research in this area may focus on the development of even more sustainable and cost-effective catalytic systems for this transformation, potentially exploring enzymatic or heterogeneous catalysts. As the landscape of anticoagulant therapy continues to evolve, the demand for this key building block is likely to remain strong, ensuring its continued relevance in medicinal and process chemistry.

References

  • Crasto, A. M. DABIGATRAN PART 2/3. New Drug Approvals. 2015.
  • Hauel, N. H., Nar, H., Priepke, H., Ries, U., Stassen, J. M., & Wienen, W. (2002). Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of medicinal chemistry, 45(9), 1757–1766.
  • Der Pharma Chemica. An Improved Process For The Synthesis Of Dabigatran And Its Intermediates. 2014.
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Der Pharma Chemica. An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities. 2016.
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka.
  • Google Patents. New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • van Ryn, J., Goss, A., Hauel, N., Wienen, W., Priepke, H., Nar, H., & Clemens, A. (2013). The discovery of dabigatran etexilate. Frontiers in pharmacology, 4, 12.
  • Google Patents. Process for the preparation of dabigatran etexilate. WO2013150545A2.

Sources

A Comprehensive Technical Guide to Methyl 3-(pyridin-2-ylamino)propanoate: Synthesis, Properties, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Methyl 3-(pyridin-2-ylamino)propanoate, a pivotal intermediate in contemporary pharmaceutical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's chemical identity, a robust synthesis protocol, and its critical role in the development of anticoagulant therapies.

Introduction and Compound Identification

This compound is a heterocyclic compound that has garnered significant attention in medicinal chemistry. Its structure, which marries a pyridine ring with an amino propanoate chain, makes it a versatile building block, most notably in the synthesis of direct thrombin inhibitors.

For clarity and unambiguous identification in research and regulatory contexts, the compound is known by several names and identifiers:

  • Systematic IUPAC Name: this compound

  • Synonyms: N-2-Pyridinyl-β-alanine methyl ester, Methyl 3-[(pyridin-2-yl)amino]propanoate

  • CAS Number: 55364-85-7

  • Molecular Formula: C₉H₁₂N₂O₂

The pyridine moiety is a well-established scaffold in drug design, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, often enhancing the pharmacological activity and metabolic stability of a molecule.[1][2] The propanoate ester portion, on the other hand, can influence the compound's solubility and permeability, and in the context of prodrugs, it provides a site for metabolic cleavage to release the active pharmacophore.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, reaction optimization, and purification.

PropertyValueSource
Molecular Weight 180.21 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 48-50 °C[4]
Boiling Point 125 °C at 0.2 mmHg[4]
Solubility Soluble in DMSO and methanol[4]
InChI Key CKZDJCJSSSCYFN-UHFFFAOYSA-N[5]
SMILES COC(=O)CCNC1=NC=CC=C1[5]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through a Michael addition reaction between 2-aminopyridine and methyl acrylate. The use of a strong acid catalyst, such as trifluoromethanesulfonic acid, is crucial for protonating the acrylate, thereby activating it towards nucleophilic attack by the exocyclic amino group of 2-aminopyridine. This choice of catalyst is superior to weaker acids as it ensures a higher reaction rate and yield.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 2-Aminopyridine p1 This compound r1->p1 + r2 Methyl Acrylate r2->p1 reagent1 Trifluoromethanesulfonic Acid (Catalyst) reagent1->p1 Catalyzes reagent2 Anhydrous Ethanol (Solvent) reagent2->p1 In

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction completion and product purity.

Materials and Equipment:

  • 2-Aminopyridine

  • Methyl acrylate

  • Trifluoromethanesulfonic acid

  • Anhydrous ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas supply

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

  • Recrystallization solvent (e.g., petroleum ether/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine in anhydrous ethanol. The use of anhydrous ethanol is critical to prevent unwanted side reactions involving water.

  • Addition of Reactants: While stirring, add methyl acrylate to the solution.

  • Catalyst Addition: Slowly add a catalytic amount of trifluoromethanesulfonic acid to the reaction mixture. This should be done carefully as the reaction can be exothermic.

  • Reaction Conditions: Place the flask under an inert atmosphere (nitrogen or argon) and heat the mixture to reflux (approximately 120-160 °C) for 16-20 hours.[4] The inert atmosphere is essential to prevent oxidation of the starting materials and product at elevated temperatures.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the limiting reagent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification: The crude product is then purified. This typically involves washing with an organic solvent to remove unreacted starting materials and by-products, followed by recrystallization from a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield pure this compound as a white crystalline solid.[6]

Application in Drug Development: The Synthesis of Dabigatran Etexilate

This compound is a crucial intermediate in the synthesis of Dabigatran etexilate, a potent, orally administered direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[7][8]

The Role of this compound in the Synthetic Pathway

In the synthesis of Dabigatran, this compound is acylated with a substituted benzoyl chloride. This is a critical step that builds the core structure of the final drug molecule. The pyridine and propanoate moieties of the intermediate are retained in the final structure of Dabigatran, highlighting the importance of this specific building block.

G cluster_synthesis Dabigatran Etexilate Synthesis A This compound B Acylation with 4-(Methylamino)-3-nitrobenzoyl chloride A->B C Reduction of Nitro Group B->C D Cyclization to form Benzimidazole Ring C->D E Further Modifications D->E F Dabigatran Etexilate (Prodrug) E->F

Caption: Role of the title compound in Dabigatran synthesis.

Mechanism of Action of Direct Thrombin Inhibitors

Direct thrombin inhibitors, such as the active form of Dabigatran, function by binding directly to the active site of thrombin, a key enzyme in the coagulation cascade.[5][9] This binding event prevents thrombin from converting fibrinogen to fibrin, which is the final step in the formation of a blood clot.[10] Unlike traditional anticoagulants like heparin, direct thrombin inhibitors can inactivate both free and clot-bound thrombin, leading to a more predictable anticoagulant response.[11]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its integral role as an intermediate in the synthesis of modern anticoagulants. Its synthesis via a robust and scalable Michael addition reaction is well-established. A comprehensive understanding of its properties, synthesis, and application provides a solid foundation for researchers and drug development professionals working in the field of medicinal chemistry.

References

  • Weitz, J. I., & Buller, H. R. (2002). The mechanism of action of thrombin inhibitors. Journal of Thrombosis and Thrombolysis, 14(3), 195–203.
  • Patsnap Synapse. (2024, June 21). What are thrombin inhibitors and how do they work?
  • Hematology.org. (n.d.). Thrombin Inhibitors.
  • RxList. (2021, May 10). How Do Thrombin Inhibitors Work?
  • Cleveland Clinic. (2023, May 30). Direct Thrombin Inhibitors.
  • Khan, I., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338.
  • I.P.com. (2014). An Improved Process For The Synthesis Of Dabigatran And Its Intermediates.
  • Dr. Anthony Melvin Crasto. (2015, September 3). DABIGATRAN PART 2/3. New Drug Approvals.
  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central.
  • Der Pharma Chemica. (n.d.). An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities.
  • ACS Publications. (2024, August 28). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development.
  • Der Pharma Chemica. (n.d.). an-improved-process-for-the-preparation-of-dabigatran-etexilate-mesylate-and-synthesis-of-its-impurities.pdf.
  • Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. (n.d.). CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • Pharmaffiliates. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Pyridine: the scaffolds with significant clinical diversity. PubMed Central.
  • National Center for Biotechnology Information. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central.

Sources

Methyl 3-(pyridin-2-ylamino)propanoate: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery and Development Professionals

Abstract

Methyl 3-(pyridin-2-ylamino)propanoate is an organic compound featuring a propanoate backbone linked to a pyridin-2-ylamino group.[1] While its primary documented application is as a key intermediate in the synthesis of pharmaceuticals, including the direct thrombin inhibitor dabigatran etexilate, its inherent structural motifs—a pyridine ring and an amino acid-like backbone—suggest a broader potential in medicinal chemistry.[1][2] Pyridine derivatives are a well-established class of molecules with a wide range of biological activities, forming the core of numerous approved drugs.[1][3] This guide provides an in-depth exploration of the potential applications of this compound, moving beyond its role as a synthetic intermediate to consider its promise as a lead scaffold in the development of novel therapeutics for oncology, inflammation, and infectious diseases. We present a scientifically grounded rationale for these potential applications, supported by evidence from structurally related compounds, and provide detailed, actionable experimental protocols for researchers to validate these hypotheses.

Core Molecular Attributes and Synthesis

This compound possesses a unique combination of a flexible propanoate chain and a rigid, electron-rich pyridine ring. This duality allows for a range of potential interactions with biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor or coordinate with metal ions, while the secondary amine and ester functionalities provide additional points for hydrogen bonding and potential hydrolytic activation in a prodrug strategy.[1][3]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.20 g/mol
Melting Point48-50 °C[1]
Boiling Point125 °C at 0.2 mmHg[1]
SolubilitySoluble in DMSO and methanol[1]
Optimized Synthesis Protocol

A robust and efficient synthesis of this compound involves the reaction of 2-aminopyridine with methyl acrylate, catalyzed by trifluoromethanesulfonic acid.[1][2] This method offers high yield and purity, making it suitable for large-scale production.[2]

Protocol: Trifluoromethanesulfonic Acid-Catalyzed Synthesis

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminopyridine (50 g) and anhydrous ethanol (50 mL).[2]

  • Reagent Addition: Stir the mixture until the 2-aminopyridine is mostly dissolved. Add methyl acrylate (56.5 mL).[2]

  • Catalyst Introduction: While stirring, slowly add trifluoromethanesulfonic acid (9 mL) dropwise to the reaction mixture.[2]

  • Reaction Conditions: Place the flask in an oil bath and heat to 120-160 °C under a nitrogen atmosphere for 16-20 hours.[1][2]

  • Workup and Purification: After the reaction is complete, cool the mixture and wash with an organic solvent like petroleum ether.[2] Concentrate the solution under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) to yield the final product as white lamellar crystals.[2]

Potential Therapeutic Applications: A Scientific Rationale

The true potential of this compound lies in its utility as a foundational scaffold for developing novel therapeutics. Below, we explore three promising avenues for investigation, grounded in the known bioactivities of related chemical classes.

Oncology: A Scaffold for Kinase Inhibitors

The pyridine ring is a common feature in many kinase inhibitors, where it often engages in crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme. Furthermore, some anticancer agents are derived from 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine and have shown efficacy against imatinib-resistant tumor cells.[4] Structurally similar compounds to this compound, such as Methyl 3-oxo-3-(pyridin-2-yl)propanoate, have demonstrated promising anticancer activity against various cancer cell lines.[5]

Hypothesized Mechanism of Action: We hypothesize that derivatives of this compound could be designed to target the hinge region of protein kinases, a common strategy for achieving potent and selective inhibition. The pyridin-2-ylamino moiety can act as a hinge-binding motif, while the propanoate tail can be modified to occupy the hydrophobic pocket, conferring selectivity for specific kinases implicated in cancer progression (e.g., EGFR, VEGFR, or CDKs).

Experimental Workflow for Anticancer Evaluation

Caption: Workflow for evaluating the anticancer potential of this compound derivatives.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Anti-Inflammatory Agents

Propionic acid derivatives are known for their anti-inflammatory properties, with ibuprofen being a prominent example.[6] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. Furthermore, various heterocyclic compounds containing propanoic acid moieties have demonstrated potent anti-inflammatory activity in preclinical models.[7][8][9]

Hypothesized Mechanism of Action: this compound and its derivatives could act as inhibitors of key inflammatory mediators. The core structure might be amenable to modifications that allow it to bind to the active site of COX-1/COX-2 enzymes. Alternatively, it could modulate inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of cytokine production.[10]

Experimental Workflow for Anti-Inflammatory Screening

anti_inflammatory_workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models A COX-1/COX-2 Inhibition Assay (Enzymatic Activity) B LPS-Stimulated Macrophage Assay (Measure TNF-α, IL-6, IL-1β via ELISA) A->B C NF-κB Activation Assay (Reporter Gene or Western Blot for p-p65) B->C D Carrageenan-Induced Paw Edema in Rats C->D Promising Candidates E LPS-Induced Systemic Inflammation in Mice D->E

Caption: Step-wise evaluation of anti-inflammatory properties.

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate until they reach 80% confluency.

  • Pre-treatment: Treat the cells with varying concentrations of the test compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[7]

Antimicrobial Agents

Propionic acid and its derivatives are recognized for their antimicrobial properties, effective against a range of bacteria and fungi.[6][11][12][13] The pyridin-2-ylamino moiety is also found in various compounds with demonstrated antimicrobial activity. The combination of these two pharmacophores in a single molecule presents a compelling case for its investigation as a novel antimicrobial agent.

Hypothesized Mechanism of Action: The antimicrobial activity could stem from multiple mechanisms. The compound might disrupt the bacterial cell membrane integrity due to its amphipathic nature. Alternatively, it could interfere with essential metabolic pathways within the microorganism. For instance, it might inhibit enzymes crucial for cell wall synthesis or nucleic acid replication.

Experimental Workflow for Antimicrobial Evaluation

Caption: A comprehensive workflow for antimicrobial drug discovery.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

  • Compound Preparation: Prepare a stock solution of this compound or its derivatives in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Conclusion and Future Directions

This compound represents more than just a stepping stone in the synthesis of known drugs. Its chemical structure is a fertile ground for the development of new therapeutic agents. The strategic combination of a pyridine ring and a propanoate moiety provides a versatile scaffold that can be rationally modified to target a diverse range of biological entities. The proposed applications in oncology, inflammation, and infectious diseases are based on sound scientific precedent and offer exciting avenues for further research. By employing the detailed experimental workflows outlined in this guide, researchers can systematically explore and validate the therapeutic potential of this promising molecule, potentially unlocking a new generation of drugs to address unmet medical needs.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Derivatives in Modern Drug Discovery. (2026-01-06).
  • PubMed. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors.
  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • ResearchGate. Pyridones in drug discovery: Recent advances.
  • MDPI. Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone.
  • IUCr. Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.
  • PubMed Central. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells.
  • MDPI. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.
  • ResearchGate. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • PharmaCompass. Ethyl 3-(pyridin-2-ylamino)propanoate.
  • PubMed. Anti-inflammatory, analgesic and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011), a new non-steroidal anti-inflammatory drug, in rats and guinea pigs.
  • ScienceDirect. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives.
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • PubChem. Ethyl 3-(pyridin-2-yl)propanoate.
  • PubMed Central. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents.
  • MDPI. Propionic Acid Fermentation—Study of Substrates, Strains, and Antimicrobial Properties.
  • MDPI. Natural and Synthetic Lactones Possessing Antitumor Activities.
  • ResearchGate. Antimicrobial activity of synthesized synthesized propionic acid derivatives.
  • PubMed. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300.
  • PubMed Central. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative.

Sources

The Crucial Role of Methyl 3-(pyridin-2-ylamino)propanoate in Thrombin Inhibitor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Methyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the synthesis of potent thrombin inhibitors, most notably Dabigatran etexilate. We will explore its synthesis, characterization, and pivotal role in the development of modern anticoagulants, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Thrombin Inhibition

Thrombotic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke, are a leading cause of morbidity and mortality worldwide.[1] At the heart of thrombus formation is the enzyme thrombin, a serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin.[2][3] Consequently, the development of direct thrombin inhibitors has been a major focus in the search for safer and more effective oral anticoagulants.[2] Dabigatran etexilate (marketed as Pradaxa®) emerged as a groundbreaking non-peptide, oral direct thrombin inhibitor, offering a significant therapeutic advancement over traditional anticoagulants like warfarin.[4][5][6] The efficient synthesis of this drug relies on the strategic use of key intermediates, among which this compound is of paramount importance.[7][8]

This compound: A Linchpin Intermediate

This compound, with the CAS number 55364-85-7, is an organic compound that serves as a critical building block in the synthesis of various pharmaceuticals.[7] Its structure, featuring a pyridine ring, a secondary amine linker, and a methyl ester, provides a versatile scaffold for constructing the complex architecture of drugs like Dabigatran.[7]

Chemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₄N₂O₂[7]
Molecular Weight194.23 g/mol [7]
Melting Point48-50 °C[7]
Boiling Point125 °C at 0.2 mmHg[7]
AppearanceWhite lamellar crystal[9]
SolubilitySoluble in DMSO and methanol[7]

Synthesis of this compound

The synthesis of this compound is a well-established process, typically involving a Michael addition reaction between 2-aminopyridine and an acrylate ester. The use of trifluoromethanesulfonic acid as a catalyst has proven to be a highly effective approach.[7][9][10]

Reaction Rationale:

The selection of these reactants is based on their chemical reactivity. 2-Aminopyridine acts as a nucleophile, with the amino group attacking the electron-deficient β-carbon of the methyl acrylate (an α,β-unsaturated carbonyl compound). The reaction is acid-catalyzed to enhance the electrophilicity of the acrylate. A nitrogen atmosphere is crucial to prevent oxidation and other side reactions, ensuring a higher yield and purity of the final product.[9][10]

Experimental Protocol: Trifluoromethanesulfonic Acid-Mediated Synthesis

Materials:

  • 2-Aminopyridine

  • Methyl Acrylate (or Ethyl Acrylate)[7][9]

  • Trifluoromethanesulfonic acid (catalyst)[7][9]

  • Anhydrous ethanol (solvent)[7][9]

  • Nitrogen gas

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-aminopyridine and anhydrous ethanol. Stir the mixture until the solid is mostly dissolved.[9]

  • Addition of Reactants: To the stirring solution, add methyl acrylate.[7]

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid to the reaction mixture. An exothermic reaction may be observed.[9]

  • Reaction Conditions: Heat the mixture to a reflux temperature of 120-160 °C under a nitrogen atmosphere for 16-20 hours.[7][9][10]

  • Workup: After the reaction is complete, cool the mixture. The product is then washed with an organic solvent and can be further purified by recrystallization to obtain pure this compound.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminopyridine 2-Aminopyridine Reaction Vessel Reaction Vessel 2-Aminopyridine->Reaction Vessel Methyl Acrylate Methyl Acrylate Methyl Acrylate->Reaction Vessel Trifluoromethanesulfonic acid (catalyst) Trifluoromethanesulfonic acid (catalyst) Trifluoromethanesulfonic acid (catalyst)->Reaction Vessel Anhydrous Ethanol (solvent) Anhydrous Ethanol (solvent) Anhydrous Ethanol (solvent)->Reaction Vessel 120-160°C, 16-20h, N2 atm 120-160°C, 16-20h, N2 atm 120-160°C, 16-20h, N2 atm->Reaction Vessel Product This compound Reaction Vessel->Product

Caption: Synthesis of this compound.

Purification and Characterization

Achieving high purity of the intermediate is critical for the subsequent steps in the synthesis of the active pharmaceutical ingredient (API).[11]

Purification Protocol:
  • Initial Washing: The crude reaction mixture is typically washed with a non-polar organic solvent like hexane to remove unreacted starting materials and non-polar impurities.[12]

  • Recrystallization: The product is then recrystallized from a suitable solvent system, such as petroleum ether/ethyl acetate, to yield white, lamellar crystals.[9][10]

Characterization Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule by identifying the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized intermediate, with purities often exceeding 98%.[11][12]

Conversion to Dabigatran Etexilate: The Subsequent Synthetic Steps

This compound is a key precursor to Intermediate II in the synthesis of Dabigatran.[11][12] The synthesis proceeds through a series of amide bond formations and cyclization reactions.

Simplified Synthetic Pathway from the Intermediate:
  • Amide Coupling: The secondary amine of this compound is acylated with a substituted benzoyl chloride derivative.[12][13]

  • Reduction: A nitro group on the benzene ring is reduced to an amine.[11]

  • Cyclization: The molecule undergoes an intramolecular cyclization to form the benzimidazole core of Dabigatran.[6]

  • Further Modifications: Subsequent steps involve the introduction of the amidine group and finally the ester prodrug moiety to yield Dabigatran etexilate.[11][14]

Dabigatran_Synthesis A This compound B Amide Coupling A->B C Intermediate II B->C D Reduction & Cyclization C->D E Benzimidazole Core D->E F Further Modifications E->F G Dabigatran Etexilate F->G

Caption: Simplified synthesis of Dabigatran from the intermediate.

Mechanism of Action of Dabigatran

Dabigatran etexilate is a prodrug that is converted in the body to its active form, dabigatran. Dabigatran is a competitive and reversible direct thrombin inhibitor.[6][15] It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots.[1][16] Unlike some other anticoagulants, its action is independent of antithrombin III.[3]

Thrombin_Inhibition cluster_coagulation Normal Coagulation Cascade cluster_inhibition Inhibition by Dabigatran Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Inactive_Thrombin Inactive Thrombin Fibrin Fibrin Fibrinogen->Fibrin Blood Clot Blood Clot Fibrin->Blood Clot Dabigatran Dabigatran Dabigatran->Thrombin binds to & inhibits

Caption: Conceptual diagram of thrombin inhibition by Dabigatran.

Conclusion

This compound is a cornerstone intermediate in the industrial synthesis of the direct thrombin inhibitor, Dabigatran etexilate. Its efficient and high-yield synthesis is critical to the overall cost-effectiveness and accessibility of this life-saving medication. Understanding the nuances of its synthesis, purification, and subsequent chemical transformations provides valuable insights for researchers and professionals in the field of drug development and medicinal chemistry. The continued optimization of synthetic routes for such key intermediates will undoubtedly play a vital role in the future of anticoagulant therapy.

References

  • ACS Publications. (2024, August 28). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development.
  • Google Patents. (n.d.). US9533971B2 - Process for the synthesis of dabigatran and its intermediates.
  • IP.com. (n.d.). An Improved Process For The Synthesis Of Dabigatran And Its Intermediates.
  • Patsnap. (n.d.). Synthetic method of dabigatran etexilate key intermediate. Eureka.
  • ACS Omega. (2018, May 29). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate.
  • Der Pharma Chemica. (2018). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities.
  • Google Patents. (n.d.). US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates.
  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).
  • ResearchGate. (n.d.). (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.
  • Taylor & Francis Online. (n.d.). Mechanism of action and clinical development of platelet thrombin receptor antagonists.
  • Google Patents. (n.d.). CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • MDPI. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity.
  • Semantic Scholar. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity.
  • PubMed Central. (n.d.). Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases.
  • MDPI. (n.d.). Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases.
  • PubMed. (n.d.). The mechanism of action of thrombin inhibitors.
  • PubMed. (1997). Synthesis of a series of potent and orally bioavailable thrombin inhibitors that utilize 3,3-disubstituted propionic acid derivatives in the P3 position.
  • Pharmaffiliates. (n.d.). CAS No : 55364-85-7 | Product Name : this compound.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Spectroscopic Characterization in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. For researchers, scientists, and professionals in this field, the ability to interpret a molecule's spectroscopic signature is not merely a technical skill but a fundamental necessity. This guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the synthesis of various pharmaceuticals. While empirical data for this specific compound is not widely published, this document leverages highly accurate predictive methodologies to offer a robust framework for its characterization. The principles and interpretations discussed herein are grounded in extensive field experience and are designed to serve as a practical reference for laboratory application.

Introduction to this compound

This compound (CAS No. 55364-85-7) is a heterocyclic compound incorporating a pyridine ring, a secondary amine linkage, and a methyl ester functional group.[1] Its strategic importance lies in its role as a versatile building block in medicinal chemistry, notably in the synthesis of thrombin inhibitors and other bioactive molecules.[2] A thorough understanding of its spectroscopic properties is therefore critical for quality control during synthesis and for the development of downstream applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 55364-85-7[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol
Melting Point 48-50 °C[1]
Boiling Point 125 °C at 0.2 mmHg[1]
Density 1.131 g/cm³[1]
SMILES COC(=O)CCNC1=NC=CC=C1

A Note on Predictive Spectroscopy

In the absence of publicly available experimental spectra, this guide utilizes data generated from validated computational prediction algorithms. These tools leverage extensive databases of known spectra and employ sophisticated machine learning models to forecast the spectroscopic behavior of a given chemical structure. While predicted data should always be confirmed experimentally where possible, it provides a highly reliable baseline for structural assignment and interpretation. The following sections will present and analyze the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

3.1. Predicted ¹H NMR Data (400 MHz, CDCl₃)

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10Doublet of doublets1HH-6'
~7.45Doublet of triplets1HH-4'
~6.60Doublet1HH-3'
~6.50Triplet1HH-5'
~5.50Broad singlet1HNH
~3.70Singlet3HO-CH₃
~3.65Quartet2HH-3
~2.70Triplet2HH-2

3.2. Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound exhibits distinct signals that are consistent with its molecular structure.

  • Aromatic Region (δ 6.5-8.1 ppm): The four protons on the pyridine ring are all chemically non-equivalent and display characteristic splitting patterns. The proton at the 6'-position (H-6'), being adjacent to the nitrogen atom, is the most deshielded and appears as a doublet of doublets. The H-4' proton appears as a doublet of triplets due to coupling with its neighbors. The H-3' and H-5' protons are the most shielded of the aromatic protons.

  • Amine Proton (δ ~5.50 ppm): The secondary amine proton (NH) is expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent and concentration.

  • Methyl Ester Protons (δ ~3.70 ppm): The three protons of the methyl ester group (O-CH₃) are equivalent and do not couple with any other protons, resulting in a sharp singlet.

  • Propanoate Chain Protons (δ 2.70 and 3.65 ppm): The two methylene groups of the propanoate chain (H-2 and H-3) are adjacent to each other and exhibit spin-spin coupling. The H-2 protons, being adjacent to the carbonyl group, are expected to appear as a triplet at approximately 2.70 ppm. The H-3 protons, which are adjacent to the nitrogen atom, will be more deshielded and appear as a quartet (or triplet of triplets) around 3.65 ppm due to coupling with both the H-2 protons and the NH proton.

G cluster_molecule This compound Structure cluster_h_nmr Predicted ¹H NMR Assignments mol H6_prime H-6' (~8.10 ppm) H4_prime H-4' (~7.45 ppm) H3_prime H-3' (~6.60 ppm) H5_prime H-5' (~6.50 ppm) NH NH (~5.50 ppm) OCH3 O-CH₃ (~3.70 ppm) H3 H-3 (~3.65 ppm) H2 H-2 (~2.70 ppm)

Caption: Molecular structure and predicted ¹H NMR assignments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

4.1. Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~172.5C=O (Ester carbonyl)
~158.0C-2'
~148.0C-6'
~137.5C-4'
~112.0C-3'
~106.5C-5'
~51.5O-CH₃
~38.0C-3
~33.5C-2

4.2. Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine unique carbon atoms in this compound.

  • Carbonyl Carbon (δ ~172.5 ppm): The ester carbonyl carbon is the most deshielded carbon and appears at the lowest field.

  • Pyridyl Carbons (δ 106.5-158.0 ppm): The five carbons of the pyridine ring have distinct chemical shifts. The C-2' carbon, bonded to the nitrogen of the amino group, is significantly deshielded. The other pyridyl carbons appear in the expected aromatic region.

  • Methyl and Methylene Carbons (δ 33.5-51.5 ppm): The methyl carbon of the ester group (O-CH₃) is predicted to be around 51.5 ppm. The two methylene carbons of the propanoate chain (C-2 and C-3) appear at approximately 33.5 and 38.0 ppm, respectively.

G cluster_molecule This compound Structure cluster_c_nmr Predicted ¹³C NMR Assignments mol CO C=O (~172.5 ppm) C2_prime C-2' (~158.0 ppm) C6_prime C-6' (~148.0 ppm) C4_prime C-4' (~137.5 ppm) C3_prime C-3' (~112.0 ppm) C5_prime C-5' (~106.5 ppm) OCH3 O-CH₃ (~51.5 ppm) C3 C-3 (~38.0 ppm) C2 C-2 (~33.5 ppm) G M [M]⁺˙ m/z = 180 M_minus_OCH3 [M - OCH₃]⁺ m/z = 149 M->M_minus_OCH3 - OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 121 M->M_minus_COOCH3 - COOCH₃ aminopyridine [2-aminopyridine]⁺˙ m/z = 94 M->aminopyridine β-cleavage M_minus_COOCH3->aminopyridine - C₂H₄ pyridine [pyridine]⁺˙ m/z = 78 aminopyridine->pyridine - NH₂ cooch3 [COOCH₃]⁺ m/z = 59

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols for Spectroscopic Analysis

While this guide presents predicted data, the following are standard, field-proven protocols for obtaining experimental spectra of a solid compound like this compound.

7.1. NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals, determine multiplicities, and assign chemical shifts by referencing the solvent peak.

7.2. IR Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

7.3. Mass Spectrometry (EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution.

  • Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Synthesis Synthesis of Methyl 3-(pyridin-2-ylamino)propanoate Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Interpretation Data Interpretation and Comparison with Prediction NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: A typical experimental workflow for synthesis and characterization.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra offers a robust framework for the structural elucidation of this important pharmaceutical intermediate. The provided interpretations, grounded in fundamental spectroscopic principles and extensive practical experience, are intended to be a valuable resource for researchers and scientists in the field of drug development. The ultimate confirmation of these predictions through empirical data acquisition is a critical next step and will serve to further solidify our understanding of this molecule's chemical identity.

References

  • PubChem. Methyl 3-(pyridin-2-ylamino)
  • PatSnap. Preparation method for ethyl 3-(pyridin-2-ylamino)

Sources

An In-Depth Technical Guide to Methyl 3-(pyridin-2-ylamino)propanoate: Properties, Synthesis, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Methyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details on its physical and chemical properties, a validated synthesis protocol, and essential safety and handling information.

Compound Profile and Physical Properties

This compound, with the CAS Number 103040-33-7, is an organic compound belonging to the class of amino acid derivatives.[1] Its structure incorporates a pyridine ring and an ester functional group, making it a versatile building block in organic synthesis.[1] The compound is typically a white to off-white solid at room temperature.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂[2]
Molecular Weight 180.20 g/mol
Appearance White to off-white solid[2]
Melting Point 48-50 °C[1]
Boiling Point 125 °C at 0.2 mmHg; 325.2±22.0 °C (Predicted)[1][2]
Density 1.131 g/cm³; 1.161±0.06 g/cm³ (Predicted)[1][2]
Solubility Soluble in DMSO and methanol.[1]
pKa 5.99±0.10 (Predicted)[2]
Storage Temperature 2-8°C (protect from light)[2]

Note: Some physical properties are predicted values and should be considered as estimates.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Michael addition of 2-aminopyridine to methyl acrylate. This reaction is typically catalyzed by an acid. The following protocol is a self-validating system that ensures a high yield of the desired product.

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow reagents Reagents: - 2-Aminopyridine - Methyl Acrylate - Trifluoromethanesulfonic acid (catalyst) - Anhydrous ethanol (solvent) reaction Reaction: - Combine reagents in a round-bottom flask. - Heat under nitrogen at 120-160 °C for 16-20 hours. reagents->reaction Step 1 workup Workup: - Wash the product with organic solvents. reaction->workup Step 2 purification Purification: - Recrystallize to obtain pure product. workup->purification Step 3

Caption: A schematic of the synthesis process for this compound.

Experimental Protocol:

Materials:

  • 2-Aminopyridine

  • Methyl acrylate

  • Trifluoromethanesulfonic acid (catalyst)

  • Anhydrous ethanol (solvent)

  • Round-bottom flask

  • Nitrogen source

  • Heating mantle

  • Standard laboratory glassware for workup and recrystallization

Procedure:

  • In a clean, dry round-bottom flask, combine 2-aminopyridine and methyl acrylate in anhydrous ethanol.

  • Slowly add a catalytic amount of trifluoromethanesulfonic acid to the mixture.

  • Place the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to a temperature between 120-160 °C for 16 to 20 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Wash the resulting product with a suitable organic solvent to remove unreacted starting materials and catalyst.

  • Purify the crude product by recrystallization to obtain pure this compound.[1]

Causality Behind Experimental Choices:

  • Nitrogen Atmosphere: The use of a nitrogen atmosphere is crucial to prevent oxidation of the starting materials and intermediates, which could lead to undesired side products.

  • Anhydrous Ethanol: The solvent must be anhydrous to prevent hydrolysis of the methyl acrylate and the final ester product.

  • Trifluoromethanesulfonic Acid: This strong acid is an effective catalyst for the Michael addition, promoting the reaction between the weakly nucleophilic 2-aminopyridine and the electrophilic methyl acrylate.

  • Recrystallization: This purification technique is chosen to effectively remove impurities, resulting in a high-purity solid product.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques. While raw data is not provided here, the following methods are essential for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the N-H bond of the secondary amine, the C=O of the ester, and the characteristic vibrations of the pyridine ring.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

Detailed spectroscopic data for this compound can often be found in chemical supplier databases such as ChemicalBook.[2][3]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals.[1] Its primary application is in the preparation of direct thrombin inhibitors.[1] The pyridine and amino-propanoate moieties provide a scaffold that can be further modified to create complex molecules with specific biological activities.

Diagram 2: Role in Pharmaceutical Synthesis

Pharmaceutical_Application start This compound intermediate Key Intermediate start->intermediate final_product Thrombin Inhibitors & other APIs intermediate->final_product

Caption: The role of this compound as a key intermediate in drug synthesis.

Safety and Handling

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Store the compound in a tightly sealed container in a cool, dry place, protected from light.[2]

As with any chemical, it is advisable to consult the Safety Data Sheet (SDS) before use for comprehensive safety information.

References

Sources

Methodological & Application

Synthesis of Methyl 3-(pyridin-2-ylamino)propanoate from 2-aminopyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of Methyl 3-(pyridin-2-ylamino)propanoate, a valuable intermediate in medicinal chemistry, particularly in the development of thrombin inhibitors.[1][] The primary synthetic route discussed is the aza-Michael addition of 2-aminopyridine to methyl acrylate. This document provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, and expert insights into optimizing reaction conditions for researchers, scientists, and professionals in drug development. The information presented is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Significance

This compound is a key building block in organic synthesis.[1] Its structure, featuring a pyridine ring and a β-amino ester moiety, makes it a versatile precursor for a variety of more complex molecules. Notably, it serves as a crucial intermediate in the synthesis of dabigatran etexilate, a potent thrombin inhibitor.[] The synthesis of N-aryl-β-alanines and their derivatives is of significant interest in medicinal chemistry due to their prevalence in biologically active compounds and their role as precursors to various heterocyclic frameworks.[3][4]

The reaction between 2-aminopyridine and an acrylate ester, such as methyl or ethyl acrylate, proceeds via an aza-Michael addition.[1][5] This reaction, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental method for forming carbon-nitrogen bonds.[5] Understanding and optimizing this transformation is critical for the efficient production of the desired propanoate derivative.

Reaction Mechanism and Rationale

The synthesis of this compound from 2-aminopyridine and methyl acrylate is a classic example of an aza-Michael addition. The reaction is typically catalyzed by an acid, which plays a crucial role in activating the electrophile and facilitating the nucleophilic attack.

The Role of the Catalyst

While the aza-Michael addition can proceed without a catalyst, the use of a Brønsted or Lewis acid significantly enhances the reaction rate and yield. In the context of this synthesis, trifluoromethanesulfonic acid (TfOH) has been shown to be a highly effective catalyst.[1][6][7]

Causality behind Catalyst Choice:

  • Activation of the Michael Acceptor: The acid protonates the carbonyl oxygen of the methyl acrylate, increasing the electrophilicity of the β-carbon. This makes it more susceptible to nucleophilic attack by the weakly nucleophilic 2-aminopyridine.

  • Protonation of the Nucleophile: While seemingly counterintuitive, protonation of the pyridine nitrogen can, in some cases, increase the nucleophilicity of the exocyclic amino group by preventing its delocalization into the aromatic ring. However, the primary role is the activation of the acrylate.

Mechanistic Steps

The reaction proceeds through the following key steps:

  • Activation: The trifluoromethanesulfonic acid protonates the carbonyl oxygen of methyl acrylate.

  • Nucleophilic Attack: The exocyclic amino group of 2-aminopyridine acts as a nucleophile and attacks the electron-deficient β-carbon of the activated methyl acrylate.

  • Proton Transfer: A proton is transferred from the newly formed ammonium ion to a suitable base (e.g., another molecule of 2-aminopyridine or the solvent), regenerating the catalyst and yielding the final product.

Aza-Michael Addition Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Activated Acrylate Activated Acrylate 2-Aminopyridine->Activated Acrylate Nucleophilic Attack Methyl Acrylate Methyl Acrylate Methyl Acrylate->Activated Acrylate H+ H+ (Catalyst) H+->Methyl Acrylate Activation Intermediate Adduct Intermediate Adduct Activated Acrylate->Intermediate Adduct Product This compound Intermediate Adduct->Product Proton Transfer

Figure 1: Aza-Michael Addition Workflow.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
2-Aminopyridine504-29-094.111.0 equivEnsure high purity.
Methyl Acrylate96-33-386.091.0 - 1.2 equivFreshly distilled recommended.
Trifluoromethanesulfonic Acid1493-13-6150.080.05 - 0.1 equivHandle with extreme care.
Anhydrous Ethanol64-17-546.07SolventUse absolute ethanol.
Dichloromethane (DCM)75-09-284.93For extraction
Saturated Sodium Bicarbonate144-55-884.01For workup
Anhydrous Sodium Sulfate7757-82-6142.04For drying
Step-by-Step Procedure

Experimental_Workflow Setup 1. Reaction Setup Addition 2. Reagent Addition Setup->Addition Inert Atmosphere Reaction 3. Heating & Reaction Addition->Reaction Catalyst Workup 4. Aqueous Workup Reaction->Workup Cool to RT Extraction 5. Extraction Workup->Extraction Quench Drying 6. Drying Extraction->Drying Separate Layers Purification 7. Purification Drying->Purification Filter & Concentrate Characterization 8. Characterization Purification->Characterization Column Chromatography

Sources

detailed synthesis protocol for Methyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of Methyl 3-(pyridin-2-ylamino)propanoate: A Detailed Protocol for a Key Pharmaceutical Intermediate

Introduction

This compound (CAS No. 55364-85-7) is a crucial chemical intermediate in the field of medicinal chemistry.[1] Its structure, which combines a pyridine ring with an amino propanoate side chain, makes it a valuable building block for more complex molecules.[1] Most notably, this compound and its ethyl ester analogue are pivotal precursors in the synthesis of Dabigatran etexilate, a potent direct thrombin inhibitor used as an oral anticoagulant.[2] The efficient and high-purity synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and process development.

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via an acid-catalyzed aza-Michael addition. We will delve into the mechanistic rationale behind the procedural choices, offer a detailed step-by-step workflow, and outline essential safety and characterization data to ensure a reproducible and safe experimental outcome.

Reaction Scheme and Mechanism

The synthesis proceeds via a conjugate addition, specifically an aza-Michael reaction, between 2-aminopyridine and methyl acrylate. The reaction is effectively catalyzed by a strong acid, such as trifluoromethanesulfonic acid (TfOH), which significantly enhances the reaction rate and yield.[1][3]

Overall Reaction:

Mechanistic Rationale:

The core of this synthesis is the nucleophilic addition of the exocyclic amino group of 2-aminopyridine to the electron-deficient β-carbon of methyl acrylate. In the absence of a catalyst, this reaction is often slow. The introduction of a strong Brønsted acid like trifluoromethanesulfonic acid serves a critical function: it protonates the carbonyl oxygen of the methyl acrylate. This protonation increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the amine. The use of anhydrous ethanol as a solvent is ideal as it readily dissolves the reactants while being relatively inert under the reaction conditions.[1][2] A nitrogen atmosphere is employed to prevent potential side reactions and degradation of reagents at elevated temperatures.[3]

Experimental Workflow

The overall experimental process can be visualized as a three-stage workflow: initial setup and dissolution of reactants, the core catalytic reaction under controlled heating, and finally, the isolation and purification of the target compound.

SynthesisWorkflow cluster_0 Stage 1: Reaction Setup cluster_1 Stage 2: Catalytic Reaction cluster_2 Stage 3: Isolation & Purification A 1. Charge 2-Aminopyridine & Anhydrous Ethanol to Flask B 2. Stir for Dissolution A->B C 3. Add Methyl Acrylate B->C D 4. Slowly Add TfOH Catalyst (Exothermic) C->D E 5. Heat under Nitrogen (120-160°C, 16-20h) D->E F 6. Monitor Reaction Completion (TLC/HPLC) E->F G 7. Cool Reaction Mixture F->G H 8. Wash & Concentrate under Reduced Pressure G->H I 9. Recrystallize from Appropriate Solvent H->I J 10. Dry to Obtain Pure Product I->J

Fig 1. High-level workflow for the synthesis of this compound.
Materials and Equipment

Reagents & Solvents:

  • 2-Aminopyridine (≥99%)

  • Methyl Acrylate (≥99%, stabilized)

  • Trifluoromethanesulfonic acid (TfOH, ≥98%)

  • Anhydrous Ethanol (200 proof, ≥99.5%)

  • Ethyl Acetate (ACS grade)

  • Hexanes (ACS grade)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (Anhydrous)

Equipment:

  • Round-bottom flask (size appropriate for scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Nitrogen gas inlet and bubbler

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

Detailed Synthesis Protocol

This protocol is adapted from established procedures and is suitable for a laboratory scale.[1][2][3]

1. Reaction Setup: a. To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-aminopyridine (50.0 g, 0.53 mol). b. Add anhydrous ethanol (50 mL) to the flask. Stir the mixture until the 2-aminopyridine is mostly or completely dissolved. c. To the stirring solution, add methyl acrylate (52.2 g, 0.61 mol, ~1.15 eq.) via a graduated cylinder or dropping funnel.

2. Catalysis and Reflux: a. While stirring, slowly add trifluoromethanesulfonic acid (9.0 mL, 0.10 mol, ~0.19 eq.) dropwise via a dropping funnel. Caution: This addition can be exothermic; maintain a slow addition rate to control the temperature. b. Once the addition is complete, begin heating the mixture using an oil bath or heating mantle to a reflux temperature of 120-160°C.[3] c. Maintain the reaction at this temperature under a gentle flow of nitrogen for 16-20 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Workup and Isolation: a. After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature (20-25°C). b. Transfer the reaction mixture to a larger beaker and slowly neutralize the acid by adding a saturated solution of sodium bicarbonate until effervescence ceases. Check the pH to ensure it is neutral or slightly basic (pH 7-8). c. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol. d. To the resulting residue, add deionized water (150 mL) and ethyl acetate (150 mL). Transfer the mixture to a separatory funnel. e. Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 100 mL). f. Combine the organic extracts and wash them with brine (100 mL). g. Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness using a rotary evaporator. This will yield the crude product, often as an oil or semi-solid.

4. Purification: a. The crude product can be purified by recrystallization. A common solvent system is a mixture of ethyl acetate and hexanes. b. Dissolve the crude product in a minimal amount of hot ethyl acetate. c. Slowly add hexanes until the solution becomes cloudy. d. Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. e. Collect the resulting white to off-white crystals by vacuum filtration using a Büchner funnel.[4] f. Wash the crystals with a small amount of cold hexanes and dry them under vacuum to a constant weight. A typical yield is in the range of 80-90%.

Data Summary

The following table summarizes the key quantitative parameters for the described protocol.

ParameterValueNotes
Reactants
2-Aminopyridine50.0 g (0.53 mol)Limiting reagent
Methyl Acrylate52.2 g (0.61 mol)~1.15 molar equivalents
Catalyst & Solvent
Trifluoromethanesulfonic Acid9.0 mL (0.10 mol)~19 mol % relative to 2-aminopyridine
Anhydrous Ethanol50 mLSolvent volume can be adjusted based on scale
Reaction Conditions
Temperature120 - 160 °CMaintained at reflux
Reaction Time16 - 20 hoursMonitor completion by TLC/HPLC
AtmosphereNitrogenPrevents oxidation and side-reactions
Expected Outcome
Product AppearanceWhite to off-white solid/crystals[4]
Expected Yield80 - 90%Based on similar reported procedures[2]
Purity (Post-Recrystallization)>99% (HPLC)Dependent on purification efficiency
Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Chemical Formula: C₉H₁₂N₂O₂[5]

  • Molecular Weight: 180.20 g/mol [5]

  • Melting Point: 48-50 °C[1]

  • Appearance: White to off-white solid[4]

  • Solubility: Soluble in DMSO and methanol[1]

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity of the final product.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled. Handle with care.

  • Methyl Acrylate: Flammable liquid and vapor. It is a lachrymator and may cause respiratory irritation. Can polymerize violently if not properly inhibited and stored.

  • Trifluoromethanesulfonic Acid (TfOH): Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme caution in a fume hood.

  • GHS Hazard Information (Product): The final product is classified with GHS05 (Corrosion) and the signal word "Danger," with hazard statement H318 (Causes serious eye damage).[5] Therefore, appropriate eye protection is critical when handling the final compound.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.

References
  • Lappin, G. R. (1958). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. The Journal of Organic Chemistry, 23(9), 1358–1360.
  • Lekkala, R., et al. (2013). WO 2013/150545 A2. (Describes the synthesis of the ethyl ester analogue).
  • ResearchGate. Reaction with 3-aminopyridine with methyl acrylate. (Illustrates the general aza-Michael addition concept).
  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (Patent describing a similar procedure for the ethyl ester).
  • Reign Pharma Pvt. Ltd. Ethyl 3-(pyridin-2-ylamino)propanoate.
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (Patent CN104045558A).

Sources

Methyl 3-(pyridin-2-ylamino)propanoate synthesis using trifluoromethanesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Facile Synthesis of Methyl 3-(pyridin-2-ylamino)propanoate via Trifluoromethanesulfonic Acid-Catalyzed Aza-Michael Addition

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in pharmaceutical development. The protocol leverages the potent catalytic activity of trifluoromethanesulfonic acid (TfOH) in an aza-Michael addition reaction between 2-aminopyridine and methyl acrylate. This method is distinguished by its operational simplicity, high efficiency, and reduced reaction times, offering yields of up to 96%.[1][2][3] We present a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, critical safety protocols for handling superacids, and expected analytical data for product validation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction & Significance

This compound (CAS No. 55364-85-7) is a valuable building block in modern medicinal chemistry.[4][5][6][7] Its structure, incorporating a pyridine ring, an amino linker, and an ester, makes it a versatile precursor for more complex molecular architectures. Notably, it serves as a critical intermediate in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant.[1][4]

The synthesis of this compound is typically achieved through an aza-Michael addition (or hydroamination) of 2-aminopyridine to an acrylate ester.[8][9] While various catalysts can be employed, trifluoromethanesulfonic acid (TfOH, or triflic acid) has emerged as a superior choice. As a superacid, TfOH is approximately 1000 times stronger than sulfuric acid, allowing for remarkable catalytic efficiency even at low concentrations.[10] Its high protonating power activates the acrylate substrate, while the non-nucleophilic nature of its conjugate base, the triflate anion, prevents unwanted side reactions.[10][11][12][13] This protocol details an optimized, TfOH-catalyzed approach that is both robust and high-yielding.[1][2][3]

Reaction Principle & Mechanism

The core transformation is the conjugate addition of the exocyclic amino group of 2-aminopyridine to the electron-deficient double bond of methyl acrylate. This anti-Markovnikov hydroamination is powerfully catalyzed by triflic acid.[1][2]

The Catalytic Cycle:

  • Activation of Michael Acceptor: The extremely strong Brønsted acidity of triflic acid (pKa ≈ -14) leads to the protonation of the carbonyl oxygen of methyl acrylate.[14] This protonation significantly increases the electrophilicity of the β-carbon, activating the molecule for nucleophilic attack.[11][12]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminopyridine attacks the activated β-carbon of the protonated methyl acrylate, forming a new carbon-nitrogen bond.

  • Proton Transfer & Catalyst Regeneration: A subsequent proton transfer from the newly formed ammonium intermediate to the triflate anion regenerates the triflic acid catalyst and yields the final product, this compound.

The high efficiency of the reaction stems from TfOH's ability to generate the required cationic species with experimental simplicity.[11][13]

Reaction_Mechanism Figure 1: Catalytic Mechanism of Aza-Michael Addition cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products R1 2-Aminopyridine I2 C-N Bond Formation (Intermediate Complex) R1->I2 Nucleophilic Attack R2 Methyl Acrylate I1 Protonated Methyl Acrylate (Activated) R2->I1 Activation Cat_in TfOH (H+) Cat_in->I1 I1->I2 P1 This compound I2->P1 Proton Transfer Cat_out TfOH (H+) (Regenerated) I2->Cat_out

Caption: Catalytic Mechanism of Aza-Michael Addition.

Health & Safety Precautions

WARNING: Trifluoromethanesulfonic acid is a highly corrosive superacid that can cause severe chemical burns upon contact.[14][15] It is also hygroscopic and fumes in moist air.[15][16] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations involving triflic acid must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[14][15] An eyewash station and safety shower must be immediately accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield are required.[14][17]

    • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., Viton® or thick Nitrile rubber).[17] Standard thin nitrile gloves provide splash protection only and should be changed immediately upon contamination.[17]

    • Body Protection: A flame-retardant lab coat and a chemical-resistant apron are essential.[15] Ensure legs and feet are fully covered.

  • Handling:

    • Always add acid slowly to the solvent or reaction mixture, never the other way around, to control the exothermic reaction.[15][18]

    • Store TfOH in its original, tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area away from incompatible materials like bases and oxidizing agents.[14][19]

  • Spill & Emergency Procedures:

    • Spill: Neutralize small spills with an appropriate absorbent material for acids (e.g., sodium bicarbonate or a commercial spill kit). Avoid using combustible materials like paper towels for initial absorption.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[14][17] Remove contaminated clothing while rinsing.[17]

    • Eye Contact: Immediately irrigate with water at an eyewash station for at least 15 minutes and seek urgent medical attention.[14][17]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1][4][20][21]

Materials & Equipment
  • Reagents:

    • 2-Aminopyridine (≥99%)

    • Methyl Acrylate (≥99%, stabilized)

    • Trifluoromethanesulfonic Acid (TfOH, ≥99%)

    • Anhydrous Ethanol (200 proof)

    • Petroleum Ether (for washing/recrystallization)

    • Nitrogen Gas (high purity)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Oil bath with magnetic stirrer and thermocouple

    • Dropping funnel

    • Nitrogen inlet/outlet (bubbler)

    • Rotary evaporator

    • Standard laboratory glassware

    • Buchner funnel and filter paper

Reaction Setup & Procedure

Workflow Figure 2: Experimental Workflow A 1. Reagent Setup - Add 2-aminopyridine and anhydrous ethanol to flask. B 2. Inert Atmosphere - Assemble glassware and purge system with N2. A->B C 3. Add Reactant - Add methyl acrylate to the stirred solution. B->C D 4. Catalyst Addition - Slowly add TfOH dropwise via dropping funnel. C->D E 5. Reaction - Heat mixture in an oil bath (120-160 °C) for 16-20h. D->E F 6. Work-up - Cool reaction. Wash with petroleum ether. E->F G 7. Concentration - Remove solvent under reduced pressure. F->G H 8. Purification - Recrystallize the crude product from petroleum ether. G->H I 9. Isolation & Drying - Filter the crystals and dry under vacuum. H->I J 10. Analysis - Characterize pure product (MP, NMR, MS). I->J

Caption: Experimental Workflow.
  • Flask Preparation: In a dry three-neck round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine and anhydrous ethanol.

  • Inert Atmosphere: Assemble the reflux condenser and dropping funnel. Purge the entire system with nitrogen gas for 10-15 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.[4][20][21]

  • Addition of Reactants: While stirring, add methyl acrylate to the flask.

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (TfOH) dropwise to the stirred mixture via the dropping funnel over 5-10 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture in an oil bath to the desired temperature (typically between 120-160 °C) and maintain reflux with vigorous stirring for 16-20 hours.[4][20][21] Monitor the reaction progress by TLC or GC-MS if desired.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction liquid to a separatory funnel and wash with petroleum ether at 35-40 °C.[4][21]

  • Concentration: Concentrate the organic layer under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot petroleum ether. Allow it to cool slowly to form white, lamellar crystals.[1][2]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

Reagent Quantities & Stoichiometry
ReagentMolar Mass ( g/mol )Molar RatioTypical QuantityNotes
2-Aminopyridine94.111.09.41 g (0.1 mol)Limiting Reagent
Methyl Acrylate86.091.0 - 2.08.61 g (0.1 mol)Can be used in slight excess
Anhydrous Ethanol46.07-25-50 mLSolvent
Trifluoromethanesulfonic Acid150.080.05 - 0.100.75 g (5 mol%)Catalyst, based on acrylate

Results: Product Characterization

The final product, this compound, should be obtained as a white to off-white solid.[5][20]

PropertyValueSource(s)
Molecular Formula C₉H₁₂N₂O₂[5]
Molecular Weight 180.20 g/mol [5]
CAS Number 55364-85-7[4][5][6][7]
Appearance White solid / lamellar crystals[5][20]
Melting Point 48-50 °C[4]
Boiling Point 125 °C @ 0.2 mmHg[4]
Solubility Soluble in DMSO, Methanol[4]
Expected Yield >90%[1][2][3]
InChI Key CKZDJCJSSSCYFN-UHFFFAOYSA-N[4][5]

Standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and purity of the synthesized compound.

Conclusion

The use of trifluoromethanesulfonic acid as a catalyst provides a highly effective and straightforward method for the synthesis of this compound. The protocol is characterized by high yields, operational simplicity, and the use of readily available starting materials.[1][20] Strict adherence to the detailed safety precautions is paramount for the successful and safe execution of this procedure. This application note serves as a reliable guide for researchers requiring access to this important pharmaceutical intermediate.

References

  • Understanding the Hazards and Safe Handling of Trifluoromethanesulfonic Acid. Lab Manager. [Link]
  • Kazakova, A. N., & Vasilyev, A. V. Trifluoromethanesulfonic Acid in Organic Synthesis.Russian Journal of Organic Chemistry, 2017. [Link]
  • Vasilyev, A. Trifluoromethanesulfonic acid in organic synthesis.Semantic Scholar. [Link]
  • Trifluoromethanesulfonic acid Safety D
  • Vasilyev, A. V. (PDF) Trifluoromethanesulfonic acid in organic synthesis.
  • “SUPERACIDS” SAFETY GUIDELINES. Concordia University Environmental Health & Safety. [Link]
  • Triflic acid and its derivatives: A family of useful reagents for synthesis.
  • Trifluoromethanesulfonic acid. chemeurope.com. [Link]
  • Triflic Acid as Efficient Catalyst for the Hydroamination of Ethyl Acrylate with 2-Aminopyridines.Ingenta Connect. [Link]
  • Reaction with 3-aminopyridine with methyl acrylate.
  • Conversions after given time of the aza‐Michael addition of 1 and 2 to...
  • The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC.
  • CAS No : 55364-85-7 | Product Name : this compound.
  • The triflic acid mediated reactions of benzo-fused cyclic amides.
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry.Polymers. [Link]
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Digital Commons@Georgia Southern. [Link]
  • TFA-mediated stereoselective aza-Michael addition for the synthesis of 3β-arylamine derivatives of withaferin A and evaluation of their anticancer potential.PubMed. [Link]
  • Triflic Acid as Efficient Catalyst for the Hydroamination of Ethyl Acrylate with 2-Aminopyridines. Bentham Science. [Link]
  • Triflic Acid as Efficient Catalyst for the Hydroamination of Ethyl Acrylate with 2-Aminopyridines.

Sources

Topic: Hydroamination of Methyl Acrylate with 2-Aminopyridine: An Aza-Michael Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and actionable protocols for the hydroamination of methyl acrylate with 2-aminopyridine. This reaction, a classic example of an aza-Michael addition, is a cornerstone for synthesizing β-aminopropionate derivatives, which are valuable building blocks in medicinal chemistry and materials science. We will explore the underlying mechanism, present a robust acid-catalyzed protocol, discuss catalyst-free alternatives, and provide essential safety and characterization data.

Introduction and Significance

The addition of an N-H bond across a carbon-carbon double bond, known as hydroamination, is a highly atom-economical method for forming C-N bonds.[1] When the alkene is an α,β-unsaturated carbonyl compound like methyl acrylate, the reaction is termed an aza-Michael addition.[2][3] This process facilitates the functionalization of the β-carbon with various N-nucleophiles, yielding β-amino esters.[2] The product of the title reaction, methyl 3-((pyridin-2-yl)amino)propanoate, and its derivatives are key intermediates in the synthesis of novel fused N-heterocycles, which are recognized as potentially bioactive and therapeutic agents.[2] This application note offers a field-proven protocol using triflic acid as an efficient catalyst, which can dramatically improve yields and reduce reaction times.[4]

Reaction Mechanism: The Aza-Michael Addition

The aza-Michael reaction involves the conjugate addition of an amine to an electron-deficient alkene.[3] While the reaction can proceed without a catalyst, particularly with more nucleophilic amines, the use of an acid catalyst is highly beneficial when using less reactive amines such as 2-aminopyridine.

Catalytic Pathway Rationale: A strong Brønsted acid, such as triflic acid (TfOH), protonates the carbonyl oxygen of the methyl acrylate. This activation significantly increases the electrophilicity of the β-carbon by enhancing the polarization of the conjugated system. The weakly nucleophilic exocyclic amino group of 2-aminopyridine can then effectively attack the activated β-position. A subsequent proton transfer and tautomerization yield the final β-amino ester product. This catalytic approach circumvents the need for harsh conditions and often leads to cleaner reactions with higher yields.[4]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_product Product MA Methyl Acrylate Activated_MA Protonated Methyl Acrylate (Activated) MA->Activated_MA AP 2-Aminopyridine Nucleophilic_Attack Nucleophilic Attack by 2-Aminopyridine AP->Nucleophilic_Attack Cat TfOH (Catalyst) Cat->MA Protonation Activated_MA->Nucleophilic_Attack Intermediate_Complex Enolate Intermediate Nucleophilic_Attack->Intermediate_Complex Forms C-N bond Product Methyl 3-((pyridin-2-yl)amino)propanoate Intermediate_Complex->Product Proton Transfer & Tautomerization

Caption: Acid-catalyzed aza-Michael addition mechanism.

Detailed Experimental Protocols

Safety First: Before proceeding, consult the Safety Data Sheets (SDS) for all reagents. Methyl acrylate is a highly flammable liquid and vapor, is toxic if swallowed, and can cause skin and eye irritation.[5][6] 2-Aminopyridine is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[7][8] All manipulations should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][8][9]

Protocol 1: Triflic Acid-Catalyzed Hydroamination

This protocol is adapted from a highly efficient method developed for the synthesis of related ethyl esters, demonstrating high yields and purity.[4]

Materials and Equipment:

  • 2-Aminopyridine

  • Methyl Acrylate

  • Triflic acid (TfOH)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Petroleum ether (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-aminopyridine (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene, ~0.5 M concentration relative to the amine).

  • Reagent Addition: Add methyl acrylate (1.2 eq.) to the stirring solution.

  • Catalyst Introduction: Carefully add triflic acid (5 mol%, 0.05 eq.) dropwise to the reaction mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by simple recrystallization from petroleum ether to yield the desired product with high purity (>99%).[4]

Protocol 2: Catalyst-Free, Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and often improves yields, providing a "greener" alternative to traditional heating.[10]

Materials and Equipment:

  • As above, with the addition of a dedicated microwave reactor and appropriate reaction vessels.

  • Methanol is often used as the solvent in these procedures.[10]

Step-by-Step Procedure:

  • Vessel Charging: In a microwave reaction vessel, combine 2-aminopyridine (1.0 eq.), methyl acrylate (1.1 eq.), and a minimal amount of a polar solvent like methanol.[10]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 80-120 °C for a short period (e.g., 10-30 minutes).[10] Note: Optimize time and temperature for the specific instrument.

  • Workup and Purification: After cooling, the product is isolated by removing the solvent under reduced pressure. Purification can be performed via column chromatography or recrystallization as described in Protocol 1.

Data Summary and Expected Outcomes

The choice of protocol significantly impacts reaction parameters and outcomes. The acid-catalyzed method is particularly effective for less reactive aromatic amines.

ParameterProtocol 1: Triflic Acid-CatalyzedProtocol 2: Microwave-Assisted
Catalyst Triflic Acid (5 mol%)None
Solvent Toluene or DCMMethanol or Solvent-free
Temperature 60-80 °C80-120 °C
Time 12-24 hours10-30 minutes
Typical Yield High (up to 96% reported for analogous reactions)[4]Good to Excellent (up to 95-97%)[10]
Purification Recrystallization[4]Column Chromatography / Recrystallization

Characterization of Product

The final product, methyl 3-((pyridin-2-yl)amino)propanoate , should be characterized to confirm its structure and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic peaks for the propionate and pyridine moieties.

  • High-Resolution Mass Spectrometry (HR-MS): To confirm the exact mass and elemental composition of the synthesized compound.[4]

  • FTIR Spectroscopy: To identify key functional groups, such as the N-H, C=O (ester), and C-N bonds.

Experimental Workflow Visualization

Workflow start Start prep Reagent & Glassware Preparation (Inert Atm.) start->prep setup Reaction Setup: Add Amine, Acrylate, Solvent, Catalyst prep->setup reaction Reaction Under Heat (Monitor by TLC) setup->reaction workup Aqueous Workup (Quench & Extract) reaction->workup purify Purification (Recrystallization or Chromatography) workup->purify analysis Product Characterization (NMR, HR-MS) purify->analysis end End analysis->end

Caption: General experimental workflow for hydroamination.

References

  • Zhu, Y., et al. (2020). Triflic Acid as Efficient Catalyst for the Hydroamination of Ethyl Acrylate with 2-Aminopyridines.
  • Kumar, A., et al. (2021). Domino synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones by aza-Michael addition of 2-aminopyridines to Baylis-Hillman adducts.
  • Kruse, H., et al. (2012). Solvent‐ and Catalyst‐Free Aza‐Michael Addition of Imidazoles and Related Heterocycles.
  • Thames River Chemical Corp. (2018).
  • Vastani. (n.d.).
  • Zhang, Y., et al. (2018). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. [Link]
  • Ohmatsu, K., et al. (2021). An umpolung-enabled copper-catalysed regioselective hydroamination approach to α-amino acids. National Institutes of Health (NIH). [Link]
  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. [Link]
  • Cárdenas, C., et al. (2008).
  • Van Guyse, J., et al. (2018). Full and Partial Amidation of Poly(methyl acrylate) as Basis for Functional Polyacrylamide (Co)Polymers.
  • Gallei, M., et al. (2022). Amine-containing block copolymers for efficient catalyst-free hydroamination and preparation of functional metallopolymers. Royal Society of Chemistry. [Link]
  • BASF. (2008). Method for the production of beta-aminopropionic acid derivatives.
  • Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials.

Sources

Application Note: The Strategic Role of 3-(Pyridin-2-ylamino)propanoate Esters in the Convergent Synthesis of Dabigatran Etexilate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dabigatran etexilate is a potent, direct thrombin inhibitor used clinically as an oral anticoagulant to prevent thromboembolic events.[1][2] Its complex molecular structure necessitates a sophisticated and efficient synthetic strategy. This application note provides a detailed technical guide on the pivotal role of 3-(pyridin-2-ylamino)propanoate esters as key starting materials (KSMs) in the industrial synthesis of Dabigatran etexilate. We will elucidate the synthesis of this KSM, detail its subsequent coupling reaction which forms the core structure of the drug, and provide step-by-step protocols grounded in established literature. While published syntheses predominantly utilize Ethyl 3-(pyridin-2-ylamino)propanoate, the principles and methodologies described herein are directly applicable to its methyl analog, Methyl 3-(pyridin-2-ylamino)propanoate.[1][3] This guide is intended for researchers, chemists, and professionals in drug development and manufacturing.

Introduction: A Convergent Strategy for a Complex Target

The synthesis of Dabigatran etexilate is a prime example of a convergent synthesis strategy. Instead of a linear approach where the molecule is built step-by-step from one end to the other, a convergent strategy involves preparing key fragments of the molecule separately and then coupling them together in the later stages. This approach is highly favored in industrial settings as it generally leads to higher overall yields, simplifies purification of intermediates, and allows for parallel production streams.

In the established synthesis of Dabigatran, the molecule is retrosynthetically disconnected into two primary building blocks (see Figure 1):

  • Fragment A: A substituted benzoic acid derivative, typically 4-(methylamino)-3-nitrobenzoic acid.[3][4]

  • Fragment B: An amino-propanoate building block, Methyl or Ethyl 3-(pyridin-2-ylamino)propanoate .[1][2]

The union of these two fragments via a robust amide bond formation is the cornerstone of the entire synthetic route. The propanoate moiety is not just a structural component; its precise architecture is critical for the subsequent cyclization to form the benzimidazole core of Dabigatran. This document will focus on the preparation of Fragment B (using the methyl ester as the primary example) and its critical coupling reaction with Fragment A.

Part I: Synthesis of Key Starting Material: this compound

The most common and efficient method for synthesizing 3-(pyridin-2-ylamino)propanoate esters is the hydroamination (a variant of the Michael addition) of an acrylate ester with 2-aminopyridine.[1] This reaction is often catalyzed by an acid to activate the acrylate and facilitate the nucleophilic attack by the pyridine nitrogen.

Causality of Experimental Design
  • Choice of Reactants: 2-aminopyridine serves as the nucleophile, and methyl acrylate is the electrophilic Michael acceptor. Using methyl acrylate directly leads to the desired methyl ester, avoiding extra esterification or transesterification steps.

  • Catalyst: While the reaction can proceed in acetic acid, stronger acids like trifluoromethanesulfonic acid (triflic acid) have been shown to increase the yield and reduce reaction time significantly.[1][5] The acid protonates the carbonyl of the acrylate, making the β-carbon more electrophilic and susceptible to attack.

  • Solvent: Anhydrous ethanol is a common solvent as it effectively dissolves the reactants and is compatible with the acidic conditions.[5][6]

  • Temperature: Heating the reaction (e.g., to reflux) provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate.[6]

Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the analogous ethyl ester.[5][6]

Materials:

ReagentFormulaMW ( g/mol )M/VMoles
2-AminopyridineC₅H₆N₂94.1250.0 g0.531
Methyl AcrylateC₄H₆O₂86.0950.0 mL0.552
Trifluoromethanesulfonic AcidCF₃SO₃H150.089.0 mL0.099
Anhydrous EthanolC₂H₅OH46.0750 mL-
Sodium Bicarbonate (sat. soln)NaHCO₃84.01~200 mL-
Ethyl AcetateC₄H₈O₂88.11~300 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (50.0 g) and anhydrous ethanol (50 mL). Stir until the solid is mostly dissolved.

  • Add methyl acrylate (50.0 mL) to the flask.

  • Under constant stirring, slowly add trifluoromethanesulfonic acid (9.0 mL) dropwise to the mixture. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil or solid.

  • The product can be further purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by vacuum distillation to yield this compound as a solid.[7]

Visualization of KSM Synthesis

KSM_Synthesis cluster_catalyst Catalyst & Solvent R1 2-Aminopyridine P1 This compound (KSM) R1->P1 1. R2 Methyl Acrylate R2->P1 2. C1 Triflic Acid (CF₃SO₃H) C1->P1 H⁺ Catalyst S1 Ethanol, Reflux S1->P1

Caption: Synthesis of the Key Starting Material (KSM) via acid-catalyzed hydroamination.

Part II: Amide Coupling to Forge the Dabigatran Core

With the propanoate KSM in hand, the next crucial step is the amide coupling with the second key fragment, 4-(methylamino)-3-nitrobenzoic acid. This reaction creates the central amide linkage of a key precursor, Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (KI-1).[1]

Causality of Experimental Design
  • Acid Activation: A carboxylic acid is not reactive enough to undergo direct amidation with the pyridine-ring nitrogen of the KSM. Therefore, it must be "activated". The most common industrial method is to convert the carboxylic acid to a highly reactive acyl chloride using a halogenating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][8]

  • Base: The reaction of the KSM with the newly formed acyl chloride releases hydrochloric acid (HCl) as a byproduct. A stoichiometric amount of a non-nucleophilic organic base, such as triethylamine (TEA), is required to scavenge this acid.[3][9] Failure to neutralize the HCl would protonate the KSM, rendering it non-nucleophilic and halting the reaction.

  • Solvent and Temperature: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or ethyl acetate to prevent reaction with the highly reactive acyl chloride.[3][4] The reaction is often started at a low temperature (0-10 °C) to control the initial exothermic reaction upon addition of the amine, and then allowed to warm to room temperature to ensure completion.[1]

Protocol: Synthesis of Methyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

This protocol outlines the two-step, one-pot procedure for amide coupling.

Materials:

ReagentFormulaMW ( g/mol )MassMoles
4-(Methylamino)-3-nitrobenzoic acidC₈H₈N₂O₄196.16100.0 g0.510
Thionyl ChlorideSOCl₂118.97150 mL2.05
This compoundC₉H₁₂N₂O₂180.2092.0 g0.510
Triethylamine(C₂H₅)₃N101.19107 mL0.765
Dichloromethane (DCM)CH₂Cl₂84.93~1.5 L-
Dimethylformamide (DMF)C₃H₇NO73.09~1 mL(catalyst)

Procedure:

  • Acid Chloride Formation: a. In a 2 L flask under an inert atmosphere (nitrogen), suspend 4-(methylamino)-3-nitrobenzoic acid (100.0 g) in dichloromethane (500 mL). b. Add a catalytic amount of DMF (~1 mL). c. Slowly add thionyl chloride (150 mL) to the suspension. d. Heat the mixture to reflux (approx. 40 °C) for 4-6 hours, until gas evolution ceases and the solution becomes clear. e. Cool the mixture and remove the excess thionyl chloride and some DCM by distillation under reduced pressure. Re-dissolve the resulting acyl chloride residue in fresh, dry DCM (500 mL).

  • Amide Coupling: a. In a separate 2 L flask, dissolve this compound (92.0 g) and triethylamine (107 mL) in dry DCM (500 mL). b. Cool this amine solution to 0-5 °C in an ice bath. c. Slowly add the acyl chloride solution from step 1(e) to the cooled amine solution over 1-2 hours, maintaining the internal temperature below 10 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor for completion by HPLC.[10]

  • Work-up and Isolation: a. Quench the reaction by slowly adding water (500 mL). b. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 200 mL), saturated NaHCO₃ solution (2 x 200 mL), and brine (1 x 200 mL). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product. d. The crude product, Methyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate, can be purified by recrystallization from a suitable solvent like toluene or ethyl acetate/hexane to yield a solid with high purity.[1]

Visualization of the Overall Synthetic Pathway

Dabigatran_Synthesis cluster_coupling Part II: Amide Coupling cluster_downstream Part III: Downstream Conversion KSM1 Methyl 3-(pyridin-2-ylamino) propanoate I2 Amide Bond Formation (+ KSM1, TEA) KSM1->I2 KSM2 4-(Methylamino)-3-nitro benzoic Acid I1 Acyl Chloride Formation (SOCl₂) KSM2->I1 I1->I2 I3 Nitro Reduction (e.g., Pd/C, H₂) I2->I3 Key Intermediate (KI-1) I4 Benzimidazole Cyclization (+ N-(4-cyanophenyl)glycine) I3->I4 I5 Amidine Formation & Prodrug Acylation I4->I5 Final Dabigatran Etexilate I5->Final

Caption: Convergent synthesis pathway for Dabigatran Etexilate highlighting the key amide coupling step.

Part III: Process Control and Analytical Workflow

Rigorous in-process control is essential for a successful and reproducible synthesis. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used to monitor reaction completion, assess intermediate purity, and quantify the final product.[10][11]

HPLC Method for Reaction Monitoring

The following provides a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for monitoring the key amide coupling reaction.

ParameterCondition
Column C18, 100 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, ramp to 90% B over 10 min, hold for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temp. Ambient (~25 °C)
Detector UV at 310 nm
Injection Vol. 10 µL
Sample Prep. Dilute a small aliquot of the reaction mixture in Acetonitrile/Water (1:1)

Rationale: A gradient method is used to effectively separate the relatively polar starting materials from the more non-polar product. The acidic mobile phase ensures good peak shape for the basic pyridine and amine functionalities. Detection at 310 nm provides good sensitivity for the conjugated aromatic system of the product.[10]

Experimental Workflow Diagram

Workflow start Synthesize KSM (Part I Protocol) step2 Perform Amide Coupling (Part II Protocol) start->step2 step3 In-Process Control: Take aliquot for HPLC step2->step3 decision Reaction Complete? step3->decision decision->step2 No (Continue Stirring) step4 Perform Aqueous Work-up & Solvent Extraction decision->step4 Yes step5 Dry & Concentrate Crude Product step4->step5 step6 Purify by Recrystallization step5->step6 step7 Final Analysis: Purity by HPLC, Structure by NMR/MS step6->step7 end Proceed to Next Synthetic Step step7->end

Caption: A typical experimental and analytical workflow for the synthesis and isolation of the core intermediate.

Conclusion

This compound, alongside its widely used ethyl analog, is a cornerstone of the modern, convergent synthesis of Dabigatran etexilate. Its preparation via a straightforward hydroamination and its subsequent, high-yielding amide coupling reaction allow for the efficient construction of the drug's core structure. The protocols and workflows detailed in this note, which are grounded in established chemical principles and authoritative literature, provide a robust framework for researchers and process chemists. Understanding the causality behind each step—from catalyst choice to the necessity of an acid scavenger—is paramount for successful scale-up, troubleshooting, and optimization of this critical pharmaceutical manufacturing process.

References

  • Jadhav, A. et al. (2024). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development.
  • Google Patents. (2020). Purification method of dabigatran etexilate intermediate - CN110878083A.
  • Wang, Y. et al. (2012). Synthesis of dabigatran etexilate mesylate. ResearchGate.
  • Google Patents. (2014). Method for purifying dabigatran etexilate mesylate intermediate - CN103833758A.
  • SciSpace. (n.d.). Method for purifying dabigatran etexilate mesylate intermediate.
  • Reddy, B. et al. (2018). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. ACS Omega.
  • Reddy, G. et al. (2015). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Der Pharma Chemica.
  • Reddy, S. et al. (2014). An Improved Process For The Synthesis Of Dabigatran And Its Intermediates. International Journal of Pharmaceutical Chemistry.
  • Google Patents. (2015). Process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof - US9212166B2.
  • Google Patents. (2015). Synthesis process of dabigatran etexilate mesylate, intermediates of the process and novel polymorph of dabigatran etexilate - WO2015124764A1.
  • Chen, H. (2012). Synthesis of Dabigatran Etexilate. Chinese Journal of Pharmaceuticals.
  • Google Patents. (2015). Process for the Synthesis of Dabigatran and Its Intermediates - US20150246900A1.
  • Kumar, S. et al. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DABIGATRAN ETEXILATE IN PURE AND DOSAGE FORMS BY USING RP-HPLC METHOD. Indo American Journal of Pharmaceutical Sciences.
  • Kalyankar, P. et al. (2020). To Develop and Validate RP-HPLC Method for Dabigatran Etexilate Mesylate in Bulk and Tablet Form. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Sreevatsav, A. et al. (2016). QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form. Scientific Research Publishing.
  • Google Patents. (2014). New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - CN103183635B.
  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. (2018). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - CN108586015A.

Sources

Application Notes and Protocols: Methyl 3-(pyridin-2-ylamino)propanoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. Methyl 3-(pyridin-2-ylamino)propanoate, a molecule possessing both a nucleophilic secondary amine and an electrophilic ester moiety, represents a highly valuable and versatile scaffold. Its structure, incorporating the biologically significant 2-aminopyridine core, opens a gateway to a diverse array of complex heterocyclic systems. This guide provides an in-depth exploration of this compound, detailing its synthesis, characterization, and, most importantly, its application in the construction of high-value molecular architectures. We will delve into the mechanistic underpinnings of its reactivity and provide field-tested protocols for its use, empowering researchers to leverage its full synthetic potential. A primary application, the synthesis of the pyrido[1,2-a]pyrimidine core, will be a central focus, as this scaffold is prevalent in numerous bioactive compounds.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is the foundation of its effective application. The data presented below has been compiled from a combination of experimental data for its close analogue, ethyl 3-(pyridin-2-ylamino)propanoate, and predicted values, providing a reliable reference for characterization.[2][3]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 55364-85-7[2][4][5]
Molecular Formula C₉H₁₂N₂O₂[4][5]
Molecular Weight 180.20 g/mol [4][5]
Appearance White to off-white solid[3]
Melting Point 48-50 °C (for ethyl ester)[2]
Boiling Point 125 °C at 0.2 mmHg (for ethyl ester)[2]
Solubility Soluble in DMSO, Methanol, Dichloromethane[2]

Table 2: Spectroscopic Data

TechniqueData (Predicted and/or Referenced from Ethyl Analog)
¹H NMR δ (ppm): 8.10 (d, 1H, Py-H), 7.40 (t, 1H, Py-H), 6.60 (d, 1H, Py-H), 6.50 (t, 1H, Py-H), 5.50 (br s, 1H, NH), 3.65 (s, 3H, OCH₃), 3.60 (t, 2H, NCH₂), 2.65 (t, 2H, CH₂CO)
¹³C NMR δ (ppm): 172.5 (C=O), 158.0 (Py C-2), 148.0 (Py C-6), 137.5 (Py C-4), 112.5 (Py C-5), 107.0 (Py C-3), 51.5 (OCH₃), 38.0 (NCH₂), 33.5 (CH₂CO)
IR (KBr) ν (cm⁻¹): 3400-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1735 (C=O ester stretch), 1600, 1580 (C=N, C=C stretch)
MS (ESI+) m/z: 181.09 [M+H]⁺, 203.07 [M+Na]⁺

Core Synthetic Protocol: A Robust Pathway to the Building Block

The primary route to this compound is through a catalyzed aza-Michael addition of 2-aminopyridine to methyl acrylate. While this reaction can proceed without a catalyst, the use of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), dramatically enhances the reaction rate and yield.[2][6]

Mechanistic Insight: The Role of Acid Catalysis

The causality behind the use of TfOH lies in its ability to activate the Michael acceptor. The highly acidic proton from TfOH protonates the carbonyl oxygen of the methyl acrylate. This protonation withdraws electron density from the α,β-unsaturated system, rendering the β-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the exocyclic amino group of 2-aminopyridine. This acid-catalyzed pathway is more efficient than the uncatalyzed reaction, which relies solely on the inherent electrophilicity of the acrylate.

Caption: Acid-catalyzed aza-Michael addition mechanism.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented procedure for the analogous ethyl ester.[6][7]

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Methyl acrylate (1.1 - 1.5 eq)

  • Trifluoromethanesulfonic acid (TfOH) (0.05 - 0.10 eq)

  • Anhydrous Ethanol

  • Petroleum Ether

  • Ethyl Acetate

  • Nitrogen or Argon gas supply

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine (e.g., 10.0 g, 106.3 mmol) and anhydrous ethanol (e.g., 20 mL).

  • Stirring: Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) until the 2-aminopyridine is fully dissolved.

  • Addition of Acrylate: Add methyl acrylate (e.g., 10.1 mL, 111.6 mmol, 1.05 eq) to the solution.

  • Catalyst Addition: While stirring, slowly add trifluoromethanesulfonic acid (e.g., 0.47 mL, 5.3 mmol, 0.05 eq) dropwise. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 16-20 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of 2-aminopyridine.

  • Workup - Initial Wash: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with petroleum ether (3 x 50 mL) to remove unreacted methyl acrylate and other nonpolar impurities.

  • Concentration: Concentrate the ethanol layer under reduced pressure to obtain a crude oil or solid.

  • Purification: Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) to yield white to off-white crystals of this compound.[7]

  • Drying: Dry the crystals under vacuum. Expected yield: 80-90%.

Application in Heterocyclic Synthesis: The Gateway to Pyrido[1,2-a]pyrimidinones

A premier application of this compound is its use as a precursor for the synthesis of 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-ones. This transformation is an intramolecular cyclization, specifically an intramolecular amidation, which can be promoted by either heat or a base catalyst.

Mechanistic Insight: Intramolecular Cyclization

The reaction proceeds via the nucleophilic attack of the endocyclic pyridine nitrogen onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating methanol and forming the fused bicyclic aromatic system. The use of a base, such as sodium methoxide, can deprotonate the secondary amine, increasing the overall electron density on the pyridine ring and facilitating the nucleophilic attack of the ring nitrogen.

cyclization_workflow Start This compound Condition Heat or Base (e.g., NaOMe) in suitable solvent (e.g., Methanol) Start->Condition Intermediate Tetrahedral Intermediate Condition->Intermediate Intramolecular Nucleophilic Attack Product 2,3-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one Intermediate->Product Collapse & Elimination Byproduct Methanol (Eliminated) Intermediate->Byproduct

Caption: Workflow for intramolecular cyclization.

Protocol 2: Synthesis of 2,3-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol is a generalized procedure based on established methods for the cyclization of related N-(pyridin-2-yl)-beta-alanine derivatives.[3][8]

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (catalytic or stoichiometric)

  • Anhydrous Methanol

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Dissolve this compound (e.g., 5.0 g, 27.7 mmol) in anhydrous methanol (50 mL) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add sodium methoxide (e.g., a 25% solution in methanol, 0.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Neutralization and Concentration: Cool the reaction to room temperature and carefully neutralize with glacial acetic acid. Concentrate the mixture under reduced pressure.

  • Workup: Redissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.

Troubleshooting and Scientific Integrity

A robust protocol is self-validating. Below are common issues and the rationale for their solutions.

Table 3: Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)Rationale
Low yield in Protocol 1 Incomplete reaction; Insufficient catalyst; Moisture in reagents.Increase reaction time; Add a further small portion of TfOH; Ensure all reagents and solvents are anhydrous.The aza-Michael addition requires sufficient time and activation. TfOH is hygroscopic and its catalytic activity is diminished by water.
Formation of di-adduct Excess methyl acrylate; High concentration.Use a smaller excess of acrylate (1.05-1.1 eq); Run the reaction at a lower concentration.The product, a secondary amine, can act as a nucleophile itself and react with a second molecule of acrylate. This side reaction is concentration-dependent.[3]
Incomplete cyclization in Protocol 2 Insufficient base or heat; Reaction time too short.Increase the amount of sodium methoxide; Increase reflux time.The intramolecular cyclization requires sufficient energy to overcome the activation barrier. The base facilitates the reaction by enhancing the nucleophilicity of the pyridine ring.
Product decomposition Excessive heat or prolonged reaction time.Carefully monitor the reaction by TLC and stop when the starting material is consumed.The pyrido[1,2-a]pyrimidinone core can be susceptible to degradation under harsh conditions.

Safety and Handling

  • Trifluoromethanesulfonic acid (TfOH): A highly corrosive and strong acid. Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. It reacts violently with water and bases. Spills should be neutralized with sodium bicarbonate and absorbed with an inert material like sand or vermiculite.[9]

  • 2-Aminopyridine and Methyl Acrylate: These reagents are toxic and should be handled in a well-ventilated fume hood with appropriate PPE.

  • General Precautions: All reactions should be conducted under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen.

Conclusion

This compound is a building block of significant strategic importance. Its straightforward, high-yielding synthesis via an acid-catalyzed aza-Michael addition makes it readily accessible. The true power of this molecule lies in its bifunctional nature, which allows for a facile intramolecular cyclization to construct the valuable 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-one scaffold. The protocols and mechanistic insights provided in this guide are designed to be a comprehensive resource for researchers in organic synthesis and drug development, enabling the efficient and reliable application of this versatile intermediate in the creation of novel and complex molecular entities.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Trifluoromethanesulfonic acid, 99%.
  • Smolecule. (n.d.). Buy this compound | 55364-85-7.
  • Lappin, G. R. (1953). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. The Journal of Organic Chemistry, 18(7), 881-888.
  • Benchchem. (n.d.). Ethyl 3-(2-aminopyridin-3-yl)acrylate | 104830-01-5.
  • ChemicalBook. (n.d.). 3-(pyridin-2-ylamino)propanoic acid synthesis.
  • BLD Pharm. (n.d.). 55364-85-7|this compound.
  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & D'Souza, P. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
  • ResearchGate. (2024). Aza-Michael Addition of 2-Amino Pyridine with 7-Aza-2-Indolone Chalconides: Synthesis of Functionalized α-Enaminones and One-Pot N-Alkenylation-Dearomatization of Pyridine Ring.
  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
  • Sigma-Aldrich. (n.d.). This compound 55364-85-7.
  • ChemicalBook. (n.d.). This compound | 55364-85-7.
  • ResearchGate. (2012). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones.
  • Semantic Scholar. (1986). Synthesis of pyrido[2,3-d]pyrimidin-4-one derivatives.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • JOCPR. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines.
  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka.

Sources

Application Notes and Protocols for the Derivatization of Methyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 3-(pyridin-2-ylamino)propanoate in Medicinal Chemistry

This compound is a versatile bifunctional molecule that holds a significant position as a key building block in contemporary drug discovery and development. Its structure, featuring a secondary amine, a pyridine ring, and a methyl ester, presents multiple strategic points for chemical modification. This strategic derivatization is pivotal in the synthesis of complex pharmaceutical agents, most notably as a crucial intermediate in the industrial-scale production of the direct thrombin inhibitor, Dabigatran Etexilate.[1][2] The ability to selectively modify this core scaffold allows researchers to fine-tune the physicochemical and pharmacokinetic properties of lead compounds, thereby optimizing their efficacy, selectivity, and safety profiles.

This guide provides detailed, field-proven protocols for the derivatization of this compound, focusing on reactions at the secondary amine and the pyridine nucleus. Each protocol is presented with an in-depth explanation of the underlying chemical principles and experimental considerations to ensure reproducible and scalable results for researchers, scientists, and drug development professionals.

Core Derivatization Strategies: A Multi-pronged Approach to Molecular Diversification

The chemical architecture of this compound allows for a range of derivatization strategies. The secondary amine is a nucleophilic center, readily undergoing acylation, sulfonylation, and alkylation. Concurrently, the electron-deficient nature of the pyridine ring, while generally resistant to electrophilic substitution, can be functionalized through specific methodologies.[3]

Protocol 1: N-Acylation of this compound

Scientific Rationale: N-acylation is a fundamental transformation that introduces an amide functionality, which can significantly impact a molecule's biological activity and metabolic stability. This protocol details the acylation of the secondary amine of the ethyl ester analog, a process directly applicable to the methyl ester, using an activated carboxylic acid derivative (an acyl chloride). This reaction is a cornerstone in the synthesis of Dabigatran and its analogs.[4][5] The use of a non-nucleophilic organic base, such as triethylamine, is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Workflow Diagram:

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Acyl_Chloride Prepare Acyl Chloride Solution (e.g., 4-(methylamino)-3-nitrobenzoyl chloride) in Dichloromethane Reaction_Vessel Combine Solutions at 0-5 °C under Nitrogen Atmosphere Acyl_Chloride->Reaction_Vessel Substrate_Solution Prepare Ethyl 3-(pyridin-2-ylamino)propanoate and Triethylamine Solution in Dichloromethane Substrate_Solution->Reaction_Vessel Stirring Stir for 6-12 hours Allow to warm to room temperature Reaction_Vessel->Stirring Quench Quench with Water Stirring->Quench Extraction Extract with Dichloromethane Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate under Vacuum Drying->Concentration Purification Purify by Recrystallization or Silica Gel Chromatography Concentration->Purification

Caption: N-Acylation Experimental Workflow.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl 3-(pyridin-2-ylamino)propanoate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM). Note: The ethyl ester is often used in reported syntheses, but the methyl ester can be substituted with minimal changes to the protocol.[4]

    • In a separate flask, prepare a solution of the desired acyl chloride (e.g., 4-(methylamino)-3-nitrobenzoyl chloride, 1.1 eq.) in anhydrous DCM.

  • Reaction:

    • Cool the solution of the amine and triethylamine to 0-5 °C using an ice bath.

    • To the cooled solution, add the acyl chloride solution dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Data Presentation:

ParameterCondition
Substrate Ethyl 3-(pyridin-2-ylamino)propanoate
Reagent 4-(methylamino)-3-nitrobenzoyl chloride
Base Triethylamine
Solvent Dichloromethane (anhydrous)
Temperature 0-5 °C to Room Temperature
Reaction Time 6-12 hours
Typical Yield >80% (as reported for analogous systems)[4]

Protocol 2: N-Sulfonylation of this compound

Scientific Rationale: The introduction of a sulfonamide group via N-sulfonylation can significantly alter the acidity, polarity, and hydrogen bonding capacity of the parent molecule, often leading to improved pharmacokinetic properties. This protocol is based on established methods for the sulfonylation of 2-aminopyridine derivatives. The reaction involves the nucleophilic attack of the secondary amine on the electrophilic sulfur atom of a sulfonyl chloride. Pyridine is often used as both the solvent and the base to neutralize the HCl generated during the reaction.

Reaction Mechanism Diagram:

Substrate This compound Intermediate Sulfonamide Formation (Nucleophilic Attack) Substrate->Intermediate Reagent Ar-SO2Cl (Arylsulfonyl Chloride) Reagent->Intermediate Base Pyridine (Base/Solvent) Base->Intermediate Catalyst/Acid Scavenger Product N-Sulfonylated Product Intermediate->Product Byproduct Pyridinium Hydrochloride Intermediate->Byproduct

Caption: N-Sulfonylation Reaction Mechanism.

Detailed Step-by-Step Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • To the cooled solution, add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride, 1.1 eq.) portion-wise over 20 minutes.

  • Reaction Progression:

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with 1M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

Data Presentation:

ParameterCondition
Substrate This compound
Reagent Arylsulfonyl chloride (e.g., TsCl, BsCl)
Base/Solvent Anhydrous Pyridine
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Typical Yield Moderate to Good (structure-dependent)

Protocol 3: Reductive N-Alkylation of this compound

Scientific Rationale: Reductive amination is a powerful and versatile method for N-alkylation. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the secondary amine and an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is particularly effective as it is less reactive towards the carbonyl starting material and tolerates mildly acidic conditions that favor iminium ion formation.

Experimental Workflow Diagram:

Start Dissolve Substrate and Carbonyl in Dichloroethane Acid Add Acetic Acid (catalyst) Start->Acid STAB Add Sodium Triacetoxyborohydride (STAB) portion-wise Acid->STAB Reaction Stir at Room Temperature for 4-24 hours STAB->Reaction Quench Quench with Saturated NaHCO3 Reaction->Quench Extraction Extract with Dichloromethane Quench->Extraction Purification Dry, Concentrate, and Purify Extraction->Purification

Caption: Reductive N-Alkylation Workflow.

Detailed Step-by-Step Protocol:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in 1,2-dichloroethane (DCE), add glacial acetic acid (1.1 eq.).

  • Reducing Agent Addition:

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 4-24 hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography on silica gel.

Data Presentation:

ParameterCondition
Substrate This compound
Reagent Aldehyde or Ketone
Reducing Agent Sodium Triacetoxyborohydride (STAB)
Solvent 1,2-Dichloroethane (DCE)
Catalyst Acetic Acid
Temperature Room Temperature
Reaction Time 4-24 hours
Typical Yield Good to Excellent

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust framework for the derivatization of this compound, a scaffold of high value in medicinal chemistry. These methods for N-acylation, N-sulfonylation, and N-alkylation open avenues for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[6][7] The resulting derivatives can be further elaborated, for instance, by hydrolysis of the methyl ester to the corresponding carboxylic acid, to explore additional biological interactions. As the quest for novel therapeutics continues, the strategic and efficient functionalization of such key intermediates will remain a critical component of successful drug discovery programs.

References

  • An Improved Process For The Synthesis Of Dabigatran And Its Intermedi
  • Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. PubMed. ([Link])
  • Structure-Activity Relationships for the 9-(Pyridin-2'-yl)-aminoacridines. PMC. ([Link])
  • US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates.
  • an-improved-process-for-the-preparation-of-dabigatran-etexilate-mesylate-and-synthesis-of-its-impurities.pdf. Der Pharma Chemica. ([Link])
  • Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbon
  • Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development. ([Link])
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds.
  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry. ([Link])
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.

Sources

High-Purity Isolation of Methyl 3-(pyridin-2-ylamino)propanoate via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 3-(pyridin-2-ylamino)propanoate is a key building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. The purity of this intermediate is paramount, as contaminants can lead to significant downstream complications, including reduced yields, difficult purification of the final active pharmaceutical ingredient (API), and the introduction of potentially toxic by-products. This application note provides a detailed, scientifically-grounded protocol for the purification of this compound using a mixed-solvent recrystallization technique. The methodology is designed to be robust and reproducible, addressing common impurities encountered during its synthesis and yielding a final product of high purity, suitable for the stringent requirements of drug development.

Introduction: The Imperative for Purity

This compound is an N-substituted β-amino acid ester, a structural motif present in numerous bioactive molecules. Its synthesis, typically involving the Michael addition of 2-aminopyridine to methyl acrylate, can introduce a variety of impurities.[1] These often include unreacted starting materials (2-aminopyridine, methyl acrylate), residual acid catalyst, and colored polymeric by-products. For its effective use in multi-step syntheses, these impurities must be meticulously removed.

Recrystallization is a powerful purification technique for solid organic compounds based on the principle that the solubility of a substance in a solvent increases with temperature.[2][3] By dissolving the impure compound in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes out, leaving impurities behind in the solution (mother liquor).[4] This method is particularly well-suited for this compound due to its defined crystalline structure and moderate melting point.

This guide moves beyond a simple list of steps, delving into the rationale behind solvent selection, procedural nuances, and troubleshooting strategies to empower researchers with a comprehensive understanding of the purification process.

Physicochemical Profile and Purification Rationale

A successful purification strategy begins with understanding the target molecule's properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 55364-85-7[1][5][6]
Molecular Formula C₉H₁₂N₂O₂[6][7]
Molecular Weight 180.20 g/mol [6]
Appearance White to off-white solid[7]
Melting Point 48-50 °C[1]
Boiling Point 125 °C at 0.2 mmHg[1]
Solubility Soluble in DMSO and methanol[1]

Rationale for Recrystallization: The structure of this compound contains both polar (pyridine ring, secondary amine, ester) and non-polar (aliphatic chain) regions. This amphiphilic nature makes finding a single ideal recrystallization solvent challenging. A solvent polar enough to dissolve the compound when hot might retain too much of it when cold, leading to poor recovery. Conversely, a non-polar solvent may not dissolve the compound sufficiently even at high temperatures. Therefore, a mixed-solvent system is the logical approach.[8] This technique uses a "solvent" in which the compound is readily soluble and a miscible "anti-solvent" in which it is poorly soluble. This combination allows for fine-tuned control over the solubility gradient, which is the key to efficient crystallization.[9]

Solvent System Selection: A Methodical Approach

The selection of an appropriate solvent system is the most critical step for a successful recrystallization.[10][11] The ideal system will exhibit high solubility for the target compound at elevated temperatures and low solubility at or below room temperature.[12]

Screening Protocol: A preliminary screening using small quantities (~50 mg) of the crude material should be performed to identify a suitable solvent pair.

  • Select Candidate Solvents: Choose a range of solvents with varying polarities. Good candidates include ethyl acetate, acetone, isopropanol (as "solvents") and heptane, hexane, or petroleum ether (as "anti-solvents").

  • Test Solubility:

    • Add a small amount of crude compound to a test tube.

    • Add the "solvent" dropwise at room temperature. Note the solubility.

    • If insoluble at room temperature, gently heat the mixture. A good "solvent" will fully dissolve the compound upon heating.

    • Test the "anti-solvent" in the same manner. The compound should be largely insoluble, even when hot.

  • Evaluate the Pair: Once a good solvent/anti-solvent pair is identified (e.g., Ethyl Acetate/Heptane), confirm their miscibility.

Table 2: Example Solvent Screening Results for this compound

SolventSolubility at 25 °CSolubility at Boiling PointAssessment
Water Sparingly SolubleSparingly SolubleUnsuitable
Ethanol SolubleVery SolubleUnsuitable as single solvent (poor recovery)
Ethyl Acetate Sparingly SolubleVery SolubleExcellent "Solvent" Candidate
Toluene Sparingly SolubleSolublePotential "Solvent" Candidate
Heptane InsolubleInsolubleExcellent "Anti-Solvent" Candidate
Petroleum Ether InsolubleInsolubleExcellent "Anti-Solvent" Candidate

Based on this screening, a mixture of Ethyl Acetate and Heptane (or Petroleum Ether) is identified as a highly effective system. Ethyl acetate effectively dissolves the compound when hot, while heptane drastically reduces its solubility upon cooling, promoting high crystal yield. A patent for the structurally similar ethyl ester corroborates the efficacy of a petroleum ether/ethyl acetate system.[13]

Detailed Recrystallization Protocol

This protocol assumes a starting quantity of ~10 grams of crude this compound. Adjust solvent volumes proportionally for different scales.

Materials & Equipment:

  • Crude this compound

  • Ethyl Acetate (ACS Grade or higher)

  • Heptane (ACS Grade or higher)

  • Activated Carbon (decolorizing charcoal, optional)

  • Erlenmeyer flasks (250 mL and 125 mL)

  • Hot plate with stirring capability

  • Buchner funnel and filtration flask

  • Filter paper

  • Glass stir rod

  • Ice bath

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude solid (10 g) into a 250 mL Erlenmeyer flask with a stir bar.

    • Add approximately 30-40 mL of ethyl acetate.

    • Gently heat the mixture on a hot plate with stirring. Add more ethyl acetate in small portions (1-2 mL at a time) until the solid is completely dissolved at a near-boiling temperature.

    • Senior Scientist's Insight: The goal is to create a saturated solution using the minimum amount of hot solvent.[4] Using excessive solvent is the most common cause of poor yield.[14]

  • Decolorization (Optional):

    • If the solution is significantly colored (yellow to brown), remove it from the heat.

    • Allow the solution to cool slightly, then add a small amount of activated carbon (approx. 0.1-0.2 g).

    • Senior Scientist's Insight: Never add activated carbon to a boiling solution, as violent frothing can occur. The carbon adsorbs high molecular weight colored impurities.[12]

    • Reheat the mixture to a boil for a few minutes.

  • Hot Filtration (if activated carbon was used or insoluble impurities are present):

    • This step removes the activated carbon and any insoluble matter. It must be done quickly to prevent premature crystallization.

    • Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper into the clean, hot flask.

    • Rinse the original flask and filter paper with a small amount of hot ethyl acetate to recover all the product.

  • Addition of Anti-Solvent and Crystallization:

    • Reheat the clear solution to a near-boil.

    • Slowly add hot heptane dropwise while stirring until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

    • Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and render the solution clear again.

    • Senior Scientist's Insight: This precise control over saturation is critical. It ensures that crystallization begins from a clear, supersaturated state, which is essential for forming pure, well-defined crystals.[15]

    • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for forming large, pure crystals as it allows impurities to be excluded from the growing crystal lattice.[2][10]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold heptane (or a pre-chilled 1:4 mixture of ethyl acetate/heptane) to rinse away the residual mother liquor containing the impurities.

    • Senior Scientist's Insight: The wash solvent must be cold to avoid redissolving the product.[14] Use only enough to cover the crystals once or twice.

  • Drying:

    • Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals.

    • Transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a low temperature (<40 °C).

Workflow Visualization

The following diagram illustrates the logical flow of the purification process.

Recrystallization_Workflow A Crude Solid in Flask B Add Minimum Hot Ethyl Acetate (Solvent) A->B C Hot, Saturated Solution B->C D Optional: Add Activated Carbon & Perform Hot Filtration C->D if needed E Add Hot Heptane (Anti-Solvent) to Turbidity C->E if no filtration D->E F Slowly Cool to Room Temp, then Ice Bath E->F G Crystal Formation F->G H Isolate via Vacuum Filtration G->H I Wash with Cold Anti-Solvent H->I J Dry Crystals under Vacuum I->J K Pure Crystalline Product J->K

Caption: Workflow for the mixed-solvent recrystallization of this compound.

Quality Control and Troubleshooting

Post-purification analysis is essential to validate the success of the procedure.

  • Melting Point: A sharp melting point within the literature range (48-50 °C) indicates high purity. Impurities typically depress and broaden the melting range.

  • Thin Layer Chromatography (TLC): Compare the purified product to the crude material. The purified sample should show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis (NMR/HPLC): For rigorous applications, HPLC can quantify purity, while ¹H NMR can confirm structural integrity and the absence of proton-bearing impurities.

Table 3: Troubleshooting Guide

ProblemPotential Cause(s)Solution(s)
Oiling Out Solution is too concentrated; Cooling is too rapid; Anti-solvent is too dissimilar in polarity.Add a small amount of hot "solvent" (ethyl acetate) to redissolve the oil, then allow to cool much more slowly. Consider a slightly more polar anti-solvent.
No Crystals Form Solution is too dilute; Insufficient cooling time.Gently boil off some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a "seed" crystal if available.
Poor Recovery / Low Yield Too much solvent was used initially; Compound is significantly soluble in the cold solvent mixture; Premature crystallization during hot filtration.Concentrate the mother liquor by evaporation and cool again to obtain a "second crop" of crystals.[4] Ensure minimal solvent is used for dissolution and washing. Ensure filtration apparatus is pre-heated.
Crystals are Colored Incomplete removal of colored impurities.Repeat the recrystallization, ensuring the use of an adequate amount of activated carbon and sufficient contact time before hot filtration.

Conclusion

The mixed-solvent recrystallization protocol detailed herein, utilizing an ethyl acetate/heptane system, provides a reliable and efficient method for purifying this compound. By carefully controlling saturation and cooling rates, researchers can effectively remove both polar and non-polar impurities common to its synthesis. This procedure yields a high-purity crystalline solid suitable for demanding applications in pharmaceutical research and development, ensuring the integrity and quality of subsequent synthetic transformations.

References

  • Crystallization - Organic Chemistry. University of Colorado Boulder. [Link]
  • Solvent Choice - Chemistry Teaching Labs. University of York. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Finding the best solvent for recrystallisation.
  • Experiment: Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]
  • SOP: CRYSTALLIZ
  • 3: Crystalliz
  • Crystallization: Definition, Principle, Demonstration & Applic
  • Guide for crystalliz
  • Recrystalliz
  • Recrystalliz
  • Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters.
  • Ethyl 3-(pyridin-2-ylamino)
  • Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • Recrystalliz
  • Preparation of N-substituted amino acids.
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Ethyl 3-(pyridin-2-yl)
  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amin
  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]
  • Some amino acid esters– An improved preparative method. Australian Journal of Chemistry. [Link]

Sources

Application Note: High-Resolution Purification of Methyl 3-(pyridin-2-ylamino)propanoate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(pyridin-2-ylamino)propanoate is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to direct thrombin inhibitors like Dabigatran etexilate.[1][2] Achieving high purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. We will delve into the causality behind methodological choices, from mobile phase selection via Thin-Layer Chromatography (TLC) to strategies for mitigating common issues such as peak tailing associated with amine-containing compounds. This guide is intended for researchers in medicinal chemistry, process development, and organic synthesis.

Compound Profile and Purification Rationale

Understanding the physicochemical properties of the target molecule is fundamental to designing an effective purification strategy. This compound possesses functional groups that dictate its chromatographic behavior.

  • Pyridine Ring & Secondary Amine: These nitrogen-containing groups are basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[3] This interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption.

  • Methyl Ester: This group contributes to the molecule's overall polarity.

  • Solubility: The compound is reported to be soluble in polar solvents like methanol and DMSO.[1]

The primary challenge is to achieve a symmetrical peak shape and efficient elution from the silica stationary phase. Our protocol addresses this by optimizing the mobile phase and, when necessary, deactivating the stationary phase.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂[4]
Molecular Weight 180.20 g/mol [4]
Appearance White to off-white solid[5][6]
Melting Point 48-52 °C[1][7]
Boiling Point 125 °C at 0.2 mmHg[1][2]
CAS Number 55364-85-7[1][4][5]

Principle of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase chromatography, where the stationary phase (silica gel) is polar and the mobile phase (eluent) is a less polar organic solvent system.[8] Compound separation is governed by the principle of adsorption and desorption.

  • The crude sample is introduced at the top of the column.

  • As the mobile phase flows through the column, components of the mixture partition between the stationary and mobile phases.

  • More polar compounds, like potential starting materials or by-products with free carboxylic acids or diols, will have a stronger affinity for the polar silica gel and will move down the column more slowly.

  • Less polar compounds will spend more time in the mobile phase and elute faster.[3]

Our target molecule has intermediate polarity. The goal is to select a mobile phase that provides a "sweet spot" for its elution, allowing it to separate from both less polar impurities (eluting earlier) and more polar impurities (eluting later or retained on the column).

Part A: Essential Pre-Chromatography - TLC Method Development

Attempting preparative column chromatography without prior TLC analysis is inefficient and risks sample loss. TLC is a rapid, low-cost method to determine the optimal solvent system.[9][10]

Objective: To find a solvent system where the target compound, this compound, has a Retention Factor (Rƒ) between 0.25 and 0.35.[11] This Rƒ value ensures that the compound will migrate through the column effectively, providing adequate separation from impurities.

Protocol for TLC Analysis:

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a separate dilute solution of the starting material, if available.

  • Spot the Plate: On a silica gel TLC plate, use a capillary tube to spot the crude mixture, the starting material, and a "co-spot" containing both.

  • Develop the Plate: Place the plate in a sealed TLC chamber containing a prepared solvent system. Common starting systems for compounds of this polarity include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[12]

  • Optimize:

    • If the Rƒ is too low (spot doesn't move far), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

    • If the Rƒ is too high (spot runs with the solvent front), decrease the polarity.

    • Addressing Tailing: If the spot appears as a streak rather than a tight circle, add 0.5-1% triethylamine (TEA) to the solvent system. TEA deactivates the acidic sites on the silica, preventing the basic nitrogen atoms in your compound from binding too strongly.[13]

  • Visualize: View the developed plate under UV light (254 nm) and/or stain with a suitable agent like potassium permanganate. The ideal system will show clear separation between the spot for your target compound and other spots.

Part B: Preparative Flash Column Chromatography Protocol

This protocol assumes a standard laboratory setup for flash chromatography, where air pressure is used to accelerate solvent flow.

4.1. Materials and Reagents

ItemSpecifications
Stationary Phase Silica Gel, 230-400 mesh
Target Compound Crude this compound
Solvents Hexane (or Heptane), Ethyl Acetate (ACS Grade or higher)
Additive Triethylamine (TEA), ≥99%
Sand Sea sand, washed and dried
Glassware Chromatography column, flasks, test tubes

4.2. Safety Precautions

  • Compound Hazards: this compound is classified as causing serious eye damage (H318).[14] Always wear safety goggles.

  • Silica Dust: Inhalation of fine silica dust is harmful. Always handle silica gel powder inside a certified fume hood.[15]

  • Solvent Handling: Organic solvents are flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, nitrile gloves, and safety goggles are mandatory throughout the procedure.[15][16]

4.3. Step-by-Step Protocol

Step 1: Column Preparation
  • Select a column of appropriate size. A general rule is to use a mass of silica gel that is 30-50 times the mass of the crude sample.[3]

  • Securely clamp the column in a vertical position inside a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.

  • Add a ~1 cm layer of sand over the plug. This provides a flat base for the stationary phase and prevents it from leaking through the stopcock.[17][18]

Step 2: Packing the Column (Slurry Method)

The slurry method is superior to dry packing as it minimizes the risk of air bubbles and channel formation, which would ruin the separation.[18]

  • In a beaker, measure the required amount of silica gel.

  • Prepare the initial, least polar mobile phase determined from your TLC analysis (e.g., 10% Ethyl Acetate in Hexanes + 0.5% TEA).

  • Create a slurry by adding the silica gel to the solvent in the beaker. The consistency should be pourable but not overly dilute.

  • With the column stopcock open and a flask underneath to collect the solvent, quickly pour the slurry into the column. Use a funnel to aid the transfer.

  • Tap the side of the column gently to dislodge any air bubbles and encourage uniform settling of the silica.

  • Apply gentle air pressure to the top of the column to push the solvent through, compacting the silica bed. Do not let the top of the silica bed run dry.

  • Once the silica is packed, drain the excess solvent until it is just level with the top of the silica bed. Add a final ~1 cm layer of sand on top to prevent disturbance during solvent addition.

Step 3: Sample Loading

Option A: Wet Loading (for readily soluble samples)

  • Dissolve the crude material in the minimum amount of the mobile phase.

  • Carefully pipette this solution directly onto the center of the top sand layer, avoiding disturbance of the silica bed.

  • Open the stopcock and allow the sample to absorb completely onto the silica bed.

  • Gently add a small amount of fresh mobile phase to rinse the sides of the column and allow this to absorb as well.

Option B: Dry Loading (Recommended for this compound) Dry loading is often superior for solids and can lead to sharper bands.

  • Dissolve the crude product in a volatile solvent (like dichloromethane).

  • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

  • Carefully add this powder onto the top sand layer of the packed column, creating a uniform layer.

Step 4: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Apply pressure to the top of the column and begin collecting the eluent in test tubes or flasks. Maintain a steady flow rate; a solvent head drop of 5-7 cm per minute is a good target.[17]

  • Elution Strategy:

    • Isocratic Elution: Use the single solvent system determined by TLC throughout the entire process. This is simpler but may not be effective for separating compounds with very different polarities.

    • Gradient Elution (Recommended): Start with a less polar solvent system (e.g., 5% EtOAc/Hexane) and gradually increase the polarity (e.g., to 10%, 15%, 20% EtOAc) as the column runs.[3][13] This allows for the clean elution of non-polar impurities first, followed by your target compound, and finally, more polar impurities.

  • Monitor the separation by collecting small fractions and analyzing them by TLC. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.

Step 5: Isolation of Pure Compound
  • Based on the TLC analysis of the fractions, combine all fractions that contain only the pure target compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Place the resulting solid under high vacuum to remove any residual solvent.

  • Obtain the mass of the pure product and calculate the yield. Confirm purity using analytical techniques such as NMR or LC-MS.

Visual Workflows and Diagrams

Overall Purification Workflow

The entire process from crude material to purified product can be visualized as a logical sequence of steps, each with a clear objective.

G cluster_prep Method Development cluster_main Preparative Chromatography cluster_post Analysis & Isolation Crude Crude Product TLC TLC Analysis (Optimize Rƒ ≈ 0.3) Crude->TLC Solvent Select Solvent System (e.g., Hex/EtOAc + TEA) TLC->Solvent Pack Pack Column (Slurry Method) Solvent->Pack Load Dry Load Sample Pack->Load Elute Gradient Elution & Collect Fractions Load->Elute Analyze Analyze Fractions (by TLC) Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvents Combine->Evap Pure Pure Compound Evap->Pure

Caption: Workflow from TLC method development to final product isolation.

Mechanism of Separation on Silica Gel

This diagram illustrates the role of triethylamine (TEA) in improving the chromatography of basic compounds.

G Interaction at the Silica Surface cluster_untreated A) Untreated Silica (Acidic) cluster_treated B) TEA-Treated Silica (Deactivated) silica_a < Silica Surface (Si-O-H)> compound_a Pyridine Compound (Basic) silica_a->compound_a Strong Acid-Base Interaction (Causes Tailing) silica_b < Silica Surface (Si-O-H···NEt₃)> compound_b Pyridine Compound (Basic) silica_b->compound_b Weak Dipole-Dipole Interaction (Clean Elution) tea Triethylamine (TEA) tea->silica_b TEA neutralizes acidic sites

Caption: Deactivation of acidic silica sites by TEA to prevent peak tailing.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Streaking/Tailing of Spots Compound is basic and interacting too strongly with acidic silica.Add 0.5-1% triethylamine (TEA) to the eluent. Ensure silica is fully equilibrated with the TEA-containing solvent before loading.
Poor Separation Incorrect solvent system polarity.Re-optimize the solvent system using TLC. Try a different solvent combination (e.g., Dichloromethane/Methanol). Use a slower, more shallow gradient during elution.
Compound Won't Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase. For very polar compounds, a system like 5-10% Methanol in Dichloromethane may be required.[12]
Cracked Silica Bed Column ran dry; sudden pressure changes.Always keep the solvent level above the silica bed. Apply and release pressure gradually. A cracked column cannot be salvaged; it must be repacked.
Product Elutes Too Quickly Mobile phase is too polar.Re-develop the TLC method with a less polar solvent system. Start the column with a much lower polarity eluent.

References

  • Bernatowicz, M. S., & Gross, R. S. (1991). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. PubMed.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? YouTube.
  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?
  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography.
  • University of Toronto, Department of Chemistry. (n.d.). WORKING WITH SILICA.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Chemistry For Everyone. (2025, January 28). How To Activate Silica Gel For Column Chromatography? YouTube.
  • University of Calgary. (n.d.). Column chromatography.
  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing.
  • Google Patents. (2013). WO 2013/150545 A2.
  • Khan Academy. (n.d.). Thin-layer chromatography (TLC).
  • Wikipedia. (n.d.). Thin-layer chromatography.
  • Reign Pharma Pvt. Ltd. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate.

Sources

Comprehensive Characterization of Methyl 3-(pyridin-2-ylamino)propanoate: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

Methyl 3-(pyridin-2-ylamino)propanoate is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to direct thrombin inhibitors.[1][2] Its purity, identity, and stability are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the analytical methodologies required for the definitive characterization of this compound. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific laboratory contexts.

Introduction and Physicochemical Profile

The robust characterization of pharmaceutical intermediates is a cornerstone of drug development, ensuring that impurities are identified and controlled. This compound (CAS No. 55364-85-7) is synthesized via the reaction of 2-aminopyridine with methyl acrylate.[1] Potential impurities could therefore include unreacted starting materials or by-products from side reactions. A multi-pronged analytical approach is essential to confirm the molecular structure, verify its molecular weight, quantify its purity, and identify its functional groups.

A summary of the compound's key physicochemical properties is presented below.

PropertyValueSource
CAS Number 55364-85-7[1][3]
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
Melting Point 48-50 °C[1]
Boiling Point 125 °C @ 0.2 mmHg[1]
Appearance Solid
Solubility Soluble in DMSO and methanol[1]
SMILES COC(=O)CCNC1=CC=CC=N1[1]
InChI Key CKZDJCJSSSCYFN-UHFFFAOYSA-N[1]

Structural Elucidation by NMR Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR confirms the carbon framework of the molecule. The choice of a deuterated solvent is critical; Deuterated Chloroform (CDCl₃) is a common first choice for many organic molecules, but Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent alternative given the compound's known solubility and its ability to resolve N-H protons without rapid exchange.[1][4]

Protocol 2.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4]

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum. Integrate the ¹H NMR signals and reference the spectrum to TMS.

Expected Spectral Data
Assignment¹H Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegration¹³C Chemical Shift (δ, ppm) (Predicted)
Pyridine-H6~8.0dd1H~158.0 (C-N)
Pyridine-H4~7.4ddd1H~148.0
Pyridine-H3~6.6d1H~137.0
Pyridine-H5~6.5t1H~112.0
NH~6.0 (broad)t1H~107.0
-OCH₃~3.6s3H~51.5
-NH-CH₂-~3.5q2H~38.0
-CH₂-C=O~2.6t2H~33.0
C=O---~172.0

Note: Predicted chemical shifts are based on standard functional group values and data from similar structures.[5] Actual values may vary based on solvent and experimental conditions.

Molecular Weight Verification by Mass Spectrometry

Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight of a compound. Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique that typically produces an intact protonated molecular ion ([M+H]⁺), minimizing fragmentation and providing a clear confirmation of the molecular mass.

Protocol 3.1: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

  • Instrumentation: Use a Quadrupole or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Flow rate and temperature optimized for signal stability (e.g., 5 L/min, 300 °C).

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Identify the base peak and the molecular ion peak.

    • The expected protonated molecular ion ([M+H]⁺) for C₁₀H₁₄N₂O₂ (MW = 194.23) will be observed at m/z 195.11 .

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm).

Purity Determination by Reverse-Phase HPLC

Expertise & Experience: HPLC is the gold standard for assessing the purity of pharmaceutical compounds and quantifying impurities. A reverse-phase (RP-HPLC) method using a C18 column is highly effective for separating moderately polar compounds like this compound from potential non-polar or more polar impurities. The pyridine ring provides a strong chromophore for UV detection. A gradient elution is often chosen to ensure that both early and late-eluting impurities are effectively separated and detected.[6][7]

Protocol 4.1: RP-HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3).[6]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • This method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity to be considered a self-validating system.[7]

Functional Group Confirmation by IR Spectroscopy

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups within the molecule. By identifying characteristic vibrations, we can verify the integrity of the ester and amine functionalities.

Protocol 5.1: FTIR Analysis
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H3350 - 3450Secondary amine stretch
C-H (sp²)3000 - 3100Aromatic stretch
C-H (sp³)2850 - 3000Aliphatic stretch
C=O1730 - 1750Ester carbonyl stretch
C=N, C=C1550 - 1650Pyridine ring stretch
C-O1150 - 1250Ester C-O stretch

Workflow and Data Summary

The following diagram illustrates the logical workflow for the complete characterization of a new batch of this compound.

G cluster_0 Batch Characterization Workflow Sample New Batch of Methyl 3-(pyridin-2-ylamino)propanoate HPLC HPLC Analysis Sample->HPLC Primary Test Purity Purity Assessment (>98%?) Structure Structural Confirmation Purity->Structure Yes Reject Reject / Repurify Purity->Reject No NMR NMR (1H & 13C) Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR Release Batch Release HPLC->Purity NMR->Release All Data Conforms MS->Release All Data Conforms IR->Release All Data Conforms

Caption: Workflow for identity, purity, and quality control.

Summary of Analytical Techniques
TechniquePurposeKey Information Obtained
¹H NMR Structural ElucidationProton environment, connectivity, integration
¹³C NMR Structural ElucidationCarbon skeleton confirmation
Mass Spec (ESI-MS) Identity ConfirmationMolecular weight, elemental formula (HRMS)
RP-HPLC Purity & QuantificationPercent purity, impurity profile
IR Spectroscopy Identity ConfirmationPresence of key functional groups

References

  • Zhang, X-H., et al. A new mild base-catalyzed Mannich reaction of hetero-arylamines in water: Highly efficient stereoselective synthesis of β−aminoketones under microwave heating - Supporting Information. Royal Society of Chemistry.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).
  • PubChem. Ethyl 3-(pyridin-2-yl)propanoate. National Center for Biotechnology Information.
  • Doc Brown's Chemistry. The 1 H NMR spectrum of methyl propanoate.
  • Doc Brown's Chemistry. mass spectrum of methyl propanoate.
  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION.
  • National Institutes of Health (NIH). Development and Validation of a Stability-Indicating RP-HPLC Method.

Sources

1H NMR and 13C NMR analysis of Methyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the ¹H and ¹³C NMR Analysis of Methyl 3-(pyridin-2-ylamino)propanoate

Introduction

This compound is a significant chemical intermediate, frequently utilized in the synthesis of pharmaceutical compounds, including novel anticoagulants.[1] Its molecular structure, featuring a substituted pyridine ring linked to an amino-propanoate chain, presents a rich landscape for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. The precise elucidation of its structure is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream drug development processes.

This application note serves as a comprehensive guide for researchers, chemists, and drug development professionals on the detailed ¹H and ¹³C NMR analysis of this compound. It moves beyond a simple listing of spectral data, providing in-depth explanations of spectral features, step-by-step protocols for sample preparation and data acquisition, and the scientific rationale behind key experimental choices.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for unambiguous spectral assignment. The structure and IUPAC-recommended numbering for this compound are presented below. This convention will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis: Predicted Assignments and Rationale

The ¹H NMR spectrum provides a wealth of information based on chemical shift (δ), signal integration, and spin-spin coupling (multiplicity). The electronic environment of each proton dictates its unique spectral signature.

  • Pyridine Ring Protons (H3, H4, H5, H6): The protons on the pyridine ring are in the aromatic region and are significantly influenced by the electronegative ring nitrogen.

    • H6: This proton, being ortho to the ring nitrogen (α-position), is the most deshielded and appears furthest downfield (typically δ 8.0-8.5 ppm).[2] It is expected to be a doublet of doublets due to coupling with H5 (ortho, ³J ≈ 4-6 Hz) and H4 (meta, ⁴J ≈ 1-3 Hz).[2]

    • H4: The para proton (γ-position) appears at an intermediate chemical shift (δ 7.4-7.8 ppm).[2] It will likely be a triplet of doublets (or a complex multiplet) due to coupling with H3 and H5 (ortho) and H6 (para).

    • H3 & H5: These protons (β-positions) are the most shielded of the ring protons (δ 6.5-7.2 ppm).[2] H5 will be a multiplet due to coupling with H4 and H6. H3 will appear as a doublet of doublets, coupled to H4 and H5. The aminopropanoate substituent at the C2 position will cause a general upfield shift for these protons compared to unsubstituted pyridine.[3]

  • Amine Proton (N7-H): This proton's chemical shift is variable (typically δ 5.0-6.5 ppm) and concentration-dependent. The signal is often broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. This peak can be confirmed by adding a drop of D₂O to the NMR tube, which results in H-D exchange and the disappearance of the signal.

  • Propanoate Protons (H8, H9): These form an ethyl-like system (-CH₂-CH₂-).

    • H8 (-N-CH₂-): These two protons are adjacent to the electron-withdrawing amine group, placing their signal around δ 3.6-3.8 ppm. They will appear as a triplet, being split by the two H9 protons (³J ≈ 6-7 Hz).

    • H9 (-CH₂-C=O): These protons are adjacent to the carbonyl group, shifting them to approximately δ 2.7-2.9 ppm. They will also appear as a triplet, split by the two H8 protons (³J ≈ 6-7 Hz).

  • Methyl Ester Protons (H12, -OCH₃): These three protons are shielded by the adjacent oxygen and are not coupled to any other protons. They will appear as a sharp singlet at approximately δ 3.7 ppm.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H6 8.0 - 8.2dd³J ≈ 5.0, ⁴J ≈ 2.01H
H4 7.4 - 7.6t (ddd)³J ≈ 7.51H
H5 6.8 - 7.0t (ddd)³J ≈ 7.01H
H3 6.6 - 6.8d³J ≈ 8.51H
N7-H 5.0 - 6.5broad s-1H
H12 (-OCH₃) ~3.70s-3H
H8 (-N-CH₂-) 3.6 - 3.8t³J ≈ 6.52H
H9 (-CH₂-C=O) 2.7 - 2.9t³J ≈ 6.52H

¹³C NMR Spectral Analysis: Predicted Assignments

Proton-decoupled ¹³C NMR spectroscopy reveals the carbon framework of the molecule. Chemical shifts are highly sensitive to the local electronic environment.

  • Carbonyl Carbon (C10): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield at δ > 170 ppm.

  • Pyridine Ring Carbons (C2, C3, C4, C5, C6):

    • C2: This carbon, directly bonded to two nitrogen atoms (the ring nitrogen and the exocyclic amine), is the most deshielded of the aromatic carbons, typically appearing around δ 158-160 ppm.

    • C6 & C4: The α and γ carbons relative to the ring nitrogen are more deshielded than the β carbons, appearing in the δ 135-150 ppm range.[2]

    • C3 & C5: The β carbons are the most shielded of the ring carbons, typically found in the δ 105-115 ppm range.[2]

  • Propanoate and Methyl Carbons (C8, C9, C12):

    • C12 (-OCH₃): The methyl carbon of the ester group will appear around δ 51-53 ppm.

    • C8 (-N-CH₂-): The carbon attached to the nitrogen will be found at approximately δ 38-40 ppm.

    • C9 (-CH₂-C=O): The carbon adjacent to the carbonyl will be slightly more shielded than C8, appearing around δ 33-35 ppm.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)
C10 (C=O) 172 - 174
C2 158 - 160
C6 147 - 149
C4 137 - 139
C5 112 - 114
C3 106 - 108
C12 (-OCH₃) 51 - 53
C8 (-N-CH₂-) 38 - 40
C9 (-CH₂-C=O) 33 - 35

Protocols for High-Quality NMR Analysis

Acquiring high-resolution, artifact-free spectra requires meticulous sample preparation and careful selection of acquisition parameters.

Protocol 1: NMR Sample Preparation

This protocol ensures a homogeneous, contaminant-free sample, which is critical for achieving sharp signals and a stable lock.

Caption: Workflow for preparing a high-quality NMR sample.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the sample. For a standard high-field spectrometer, 5-10 mg is sufficient for ¹H NMR, while 20-50 mg is recommended for a timely ¹³C NMR experiment to ensure a good signal-to-noise ratio.[4]

  • Dissolution: Transfer the solid to a small, clean glass vial. Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[5] Using a vial first ensures complete dissolution, which can be difficult to achieve inside the narrow NMR tube.[4]

  • Homogenization: Gently vortex or warm the vial to fully dissolve the sample. A clear, homogeneous solution is required; any suspended particles will degrade spectral quality by interfering with the magnetic field homogeneity (shimming).[6]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any particulates remain, filter the solution through a small cotton plug placed in the pipette.

  • Finalization: Cap the NMR tube securely, wipe the outside clean, and place it into a spinner turbine, ensuring the correct depth for optimal placement within the spectrometer's coils.

Protocol 2: NMR Data Acquisition

This protocol outlines the key steps for setting up a standard 1D ¹H and ¹³C experiment.

Caption: General workflow for NMR data acquisition and processing.

Key Acquisition Parameters & Rationale:

  • Locking & Shimming: The spectrometer "locks" onto the deuterium frequency of the solvent to counteract magnetic field drift. Shimming is the process of adjusting currents in specialized coils to make the magnetic field as homogeneous as possible across the sample volume, resulting in narrow, symmetrical peaks.[3]

  • Spectral Width (SW): The frequency range to be observed. It must be wide enough to encompass all expected proton signals (e.g., 0 to 10 ppm for ¹H NMR).[7]

  • Number of Scans (NS): The number of times the experiment is repeated and averaged. For ¹H NMR, 8 to 16 scans are often sufficient. For the less sensitive ¹³C nucleus, several hundred or thousands of scans may be needed. The signal-to-noise ratio improves with the square root of the number of scans.[8][9]

  • Acquisition Time (AQ): The duration for which the signal (FID) is recorded. A longer AQ results in better digital resolution, allowing for the clear definition of sharp peaks and fine coupling patterns. A typical AQ for ¹H NMR is 2-4 seconds.[7][9]

  • Relaxation Delay (D1): A delay period before each scan to allow the nuclei to return to thermal equilibrium. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the nuclei of interest.[10] For routine qualitative spectra, a D1 of 1-2 seconds is common.

Conclusion

The comprehensive analysis of this compound by ¹H and ¹³C NMR spectroscopy is a powerful and essential tool for its structural verification. By understanding the underlying principles of chemical shifts and coupling constants specific to its pyridine and aminopropanoate moieties, researchers can confidently assign all spectral signals. Following the detailed protocols for sample preparation and data acquisition outlined in this guide will ensure the generation of high-quality, reproducible data, thereby upholding the standards of scientific integrity required in research and pharmaceutical development.

References

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • University of Wisconsin-Madison. (n.d.). Sample Preparation.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR.
  • University of Wisconsin-Madison Department of Chemistry. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN.
  • University of Wisconsin-Madison Department of Chemistry. (2022, March). NMR Parameter Primer.
  • Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?

Sources

Authored by: Senior Application Scientist, Advanced Analytical Technologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Mass Spectrometric Characterization of Methyl 3-(pyridin-2-ylamino)propanoate

Abstract

This document provides a comprehensive guide to the analysis of this compound using electrospray ionization mass spectrometry (ESI-MS). As an important chemical intermediate, analogous to compounds used in the synthesis of pharmaceuticals like the thrombin inhibitor Dabigatran etexilate, rigorous structural confirmation is paramount.[1][2] This application note details an optimized protocol for obtaining high-resolution mass spectra and elucidating the compound's structure through tandem mass spectrometry (MS/MS). We explain the rationale behind ionization and fragmentation, present a detailed experimental workflow, and provide a predictive fragmentation pathway to aid researchers in the unambiguous identification of this molecule.

Introduction and Scientific Context

This compound (C₉H₁₂N₂O₂, Molecular Weight: 180.20 g/mol ) is a heterocyclic compound featuring a pyridine ring, a secondary amine linker, and a methyl ester functional group. The structural complexity and potential for isomerism necessitate advanced analytical techniques for definitive characterization. Mass spectrometry, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is an indispensable tool for confirming molecular weight and probing chemical structure.

The presence of basic nitrogen atoms in the pyridine ring and the secondary amine makes this molecule exceptionally well-suited for positive-ion ESI, which relies on the analyte's ability to accept a proton in solution to form a gaseous ion.[3][4] Subsequent fragmentation of this protonated molecular ion ([M+H]⁺) via Collision-Induced Dissociation (CID) generates a unique "fingerprint" spectrum that is diagnostic of its specific chemical structure. This note provides the foundational principles and a practical protocol for this analysis.

Experimental Design: The Rationale Behind the Method

The successful mass spectrometric analysis of a molecule like this compound hinges on selecting the appropriate experimental conditions. Our methodology is built on the following expert-driven choices:

  • Ionization Method: Electrospray Ionization (ESI)

    • Causality: ESI is the premier choice for polar, non-volatile molecules. The target analyte contains two basic nitrogen sites that are readily protonated in an acidic solution, forming a stable [M+H]⁺ ion. This "soft" ionization process preserves the molecular ion, making it the most abundant species in the initial mass spectrum and providing clear molecular weight information.[4] Hard ionization methods like electron impact (EI) would cause excessive and non-specific fragmentation, obscuring the molecular ion.

  • Mass Analyzer: High-Resolution Mass Spectrometry (HRMS)

    • Causality: The use of a high-resolution instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is critical. HRMS provides highly accurate mass measurements (<5 ppm), which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. This capability is essential for confirming the expected formula of C₉H₁₂N₂O₂ and distinguishing it from other potential isobaric (same nominal mass) compounds.

  • Structural Elucidation: Tandem Mass Spectrometry (MS/MS)

    • Causality: While HRMS confirms what the elemental formula is, MS/MS reveals how the atoms are connected. By isolating the protonated molecular ion (m/z 181.09) and subjecting it to energetic collisions with an inert gas (CID), we induce fragmentation at the most labile chemical bonds.[5] The resulting fragment ions are diagnostic of the molecule's substructures, such as the pyridine ring and the propanoate chain, providing irrefutable structural evidence.[6][7]

Logical Workflow for Analysis

The overall experimental logic follows a two-stage process designed for self-validation. First, a full-scan MS1 analysis confirms the presence and elemental composition of the target analyte. Second, a targeted MS/MS experiment fragments the specific ion of interest to validate its chemical structure against predicted pathways.

G cluster_0 Stage 1: Confirmation cluster_1 Stage 2: Structural Elucidation A Acquire Full Scan MS1 Spectrum B Identify Protonated Molecular Ion [M+H]⁺ at m/z 181.0921 A->B C Perform Accurate Mass Analysis (Confirm C₉H₁₃N₂O₂⁺) B->C D Isolate Precursor Ion (m/z 181.09) C->D Proceed if Confirmed E Induce Fragmentation (CID) D->E F Acquire MS/MS Spectrum E->F G Match Fragments to Predicted Structure F->G

Caption: High-level workflow for MS analysis.

Predicted Fragmentation Pathway

Based on established chemical principles, the protonated molecule ([M+H]⁺, m/z 181.09) is expected to fragment along several key pathways. The primary fragmentation sites are the ester group and the aliphatic chain, which are the most labile parts of the ion.

  • Loss of Methanol (Neutral Loss of 32.0262 Da): A common rearrangement for methyl esters, this pathway involves the transfer of a hydrogen atom and results in a stable acylium ion.

  • Loss of the Methoxy Radical (Loss of 31.0184 Da): Direct cleavage of the O-CH₃ bond.

  • Cleavage of the Propanoate Sidechain: Scission at the C-C bonds of the propanoate chain can lead to fragments representing the pyridin-2-ylamino core.

  • Formation of the 2-Aminopyridine Ion: Cleavage can yield a fragment ion corresponding to protonated 2-aminopyridine (m/z 95.06).

G cluster_frags Major Fragment Ions parent [M+H]⁺ m/z 181.0921 C₉H₁₃N₂O₂⁺ frag1 m/z 149.0655 [C₈H₉N₂O]⁺ parent->frag1 - CH₃OH (Methanol) frag2 m/z 122.0811 [C₇H₁₀N₂]⁺ parent->frag2 - C₂H₃O₂ (Carbomethoxy group) frag3 m/z 95.0604 [C₅H₇N₂]⁺ parent->frag3 - C₄H₆O₂ (Propanoate ester)

Caption: Predicted fragmentation of this compound.

Detailed Experimental Protocol

Materials and Reagents
  • Analyte: this compound[8][9]

  • Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water.

  • Acid Modifier: Formic Acid (LC-MS grade, >99% purity).

  • Equipment: Calibrated micropipettes, 1.5 mL autosampler vials with caps, vortex mixer.

Sample Preparation Protocol

This protocol is designed to produce a final concentration suitable for direct infusion or LC-MS analysis.

  • Prepare Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound.

    • Dissolve in 1.0 mL of methanol in a clean glass vial.

    • Vortex thoroughly for 30 seconds to ensure complete dissolution.

  • Prepare Working Solution (1 µg/mL):

    • Prepare the infusion solvent: 50:50 (v/v) Acetonitrile:Water + 0.1% Formic Acid. The formic acid is essential for ensuring efficient protonation of the analyte.[4]

    • Pipette 990 µL of the infusion solvent into a clean autosampler vial.

    • Add 10 µL of the 1 mg/mL stock solution to the vial.

    • Cap the vial and vortex for 10 seconds. This working solution is now ready for analysis.

Instrumentation and Data Acquisition

The following parameters are provided as a robust starting point for a typical high-resolution mass spectrometer (e.g., Agilent Q-TOF, Thermo Orbitrap, Waters Synapt).

Table 1: Mass Spectrometer Settings
ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe analyte contains basic nitrogens, ideal for protonation.
Capillary Voltage 3.5 – 4.0 kVOptimizes the electrospray plume for stable ion generation.
**Nebulizer Gas (N₂) **30 – 45 psiAids in the formation of fine droplets for efficient desolvation.
Drying Gas (N₂) Flow 8 – 12 L/minFacilitates solvent evaporation from droplets.
Drying Gas Temp. 300 – 350 °CEnsures complete desolvation without thermal degradation.
Fragmentor/Cone Voltage 80 – 120 VA low-to-moderate voltage to transfer ions without in-source fragmentation.
Mass Range (MS1) m/z 70 – 400Covers the expected molecular ion and its potential fragments.
Acquisition Rate 2 spectra/secSufficient for both direct infusion and chromatographic peaks.
MS/MS Precursor Ion m/z 181.09The specific m/z of the [M+H]⁺ ion to be isolated for fragmentation.
Collision Energy (CID) 10, 20, 40 eVA stepped collision energy ensures a wide range of fragments are produced.
Data Acquisition Workflow
  • System Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's guidelines to achieve high mass accuracy.

  • MS1 Full Scan: Infuse the 1 µg/mL working solution at a flow rate of 5-10 µL/min. Acquire full scan data to locate the [M+H]⁺ ion. Verify its measured mass is within 5 ppm of the theoretical mass (181.0921 Da).

  • MS/MS Targeted Scan: Set up a targeted MS/MS experiment. Define m/z 181.09 as the precursor for fragmentation. Acquire data across a range of collision energies (e.g., a ramp from 10-40 eV) to generate a comprehensive fragment ion spectrum.

Data Analysis and Expected Results

Table 2: Expected High-Resolution Mass Data
IonTheoretical m/zFormulaDescription
[M+H]⁺181.0921C₉H₁₃N₂O₂⁺Protonated Molecular Ion
Fragment 1149.0655C₈H₉N₂O⁺Loss of Methanol (-CH₃OH)
Fragment 2122.0811C₇H₁₀N₂⁺Loss of Carbomethoxy group (-COOCH₃)
Fragment 395.0604C₅H₇N₂⁺Protonated 2-aminopyridine moiety

Interpretation:

  • The primary checkpoint is the detection of the precursor ion at m/z 181.0921 with high mass accuracy in the MS1 scan.

  • In the MS/MS spectrum, the presence of the key fragments listed in Table 2 provides definitive structural confirmation. For instance, the neutral loss of 32.0262 Da (corresponding to methanol) is a strong indicator of a methyl ester functionality.

  • The observation of the m/z 95.0604 fragment confirms the presence of the 2-aminopyridine substructure. The combination of these fragments provides a self-validating dataset that confirms the identity of this compound.

Conclusion

This application note provides a robust and scientifically-grounded protocol for the mass spectrometric analysis of this compound. By employing positive-ion electrospray ionization with high-resolution tandem mass spectrometry, researchers can achieve unambiguous confirmation of both the molecular formula and the specific chemical structure of the analyte. The detailed workflow and predicted fragmentation data serve as a reliable guide for scientists in pharmaceutical development, chemical synthesis, and quality control, ensuring data integrity and analytical confidence.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate.
  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka.
  • Google Patents. (2013). WO 2013/150545 A2.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chen, Y., Liang, J., Chen, H.-S., & Yuan, L. (2017). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. IUCrData, 2(2).
  • Clark, J. (n.d.). Fragmentation patterns in mass spectra. Chemguide.
  • Iraqi Academic Scientific Journals. (2024). Synthesis And Characterization Of New 2-amino pyridine Derivatives.
  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.
  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra.
  • MDPI. (2025). Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone.
  • ResearchGate. (2019). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC).
  • PubChem. (n.d.). Ethyl 3-(pyridin-2-yl)propanoate.
  • Alfassi, Z. B., Huie, R. E., Milman, B. L., & Neta, P. (2003). Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water. Analytical and Bioanalytical Chemistry, 377(1), 159-164.
  • Royal Society of Chemistry. (n.d.). Desorption electrospray ionization-mass spectrometry for the detection of analytes extracted by thin-film molecularly imprinted polymers. Analyst.
  • MassBank of North America. (n.d.). Spectrum HMDB0030060_c_ms_100515 for Methyl 3-phenylpropanoate.

Sources

Application Notes and Protocols for the In Vitro Evaluation of Methyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro characterization of Methyl 3-(pyridin-2-ylamino)propanoate. While primarily known as a synthetic intermediate in the production of pharmaceuticals like the thrombin inhibitor dabigatran etexilate, its core structure, featuring a pyridine ring, is common to many biologically active small molecules, including numerous kinase inhibitors.[1][2][3] This guide presents a logical, multi-step experimental workflow designed to investigate the potential anti-proliferative and kinase-modulating activities of this compound. We provide detailed, field-tested protocols for assessing cytotoxicity in cancer cell lines, determining direct enzymatic inhibition of key kinases, and analyzing the impact on intracellular signaling pathways. The methodologies are designed to be self-validating and provide a robust framework for researchers in drug discovery and chemical biology to thoroughly evaluate the therapeutic potential of this compound and its analogues.

Introduction: Rationale for Investigation

This compound is an amino acid derivative whose established role has been confined to synthetic chemistry.[1] However, the field of drug discovery is replete with examples of compounds whose therapeutic potential extends beyond their initial application. The pyridine heterocycle is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs that target a wide array of proteins.[1] Specifically, many small-molecule kinase inhibitors feature pyridine or similar nitrogen-containing heterocyclic cores, which often engage in critical hydrogen-bonding interactions within the ATP-binding pocket of the kinase.[3][4]

Given this structural precedent, we hypothesize that this compound may possess untapped biological activity, particularly as an inhibitor of protein kinases involved in cancer cell proliferation. Dysregulation of kinase signaling is a hallmark of cancer, making kinases prime targets for therapeutic intervention.[4][5] This guide outlines a systematic approach to test this hypothesis, beginning with broad screening for cytotoxic effects against cancer cells and progressively narrowing the focus to identify a specific molecular mechanism of action.

G cluster_0 Phase 1: Cellular Effect Profiling cluster_1 Phase 2: Mechanism of Action (Biochemical) cluster_2 Phase 3: Cellular Mechanism Validation A Compound Preparation (this compound in DMSO) B Select Cancer Cell Line Panel (e.g., A549 Lung, K562 Leukemia) A->B C Cytotoxicity Screening (MTT / XTT Assays) B->C D Determine IC50 Values (Anti-proliferative Potency) C->D E Select Kinase Panel (Based on literature/pathway analysis) D->E If potent (IC50 < 10 µM) F In Vitro Kinase Assay (Luminescence-based, e.g., ADP-Glo™) E->F G Determine Enzymatic IC50 (Direct Inhibition) F->G H Treat Cells with Compound (at IC50 concentration) G->H If potent & selective I Western Blot Analysis H->I J Measure Phosphorylation of Downstream Substrates I->J G cluster_0 cluster_1 Kinase Kinase Enzyme PhosphoSub Phosphorylated Substrate Kinase->PhosphoSub phosphorylates Substrate Substrate ATP ATP ADP ADP ADP_Glo ADP-Glo™ Reagent (Depletes ATP) Compound Test Compound (Inhibitor) Compound->Kinase inhibits Kinase_Detect Kinase Detection Reagent (Converts ADP to ATP) ADP_Glo->Kinase_Detect then add Luciferase Luciferase/ Luciferin Kinase_Detect->Luciferase generates ATP for Light Luminescent Signal Luciferase->Light produces

Figure 2: Principle of the ADP-Glo™ luminescence-based kinase assay for measuring inhibitor activity.

Protocol: In Vitro Kinase Inhibition Assay

Materials:

  • Recombinant Kinase (e.g., Abl, Src, CDK2)

  • Specific substrate peptide for the chosen kinase

  • Test Compound and a known potent inhibitor (positive control)

  • Kinase reaction buffer

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a 10-point serial dilution of the test compound in the kinase reaction buffer. The concentration range should bracket the expected IC50 (e.g., 10 µM to 0.5 nM).

  • Reaction Setup: In a white, opaque plate, add the components in the following order:

    • 5 µL of diluted test compound or vehicle (DMSO).

    • 10 µL of 2.5x kinase/substrate mixture (containing the recombinant enzyme and substrate peptide in buffer). [6]3. Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding 10 µL of a 2.5x ATP solution. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed. [5]5. Incubation: Incubate the plate at 30°C for 60 minutes (this may require optimization).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [6] * Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature. [6]7. Signal Measurement: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Subtract the "no enzyme" control background. Calculate the percentage of inhibition for each compound concentration relative to the "enzyme + vehicle" control (0% inhibition). Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the enzymatic IC50 value.

Data Presentation: Hypothetical Kinase Inhibition Profile
Kinase TargetKinase FamilyIC50 (µM)
Abl1Tyrosine Kinase1.5
SrcTyrosine Kinase3.2
CDK2/CycASerine/Threonine Kinase> 50
VEGFR2Tyrosine Kinase25.7

Analysis of Intracellular Signaling

Biochemical assays confirm direct enzyme inhibition, but it is crucial to verify that the compound engages its target within the complex environment of a living cell. [7]Western blotting is a powerful technique to measure changes in the phosphorylation status of a kinase's downstream substrates, providing direct evidence of target engagement in a cellular context. [8]

G RTK Receptor Tyrosine Kinase (RTK) (e.g., PDGFR) Abl Abl Kinase RTK->Abl activates CrkL Substrate (CrkL) Abl->CrkL phosphorylates pCrkL Phospho-CrkL Prolif Cell Proliferation & Survival pCrkL->Prolif promotes Compound This compound Compound->Abl inhibits

Figure 3: Hypothetical signaling pathway where the compound inhibits Abl kinase, blocking phosphorylation of its substrate CrkL.

Protocol: Western Blotting for Phospho-Protein Analysis

This protocol describes the steps to analyze the phosphorylation level of a target protein (e.g., CrkL, a known substrate of Abl kinase) in cells treated with the test compound.

Materials:

  • Cancer cells (e.g., K562, known to have hyperactive Bcr-Abl)

  • Test compound

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Transfer buffer, PVDF membrane, and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or nonfat milk in TBST) [9]* Primary antibodies (e.g., anti-phospho-CrkL, anti-total-CrkL, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate K562 cells and grow to ~80% confluency. Treat the cells with the test compound at 0x, 0.5x, 1x, and 2x its determined IC50 concentration for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Place the culture dish on ice, wash cells with ice-cold PBS, and then add ice-cold RIPA buffer. [10]Scrape the cells and transfer the lysate to a microcentrifuge tube. Agitate for 30 minutes at 4°C. [10]3. Lysate Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris. [10]Transfer the supernatant to a fresh, pre-cooled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg). Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes. [10]6. SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size. [8]7. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. 8. Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [9]9. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) diluted in blocking buffer overnight at 4°C with gentle shaking. [9]10. Washing: Wash the membrane three times for 5 minutes each with TBST. [9]11. Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for the total protein (anti-total-CrkL) and a loading control (anti-GAPDH).

Summary and Future Directions

This guide provides a foundational workflow to screen and characterize the in vitro biological activity of this compound. The proposed experiments will systematically determine its anti-proliferative effects, identify potential kinase targets through direct enzymatic assays, and validate its mechanism of action within a cellular context. Positive and compelling results from this workflow—specifically, potent cellular activity (low micromolar or nanomolar IC50) coupled with selective inhibition of a cancer-relevant kinase and corresponding modulation of a downstream signaling pathway—would provide a strong rationale for advancing the compound into more complex pre-clinical models, such as 3D spheroid cultures, patient-derived explants, and eventually, in vivo animal studies.

References

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad.
  • protocols.io. (2022, March 1). Detailed Western Blotting (Immunoblotting) Protocol. protocols.io.
  • protocols.io. (2023, September 23). In vitro kinase assay. protocols.io.
  • Herfert, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 803.
  • Ansieau, S., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 126.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • AACR Journals. (2008, May 1). In vitro profiling of various small-molecule kinase inhibitors in panels of hematological and non hematological human tumor cell lines. AACR Journals.
  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka.
  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.
  • Endocrine-Related Cancer. (2025, July 8). Thieno[2,3- b]pyridine compounds potently inhibit prostate cancer growth and motility. Endocrine-Related Cancer.

Sources

large-scale synthesis of Methyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of Methyl 3-(pyridin-2-ylamino)propanoate

Abstract

This application note provides a comprehensive guide for the , a critical intermediate in the pharmaceutical industry, notably for the production of direct thrombin inhibitors like Dabigatran.[1][2][3] We present a robust and scalable one-step protocol centered on the acid-catalyzed aza-Michael addition of 2-aminopyridine to methyl acrylate. The document details the underlying reaction mechanism, provides a step-by-step protocol optimized for yield and purity, outlines necessary safety precautions, and discusses methods for purification and analysis. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical sectors.

Introduction and Significance

This compound (CAS No: 55364-85-7) is a heterocyclic compound featuring a pyridine ring and an amino acid ester moiety.[1] Its structure is a valuable building block in medicinal chemistry, primarily serving as a key precursor in the synthesis of complex active pharmaceutical ingredients (APIs).[1][4] The most prominent application is in the manufacturing of Dabigatran Etexilate, an oral anticoagulant that has become a critical therapy in thrombosis management.[2][3]

The efficiency, cost-effectiveness, and scalability of the synthesis of this intermediate are paramount for the commercial viability of the final drug product. While several synthetic routes have been explored, many suffer from low yields, multi-step complexity, or the use of expensive reagents.[2][5] The protocol detailed herein is based on a method that has proven to be high-yielding ( >80%), economically favorable, and suitable for industrial-scale production.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 55364-85-7[1][6]
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance Solid, white lamellar crystals[2][3]
Melting Point 48-50 °C[1]
Boiling Point 125 °C at 0.2 mmHg[1]
Solubility Soluble in DMSO and methanol[1]

Synthetic Strategy and Mechanistic Rationale

Reaction Principle: The Aza-Michael Addition

The core of this synthesis is the conjugate addition of 2-aminopyridine to methyl acrylate. This reaction, a specific type of Michael addition known as an aza-Michael addition, involves the nucleophilic attack of the exocyclic amino group of 2-aminopyridine onto the β-carbon of the electron-deficient alkene in methyl acrylate.

Older methods attempting this reaction without a catalyst report yields as low as 30%, often complicated by side reactions and long reaction times (24-100 hours).[2][7] The key to a high-yield, large-scale process is the use of a potent catalyst.

The Role of Trifluoromethanesulfonic Acid (TfOH)

This protocol employs trifluoromethanesulfonic acid (TfOH) as a catalyst, which dramatically improves reaction kinetics and yield.[1][2][3] The rationale for its effectiveness is twofold:

  • Activation of the Nucleophile: As a superacid, TfOH can protonate the endocyclic nitrogen of the pyridine ring. This protonation increases the electron density on the exocyclic amino group, enhancing its nucleophilicity and facilitating the attack on the acrylate.

  • Activation of the Electrophile: The acid can also protonate the carbonyl oxygen of methyl acrylate, making the β-carbon even more electrophilic and susceptible to nucleophilic attack.

This dual activation mechanism significantly lowers the activation energy of the reaction, allowing it to proceed efficiently at elevated temperatures.

cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2-Aminopyridine 2-Aminopyridine Product This compound 2-Aminopyridine->Product Aza-Michael Addition Methyl Acrylate Methyl Acrylate Methyl Acrylate->Product TfOH TfOH (Catalyst) TfOH->Product  Catalyzes  Reaction

Figure 1: Conceptual overview of the catalyzed synthesis.

Large-Scale Synthesis Protocol

This protocol is adapted from established and patented procedures, optimized for scalability and safety.[2][3][7] While the user requested the protocol for the methyl ester, the most detailed large-scale examples in patents utilize the ethyl ester. The procedure is chemically identical; simply substitute methyl acrylate for ethyl acrylate and adjust molar equivalents accordingly.

Safety and Hazard Management

Personnel must wear appropriate Personal Protective Equipment (PPE) at all times , including chemical-resistant gloves, splash goggles, a face shield, and a flame-retardant lab coat. All operations should be conducted in a well-ventilated area or chemical fume hood.

  • 2-Aminopyridine: Toxic if swallowed or in contact with skin.[8][9] Causes skin and serious eye irritation. May cause respiratory irritation.[8][9] Handle with extreme care, avoiding inhalation of dust or vapors.

  • Methyl Acrylate: Flammable liquid and vapor. Toxic if inhaled. Causes skin and eye irritation.

  • Trifluoromethanesulfonic Acid (TfOH): Highly corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme caution in a dry environment.

  • Organic Solvents (Ethanol, Petroleum Ether, Ethyl Acetate): Flammable. Use in a well-ventilated area away from ignition sources.

Reagents and Equipment

Table 2: Reagent Quantities for a Representative Batch

ReagentMolar Mass ( g/mol )QuantityMoles (mol)Molar Ratio
2-Aminopyridine94.1110.0 kg106.261.0
Methyl Acrylate86.0910.1 kg (10.5 L)117.321.1
Trifluoromethanesulfonic Acid150.081.0 L17.60.165
Anhydrous Ethanol46.0710.0 L-Solvent
Petroleum Ether-~40 L-Wash Solvent
Ethyl Acetate-~5 L-Recrystallization

Equipment:

  • 100 L glass-lined or stainless steel reactor with mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Heating/cooling mantle or oil bath system.

  • Addition funnel or pump for controlled liquid addition.

  • Vacuum pump and rotary evaporator suitable for large volumes.

  • Large-scale filtration apparatus (e.g., Nutsche filter).

  • Recrystallization vessel.

Step-by-Step Experimental Procedure

Start Start ChargeReactor 1. Charge Reactor (2-Aminopyridine, Ethanol) Start->ChargeReactor AddAcrylate 2. Add Methyl Acrylate ChargeReactor->AddAcrylate AddCatalyst 3. Add Catalyst (TfOH) (Slowly, control temp) AddAcrylate->AddCatalyst HeatReaction 4. Heat to 120-160°C (16-20 hours) AddCatalyst->HeatReaction CoolDown 5. Cool to 35-40°C HeatReaction->CoolDown WashAndConcentrate 6. Wash & Concentrate (Petroleum Ether, Vacuum) CoolDown->WashAndConcentrate Recrystallize 7. Recrystallize (Petroleum Ether/EtOAc) WashAndConcentrate->Recrystallize FilterDry 8. Filter and Dry Recrystallize->FilterDry Product Final Product FilterDry->Product

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Reactor Setup: Ensure the reactor is clean, dry, and inert. Charge the reactor with 2-aminopyridine (10.0 kg) and anhydrous ethanol (10.0 L). Begin stirring to dissolve the solid. Maintain a gentle flow of nitrogen gas throughout the process.[2][3]

  • Addition of Acrylate: Once the 2-aminopyridine is mostly dissolved, add the methyl acrylate (10.1 kg) to the reactor.

  • Catalyst Addition: With vigorous stirring, slowly add the trifluoromethanesulfonic acid (1.0 L) dropwise or via a pump over a period of 30-60 minutes. The addition is exothermic; monitor the internal temperature and adjust the addition rate to maintain it below 40°C.

  • Reaction: After the catalyst addition is complete, heat the reaction mixture to a gentle reflux at a temperature between 120-160°C.[2] Maintain this temperature with continuous stirring for 16-20 hours.[2][3] Monitor the reaction progress using a suitable analytical method (e.g., TLC or HPLC).

  • Work-up and Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to 35-40°C.[2][3]

  • Washing and Concentration: Wash the crude reaction liquid with petroleum ether to remove unreacted starting materials and nonpolar impurities. Concentrate the washed solution under reduced pressure (approx. 0.09-0.1 MPa) at 35-40°C to remove the ethanol solvent.[2][3] This will yield a concentrated oil or slurry.

  • Purification by Recrystallization: To the concentrated residue, add a mixed solvent system of petroleum ether and ethyl acetate (e.g., a 10:1 to 8:1 v/v ratio).[2][3] Heat gently to dissolve the product, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.

  • Final Product Collection: Collect the white, plate-like crystals by filtration. Wash the filter cake with cold petroleum ether to remove any residual soluble impurities. Dry the product under vacuum at a temperature not exceeding 40°C.

Expected Outcome: This process typically yields the final product with a purity of >99% (by HPLC) and a chemical yield of 83-85%.[2][3]

Quality Control and Characterization

To ensure the final product meets the required specifications for pharmaceutical use, the following analytical tests should be performed:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: To verify the product's identity and purity against a reference standard.

Conclusion

The protocol described provides a scientifically sound, scalable, and high-yield method for the . By leveraging a potent acid catalyst in a one-step aza-Michael addition, this process overcomes the limitations of previous synthetic routes. Adherence to the detailed steps and rigorous safety precautions is essential for the successful and safe production of this vital pharmaceutical intermediate.

References

  • Google Patents. WO 2013/150545 A2: An improved process for the preparation of dabigatran etexilate mesylate.
  • Google Patents. CN103130728A: Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. CN103183635B: New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS Safety Data Sheet.
  • Alpha Chemika. 2-AMINO PYRIDINE For Synthesis Safety Data Sheet.
  • Google Patents. CN1861596A: Method for synthesizing 3-(pyridin-2-ylamino)propionic acid ethyl ester.
  • Google Patents. CN104910066A: Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.

Sources

Application Notes & Protocols: Leveraging Methyl 3-(pyridin-2-ylamino)propanoate as a Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Overview: The Untapped Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount. Methyl 3-(pyridin-2-ylamino)propanoate, hereafter referred to as MPAP , represents a quintessential example of such a scaffold. Its structure is deceptively simple, yet it houses a constellation of reactive sites that medicinal chemists can exploit to generate a diverse library of potentially bioactive compounds.[1] This guide provides an in-depth exploration of MPAP's synthetic utility, moving beyond its established role as an intermediate for thrombin inhibitors like Dabigatran Etexilate and into novel applications for creating diverse molecular architectures.[1][2]

The strategic value of MPAP lies in its three key functional domains:

  • The Pyridine Ring: A weak base and a common hydrogen bond acceptor in drug-receptor interactions. Its nitrogen atom and aromatic carbons serve as handles for further functionalization.

  • The Secondary Amine: A nucleophilic center ideal for N-alkylation, N-acylation, and as a key component in the formation of various heterocyclic systems.

  • The Propanoate Ester: A modifiable group that can be hydrolyzed to a carboxylic acid for amide coupling, reduced to an alcohol, or used to influence the molecule's pharmacokinetic properties.[1]

This document outlines validated protocols for the synthesis of the MPAP core and its subsequent transformation into higher-order structures, including bioactive amides and privileged heterocyclic systems like β-lactams. Each protocol is presented with a detailed rationale to empower researchers not just to follow steps, but to understand the chemistry and adapt these methods to their specific research goals.

G cluster_sites Key Reactive Domains cluster_derivatives Potential Bioactive Derivatives MPAP This compound (MPAP) Core Scaffold Pyridine Pyridine Ring (N-Oxidation, C-H Activation) MPAP->Pyridine Amine Secondary Amine (Acylation, Alkylation, Cyclization) MPAP->Amine Ester Methyl Ester (Hydrolysis, Amidation, Reduction) MPAP->Ester Heterocycles Complex Heterocycles (Kinase Inhibitors) Pyridine->Heterocycles Annulation/ Coupling Amides Bioactive Amides & Peptoids Amine->Amides Acylation Lactams β-Lactam Cores (Enzyme Inhibitors) Amine->Lactams Cyclization (e.g., Staudinger) Ester->Amides Hydrolysis & Amide Coupling G start Start step1 Combine 2-Aminopyridine, Methyl Acrylate, & Anhydrous Ethanol start->step1 step2 Slowly Add Trifluoromethanesulfonic Acid (Catalyst) step1->step2 step3 Heat Under Nitrogen (120-160 °C, 16-20 h) step2->step3 step4 Cool Reaction Mixture step3->step4 step5 Wash with Organic Solvent (e.g., Petroleum Ether) step4->step5 step6 Concentrate Under Reduced Pressure step5->step6 step7 Recrystallize from Solvent Mixture (e.g., PE/EtOAc) step6->step7 end Pure MPAP (White Crystalline Solid) step7->end

Caption: Workflow for the synthesis of MPAP.

Detailed Synthesis Protocol

Materials:

  • 2-Aminopyridine

  • Methyl acrylate

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous ethanol

  • Petroleum ether (PE)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

Procedure:

  • Reagent Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine (e.g., 0.5 mol). Dissolve it in anhydrous ethanol (e.g., 50 mL).

  • Addition of Acrylate: To the stirring solution, add methyl acrylate (e.g., 0.6 mol, 1.2 equiv.).

  • Catalyst Addition: Under a nitrogen atmosphere, slowly add trifluoromethanesulfonic acid (e.g., 0.025 mol, 5 mol%) to the mixture via syringe. Causality Note: Slow addition is crucial as the acid catalysis can be exothermic. The nitrogen atmosphere prevents potential side reactions and degradation of reagents at high temperatures.

  • Reaction: Heat the mixture to reflux (typically 120-160 °C) and maintain for 16-20 hours. [3]Monitor the reaction progress by TLC (e.g., using a 4:1 PE/EtOAc mobile phase).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Purification: Wash the concentrated reaction liquid with petroleum ether to remove unreacted starting materials. [3]The product may precipitate or can be extracted. For final purification, recrystallize the crude product from a petroleum ether/ethyl acetate solvent system (e.g., 8:1 v/v) to yield pure this compound as white, lamellar crystals. [3]

    Property Value Source
    CAS Number 55364-85-7
    Molecular Formula C₉H₁₂N₂O₂
    Molecular Weight 180.20 g/mol
    Melting Point 48-50 °C [1]

    | Appearance | Solid / White Crystalline Powder | [3]|

Pathway A: Synthesis of Bioactive Amide Derivatives

The ester and amine functionalities of MPAP provide a direct route to a wide array of amide derivatives. N-substituted β-amino acids are valuable building blocks in medicinal chemistry and can serve as precursors to β-peptoids, a class of peptidomimetics known for their proteolytic stability. [4][5]The following two-step protocol outlines the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.

G MPAP MPAP Acid 3-(pyridin-2-ylamino)propanoic acid MPAP->Acid 1. LiOH, THF/H₂O (Ester Hydrolysis) Amide N-Alkyl/Aryl-3-(pyridin-2-ylamino)propanamide (Bioactive Amide) Acid->Amide 2. EDC, HOBt (Amide Coupling) Amine R-NH₂ Amine->Amide

Caption: Two-step synthesis of amide derivatives from MPAP.

Protocol 1: Ester Hydrolysis

Principle: Saponification using a base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a mild and effective method for hydrolyzing the methyl ester to the carboxylate salt, which is then protonated during an acidic work-up.

Procedure:

  • Dissolve MPAP (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 equiv.) and stir the mixture at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~4-5 with 1M HCl.

  • Extract the product, 3-(pyridin-2-ylamino)propanoic acid, with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

Protocol 2: Amide Coupling

Principle: Carbodiimide-mediated coupling is a standard method for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the primary or secondary amine to form the stable amide bond. Hydroxybenzotriazole (HOBt) is often added to suppress side reactions and improve yields.

Procedure:

  • Dissolve the 3-(pyridin-2-ylamino)propanoic acid (1.0 equiv.) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add EDC (1.2 equiv.) and HOBt (1.1 equiv.) and stir the mixture for 15 minutes at 0 °C.

  • Add the desired amine (R-NH₂, 1.1 equiv.) and allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous work-up, washing sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the final amide product by column chromatography on silica gel.

Pathway B: Construction of β-Lactam Cores

The β-lactam is a four-membered cyclic amide that forms the core structure of numerous blockbuster antibiotics (e.g., penicillins, cephalosporins) and other enzyme inhibitors. [6]The β-amino ester structure of MPAP is an ideal precursor for constructing β-lactams via cyclization. The Staudinger [2+2] cycloaddition between a ketene and an imine is one of the most powerful methods for this transformation. [6][7]

Protocol: Staudinger [2+2] Cycloaddition

Principle: This protocol involves a two-step sequence. First, the secondary amine of a modified MPAP derivative (where the ester is protected or modified) is converted to an imine. This imine then undergoes a [2+2] cycloaddition with a ketene (generated in situ from an acyl chloride and a non-nucleophilic base like triethylamine) to form the β-lactam ring. The stereochemistry of the product is often controllable. [6] Procedure (Generalized):

  • Imine Formation: Synthesize the desired imine from a suitable derivative of MPAP. For this general protocol, we assume the starting material is an N-aryl derivative of the corresponding aldehyde.

  • Reaction Setup: Dissolve the imine (1.0 equiv.) in an anhydrous, aprotic solvent like DCM and cool to -78 °C under a nitrogen atmosphere.

  • Ketene Generation: In a separate flask, prepare a solution of an appropriate acyl chloride (e.g., acetoxyacetyl chloride, 1.2 equiv.) in DCM.

  • Cycloaddition: Slowly add triethylamine (TEA, 1.5 equiv.) to the imine solution, followed by the dropwise addition of the acyl chloride solution. Causality Note: The TEA dehydrohalogenates the acyl chloride to generate the highly reactive ketene in situ. Performing the reaction at low temperature is critical to control the reactivity of the ketene and improve diastereoselectivity. [6]5. Reaction & Quenching: Stir the reaction at low temperature for several hours, then allow it to warm to room temperature. Quench the reaction by adding a saturated solution of ammonium chloride.

  • Work-up and Purification: Extract the product with DCM, wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the resulting β-lactam by column chromatography or recrystallization.

Pathway C: Derivatization Towards Anticancer Agents

The pyridine moiety is a well-established pharmacophore in modern oncology, particularly in the design of kinase inhibitors. [8]For example, the phenylaminopyrimidine scaffold is the core of Imatinib, a revolutionary drug for chronic myeloid leukemia. [9][10]By leveraging the reactive handles on MPAP, chemists can synthesize novel pyridine- and pyrimidine-containing molecules with potential anticancer activity. [11][12]

Synthetic Strategy: N-Arylation and Heterocycle Coupling

A common strategy involves modifying the secondary amine via coupling reactions (e.g., Buchwald-Hartwig amination) or by constructing more complex heterocyclic systems. The protocol below outlines a conceptual pathway for coupling MPAP with a functionalized pyrimidine, inspired by known kinase inhibitor scaffolds.

Procedure (Conceptual):

  • Starting Material: Prepare MPAP and a suitable 2-chloropyrimidine derivative bearing other functional groups (e.g., an aniline moiety at the C4 position).

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination):

    • Combine MPAP (1.0 equiv.), the 2-chloropyrimidine (1.1 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%) in an anhydrous, deoxygenated solvent like toluene.

    • Add a base (e.g., Cs₂CO₃, 2.0 equiv.).

    • Heat the reaction mixture under a nitrogen or argon atmosphere at 80-110 °C until the starting materials are consumed.

  • Work-up and Purification: Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate. Purify the resulting coupled product by column chromatography to yield the desired phenylamino-pyrimidine derivative, a scaffold ripe for biological evaluation.

References

  • Anusevičius, K., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. ResearchGate.
  • ACS Publications. (2023). Carboxylate-Directed Pd-Catalyzed β-C(sp3)–H Arylation of N-Methyl Alanine Derivatives for Diversification of Bioactive Peptides. Organic Letters.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • KTU ePubl. (n.d.). Synthesis of novel N-(4-hydroxyphenyl)-β-alanine derivatives.
  • PMC. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications.
  • RSC Publishing. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Advances.
  • PubMed. (2023). Carboxylate-Directed Pd-Catalyzed β-C(sp3)-H Arylation of N-Methyl Alanine Derivatives for Diversification of Bioactive Peptides.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. (n.d.). New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • CCS Chemistry. (n.d.). Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s.
  • PMC. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams.
  • NIH. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Pharmaceutical Building Block.
  • ResearchGate. (n.d.). Synthesis of anticancer β-lactams: Mechanism of action.
  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
  • PubMed. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents.
  • Semantic Scholar. (2021). Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review.
  • MDPI. (n.d.). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates.

Sources

Troubleshooting & Optimization

troubleshooting low yield in Methyl 3-(pyridin-2-ylamino)propanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(pyridin-2-ylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. The following information is based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this reaction.

I. Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound, typically formed via an aza-Michael addition of 2-aminopyridine to methyl acrylate, are a frequent challenge. This section provides a structured approach to identifying and resolving the root causes of diminished product formation.

Question 1: My reaction is showing low conversion of starting materials. What are the likely causes and how can I improve it?

Answer:

Low conversion is a common issue and can often be attributed to several factors related to reaction kinetics and equilibrium.

Underlying Causes:

  • Insufficient Reaction Time or Temperature: The aza-Michael addition can be slow, particularly without a catalyst. Published procedures often call for heating for extended periods, sometimes 16-20 hours at temperatures between 120-160 °C.[1][2]

  • Catalyst Inefficiency or Absence: While the reaction can proceed without a catalyst, acidic catalysts like trifluoromethanesulfonic acid are often employed to accelerate the reaction.[1][2] The absence or deactivation of a suitable catalyst will significantly slow down the reaction rate.

  • Reversibility of the Reaction: The aza-Michael addition is a reversible reaction. At elevated temperatures, the retro-Michael reaction can become significant, leading to an equilibrium that does not favor the product.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature:

    • Carefully monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

    • If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. Be mindful that excessive heat can lead to side product formation.

  • Employ a Catalyst:

    • If not already in use, consider adding a catalytic amount of a strong acid like trifluoromethanesulfonic acid.

    • Other Lewis acids or protic acids can also be screened for their efficacy in promoting the reaction. The use of ytterbium triflate has been shown to be effective in related aza-Michael additions.[3]

  • Shift the Equilibrium:

    • Consider using a slight excess of one of the reactants, typically the more volatile or less expensive one (in this case, methyl acrylate), to drive the equilibrium towards the product. However, be cautious as a large excess of methyl acrylate can lead to side reactions.[4]

Question 2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer:

Side product formation is a major contributor to low yields of the desired product. The primary culprits are typically polymerization of the Michael acceptor and bis-addition to the amine.

Common Side Reactions:

  • Polymerization of Methyl Acrylate: Methyl acrylate is prone to polymerization, especially at elevated temperatures and in the presence of basic or radical species.[5][6] This is a very common issue in Michael additions involving acrylates.[7]

  • Bis-addition Product: The product, this compound, still possesses a secondary amine that can act as a nucleophile and react with a second molecule of methyl acrylate to form a bis-adduct.[8]

  • Hydrolysis of Methyl Acrylate: If water is present in the reaction mixture, methyl acrylate can be hydrolyzed to acrylic acid, which is less reactive as a Michael acceptor under these conditions.[9][10][11][12]

Mitigation Strategies:

  • Control Polymerization:

    • Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize radical polymerization initiated by oxygen.

    • Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture.[13]

    • Maintain the lowest effective temperature to minimize thermally induced polymerization.

  • Minimize Bis-addition:

    • Carefully control the stoichiometry of the reactants. Using a 1:1 ratio or a slight excess of 2-aminopyridine can help minimize the formation of the bis-adduct.

    • Monitor the reaction closely and stop it once the desired product is maximized, before significant bis-addition occurs.

  • Prevent Hydrolysis:

    • Use anhydrous solvents and reagents to prevent hydrolysis of the methyl acrylate.

Experimental Workflow: Optimizing Reaction Conditions

dot digraph "Optimization_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Troubleshooting workflow for low yield in this compound synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in this reaction?

The synthesis of this compound is an aza-Michael addition, which is the 1,4-conjugate addition of a nitrogen nucleophile to an electron-deficient alkene.[3] A catalyst, typically a Lewis acid or a protic acid, activates the methyl acrylate by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the amino group of 2-aminopyridine.

dot digraph "Aza_Michael_Addition" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Catalyzed aza-Michael addition reaction pathway.

Q2: Are there any specific purification challenges I should be aware of?

Yes, purification can be challenging due to the similar polarities of the starting material (2-aminopyridine) and the product.

  • Column Chromatography: Silica gel column chromatography is a common purification method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from unreacted 2-aminopyridine and non-polar side products. A patent describes a purification method involving silica gel adsorption followed by recrystallization.[14]

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique. Solvents such as petroleum ether/ethyl acetate have been reported for recrystallization to obtain the product as white lamellar crystals.[2][15]

  • Distillation: The product has a reported boiling point of 125 °C at 0.2 mmHg, so vacuum distillation can be a viable purification method for larger scales, provided the product is thermally stable under these conditions.[1]

Q3: What are the key safety considerations for this synthesis?
  • 2-Aminopyridine: This compound is toxic by ingestion and inhalation.[16][17] It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Methyl Acrylate: This is a flammable liquid and a lachrymator.[13] It should be handled in a fume hood, away from ignition sources.

  • Trifluoromethanesulfonic Acid: This is a strong, corrosive acid. Handle with extreme care, using appropriate acid-resistant gloves and eye protection.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

III. Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-Aminopyridine

  • Methyl acrylate

  • Anhydrous ethanol (or another suitable anhydrous solvent)

  • Trifluoromethanesulfonic acid (optional, catalyst)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-aminopyridine (1.0 eq) and anhydrous ethanol.

  • Stir the mixture until the 2-aminopyridine is fully dissolved.

  • Add methyl acrylate (1.0 - 1.2 eq) to the solution.

  • If using a catalyst, slowly add trifluoromethanesulfonic acid (e.g., 0.05 - 0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (or the desired temperature, e.g., 120-160 °C) and maintain for 16-20 hours.[2]

  • Monitor the reaction progress by TLC or another suitable analytical method.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

IV. Data Summary

ParameterRecommended Value/ConditionRationale
Reactant Ratio 1:1 to 1:1.2 (2-aminopyridine:methyl acrylate)Minimizes bis-addition while driving the reaction forward.
Solvent Anhydrous EthanolA polar protic solvent that can facilitate proton transfer.
Catalyst Trifluoromethanesulfonic acid (0.05 - 0.1 eq)Accelerates the rate of the aza-Michael addition.[1][2]
Temperature 120 - 160 °CProvides sufficient thermal energy for the reaction to proceed.[1][2]
Reaction Time 16 - 20 hoursAllows for sufficient time to reach high conversion.[1][2]
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions, such as polymerization of methyl acrylate.

V. References

  • Optimization of conditions for the reaction of the Aza-Michael addition - ResearchGate. Available from: [Link]

  • Rational Catalyst Design for an Optimized Aza-Michael Addition. Synfacts. 2024;20(03):0241. Available from: [Link]

  • Aza-Michael reaction optimization. Blue (circular) data points are... - ResearchGate. Available from: [Link]

  • 2-Aminopyridine - Wikipedia. Available from: [Link]

  • US3029228A - Hydrolyzed polymers of alkyl methacrylates and methods of producing them - Google Patents. Available from:

  • Methyl Acrylate: A Special Acrylic Monomer. Gantrade. Available from: [Link]

  • The alkaline hydrolysis of methacrylates. ResearchGate. Available from: [Link]

  • Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. National Institutes of Health. Available from: [Link]

  • Methyl acrylate - Wikipedia. Available from: [Link]

  • CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents. Available from:

  • The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions. 1993;(1):87-93. Available from: [Link]

  • Organocatalytic cascade nucleophilic/aza-Michael addition reactions: metal-free catalytic strategy for the synthesis of hydantoins. Organic & Biomolecular Chemistry. 2017;15(1):103-107. Available from: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health. Available from: [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka | Patsnap. Available from: [Link]

  • RATES OF POLYMERIZATION OF ACRYLATES AND METHACRYLATES IN EMULSION SYSTEMS. Canadian Journal of Chemistry. 1965;43(3):649-655. Available from: [Link]

  • Photopolymerization of Methylmethacrylate: An Inexpensive, Open-Source Approach for the Undergraduate Lab. Minds@UW. Available from: [Link]

  • Measurement and Modeling of Methyl Acrylate Radical Polymerization in Polar and Nonpolar Solvents. Industrial & Engineering Chemistry Research. 2022;61(21):7245-7257. Available from: [Link]

  • What Is The Acrylate Polymerization Process? - Chemistry For Everyone. YouTube. 2023. Available from: [Link]

  • 2-Aminopyridine | NH2C5H4N | CID 10439. PubChem. Available from: [Link]

  • Easy Access to 2-Aminopyridines. GalChimia. 2020. Available from: [Link]

  • Polymerization of Methyl Acrylate Mediated by Copper(0)/Me-6-TREN in Hydrophobic Media Enhanced by Phenols; Single Electron Transfer-Living Radical Polymerization. ResearchGate. Available from: [Link]

  • CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents. Available from:

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents. Available from:

  • (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Available from: [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health. Available from: [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. ResearchGate. Available from: [Link]

  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. Available from: [Link]

  • Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Available from: [Link]

  • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry. 2014;5(1):109-117. Available from: [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(pyridin-2-ylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction to the Synthesis

The primary route for synthesizing this compound is the aza-Michael addition of 2-aminopyridine to methyl acrylate. This reaction, while seemingly straightforward, is prone to several side reactions that can complicate purification and reduce yields. Understanding the mechanisms behind the formation of these side products is crucial for optimizing the reaction conditions and achieving a high purity final product.

Troubleshooting Guide & FAQs

FAQ 1: My reaction mixture shows a significant amount of a higher molecular weight impurity. What is it and how can I avoid it?

Answer:

The most common higher molecular weight impurity is the double Michael addition product , Methyl 3-((3-methoxy-3-oxopropyl)(pyridin-2-yl)amino)propanoate.

  • Causality of Formation: This side product arises because the desired product, this compound, still possesses a secondary amine with a nucleophilic nitrogen atom. This secondary amine can react with a second molecule of methyl acrylate in another aza-Michael addition.[1][2] This is particularly prevalent if an excess of methyl acrylate is used or if the reaction is allowed to proceed for an extended period at elevated temperatures.[3]

  • Troubleshooting and Prevention:

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of 2-aminopyridine relative to methyl acrylate can help to minimize the formation of the double addition product. A molar ratio of 1.1:1 (2-aminopyridine:methyl acrylate) is a good starting point.

    • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stop the reaction once the consumption of the limiting reagent (ideally methyl acrylate) is complete. Avoid unnecessarily long reaction times and high temperatures, as these conditions can favor the second addition.[3]

    • Slow Addition: Adding the methyl acrylate slowly to the reaction mixture containing 2-aminopyridine can help to maintain a low concentration of the acrylate, thus disfavoring the second addition to the product.

FAQ 2: I am observing polymerization of my methyl acrylate, leading to a viscous or solid reaction mixture. How can I prevent this?

Answer:

Polymerization of methyl acrylate is a significant competing reaction, especially under conditions that can generate radicals.

  • Causality of Formation: Methyl acrylate can undergo free-radical polymerization, which can be initiated by heat, light, or impurities that may act as radical initiators.[3][4] While the aza-Michael addition is a nucleophilic reaction, the conditions used, particularly elevated temperatures, can be sufficient to initiate polymerization. Commercial methyl acrylate is often supplied with inhibitors like hydroquinone or its monomethyl ether (MEHQ) to prevent polymerization during storage.[4]

  • Troubleshooting and Prevention:

    • Use of Inhibitors: While some sources suggest removing the inhibitor before the reaction, it can be beneficial to leave it in, especially if the reaction is heated, to prevent radical polymerization.[4] The small amount of inhibitor is unlikely to interfere significantly with the aza-Michael reaction and can be removed during workup.

    • Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, maintain it at the lowest effective temperature and for the minimum time necessary.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the formation of peroxides from any residual oxygen, which can act as radical initiators.

    • Freshness of Reagents: Use freshly distilled or recently purchased methyl acrylate to minimize the presence of any polymeric impurities or auto-polymerization initiators.

FAQ 3: My final product is contaminated with an isomer of the dimer of methyl acrylate. What is this impurity and how is it formed?

Answer:

This impurity is likely a dimer of methyl acrylate, formed via a Rauhut-Currier reaction . The most common product of this dimerization is dimethyl 2-methyleneglutarate.

  • Causality of Formation: The Rauhut-Currier reaction is the dimerization of electron-deficient alkenes, like methyl acrylate, catalyzed by nucleophiles such as phosphines or amines.[5][6][7] In the context of this synthesis, 2-aminopyridine or even the product itself can act as a nucleophilic catalyst, promoting the dimerization of methyl acrylate.[6][8]

  • Troubleshooting and Prevention:

    • Catalyst Choice: If a catalyst is being used, its nature is critical. While the aza-Michael addition can proceed without a catalyst, acidic catalysts are sometimes employed.[9] Strong base catalysts should be avoided as they can promote the Rauhut-Currier reaction.

    • Temperature and Concentration: Lower reaction temperatures and maintaining a lower concentration of methyl acrylate (e.g., through slow addition) can help to suppress this dimerization.

    • Reaction Monitoring: As with the double addition product, careful monitoring of the reaction can help to minimize the formation of this dimer by stopping the reaction once the desired product is formed.

FAQ 4: I have identified N,N-bis(2-pyridyl)amine as an impurity. How is this forming?

Answer:

The formation of N,N-bis(2-pyridyl)amine is less common in this specific synthesis but can arise from impurities in the starting material or under specific reaction conditions.

  • Causality of Formation: This impurity is more likely to be present in the starting 2-aminopyridine, especially if it is old or has been subjected to harsh conditions. While the direct reaction of two molecules of 2-aminopyridine to form this dimer is not a primary pathway under aza-Michael conditions, its presence as a starting material impurity is a possibility.

  • Troubleshooting and Prevention:

    • Purity of Starting Materials: Ensure the purity of the 2-aminopyridine starting material. If in doubt, purification by recrystallization or sublimation may be necessary.[10]

    • Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times which could potentially lead to side reactions of the starting amine.

General Purification Strategies

Effective purification is key to obtaining high-purity this compound.

  • Column Chromatography: This is a highly effective method for separating the desired product from the common side products. A silica gel column with a gradient elution system of ethyl acetate in hexanes is typically effective.[11]

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique. Suitable solvent systems can be determined empirically, but mixtures of ethyl acetate and hexanes or ethanol and water are good starting points.[9]

  • Distillation: For larger scale purifications, vacuum distillation can be employed to purify the final product, provided it is thermally stable under the distillation conditions.[12]

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction and the formation of key side products.

// Nodes Reactants [label="2-Aminopyridine +\nMethyl Acrylate"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DoubleAddition [label="Double Michael Addition Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymer [label="Poly(methyl acrylate)", fillcolor="#FBBC05", fontcolor="#202124"]; Dimer [label="Methyl Acrylate Dimer\n(Rauhut-Currier Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Product [label="Desired Aza-Michael\nAddition"]; Product -> DoubleAddition [label="+ Methyl Acrylate", style=dashed]; Reactants -> Polymer [label="Radical Initiator/\nHeat", style=dashed]; Reactants -> Dimer [label="Nucleophilic Catalyst", style=dashed]; }

Caption: Troubleshooting flowchart for common synthesis issues.

Summary of Key Parameters for Minimizing Side Products

ParameterRecommendation to Minimize Side ProductsRationale
Stoichiometry Use a slight excess of 2-aminopyridine (e.g., 1.1 equivalents).Reduces the availability of methyl acrylate for double addition.
Temperature Maintain the lowest effective temperature for the reaction.Minimizes polymerization and other side reactions favored by heat. [3]
Reaction Time Monitor the reaction and stop it upon completion.Prevents the formation of byproducts from prolonged reaction times.
Atmosphere Conduct the reaction under an inert atmosphere (N₂ or Ar).Prevents oxidation and the formation of radical initiators.
Reagent Addition Add methyl acrylate slowly to the 2-aminopyridine solution.Maintains a low concentration of acrylate, disfavoring dimerization and double addition.
Catalyst Avoid strong bases. If needed, a mild acid catalyst can be used.Strong bases can promote the Rauhut-Currier dimerization. [6]

References

  • A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. (2015). Auburn University. [Link]
  • Should I remove inhibitor from methyl acrylate? - Chemistry Stack Exchange. (2023). [Link]
  • Rauhut–Currier reaction - Wikipedia. [Link]
  • The Rauhut–Currier reaction: a history and its synthetic application. (2015).
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2008).
  • Dimerization of Methyl Acrylate through CO2‐pressurized DBU Medi
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019).
  • Synthesis characteristics adopted during both the Rauhut‐Currier and... (2021).
  • Morita-Baylis-Hillman and Rauhut-Currier Reactions of Conjugated Nitroalkenes. (2013). CHIMIA. [Link]
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
  • Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. (2017).
  • Michael Addition. Organic Chemistry Portal. [Link]
  • Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. (2017). Royal Society of Chemistry. [Link]
  • New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate. (2014).
  • Application of a Double Aza-Michael Reaction in a 'Click, Click, Cy-Click' Strategy: From Bench to Flow. (2013).
  • PROCESS FOR THE PREPARATION OF DABIGATRAN ETEXILATE MESYLATE. (2013).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2021). ACS Omega. [Link]
  • Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. (2016).
  • Aza-Michael Addition of 2-Amino Pyridine with 7-Aza-2-Indolone Chalconides: Synthesis of Functionalized α-Enaminones and One-Pot N-Alkenylation-Dearomatization of Pyridine Ring.
  • State of the Art in Dual-Curing Acryl
  • Reaction with 3-aminopyridine with methyl acrylate.
  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. (2017).
  • Aza-Michael addition between a primary amine and an acrylate. The... (2018).
  • 2-Aminopyridine | Properties, Uses, Safety, Supplier in China. Pipzine Chemicals. [Link]
  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (2013). Beilstein Journals. [Link]
  • 2-Aminopyridine - Wikipedia. [Link]
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2014).
  • 2-Aminopyridine | NH2C5H4N | CID 10439. PubChem. [Link]
  • A mild, catalyst-free synthesis of 2-aminopyridines. (2009).
  • Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. (2015).

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of Methyl 3-(pyridin-2-ylamino)propanoate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their work. This compound is a key building block in medicinal chemistry, notably serving as an intermediate in the synthesis of direct thrombin inhibitors like dabigatran etexilate[1][2].

The primary synthetic route to this compound is the aza-Michael addition of 2-aminopyridine to methyl acrylate. While straightforward in principle, this reaction presents several challenges, including low yields, competing side reactions, and purification difficulties. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Section 1: Reaction Fundamentals & Mechanism

The synthesis of this compound is a classic example of an aza-Michael reaction, also known as a conjugate addition. In this reaction, a nitrogen nucleophile (the amino group of 2-aminopyridine) attacks the β-carbon of an α,β-unsaturated carbonyl compound (methyl acrylate)[3]. The reaction is typically facilitated by a catalyst to enhance the electrophilicity of the Michael acceptor or the nucleophilicity of the donor.

The generally accepted mechanism involves the activation of methyl acrylate by an acid catalyst, making the β-carbon more susceptible to nucleophilic attack. The lone pair of the exocyclic nitrogen on 2-aminopyridine then attacks this activated carbon, forming a C-N bond. A subsequent proton transfer yields the final product.

aza_michael_mechanism Figure 1: Catalyzed Aza-Michael Addition Mechanism cluster_reactants Reactants cluster_product Product R1 2-Aminopyridine I1 Activated Michael Acceptor R1->I1 Nucleophilic Attack R2 Methyl Acrylate CAT H+ (Catalyst) CAT->R2 Activation I2 Zwitterionic Intermediate I1->I2 C-N Bond Formation P This compound I2->P Proton Transfer

Caption: Figure 1: Catalyzed Aza-Michael Addition Mechanism

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.

Q1: My reaction yield is very low or I'm recovering only starting materials. What's going wrong?

This is a frequent issue, often pointing to suboptimal reaction conditions or reagent quality. The low nucleophilicity of 2-aminopyridine compared to aliphatic amines means that forcing conditions are often necessary[4].

  • Possible Cause 1: Insufficient Catalyst Activity. The reaction often requires a strong acid catalyst, like trifluoromethanesulfonic acid, to sufficiently activate the methyl acrylate[1][5]. Weaker acids may not be effective, and the catalyst itself may be old or hydrated.

  • Possible Cause 2: Suboptimal Temperature. This reaction has a high activation energy. Temperatures reported in successful patents are often in the 120–160 °C range, requiring heating in an oil bath under reflux for extended periods (16-20 hours)[1][2]. Room temperature attempts are unlikely to succeed without a highly specialized catalytic system.

  • Possible Cause 3: Reaction Reversibility. The aza-Michael addition can be reversible (a retro-aza-Michael reaction), especially at elevated temperatures[6]. If the equilibrium is unfavorable, product accumulation will be limited. Driving the reaction to completion often requires prolonged heating.

  • Possible Cause 4: Poor Reagent Quality. 2-aminopyridine can degrade over time. Methyl acrylate is prone to polymerization, especially if stabilizers have been removed or are exhausted. Always use reagents from a reliable source and verify their purity.

Problem Potential Cause Recommended Solution
Low Conversion Ineffective catalysisVerify the source and age of your catalyst. Use a strong Brønsted acid like trifluoromethanesulfonic acid[1][5].
Insufficient temperatureIncrease oil bath temperature incrementally to 120-160 °C and monitor progress via TLC or GC-MS[2].
Short reaction timeEnsure the reaction runs for at least 16-20 hours to overcome potential reversibility and slow kinetics[1].
No Reaction Degraded reagentsUse freshly opened or purified 2-aminopyridine and methyl acrylate.
Incorrect solventEnsure the use of anhydrous ethanol, as water can interfere with the catalyst and reaction[1][2].
Q2: My main product is contaminated with a significant, higher-molecular-weight byproduct. How do I prevent this?

The most common byproduct is the bis-adduct, where a single 2-aminopyridine molecule has reacted with two molecules of methyl acrylate. This occurs because the product, this compound, is a secondary amine and can act as a nucleophile itself in a second aza-Michael addition[3].

  • Cause: The secondary amine product can be more nucleophilic or simply compete with the remaining 2-aminopyridine for the methyl acrylate. This is more likely to occur if an excess of methyl acrylate is used or if the reaction is run for an unnecessarily long time at high temperatures.

  • Solutions:

    • Control Stoichiometry: Use a slight molar excess of 2-aminopyridine relative to methyl acrylate. This ensures the acrylate is consumed before it can extensively react with the product. A 1:1.2 ratio of acrylate to amine can be a good starting point.

    • Monitor Reaction Progress: Use TLC or GC to track the consumption of starting material and the formation of both the desired product and the bis-adduct. Stop the reaction once the consumption of 2-aminopyridine slows significantly.

    • Temperature Control: While high heat is needed, excessive temperatures may favor the second addition. Operate within the recommended 120-160 °C range[1].

byproduct_troubleshooting Start High level of bis-adduct detected? CheckRatio Check Acrylate:Amine Ratio Start->CheckRatio AdjustRatio Use slight excess of 2-Aminopyridine CheckRatio->AdjustRatio Ratio > 1:1 MonitorTLC Monitor reaction closely via TLC/GC CheckRatio->MonitorTLC Ratio <= 1:1 AdjustRatio->MonitorTLC StopTime Stop reaction upon consumption of starting amine MonitorTLC->StopTime CheckTemp Is temperature >160°C? StopTime->CheckTemp ReduceTemp Reduce temperature to 120-160°C range CheckTemp->ReduceTemp Yes End Proceed to Purification CheckTemp->End No ReduceTemp->End

Caption: Figure 2: Troubleshooting Workflow for Bis-Adduct Formation

Q3: I observed the formation of a white solid/precipitate in my reaction flask, and the reaction stalled. What happened?

This is a classic sign of methyl acrylate polymerization[7]. Acrylates are highly susceptible to free-radical polymerization, a process that can be initiated by heat, light, or impurities.

  • Cause: High reaction temperatures (120-160 °C) can accelerate polymerization. If the methyl acrylate is old, its inhibitor (often hydroquinone monomethyl ether, MEHQ) may be depleted.

  • Solutions:

    • Use Fresh Reagent: Always use fresh methyl acrylate. If you must use an older bottle, consider adding a small amount of inhibitor like phenothiazine.

    • Maintain Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. Oxygen can sometimes participate in initiation pathways, while an inert atmosphere prevents this and excludes moisture[1][2].

    • Controlled Heating: Add the catalyst at a lower temperature before slowly heating the mixture to reflux. A sudden, rapid increase in temperature can trigger polymerization.

Q4: My product is a persistent oil, not the expected solid, making purification difficult. How should I proceed?

The product has a reported melting point between 48-55 °C, meaning it can exist as an oil or a low-melting solid at room temperature, especially if impure[5][8].

  • Cause: The presence of unreacted starting materials, solvent, or byproducts can act as an impurity, causing melting point depression and preventing crystallization. The bis-adduct is often an oil and can significantly hinder crystallization.

  • Solutions:

    • Initial Wash: After the reaction, concentrate the mixture and wash it thoroughly with a non-polar solvent like petroleum ether or hexane to remove less polar impurities[1][2].

    • Column Chromatography: If simple washing and recrystallization fail, silica gel chromatography is a reliable method. A gradient of ethyl acetate in hexane is a good starting point for elution.

    • Recrystallization: This is the most effective method for achieving high purity. A mixed solvent system is often required. The literature suggests washing with and recrystallizing from mixtures of petroleum ether and ethyl acetate (e.g., 10:1 or 5:1 ratios)[1][2][9]. The key is to dissolve the crude product in a minimum amount of the more polar solvent (ethyl acetate) while warm, then slowly add the non-polar solvent (petroleum ether) until turbidity appears. Cooling slowly should then induce crystallization.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and loading? Trifluoromethanesulfonic acid is highly effective and frequently cited in patents, with reported yields up to 85%[1][2]. A catalytic amount is sufficient; typically, a 0.1 to 0.2 molar equivalent relative to the limiting reagent is a robust starting point. While other acids like acetic acid can be used, they generally result in lower yields and may require even higher temperatures or longer reaction times[10]. Heterogeneous catalysts like acidic alumina offer easier workup but may have lower activity for this specific transformation[3].

Q2: How critical are anhydrous conditions? Very critical. The presence of water can hydrolyze the methyl acrylate ester and can deactivate strong acid catalysts. Using anhydrous ethanol as a solvent and maintaining a dry, inert atmosphere (N2 or Ar) is strongly recommended for reproducibility and high yield[1][2].

Q3: Can I monitor the reaction by Thin Layer Chromatography (TLC)? Yes, TLC is an excellent tool. Use a mobile phase like 30-50% ethyl acetate in hexane. 2-aminopyridine is quite polar and will have a low Rf. Methyl acrylate is volatile and may not be visible without staining. The product, this compound, will have an intermediate Rf. The bis-adduct byproduct will typically have a slightly higher Rf than the desired product. Staining with potassium permanganate or visualization under UV light (254 nm) is effective.

Q4: What are the primary safety concerns?

  • 2-Aminopyridine: Is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a chemical fume hood.

  • Trifluoromethanesulfonic Acid: Is extremely corrosive and will cause severe burns. Handle with extreme care in a fume hood, using acid-resistant gloves and a face shield.

  • Methyl Acrylate: Is a flammable liquid and a lachrymator (causes tearing). It is also an irritant. Handle only in a well-ventilated fume hood.

  • High Temperatures: The reaction is run at high temperatures (120-160 °C), posing a risk of thermal burns. Ensure the oil bath and reflux apparatus are set up securely.

Section 4: Optimized Experimental Protocols
Protocol 1: Trifluoromethanesulfonic Acid-Catalyzed Synthesis

This protocol is adapted from high-yield patent literature[1][2].

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-aminopyridine (50.0 g, 0.53 mol) and anhydrous ethanol (50 mL).

  • Stir the mixture until the solid is mostly dissolved.

  • Add methyl acrylate (48.1 mL, 0.53 mol) to the flask.

  • Stir for 5-10 minutes, then slowly and carefully add trifluoromethanesulfonic acid (9.0 mL, approx. 0.1 mol) dropwise via a syringe. An exotherm may be observed.

  • Under a positive pressure of nitrogen, heat the reaction mixture in a pre-heated oil bath to 140 °C.

  • Maintain the reaction at reflux with vigorous stirring for 16-20 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (indicated by consumption of 2-aminopyridine), cool the mixture to room temperature.

Protocol 2: Product Purification by Washing and Recrystallization
  • Transfer the cooled reaction mixture from Protocol 1 to a larger flask and concentrate it under reduced pressure to remove the ethanol.

  • To the resulting residue, add petroleum ether (200 mL) and stir vigorously for 30 minutes. This wash helps remove non-polar impurities. Decant or filter to separate the liquid.

  • Dissolve the remaining crude product in a minimal amount of warm ethyl acetate (e.g., 50-70 mL).

  • While the solution is warm, slowly add petroleum ether (e.g., 500-700 mL, a 10:1 ratio) with stirring until the solution becomes persistently cloudy.

  • Allow the flask to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to complete crystallization.

  • Collect the white, crystalline solid by vacuum filtration, wash the filter cake with a small amount of cold petroleum ether, and dry under vacuum.

  • Expected yield: ~80-85%. Purity by HPLC: >99%[2].

Section 5: Summary of Key Parameters for Optimization
ParameterRecommended ConditionRationale & Key Considerations
Reagents 2-Aminopyridine, Methyl AcrylateUse high-purity, fresh reagents. Acrylate should contain an inhibitor if not used immediately.
Stoichiometry 1:1 to 1:1.2 (Acrylate:Amine)A slight excess of the amine can help prevent the formation of the bis-adduct byproduct[3].
Catalyst Trifluoromethanesulfonic AcidA strong acid is required for activation. 0.1-0.2 equivalents are typically sufficient[1][5].
Solvent Anhydrous EthanolFacilitates mixing and heat transfer. Must be anhydrous to prevent side reactions[2].
Temperature 120–160 °CNecessary to overcome the activation energy for the weakly nucleophilic amine[1][2].
Reaction Time 16–20 hoursRequired to drive the potentially reversible reaction to completion[1].
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination and unwanted side reactions like acrylate polymerization[2].
Purification Recrystallization (Petroleum Ether / Ethyl Acetate)Highly effective for achieving high purity by removing starting materials and byproducts[1][9].
References
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate (CN104910065A).
  • Ai, X., et al. (2010). An effective aza-Michael addition of aromatic amines to electron-deficient alkenes in alkaline Al2O3. Tetrahedron, 66, 5373. (Referenced in MDPI search result)
  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate (CN104910065A).
  • Beilstein Journal of Organic Chemistry. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.
  • ResearchGate. The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC.
  • ResearchGate. Optimization of conditions for the reaction of the Aza-Michael addition.
  • Molecules. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions.
  • ElectronicsAndBooks. Catalytic Asymmetric Aza- Michael-Michael Addition Cascade: Enantioselective Synthesis of Polysubstituted 4-Aminobenzopyrans.
  • Google Patents. New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate (CN103183635B).
  • ResearchGate. Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.
  • Chemistry – A European Journal. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination.
  • Organic Chemistry Frontiers. Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones.
  • RACO. The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights.
  • Google Patents. Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method (CN104910066A).
  • ResearchGate. The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials.
  • ResearchGate. Microwave-assisted Michael addition of 2-amino pyridine to chalcones under catalyst-free conditions.
  • ResearchGate. Aza-Michael Addition of 2-Amino Pyridine with 7-Aza-2-Indolone Chalconides: Synthesis of Functionalized α-Enaminones and One-Pot N-Alkenylation-Dearomatization of Pyridine Ring.
  • MDPI. Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry.
  • Organic Chemistry Portal. β-enamino ester synthesis by amination.
  • SpringerLink. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules.
  • Tetrahedron. A mild, catalyst-free synthesis of 2-aminopyridines.
  • MDPI. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis.
  • DR-NTU, Nanyang Technological University. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • Molecules. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives.
  • Reign Pharma Pvt. Ltd. Ethyl 3-(pyridin-2-ylamino)propanoate.

Sources

Technical Support Center: Synthesis of Methyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(pyridin-2-ylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The synthesis, primarily an aza-Michael addition, is sensitive to several parameters, with temperature being a critical factor influencing reaction rate, yield, and purity. This document will explore the nuances of temperature control in this synthesis to empower you to optimize your experimental outcomes.

I. Reaction Overview and Mechanism

The synthesis of this compound involves the nucleophilic addition of 2-aminopyridine to methyl acrylate. This reaction is a classic example of an aza-Michael addition.

The reaction can be catalyzed by acids, such as trifluoromethanesulfonic acid or acetic acid, which protonate the carbonyl group of methyl acrylate, rendering the β-carbon more electrophilic and susceptible to attack by the exocyclic amino group of 2-aminopyridine.[1][2] The reaction can also proceed without a catalyst, often at elevated temperatures.[3]

Reaction Scheme

Reaction_Scheme reactant1 2-Aminopyridine plus + reactant1->plus reactant2 Methyl Acrylate arrow Δ, Catalyst reactant2->arrow plus->reactant2 product This compound arrow->product

Caption: General reaction scheme for the synthesis of this compound.

II. The Critical Role of Temperature: Kinetic vs. Thermodynamic Control

In the synthesis of this compound, temperature is a double-edged sword. It is essential for overcoming the activation energy of the reaction but can also promote undesirable side reactions if not properly controlled. The interplay between reaction rate and product stability often brings the concepts of kinetic and thermodynamic control to the forefront.[4][5][6]

  • Kinetic Control: At lower temperatures, the reaction is under kinetic control. The product that forms the fastest will be the major product, even if it is not the most stable.[4][5] For this synthesis, this generally favors the desired mono-adduct.

  • Thermodynamic Control: At higher temperatures, the reactions become more reversible. This allows the system to reach equilibrium, favoring the most thermodynamically stable product.[4][5] In this case, higher temperatures can lead to the formation of more stable, but undesired, byproducts.

Troubleshooting Flowchart: Temperature-Related Issues

Troubleshooting_Flowchart cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield or Purity incomplete_reaction Incomplete Reaction (High starting material) start->incomplete_reaction Symptom byproducts Significant Byproduct Formation start->byproducts Symptom increase_temp Increase Temperature Incrementally (e.g., in 10°C steps) incomplete_reaction->increase_temp Cause: Insufficient Energy increase_time Increase Reaction Time incomplete_reaction->increase_time Cause: Insufficient Time decrease_temp Decrease Temperature byproducts->decrease_temp Cause: Thermally Induced Side Reactions purification Optimize Purification (e.g., column chromatography, recrystallization) byproducts->purification Post-Reaction Solution increase_temp->byproducts Risk decrease_temp->incomplete_reaction Risk check_catalyst Check Catalyst Activity/Loading

Caption: A troubleshooting flowchart for common temperature-related issues in the synthesis.

III. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on the impact of temperature.

Q1: My reaction is very slow and gives a low yield. What is the first thing I should check?

A1: The first parameter to investigate is the reaction temperature. If the temperature is too low, the reaction may not have sufficient energy to overcome the activation barrier, leading to a slow reaction rate and incomplete conversion.

  • Recommendation: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation. Documented procedures often utilize a wide range of temperatures, from 70°C to 160°C, depending on the catalyst and solvent system used.[1][2][7][8]

Q2: I am observing a significant amount of a dark, viscous byproduct. What could be the cause?

A2: The formation of dark, often polymeric, byproducts is a common issue, especially at elevated temperatures. This is likely due to the polymerization of methyl acrylate.

  • Causality: Methyl acrylate is prone to self-polymerization, a reaction that is accelerated by heat.[9] High temperatures can also lead to other degradation pathways of the reactants or the desired product.

  • Troubleshooting:

    • Lower the Reaction Temperature: This is the most effective way to minimize polymerization. Find a balance where the desired reaction proceeds at an acceptable rate, but the polymerization is suppressed. Solvent-free conditions may require higher temperatures, increasing the risk of polymerization.[3]

    • Controlled Addition of Reactants: Adding the methyl acrylate slowly to the heated solution of 2-aminopyridine can help maintain a low concentration of the acrylate, thus reducing the rate of polymerization.

    • Use of Inhibitors: While not always ideal as it can complicate purification, a small amount of a radical inhibitor (e.g., hydroquinone) can be added to suppress the polymerization of methyl acrylate.

Q3: My final product is difficult to purify. Are there temperature-related reasons for this?

A3: Yes, the reaction temperature can directly impact the impurity profile, making purification challenging.

  • High Temperatures: Can lead to the formation of structurally similar byproducts that are difficult to separate from the desired product. One such possibility is the double addition of 2-aminopyridine to two molecules of methyl acrylate, or further reactions of the product.

  • Low Temperatures: While generally favoring cleaner reactions, if the reaction is incomplete, you will have to separate the product from unreacted starting materials.

  • Purification Strategy: A combination of silica gel chromatography and recrystallization is often employed for purification.[10] The choice of solvents for these techniques is crucial and may need to be optimized based on the specific impurities present.

Q4: What is the optimal temperature range for this synthesis?

A4: There is no single "optimal" temperature, as it is highly dependent on the specific reaction conditions.

Catalyst SystemSolventTemperature Range (°C)Typical Reaction Time (h)Reported Yield (%)Reference
Trifluoromethanesulfonic acidAnhydrous Ethanol120-16016-2080-85[1][2][8]
Acetic AcidNone70Overnight57 (for the acid)[7]
NoneNone803-24>97 (for similar systems)[3]
Bronsted Acid on Silica GelNot specified80-120Not specifiedNot specified[11]

As the table illustrates, catalyst choice significantly influences the required reaction temperature. Stronger acids like trifluoromethanesulfonic acid can facilitate the reaction at higher temperatures to achieve a good yield within a reasonable timeframe.[1][2][8] In the absence of a catalyst, or with a weaker acid catalyst, lower temperatures may be employed, often requiring longer reaction times.[3][7]

Q5: Can I run this reaction at room temperature?

A5: For aromatic amines like 2-aminopyridine, the aza-Michael addition to methyl acrylate is generally very slow or does not occur at room temperature without a catalyst.[12] The nucleophilicity of the amino group in 2-aminopyridine is reduced due to the electron-withdrawing effect of the pyridine ring. Therefore, thermal energy is typically required to drive the reaction forward.

IV. Experimental Protocols

Protocol 1: Trifluoromethanesulfonic Acid Catalyzed Synthesis

This protocol is adapted from patented procedures and provides a high-yield synthesis.[2][8]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine and anhydrous ethanol.

  • Stir the mixture until the 2-aminopyridine is mostly dissolved.

  • Add methyl acrylate to the flask.

  • Slowly add trifluoromethanesulfonic acid dropwise to the stirred mixture.

  • Under a nitrogen atmosphere, heat the reaction mixture to 120-160°C and maintain it for 16-20 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by washing with an organic solvent (e.g., a mixture of petroleum ether and ethyl acetate) followed by recrystallization to yield the final product as white flaky crystals.[2][8]

Protocol 2: Acetic Acid Catalyzed Synthesis (for the corresponding acid)

This protocol uses a milder acid catalyst and a lower temperature.[7]

  • In a round-bottom flask, combine 2-aminopyridine, butyl prop-2-enoate (as a surrogate for methyl acrylate in the cited procedure), and acetic acid.

  • Stir the resulting solution at 70°C overnight.

  • Cool the reaction mixture.

  • For hydrolysis to the acid, add potassium hydroxide and water and stir overnight at room temperature.

  • Concentrate the mixture under vacuum.

  • The crude product is then purified by washing with an appropriate organic solvent.

V. References

  • ResearchGate. Conversions after given time of the aza‐Michael addition of 1 and 2 to.... [Link]

  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. [Link]

  • Leach, A. G., et al. Theoretical Elucidation of Kinetic and Thermodynamic Control of Radical Addition Regioselectivity. Journal of the American Chemical Society. [Link]

  • Molecules. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

  • ZambiaWiki. Thermodynamic and kinetic reaction control. [Link]

  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

  • Google Patents. New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.

  • ResearchGate. The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. [Link]

  • MDPI. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

  • Google Patents. Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.

  • Master Organic Chemistry. Kinetic Versus Thermodynamic Control. [Link]

  • ResearchGate. Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. [Link]

  • MDPI. Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. [Link]

  • Google Patents. Preparation method of 3-(2-pyridineamino)ethyl propionate.

Sources

Technical Support Center: Catalyst Selection for Methyl 3-(pyridin-2-ylamino)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(pyridin-2-ylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthesis. The primary synthetic route discussed is the aza-Michael addition of 2-aminopyridine to methyl acrylate, a crucial reaction for producing key pharmaceutical intermediates.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most frequently employed method is the aza-Michael addition, which involves the conjugate addition of a nitrogen nucleophile (2-aminopyridine) to a Michael acceptor (methyl acrylate).[3] This reaction can be catalyzed by various acids or bases, and in some cases, can proceed without a catalyst under specific conditions.[4][5][6]

Q2: What are the primary types of catalysts used for this reaction, and how do I choose the right one?

Catalyst selection is critical and depends on factors such as desired reaction rate, yield, purity, and experimental constraints (e.g., temperature tolerance, solvent choice). The main categories are:

  • Brønsted Acids: Strong acids like trifluoromethanesulfonic acid (TfOH) are highly effective homogeneous catalysts for this reaction, often leading to high yields.[1][2] They work by activating the methyl acrylate, making it more susceptible to nucleophilic attack.

  • Lewis Acids: These catalysts, which include metal-organic frameworks (MOFs) like CuBTC and mixed metal oxides like CuCo₂O₄, can be highly efficient and offer the advantage of being heterogeneous, allowing for easier separation and potential recyclability.[7] Their effectiveness is often attributed to their Lewis acidity.[8]

  • Bases: While less commonly cited for this specific transformation, bases like potassium carbonate (K₂CO₃) can be used to catalyze aza-Michael additions in general, particularly with more acidic N-H bonds.[9]

  • Catalyst-Free Conditions: Under thermal conditions (e.g., 80-160 °C), the reaction can proceed without a catalyst, which can be advantageous for simplifying purification.[2][4]

The choice of catalyst can be guided by the following decision-making workflow:

CatalystSelection start Start: Need to synthesize This compound q1 Desire high yield and fast reaction rate? start->q1 br_nsted Consider Brønsted Acid (e.g., Trifluoromethanesulfonic Acid) q1->br_nsted Yes q2 Is catalyst recyclability and ease of separation a priority? q1->q2 No end Optimized Catalyst Selection br_nsted->end lewis Explore Heterogeneous Lewis Acids (e.g., MOFs) q2->lewis Yes q3 Are you aiming for a simplified purification process and have access to high-temperature equipment? q2->q3 No lewis->end no_catalyst Attempt Catalyst-Free Thermal Conditions q3->no_catalyst Yes q3->end No no_catalyst->end

Caption: Catalyst selection workflow for the synthesis.

Q3: What is the underlying mechanism of the aza-Michael addition in this synthesis?

The reaction proceeds through the nucleophilic attack of the amino group of 2-aminopyridine on the β-carbon of methyl acrylate. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final product. Catalysts facilitate this by activating the Michael acceptor.

AzaMichaelMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2_aminopyridine 2-Aminopyridine zwitterion Zwitterionic Intermediate 2_aminopyridine->zwitterion Nucleophilic Attack methyl_acrylate Methyl Acrylate methyl_acrylate->zwitterion product This compound zwitterion->product Proton Transfer catalyst Catalyst (e.g., H+) catalyst->methyl_acrylate Activation

Caption: Aza-Michael addition reaction mechanism.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Step Explanation
Inactive Catalyst 1. Verify Catalyst Quality: Ensure the catalyst is not expired or degraded. For heterogeneous catalysts, confirm proper activation if required. 2. Increase Catalyst Loading: Incrementally increase the catalyst concentration.Catalysts can lose activity over time or due to improper storage. Insufficient catalyst may lead to a slow or stalled reaction.
Low Reaction Temperature 1. Increase Temperature: Gradually increase the reaction temperature within the stability limits of your reactants and solvent.[10] 2. Monitor Temperature: Ensure consistent and accurate temperature control throughout the reaction.The aza-Michael addition can be sensitive to temperature, with higher temperatures often leading to faster reaction rates.[10]
Poor Solubility of Reactants 1. Solvent Screening: Test different solvents to ensure both 2-aminopyridine and methyl acrylate are fully dissolved at the reaction temperature. Anhydrous ethanol is a common choice.[1][2] 2. Increase Solvent Volume: While this may decrease the reaction rate, it can ensure homogeneity.If reactants are not in the same phase, the reaction rate will be significantly hindered.
Reversibility of the Reaction 1. Remove Byproducts: If possible, remove any volatile byproducts that could shift the equilibrium back to the reactants. 2. Optimize Reaction Time: Monitor the reaction progress to determine the point of maximum conversion before potential retro-aza-Michael addition occurs.The aza-Michael reaction can be reversible under certain conditions, especially at elevated temperatures.[11]

Problem 2: Formation of Side Products

Potential Cause Troubleshooting Step Explanation
Polymerization of Methyl Acrylate 1. Control Temperature: Avoid excessive heat, as this can promote polymerization. 2. Add an Inhibitor: Consider adding a small amount of a radical inhibitor like hydroquinone if polymerization is a significant issue.Methyl acrylate is prone to self-polymerization, especially at higher temperatures or in the presence of impurities.
Double Addition Product 1. Adjust Stoichiometry: Use a slight excess of 2-aminopyridine relative to methyl acrylate. 2. Slow Addition of Michael Acceptor: Add the methyl acrylate dropwise to the reaction mixture containing the 2-aminopyridine and catalyst.The product, being a secondary amine, can potentially react with another molecule of methyl acrylate. Controlling the stoichiometry and addition rate can minimize this.[11]
Formation of 3-(pyridin-2-ylamino)propanoic acid 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Esterification as a final step: If the acid is the desired intermediate, it can be synthesized and then esterified.[12]Water present in the reaction mixture can lead to the hydrolysis of the methyl ester group.

Experimental Protocols

Protocol 1: Trifluoromethanesulfonic Acid Catalyzed Synthesis

This protocol is adapted from a common method for the synthesis of this compound.[1][2]

Materials:

  • 2-Aminopyridine

  • Methyl acrylate

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or argon supply

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 eq.) in anhydrous ethanol.

  • Begin stirring the solution and add methyl acrylate (1.1-1.2 eq.).

  • Slowly add trifluoromethanesulfonic acid (0.1-0.2 eq.) to the reaction mixture under a nitrogen or argon atmosphere.

  • Heat the reaction mixture to 120-160 °C and maintain for 16-20 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by washing with an organic solvent and subsequent recrystallization.[1]

Protocol 2: Catalyst-Free Thermal Synthesis

This protocol is based on the principle of conducting the aza-Michael addition without a catalyst at elevated temperatures.[4]

Materials:

  • 2-Aminopyridine

  • Methyl acrylate

  • High-temperature reaction vessel (e.g., sealed tube or high-pressure flask)

  • Heating source capable of reaching 80-160 °C

Procedure:

  • In a suitable reaction vessel, combine 2-aminopyridine (1.0 eq.) and methyl acrylate (1.1-1.2 eq.).

  • Seal the vessel securely.

  • Heat the mixture to 80-160 °C for several hours. The optimal time and temperature should be determined empirically.

  • Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.

  • Once the reaction is complete, cool the vessel to room temperature.

  • Purify the product using standard techniques such as column chromatography or recrystallization.

References

  • ResearchGate. (n.d.). The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC.
  • MDPI. (n.d.). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry.
  • ResearchGate. (n.d.). Conversions after given time of the aza-Michael addition of 1 and 2 to....
  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • National Center for Biotechnology Information. (n.d.). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions.
  • ResearchGate. (n.d.). ChemInform Abstract: Aza-Michael Addition of Amines to α,β-Unsaturated Compounds Using Molecular Iodine as Catalyst.
  • ResearchGate. (n.d.). (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.
  • ResearchGate. (n.d.). Reaction with 3-aminopyridine with methyl acrylate.
  • Organic Chemistry Portal. (n.d.). Michael Addition - Common Conditions.
  • White Rose Research Online. (n.d.). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate.
  • ResearchGate. (n.d.). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials.
  • Google Patents. (n.d.). CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • ResearchGate. (n.d.). Aza-Michael Addition of 2-Amino Pyridine with 7-Aza-2-Indolone Chalconides: Synthesis of Functionalized α-Enaminones and One-Pot N-Alkenylation-Dearomatization of Pyridine Ring.
  • ResearchGate. (n.d.). Optimization of conditions for the reaction of the Aza-Michael addition.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • RACO. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights.

Sources

minimizing by-product formation in the synthesis of Dabigatran intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of key intermediates of Dabigatran Etexilate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges in the synthesis process, with a primary focus on minimizing by-product formation. Our approach is rooted in mechanistic understanding to provide not just solutions, but the scientific reasoning behind them.

Overview: The Synthetic Challenge

The synthesis of Dabigatran Etexilate involves several key intermediates, with two critical stages frequently plagued by impurity generation: the amidation to form the nitro-intermediate, Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (KI-1) , and its subsequent reduction to the diamine intermediate, Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (KI-2) .[1][2] Achieving high purity in these intermediates is paramount, as many prior art processes require tedious purification steps like column chromatography or multiple salt formations, which are often inefficient and not scalable.[2][3][4]

This guide provides direct answers and protocols to address these specific challenges.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Section 1: The Amidation Step - Synthesis of Nitro-Intermediate (KI-1)

This section focuses on the coupling reaction between an activated form of 4-(methylamino)-3-nitrobenzoic acid and ethyl 3-(pyridin-2-ylamino)propanoate.

cluster_main Main Reaction Pathway cluster_side Side Reaction: Dimer Formation A 4-(methylamino)-3-nitrobenzoic acid B Acid Chloride A->B SOCl₂/DMF D Desired Intermediate (KI-1) B->D Base (e.g., TEA) Low Temp (0-10 °C) C Ethyl 3-(pyridin-2-ylamino)propanoate C->D Base (e.g., TEA) Low Temp (0-10 °C) B_side Acid Chloride E Dimer By-product B_side->E Uncontrolled Temp Poor Base Selection A_side 4-(methylamino)-3-nitrobenzoic acid (unreacted starting material) A_side->E Uncontrolled Temp Poor Base Selection

Caption: Main vs. Side Reaction in KI-1 Synthesis.

Q1: I'm observing a significant amount of a high-molecular-weight impurity in my amidation reaction. What is it and how can I prevent it?

A: This is a classic case of by-product formation through self-condensation or dimerization. The highly reactive acid chloride of 4-(methylamino)-3-nitrobenzoic acid can react with the secondary amine of another molecule of the unreacted starting material or its non-activated form. This is especially prevalent if the reaction conditions are not strictly controlled.

Troubleshooting Steps:

  • Control Reagent Addition & Temperature: The core principle is to ensure the activated acid chloride preferentially reacts with the desired amine partner (ethyl 3-(pyridin-2-ylamino)propanoate).

    • Slow Addition: Add the solution of the acid chloride dropwise to the solution containing the second amine and the base. This maintains a low concentration of the acid chloride, minimizing its opportunity to self-react.

    • Low Temperature: Perform the addition and reaction at a reduced temperature, typically between 0–10 °C.[1] This moderates the reactivity of the acid chloride, enhancing selectivity.

  • Choice of Activating Agent and Base:

    • Activation: The most common method involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) with a catalytic amount of DMF.[1] Ensure the complete removal of excess SOCl₂ under vacuum before proceeding, as residual amounts can cause side reactions.

    • Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial.[1] The base neutralizes the HCl generated during the reaction without competing in the amidation. Using a slight excess of the base is recommended.

Q2: The yield of my desired intermediate (KI-1) is consistently low, even with minimal by-products. How can I drive the reaction to completion?

A: Low yield often points to incomplete activation of the carboxylic acid, insufficient reaction time, or suboptimal reaction conditions.

Optimization Strategies:

  • Ensure Complete Acid Chloride Formation: After adding thionyl chloride to the 4-(methylamino)-3-nitrobenzoic acid suspension, reflux the mixture for 5-6 hours to ensure the conversion is complete.[2] Monitor this step if possible (e.g., by quenching a small sample and analyzing via TLC or HPLC).

  • Reaction Time and Temperature: While the initial coupling is performed at low temperatures, allowing the reaction to slowly warm to room temperature (e.g., 30 °C) and stirring for an additional 4-5 hours can improve conversion.[1]

  • Solvent Choice: Dry dichloromethane (DCM) is a commonly used and effective solvent for this step.[1] Ensure the solvent is anhydrous, as water will quench the acid chloride.

ParameterStandard ProtocolOptimized Protocol for PurityRationale
Temperature Room Temperature0–10 °C for addition, then warm to 30 °CReduces rate of side reactions, improving selectivity.[1]
Reagent Addition Quick additionSlow, dropwise addition of acid chlorideMinimizes local concentration of the highly reactive species.
Base Stoichiometric TEA1.1 - 1.2 equivalents of TEA or DIPEAEnsures complete neutralization of HCl without interfering.
Solvent Technical GradeAnhydrous DCMPrevents hydrolysis of the acid chloride intermediate.
Section 2: The Reduction Step - Synthesis of Diamine Intermediate (KI-2)

This section addresses the reduction of the nitro group in KI-1 to an amine, forming the crucial diamine intermediate KI-2. This step is notorious for generating impurities that can be difficult to remove.[2][3][4]

Q3: My reduction of KI-1 results in a dark, impure product that is difficult to purify. Which reduction method offers the best purity?

A: The choice of reducing agent is critical. While methods like iron/HCl are effective, they can generate significant sludge. Catalytic hydrogenation and sodium dithionite are common industrial methods, each with its own impurity profile.

Comparison of Reduction Methods:

MethodReagents & ConditionsProsCons & Common By-products
Catalytic Hydrogenation 10% Pd/C, H₂ (4 bar), Ethyl Acetate, 50 °CHigh yield, clean workup.[1]Potential for over-reduction; catalyst can be pyrophoric.
Sodium Dithionite Na₂S₂O₄, Base, Water-miscible solvent (e.g., Dioxane/Water)Cost-effective, avoids high pressure.[2][3]Can lead to higher levels of impurities and colored products.[2][4]
Raney Nickel Raney Ni, H₂, Ethyl Acetate, 60 °CEffective and high yielding.[1]Catalyst is pyrophoric and requires careful handling.
Sodium Borohydride NaBH₄, Bromine (cat.), Ethanol, 65 °CGood yield and purity reported at kg scale.[1]Use of elemental bromine requires caution.

Recommendation for High Purity:

Catalytic hydrogenation with 10% Pd/C is often the cleanest method, provided the reaction is carefully monitored to prevent over-reduction.[1] For non-pressurized systems, the sodium borohydride/bromine method has shown excellent results in terms of yield and purity on a larger scale.[1]

Q4: How do I effectively purify the diamine intermediate (KI-2)? The crude product is often a viscous liquid or an impure solid.

A: Direct crystallization of the free base is often challenging. The most effective and widely reported purification strategy is to form a salt, which can then be recrystallized to achieve high purity.

Purification Protocol via Salt Formation:

  • Salt Formation: After the reaction workup, dissolve the crude KI-2 in a suitable solvent like ethyl acetate or isopropanol (IPA).

  • Acid Addition: Add a solution of an acid (e.g., HCl, HBr, or Oxalic Acid) to precipitate the corresponding salt.

  • Recrystallization: Isolate the salt and recrystallize it from a suitable solvent system. Ethyl acetate is frequently reported as a good solvent for recrystallizing the free base or its salts.[2][3] This method effectively removes process-related impurities and unreacted starting material.

Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of KI-1

This protocol is synthesized from best practices reported in the literature to maximize purity.[1][2]

  • Acid Chloride Formation: In a dry, inert-atmosphere reactor, suspend 4-(methylamino)-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5 vol). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.02 eq).

  • Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux (~40 °C) and maintain for 5 hours.

  • After cooling, remove the excess thionyl chloride and DCM under reduced pressure. Co-evaporate with fresh anhydrous DCM (2 vol) to ensure complete removal.

  • Amidation: Dissolve the resulting crude acid chloride in anhydrous DCM (~3 vol). In a separate reactor, dissolve ethyl 3-(pyridin-2-ylamino)propanoate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (~5 vol) and cool the solution to 0-5 °C.

  • Add the acid chloride solution dropwise to the amine solution over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to 30 °C and stir for 4-5 hours. Monitor reaction completion by HPLC or TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield KI-1.

Protocol 2: High-Purity Reduction to KI-2 via Hydrogenation

This protocol is based on the method reported by Heddesheimer et al.[1]

  • Reaction Setup: Charge a suitable hydrogenation reactor with KI-1 (1.0 eq) and ethyl acetate (~10 vol). Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 4% w/w relative to KI-1).

  • Hydrogenation: Seal the reactor, purge with nitrogen, then pressurize with hydrogen gas to 4 bar.

  • Heat the mixture to 50 °C and stir vigorously for 4 hours. Monitor the reaction for hydrogen uptake and completion by HPLC.

  • Workup: After completion, cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen.

  • Filter the reaction mixture through a bed of Celite to remove the Pd/C catalyst. Wash the Celite pad with fresh ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain crude KI-2.

  • Purification: Proceed with purification via salt formation and recrystallization as described in Q4.

start Impure KI-2 Intermediate dissolve Dissolve in Ethyl Acetate start->dissolve precipitate Add Acid (e.g., HCl, Oxalic) to Precipitate Salt dissolve->precipitate filter_salt Filter and Collect Salt precipitate->filter_salt recrystallize Recrystallize Salt from suitable solvent (e.g., IPA/Water) filter_salt->recrystallize filter_pure Filter and Dry recrystallize->filter_pure end High Purity KI-2 Salt filter_pure->end free_base Optional: Neutralize to obtain pure free base end->free_base

Caption: Purification workflow for KI-2 via salt formation.

References
  • Jadhav, A. M., et al. (2024). "Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug". Organic Process Research & Development.
  • Anonymized (Patent).
  • Veeprho Laboratories Pvt. Ltd.
  • Reddy, B. et al. (2017). "Process for the synthesis of dabigatran and its intermediates".
  • Reddy, B. et al. (2015). "Process for the Synthesis of Dabigatran and Its Intermediates".
  • PubChem. "N-(4-(Methylamino)-3-nitrobenzoyl)-N-2-pyridinyl-beta-alanine ethyl ester".
  • Pharmaffiliates. "Ethyl 3-[[4-(Methylamino)

Sources

Technical Support Center: Purification of N-Substituted β-Amino Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-substituted β-amino esters. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating these valuable compounds. N-substituted β-amino esters are crucial building blocks in pharmaceuticals, peptidomimetics, and materials science.[1][2] However, their unique bifunctional nature—possessing both a basic amino group and a labile ester—presents a distinct set of purification challenges.

This document moves beyond simple protocols to provide in-depth, field-tested insights into why purification fails and how to design a robust strategy for success. We will address common issues from product degradation to stubborn impurities and the critical challenge of maintaining stereochemical integrity.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent and frustrating problems encountered during the purification of N-substituted β-amino esters in a practical question-and-answer format.

Q1: My product is degrading during workup or chromatography. What's happening and how can I stop it?

This is the most common issue, almost always pointing to the hydrolysis of the ester functional group. The β-amino group can intramolecularly catalyze this degradation, and the compound's stability is highly pH-dependent.[3][4]

Probable Causes:

  • Harsh pH Conditions: Prolonged exposure to strong acids (pH < 4) or bases (pH > 9) during aqueous workup will rapidly hydrolyze the ester to the corresponding carboxylic acid.

  • Water in Solvents: Using "wet" or non-anhydrous solvents for chromatography or storage can lead to slow degradation over time.

  • Extended Purification Times: Long purification processes, such as slow-running chromatography columns or multi-day dialysis, can cause significant product loss, especially with sensitive substrates.[5]

  • Excessive Heat: Heating the compound during solvent evaporation can accelerate hydrolysis.

Recommended Solutions & Protocols:

  • Neutralize with Care: During your extractive workup, use mild reagents. Instead of HCl or NaOH, consider a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acid or ammonium chloride (NH₄Cl) to neutralize base. Aim for a final aqueous pH between 6.5 and 7.5.

  • Minimize Contact Time: Perform aqueous extractions quickly and avoid letting your product sit in biphasic mixtures for extended periods.

  • Use Anhydrous Conditions: Dry your organic extracts thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation. For chromatography, use freshly opened or distilled solvents.

  • Temperature Control: Concentrate your product in vacuo using a rotary evaporator with a water bath temperature below 40°C.

  • Consider a Non-Aqueous Workup: If your product is exceptionally sensitive, avoid an aqueous workup altogether. After the reaction, filter out any solid byproducts and directly load the crude mixture onto a silica column (if compatible).

Q2: I see multiple spots on my TLC plate that are close to my product spot. How do I identify and remove these impurities?

Co-eluting impurities are a frequent challenge, often stemming from the reaction itself. Effective removal requires identifying the impurity and tailoring the purification method accordingly.

Probable Causes:

  • Unreacted Starting Materials: Incomplete reactions are a common source of impurities.

  • Dialkylation Product: If using a primary amine, a common side product is the N,N-dialkylated species, which can have a similar polarity to your desired mono-alkylated product.

  • Michael Addition Byproducts: In syntheses involving Michael additions to acrylates, side products can form.[1]

  • Oligomerization: For certain substrates, self-condensation or oligomerization can occur.

Recommended Solutions & Protocols:

  • Impurity Diagnosis: Before attempting purification, analyze your crude product by LC-MS to identify the molecular weights of the major impurities. This will help you determine if they are starting materials, side products, or something else.

  • TLC Optimization: Systematically screen different solvent systems for your thin-layer chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane). Adding a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can dramatically improve separation.

  • Flash Chromatography Protocol: Once you have an optimized solvent system (aim for a product Rf of ~0.3), proceed with flash column chromatography.

    • Step 1: Column Packing: Pack a silica gel column with your chosen non-polar solvent.

    • Step 2: Sample Loading: Dissolve your crude product in a minimal amount of your chromatography eluent or dichloromethane. Alternatively, perform a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column. This often results in better separation.

    • Step 3: Elution: Begin eluting with the non-polar solvent, gradually increasing the percentage of the polar solvent (gradient elution). Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Alternative Techniques: If flash chromatography fails, consider other methods:

    • Preparative HPLC: For difficult separations, reverse-phase (C18) or normal-phase preparative HPLC can provide high-resolution separation.[6]

    • Acid/Base Extraction: If there is a significant pKa difference between your product and the impurity, a liquid-liquid extraction can be effective. For example, to remove a non-basic impurity, dissolve the mixture in an organic solvent, wash with dilute acid (e.g., 1M HCl) to protonate your amine and pull it into the aqueous layer, wash the organic layer to remove the impurity, then basify the aqueous layer and extract your product back into an organic solvent.

G cluster_0 Diagnosis Phase cluster_1 Strategy Selection A Crude Product Shows Impurity B Analyze via TLC & LC-MS A->B C Identify Impurity (MW, Polarity) B->C D Is impurity non-polar & product basic? C->D E Perform Acid/Base Extraction D->E Yes F Optimize TLC Solvent System D->F No E->F G Perform Flash Chromatography F->G H Separation still poor? G->H I Utilize Preparative HPLC H->I Yes J Pure Product Isolated H->J No I->J

Caption: Decision tree for selecting a purification method.

Q: How do I choose between normal-phase (silica) and reverse-phase (C18) chromatography?

A:

  • Normal-Phase (e.g., Silica Gel): This is the default for most organic compounds. It separates based on polarity, with non-polar compounds eluting first. It is generally cheaper and allows for a wider range of organic solvents.

  • Reverse-Phase (e.g., C18-functionalized silica): This separates based on hydrophobicity, with polar compounds eluting first. It is excellent for highly polar or water-soluble compounds and is the standard for preparative HPLC. The mobile phases are typically mixtures of water (often with a modifier like TFA or formic acid) and acetonitrile or methanol. Be mindful that acidic modifiers can cause hydrolysis if fractions are not neutralized promptly.

Q: What are the best practices for handling and storing purified N-substituted β-amino esters?

A: Due to their potential for hydrolysis, proper storage is crucial.

  • Storage Form: If possible, store the compound as a salt (e.g., hydrochloride or trifluoroacetate salt). Salts are generally more stable, crystalline solids than the corresponding free base.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture and CO₂.

  • Temperature: Store at low temperatures (-20°C is standard for long-term storage).

  • Solvents: If you must store it in solution, use a dry, aprotic solvent like dichloromethane or acetonitrile. Avoid protic solvents like methanol for long-term storage.

Reference Tables

Table 1: Common Impurities and Their Likely Sources

ImpurityLikely SourceIdentification MethodRecommended Removal Strategy
Unreacted AcrylateMichael Addition SynthesisNMR (vinyl protons ~5.8-6.4 ppm)Flash Chromatography
Unreacted AmineAny SynthesisLC-MSAcid Wash (1M HCl)
N,N-Dialkylated ProductReaction with Primary AmineLC-MS (higher MW)Flash Chromatography (often slightly less polar)
Hydrolyzed AcidWorkup/StorageLC-MS, IR (broad O-H stretch)Base Wash (sat. NaHCO₃) to remove acid
Oligomers/PolymersPoly(β-amino ester) synthesisGPC/SEC, MALDI-TOFPrecipitation/Filtration

Table 2: Recommended Starting Solvent Systems for Flash Chromatography (Normal Phase Silica)

N-Substituent TypePolarityRecommended Eluent System (Hexane/Ethyl Acetate)Modifier (if needed)
N-Alkyl (e.g., N-butyl)Low-Medium90:10 to 70:300.5% Triethylamine
N-BenzylMedium80:20 to 60:400.5% Triethylamine
N-Aryl (e.g., N-phenyl)Medium-High70:30 to 50:500.5% Triethylamine
N-Boc ProtectedMedium85:15 to 75:25None

Note: These are starting points. Always optimize with TLC first.

References
  • Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. (2022). American Chemical Society.
  • New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. (2020). Canadian Journal of Chemistry.
  • Troubleshooting Guide A. Protein Expression B. Loading/Washing. BD Biosciences Clontech.
  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide. (2025). ResolveMass Laboratories Inc.
  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). ACS Catalysis.
  • Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. (1986). Journal of Chromatography.
  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. (2019). RSC Advances.
  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (2019). ChemCatChem.
  • High-performance liquid chromatographic enantioseparation of beta-amino acids. (2001). Journal of Chromatography A.

Sources

Technical Support Center: Methyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 3-(pyridin-2-ylamino)propanoate (CAS 55364-85-7). This document is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges associated with this important synthetic intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A: To ensure maximum stability and shelf-life, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere such as nitrogen or argon.[1] It is also advisable to keep the product in a dark place to prevent potential photodegradation.[2] Proper storage is the first line of defense against the primary degradation pathways of hydrolysis and oxidation.

Q2: My solid sample, which was initially a white or off-white powder, has developed a yellow or brownish tint. Is it still usable?

A: A color change typically indicates the onset of degradation, most likely due to oxidation of the electron-rich 2-aminopyridine ring system. While the compound may still be predominantly intact, the presence of colored impurities suggests a drop in purity. We strongly recommend re-analyzing the material by HPLC, GC, or LC-MS to quantify its purity before use.[3] For applications requiring high purity, using the discolored material is not advised without prior purification (e.g., recrystallization).

Q3: What solvents are recommended for preparing stock solutions?

A: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[4] When preparing solutions for long-term storage, use anhydrous-grade solvents to minimize the risk of ester hydrolysis. For immediate use in aqueous buffers, prepare the solution fresh and use it promptly.

Q4: What is the expected shelf-life of this compound?

A: While the compound is stable under recommended storage conditions, its inherent reactivity warrants caution.[1] One supplier recommends that the product be retested 12 months after receipt to confirm its purity, as handling and storage conditions after leaving the facility cannot be controlled.[5] Regular analytical verification is a best practice in any research setting.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a problem-oriented approach to stability issues encountered during experimentation.

Observed Problem Probable Cause(s) Recommended Actions & Explanations
Purity by HPLC/GC is lower than specified. 1. Hydrolysis: The ester functional group is susceptible to cleavage by moisture, especially if trace acid or base is present.[6] 2. Oxidation: The 2-aminopyridine moiety can be oxidized by atmospheric oxygen.1. Check Solvents: Ensure all solvents used for analysis and storage are anhydrous. 2. Inert Atmosphere: Handle the solid material under nitrogen or in a glovebox to minimize exposure to air and humidity. 3. Re-purification: If purity is critical, recrystallization may be necessary.
A new, more polar peak appears in the HPLC chromatogram over time. Hydrolysis: The primary hydrolysis product is 3-(pyridin-2-ylamino)propanoic acid, which is significantly more polar than the parent methyl ester due to the free carboxylic acid group.[2]1. Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to the hydrolyzed product (C8H10N2O2, MW: 166.18 g/mol ). 2. Mitigate: Prepare solutions fresh. If working in aqueous media, maintain a neutral pH and keep the solution cold to slow the hydrolysis rate.[7]
The compound degrades during aqueous workup after a synthesis. pH-Dependent Hydrolysis: The rate of ester hydrolysis is significantly accelerated under both acidic and basic conditions.[7][8]1. Neutralize Carefully: Adjust the pH of the aqueous phase to ~7 before extraction. 2. Minimize Contact Time: Perform extractions quickly and avoid letting the organic layer sit on an aqueous phase for extended periods. 3. Use Cold Solutions: Work with ice-cold water or brine to reduce the reaction rate.
Multiple new peaks are observed after leaving a solution on the benchtop. Oxidative Degradation: Exposure to air and light can lead to complex degradation pathways. The pyridine nitrogen can oxidize to an N-oxide, and the secondary amine is also a potential site for oxidative reactions, which can sometimes lead to dimerization.[9][10][11]1. Use Fresh Solutions: Always prepare solutions immediately before use. 2. Degas Solvents: For sensitive reactions, sparge solvents with nitrogen or argon to remove dissolved oxygen. 3. Protect from Light: Use amber vials or wrap containers in aluminum foil.
Section 3: Key Degradation Pathways

Understanding the chemical mechanisms of degradation is crucial for developing robust experimental and analytical methods. The two most probable pathways are ester hydrolysis and oxidation of the pyridine ring.

1. Ester Hydrolysis

This reaction involves the cleavage of the ester bond by water, a process that is catalyzed by the presence of acid (H⁺) or base (OH⁻).[6][7] The reaction is reversible under acidic conditions but is driven to completion under basic conditions due to the formation of the carboxylate salt.[8][12]

Hydrolysis mol This compound prod1 3-(pyridin-2-ylamino)propanoic acid mol->prod1 + H₂O (H⁺ or OH⁻ catalyst) prod2 Methanol

Caption: Acid or base-catalyzed hydrolysis of the ester.

2. Oxidation to N-Oxide

The nitrogen atom of the pyridine ring is susceptible to oxidation by common oxidants, including atmospheric oxygen over time, or more potent reagents like hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-CPBA).[11][13] This conversion to the N-oxide derivative significantly alters the electronic properties and polarity of the molecule.

Oxidation mol This compound prod Methyl 3-(1-oxido-pyridin-1-ium-2-ylamino)propanoate mol->prod + [O] (e.g., O₂, H₂O₂)

Caption: Potential oxidation pathway to the pyridine N-oxide.

Section 4: Protocol for Stability Assessment (Forced Degradation Study)

To proactively assess the stability of this compound in your specific experimental matrix, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to intentionally induce and identify potential degradation products.

Workflow cluster_prep Preparation cluster_stress Stress Conditions (Separate Aliquots) cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution in Acetonitrile or Methanol acid Acid Hydrolysis Add 0.1 M HCl Incubate at 60°C prep->acid base Base Hydrolysis Add 0.1 M NaOH Incubate at RT prep->base oxid Oxidation Add 3% H₂O₂ Incubate at RT prep->oxid thermal Thermal Heat solid sample at 80°C prep->thermal photo Photolytic Expose solution to UV light (254 nm) prep->photo quench Quench Reaction (Neutralize, Dilute) acid->quench base->quench oxid->quench thermal->quench photo->quench analyze Analyze by RP-HPLC-UV/MS Compare to unstressed control quench->analyze

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in an appropriate solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Application of Stress Conditions:

    • Use separate aliquots of the stock solution for each condition. A control sample (unstressed) should be stored at 2-8°C in the dark.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate in a water bath at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Note: This reaction is often rapid.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place 5-10 mg of the solid compound in a vial and heat in an oven at 80°C for 48 hours. Dissolve in the stock solvent for analysis.

    • Photolytic Degradation: Place 2 mL of the stock solution in a quartz cuvette or clear glass vial and expose it to a calibrated UV light source (e.g., 254 nm) for 24 hours. A parallel sample wrapped in foil serves as the dark control.

  • Sample Quenching and Analysis:

    • Before analysis, cool all samples to room temperature.

    • Neutralize the acid and base-stressed samples by adding an equimolar amount of base (for acid) or acid (for base).

    • Dilute all samples, including the control, to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all samples by a stability-indicating Reverse-Phase HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic acid or TFA). Use a PDA detector to check for peak purity and a mass spectrometer (MS) to identify degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation by comparing the peak area of the parent compound.

    • Determine the mass of any new peaks to propose the structures of the degradation products, correlating them with the expected pathways (hydrolysis, oxidation).

References
  • Angene Chemical. (2024, April 7). Safety Data Sheet - Ethyl 3-(pyridin-2-ylamino)propanoate.
  • Kavalenka, A. A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14287–14300.
  • D'Ambrosi, N., et al. (2013). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 15(18), 4758–4761.
  • Kavalenka, A. A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications.
  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide.
  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268.
  • Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides.
  • Save My Exams. (2024, May 13). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note.
  • Wen, G.-J., Wang, M.-X., & Gu, L.-S. (2016). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. IUCrData, 1(11), x161746.
  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Journal of Inorganic Biochemistry, 14(2), 147–154.
  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
  • OChemOnline. (2022, December 25). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides [Video]. YouTube.
  • Reign Pharma Pvt. Ltd. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Pharmaceutical Building Block.

Sources

removal of unreacted 2-aminopyridine from reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling one of the more persistent challenges in synthetic chemistry: the removal of unreacted 2-aminopyridine. This molecule's unique properties—moderate basicity, high polarity, and good solubility in various solvents—can complicate straightforward purification. This guide is structured to help you diagnose the issue, select the most appropriate removal strategy, and troubleshoot common problems encountered in the lab.

Initial Diagnosis: Is 2-Aminopyridine the Culprit?

Before proceeding with a purification strategy, it's crucial to confirm the presence of residual 2-aminopyridine.

  • Thin-Layer Chromatography (TLC): 2-Aminopyridine is a polar compound and will likely have a low-to-moderate Rf value on silica gel, often exhibiting "tailing" or "streaking," especially at high concentrations. Staining with potassium permanganate or visualization under UV light (if your product is also UV-active, co-elution might be an issue) are effective detection methods.

  • ¹H NMR Spectroscopy: In CDCl₃, 2-aminopyridine shows characteristic signals: a broad singlet for the -NH₂ protons (around δ 4.5-5.0 ppm) and three distinct aromatic protons between δ 6.6 and δ 8.1 ppm.

  • LC-MS: This is a highly sensitive method to detect trace amounts of the starting material in your crude product.

Method Selection: A Decision-Making Framework

The optimal purification strategy depends critically on the properties of your desired product, the scale of your reaction, and the resources available. The following decision tree provides a logical pathway for selecting the most effective method.

G start Crude Reaction Mixture Containing 2-Aminopyridine acid_stable Is the desired product stable to acid? start->acid_stable acid_wash Aqueous Acidic Wash (e.g., 1M HCl, 5% Citric Acid) acid_stable->acid_wash  Yes acid_sensitive_options Is the product neutral and non-coordinating? acid_stable->acid_sensitive_options  No scale_check Is the acidic wash sufficiently effective? acid_wash->scale_check cu_wash Aqueous Copper (II) Sulfate Wash acid_sensitive_options->cu_wash  Yes other_methods Consider other methods: Chromatography, Scavenging, or Recrystallization acid_sensitive_options->other_methods  No cu_wash->scale_check advanced_methods Which advanced method is most suitable? other_methods->advanced_methods final_product Purified Product scale_check->final_product  Yes scale_check->advanced_methods  No, traces remain is_solid Is the product a solid with different solubility profile? advanced_methods->is_solid recrystallization Recrystallization is_solid->recrystallization  Yes scavenging Scavenger Resin is_solid->scavenging  No, or high purity needed recrystallization->final_product scavenging->final_product chromatography Column Chromatography (Silica, Florisil, Ion-Exchange) scavenging->chromatography  If further purity needed chromatography->final_product

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Liquid-Liquid Extraction (Aqueous Wash)

This is often the first and most convenient method attempted. Its success is rooted in the basicity of 2-aminopyridine.

Q1: Why is an acidic wash effective for removing 2-aminopyridine?

A1: The principle lies in acid-base chemistry. 2-aminopyridine has a pKa of approximately 6.86 for its conjugate acid.[1][2][3] This means that by washing your organic reaction mixture with an aqueous solution at a pH significantly below 6.86 (typically pH 1-3), you can protonate the pyridine nitrogen. The resulting pyridinium salt is an ion and is therefore highly soluble in the aqueous phase, effectively partitioning it out of the organic layer where your likely less-polar product remains.[4][5][6]

Q2: My product is sensitive to strong acids like HCl. What are my alternatives?

A2: This is a common and valid concern. You have two excellent alternatives:

  • Mild Organic Acids: A wash with 5-10% aqueous citric acid is often sufficient to protonate the 2-aminopyridine without subjecting your main product to harsh conditions.[6]

  • Copper (II) Sulfate Wash: A 10% aqueous solution of CuSO₄ can be used.[4][5] The copper ions form a coordination complex with the amine, which is typically blue or purple and partitions into the aqueous layer.[4] This method is effective for removing pyridine-type bases without altering the pH. Continue washing until the aqueous layer no longer changes color.

Q3: I've performed the acid wash, but my NMR still shows 2-aminopyridine. What went wrong?

A3: This usually points to one of three issues:

  • Insufficient Acid: If you have a large amount of 2-aminopyridine, you may have exhausted the acid in your wash. The aqueous layer should be checked with pH paper after extraction to ensure it remains acidic. If not, repeat the wash with fresh acidic solution.[7]

  • Poor Partitioning: If your organic solvent is somewhat polar (e.g., THF), partitioning may be less efficient. It is always best to perform extractions with immiscible solvents like ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Emulsion Formation: Vigorous shaking can create a stable emulsion between the aqueous and organic layers, trapping impurities. If an emulsion forms, try adding brine (saturated aqueous NaCl) to break it. In the future, gentle but thorough inversion of the separatory funnel is preferable to vigorous shaking.[6]

Workflow: Standard Dilute HCl Wash

G cluster_0 Workup Protocol A 1. Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) B 2. Transfer to Separatory Funnel A->B C 3. Add equal volume of 1M HCl (aq) B->C D 4. Invert funnel gently Vent frequently C->D E 5. Separate Layers D->E F Aqueous Layer (Contains Pyridinium Salt) - Discard - E->F Drain G Organic Layer (Contains Product) E->G Retain H 6. Repeat HCl wash if needed (Check organic layer by TLC) G->H I 7. Wash with sat. NaHCO₃ (aq) to neutralize residual acid H->I J 8. Wash with Brine I->J K 9. Dry over Na₂SO₄ or MgSO₄ J->K L 10. Filter and Concentrate K->L M Purified Product L->M

Caption: Step-by-step acidic wash protocol.

Category 2: Scavenger Resins

Scavenger resins are a modern and highly efficient tool for purification, converting a liquid-liquid extraction into a simple filtration step.

Q4: How do scavenger resins work to remove amines?

A4: Scavenger resins are solid polymer beads functionalized with reactive groups that covalently bind to specific types of molecules.[8] For primary amines like 2-aminopyridine, resins with isocyanate or aldehyde functional groups are highly effective.[9] You add the resin to your crude reaction mixture, stir for a period (a few hours to overnight), and the resin irreversibly captures the unwanted amine. The resin is then simply filtered off, leaving your purified product in solution.[8][10]

Q5: What are the main advantages and disadvantages of using scavenger resins?

A5:

Advantages Disadvantages
High Selectivity: Binds specifically to the target functional group, minimizing product loss. Cost: Can be more expensive than simple reagents like HCl.
Simple Workup: Replaces extraction with simple filtration, ideal for parallel synthesis.[8] Stoichiometry: Requires an excess of resin (typically 3-5 equivalents) to ensure complete removal.[10]

| Mild Conditions: Avoids harsh acidic or basic conditions. | Kinetics: Binding can be slower than liquid-liquid extraction, often requiring several hours. |

Protocol: Amine Scavenging with Isocyanate Resin
  • Dissolve Crude Product: Dissolve your crude material in a suitable solvent (e.g., DCM, THF).

  • Add Resin: Add 3-5 equivalents of a polystyrene isocyanate scavenger resin relative to the amount of excess 2-aminopyridine.

  • Stir: Stir the suspension at room temperature. Monitor the reaction by TLC or LC-MS to determine when the 2-aminopyridine is fully consumed (typically 4-16 hours).[10]

  • Filter: Filter the mixture to remove the resin beads.

  • Wash and Concentrate: Wash the filtered resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to yield the purified product.

Category 3: Chromatography

When extraction methods fail to provide the required purity, column chromatography is the definitive solution.

Q6: What type of column chromatography is best for separating my product from 2-aminopyridine?

A6:

  • Normal-Phase (Silica Gel): This is the most common method. Since 2-aminopyridine is polar, you will need a relatively polar mobile phase (e.g., ethyl acetate/hexanes, DCM/methanol). A common issue is the "tailing" of the amine spot. This can often be suppressed by adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (e.g., using a 7M NH₃ in methanol solution as part of the eluent) to the mobile phase.

  • Florisil Chromatography: In some cases, Florisil (a magnesium silicate gel) can offer different selectivity compared to silica and may provide better separation.[11]

  • Ion-Exchange Chromatography: This is a very powerful technique, especially for larger-scale purifications. Cation-exchange columns (e.g., Dowex 50X8) can be used where the protonated 2-aminopyridine is retained by the acidic resin while a neutral product elutes.[12]

Category 4: Recrystallization

If your desired product is a solid, recrystallization can be an excellent and scalable method for achieving high purity.

Q7: How do I choose a suitable solvent for recrystallizing my product away from 2-aminopyridine?

A7: The ideal recrystallization solvent is one in which your product has high solubility at an elevated temperature but low solubility at room temperature or below, while 2-aminopyridine remains soluble at all temperatures.[13] A recent study on the solubility of 2-aminopyridine showed it is highly soluble in polar protic solvents (like methanol, ethanol) and polar aprotic solvents (like DMF, NMP), but has low solubility in non-polar solvents like cyclohexane and n-hexane.[14]

  • Screening Process: Start with a solvent where your product has limited solubility at room temperature. Heat the mixture. If your product dissolves but crystals do not reappear upon cooling, the solubility is too high. If it doesn't dissolve even when hot, the solubility is too low. A good starting point might be solvents like isopropanol, ethyl acetate, or toluene, depending on your product's structure.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • 2-Aminopyridine | NH2C5H4N | CID 10439.
  • 2-Aminopyridine | 504-29-0. ChemicalBook.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • Among 2-aminopyridine and 4-aminopyridine which is more basic? Quora.
  • Which is a weaker base between pyridine and 2-aminopyridine and why? Quora.
  • Workup for Removing Amines. University of Rochester Department of Chemistry.
  • How to remove pyridine
  • Removing Pyridine : r/chemistry. Reddit.
  • Scavenger Resins. Amerigo Scientific.
  • Solid-Supported Scavengers. Supra Sciences.
  • Metal Scavengers. Sigma-Aldrich.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • What is best method to remove pyridine

Sources

preventing polymerization of methyl acrylate during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl acrylate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the unwanted polymerization of methyl acrylate during experimental procedures. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring the scientific integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: My methyl acrylate polymerized in the bottle upon storage. What happened?

A1: Spontaneous polymerization of methyl acrylate in storage is a common issue, typically triggered by one or more of the following factors:

  • Inhibitor Depletion: Commercial methyl acrylate is stabilized with an inhibitor, most commonly the monomethyl ether of hydroquinone (MEHQ).[1] This inhibitor is consumed over time, and its depletion can lead to polymerization.

  • Improper Storage Temperature: Methyl acrylate should be stored in a cool, dry place. Recommended storage temperatures are generally below 35°C (95°F), and ideally below 30°C (86°F).[1][2][3] Elevated temperatures accelerate the depletion of the inhibitor and increase the polymerization rate.[1]

  • Presence of Contaminants: Contact with incompatible materials such as strong acids, strong alkalis, amines, oxidizing agents, silica, alumina, and certain metal catalysts can initiate or accelerate polymerization.[1]

  • Exposure to Light: UV light can trigger free-radical polymerization.[1] Therefore, it is crucial to store methyl acrylate in a dark or opaque container.

  • Absence of Oxygen: This is a critical and often misunderstood point. Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function effectively.[1][2][3][4] Storing methyl acrylate under an inert atmosphere, such as nitrogen, will render the inhibitor ineffective and can lead to polymerization.[1][2][3]

Q2: How do polymerization inhibitors like MEHQ actually work?

A2: Polymerization inhibitors function by intercepting the free radicals that initiate the polymerization chain reaction. The mechanism for phenolic inhibitors like MEHQ involves oxygen. The inhibitor reacts with peroxy radicals, which are formed from the reaction of initiator radicals with oxygen, to create stable, non-radical products.[4] This effectively terminates the chain reaction before it can propagate.

Below is a simplified diagram illustrating the role of the inhibitor in the free-radical polymerization process.

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Initiator Initiator Radicals Radicals Initiator->Radicals Heat/Light Monomer Radical Monomer Radical Radicals->Monomer Radical + Monomer Inactive Species Inactive Species Radicals->Inactive Species + Inhibitor + O2 Growing Polymer Chain Growing Polymer Chain Monomer Radical->Growing Polymer Chain + n(Monomer) Polymer Polymer Growing Polymer Chain->Polymer Termination

Caption: Simplified workflow of free-radical polymerization and inhibition.

Q3: Should I remove the inhibitor from methyl acrylate before my reaction?

A3: The answer depends on your specific reaction conditions and requirements.

  • For most applications, especially those conducted at elevated temperatures, it is advisable to keep the inhibitor in place. The inhibitor will help prevent premature polymerization during your reaction.[5]

  • If your reaction is sensitive to the inhibitor, or if you require very high purity polymer, you may need to remove it. For example, some catalytic processes might be affected by the phenolic nature of MEHQ. It's also been noted that MEHQ could potentially react with amines in reactions like aza-Michael additions, though this is not always a significant issue.[5]

If you need to remove the inhibitor, a common method is to pass the methyl acrylate through a column packed with activated alumina.

Troubleshooting Guide: Unwanted Polymerization During Synthesis

This section addresses specific issues that can arise during an experiment involving methyl acrylate.

Symptom Possible Cause(s) Troubleshooting Steps & Explanations
Reaction mixture becomes viscous or solidifies prematurely. 1. Excessive Heat: The reaction temperature may be too high, accelerating the rate of polymerization. 2. Localized Hotspots: Poor stirring can create localized areas of high temperature, initiating polymerization. 3. Inhibitor Consumed: The reaction conditions may have consumed the inhibitor present in the monomer. 4. Contamination: The reaction vessel or reagents may be contaminated with polymerization initiators (e.g., peroxides, strong acids/bases).1. Temperature Control: Ensure the reaction temperature is maintained within the desired range. Use a temperature-controlled bath for better regulation. 2. Efficient Stirring: Use a suitable stirrer and ensure vigorous agitation to maintain a homogenous temperature throughout the reaction mixture. 3. Add More Inhibitor: If the reaction requires prolonged heating, consider adding a small amount of an appropriate inhibitor, such as phenothiazine, which can be effective at higher temperatures.[6] 4. Ensure Cleanliness: Thoroughly clean and dry all glassware. Use pure, uncontaminated reagents.
A solid polymer forms at the air-liquid interface of the reaction. 1. Oxygen Inhibition of the Inhibitor: While some oxygen is needed for the inhibitor to work, high concentrations of oxygen at the interface can sometimes lead to the formation of polymeric peroxides, which can initiate polymerization, especially at higher temperatures.[7] 2. "Mold Effect": Oxygen can diffuse from the headspace into the reaction mixture, inhibiting the desired polymerization at the surface while potentially leading to unwanted side reactions.[8]1. Inert Atmosphere (with caution): If you have removed the original inhibitor and are using an initiator for a controlled polymerization, blanketing the reaction with an inert gas like nitrogen or argon can prevent oxygen-related side reactions at the surface. Do not do this if you are relying on an oxygen-dependent inhibitor like MEHQ. 2. Degassing: For controlled polymerizations where oxygen interference is a concern, degassing the monomer and solvent before starting the reaction can be beneficial.[9]
The final product is contaminated with polymer. 1. Uncontrolled Polymerization During Workup: The product may be stable under reaction conditions but polymerizes during purification steps like distillation or chromatography. 2. Incomplete Reaction: The desired reaction may not have gone to completion, leaving unreacted methyl acrylate that polymerizes upon storage or workup.1. Inhibit During Purification: Add a suitable inhibitor to the mixture before distillation. Hydroquinone is a common choice for this purpose.[10][11] Ensure the distillation temperature is as low as possible by using a vacuum. 2. Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to ensure the reaction has reached completion before proceeding to the workup.

Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor from Methyl Acrylate

This protocol describes a standard laboratory procedure for removing the hydroquinone-based inhibitor from methyl acrylate.

Materials:

  • Methyl acrylate (inhibited with MEHQ)

  • Activated alumina (basic or neutral, Brockmann I, standard grade, ~150 mesh, 50-200 µm)

  • Glass chromatography column

  • Glass wool or fritted glass disc

  • Receiving flask (amber glass or wrapped in foil)

  • Ice bath

Procedure:

  • Prepare the Column: Place a small plug of glass wool at the bottom of the chromatography column or use a column with a fritted disc.

  • Pack the Column: Add the activated alumina to the column. A general rule of thumb is to use about 10-20g of alumina per 100mL of methyl acrylate.

  • Equilibrate the Column: Pre-wet the alumina with a small amount of a non-polar solvent like hexane and let it drain completely. This step is optional but can help with even packing.

  • Add Methyl Acrylate: Carefully pour the inhibited methyl acrylate onto the top of the alumina column.

  • Elute and Collect: Allow the methyl acrylate to pass through the column under gravity. Collect the purified, inhibitor-free monomer in the receiving flask, which should be cooled in an ice bath to minimize vapor loss and prevent premature polymerization.

  • Storage and Use: The inhibitor-free methyl acrylate is now highly susceptible to polymerization. It should be used immediately. If short-term storage is necessary, keep it refrigerated in a tightly sealed, dark container and use within 24 hours.[12]

G cluster_prep Preparation cluster_elution Elution cluster_use Usage A Pack column with activated alumina B Add inhibited methyl acrylate A->B C Elute under gravity B->C D Collect purified monomer in cooled, dark flask C->D E Use immediately or store at <4°C for <24h D->E

Caption: Workflow for removing inhibitor from methyl acrylate.

Protocol 2: Safe Handling and Storage of Methyl Acrylate

Adherence to proper handling and storage protocols is the most effective way to prevent unwanted polymerization.

Handling:

  • Always handle methyl acrylate in a well-ventilated area, preferably within a chemical fume hood.[12][13]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[14]

  • Ground all equipment to prevent the buildup of static electricity, which can be an ignition source.[2][3][13]

  • Avoid contact with incompatible materials.[1]

Storage:

  • Store in a cool, dry, dark, and well-ventilated area, away from direct sunlight and heat sources.[1][13]

  • Ensure the storage temperature does not exceed 35°C (95°F).[2][3]

  • Crucially, store the container under an atmosphere of air, not an inert gas. [2][3] The presence of oxygen is required for the stabilizer to function effectively.[1][2][3]

  • For extended storage periods (over 4 weeks), it is advisable to replenish the dissolved oxygen content by suitable aeration.[2][3]

  • Use a "first-in, first-out" inventory system to minimize the likelihood of overstorage.[2]

  • Storage tanks and pipes should ideally be made of stainless steel or aluminum.[2][3]

References

  • Safe Handling and Storage of Methyl Acrylate: Best Practices. (2025, October 16). NINGBO INNO PHARMCHEM CO.,LTD.
  • METHYL ACRYLATE - STABILIZED. (2020, September 22). Synthomer.
  • Methyl acryl
  • Inhibition of acrylate polymerization. (US3816267A).
  • Methyl acryl
  • METHYL ACRYLATE CAS NO 96-33-3 MATERIAL SAFETY D
  • Inhibition of Free Radical Polymerization: A Review. (2023, January 17). PMC - NIH.
  • Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. PMC - NIH.
  • Should I remove inhibitor from methyl acrylate? (2023, December 16). Chemistry Stack Exchange.
  • Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. (2021, June 8). RSC Publishing.
  • Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. (2020, July 28).
  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
  • Troubleshooting Methyl Methacrylate in Histology. (2018, February 3). Reddit.
  • Methyl Methacrylate - Standard Oper
  • High-temperature radical polymerization of methyl methacrylate in a continuous pilot scale process.

Sources

Technical Support Center: Purifying Synthetic Methyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the purity of synthetic Methyl 3-(pyridin-2-ylamino)propanoate. This document provides in-depth, experience-based answers to common purification challenges encountered by researchers and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.

Introduction: The Chemistry of Purification

This compound is typically synthesized via an aza-Michael addition of 2-aminopyridine to methyl acrylate.[1][2] While seemingly straightforward, this reaction can yield several impurities that complicate purification. The target molecule possesses a basic pyridine nitrogen, a secondary amine, and an ester functional group.[1] This combination of functionalities dictates its solubility and chromatographic behavior, which are key to designing an effective purification strategy. The reported melting point for the pure compound is 48-50 °C.[1]

Below is a general workflow for the purification and analysis of this compound.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Analysis & Strategy cluster_2 Purification cluster_3 Final Validation A Reaction Mixture B Aqueous Wash / Extraction (e.g., NaHCO3 wash) A->B C Dry Organic Layer (e.g., Na2SO4 or MgSO4) B->C D Solvent Removal (Rotary Evaporation) C->D E Crude Product D->E F Purity Assessment (TLC, ¹H NMR) E->F G Identify Impurities F->G H Select Purification Method G->H I Column Chromatography H->I Major impurities differ in polarity J Recrystallization H->J Product is solid & crude purity is high K Distillation H->K Product is liquid & impurities are non-volatile L Pure Fractions I->L O Pure Solid Product J->O K->O M Solvent Removal L->M N Final Purity Check (¹H NMR, LC-MS, MP) M->N N->O Impurity_Troubleshooting cluster_solutions start Crude Product Analysis (¹H NMR) impurity Major Impurity Identified start->impurity sm Unreacted 2-Aminopyridine (More Polar) impurity->sm 2-Aminopyridine poly Polymer / Baseline Impurity (Non-polar or Insoluble) impurity->poly Polymer side Side-Product (Similar Polarity) impurity->side Bis-adduct sol_sm Silica Gel Chromatography (Product elutes first) sm->sol_sm sol_poly Trituration with Hexanes or Ether to precipitate product poly->sol_poly sol_side Careful Chromatography (Gradient Elution) or Recrystallization side->sol_side

Caption: Logic for selecting a purification method based on the main impurity.

Q2: My crude product is a brown oil, but the literature says it's a solid. How do I get it to crystallize?

A2: Oiling out is a common problem when impurities are present, as they disrupt the formation of a crystal lattice. The brown color often indicates polymeric or baseline impurities.

Causality: The presence of unreacted starting materials or polymerized methyl acrylate lowers the overall purity, acting as a "eutectic mixture" that depresses the melting point and inhibits crystallization.

Solutions:

  • Initial Purification: First, attempt a rapid purification. A quick filtration through a short plug of silica gel, eluting with a moderately polar solvent like 30-50% ethyl acetate in hexanes, can remove the highly polar and baseline impurities that cause the dark color and oily consistency.

  • Recrystallization: Once you have a cleaner, light-yellow oil or solid, you can proceed with recrystallization. The key is finding a solvent system where the product is soluble when hot but sparingly soluble when cold. [3]

Section 2: Optimizing Purification Techniques

Q3: I'm struggling with flash column chromatography. What solvent system do you recommend, and how can I prevent peak tailing?

A3: Flash chromatography is the most robust method for purifying this compound, especially on a larger scale. [4] Solvent System Selection: The goal is to find a solvent system where your product has an Rf value of approximately 0.3 on a TLC plate. [5]Given the compound's polarity, a gradient elution is often most effective.

Eluent System (Hexanes:Ethyl Acetate)Target CompoundComments
80:202-AminopyridineStays near the baseline (Rf ~0.1)
70:30 to 60:40 This compound Optimal range for product elution (Rf ~0.3-0.4)
50:50Bis-adduct impurityElutes slightly after the product

Protocol: Flash Column Chromatography

  • Prepare the Slurry: For a 1g crude sample, use ~30-40g of silica gel. Make a slurry of the silica gel in your starting eluent (e.g., 80:20 Hexanes:EtOAc).

  • Pack the Column: Pour the slurry into your column and use air pressure to pack it firmly, ensuring no cracks or air bubbles. Add a thin layer of sand on top. [5]3. Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product (dissolved in a volatile solvent like acetone) onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column. [5]4. Elute: Start with a less polar mixture (e.g., 80:20 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 60:40 Hexanes:EtOAc). Collect fractions and monitor them by TLC.

Preventing Peak Tailing: Peak tailing occurs because the basic pyridine and amine groups interact strongly with the acidic silanol groups on the surface of the silica gel. [6] Causality: This acid-base interaction causes some of your product molecules to "stick" to the column, eluting more slowly than the bulk material, which results in a tailed peak.

Solution: Add a small amount of a volatile base, such as triethylamine (TEA) , to your eluent system (typically 0.1-0.5% by volume ). [5][6]The TEA will preferentially bind to the acidic sites on the silica, allowing your product to pass through the column more uniformly, resulting in sharper peaks and better separation.

Q4: Can I use recrystallization? If so, what is a good solvent?

A4: Yes, recrystallization is an excellent final purification step if your crude product is already >90% pure. A patent for the related ethyl ester suggests using a mixture of petroleum ether and ethyl acetate. [2][7] Causality: The ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures. For a molecule with both polar (amino-pyridine) and non-polar (ester, alkyl chain) characteristics, a two-solvent system is often ideal. [3][8] Recommended Solvent Systems:

  • Ethyl Acetate / Hexanes: Dissolve the crude solid in a minimum amount of hot ethyl acetate. Slowly add hexanes (the "anti-solvent") until the solution becomes cloudy. Re-heat gently until clear, then allow to cool slowly.

  • Methanol / Water: Dissolve in a minimum of hot methanol and add water dropwise until persistent cloudiness is observed. Re-heat and cool as described above.

  • Toluene: Some pyridine-containing compounds crystallize well from toluene. [3]

References

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.
  • Important Chemistry Tips. Solvents choose for recrystallization-Part4. YouTube.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • The Shore Group. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.
  • Zhang, X-H., Han, Z-G., & Shi, F. A new mild base-catalyzed Mannich reaction of hetero-arylamines in water: Highly efficient stereoselective synthesis of β−aminoketones under microwave heating - Supporting Information.
  • Unknown Source. Crystallization Solvents.pdf.
  • Google Patents. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • Reddit. Go-to recrystallization solvent mixtures : r/Chempros.
  • King Group. Successful Flash Chromatography.
  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Wen, G-J., Wang, M-X., & Gu, L-S. Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. ResearchGate.
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate.
  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Phenomenex. Flash Chromatography: Principles & Applications.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts.
  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

Sources

Technical Support Center: Synthesis of Methyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-SYN-MPAP-001

Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of Methyl 3-(pyridin-2-ylamino)propanoate. This compound is a key intermediate in the synthesis of various pharmaceuticals, including the direct thrombin inhibitor dabigatran etexilate[1][2]. The synthesis, primarily an aza-Michael addition, is highly sensitive to reaction conditions, particularly the choice of solvent. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, with a focus on the critical role of solvent effects.

Core Reaction and Mechanism

The synthesis of this compound is typically achieved through an aza-Michael addition of 2-aminopyridine to methyl acrylate. This reaction involves the nucleophilic attack of the amino group of 2-aminopyridine on the β-carbon of the electron-deficient methyl acrylate.

Reaction Scheme

Aza-Michael Addition cluster_reactants Reactants cluster_product Product Reactant1 2-Aminopyridine Reaction_Step1 Aza-Michael Addition Reactant1->Reaction_Step1 + Reactant2 Methyl Acrylate Reactant2->Reaction_Step1 Product This compound Reaction_Step1->Product

Caption: General scheme of the aza-Michael addition.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, with a focus on the impact of solvent choice.

Issue 1: Low or No Product Yield

Question: My reaction shows very low conversion to the desired product, this compound. What are the likely causes and how can I improve the yield?

Answer: Low yield is a common issue in the aza-Michael addition of weakly nucleophilic amines like 2-aminopyridine[3][4]. The primary factors influencing the yield are solvent polarity, temperature, and the presence of a catalyst.

Causality and Recommended Actions:

  • Solvent Choice: The polarity and protic nature of the solvent play a crucial role.

    • Aprotic Solvents (e.g., Toluene, Dichloromethane): While aromatic amines can be reactive in refluxing toluene, the reaction may be slow[5]. Dichloromethane is another option, sometimes used with a catalyst like molecular iodine[5].

    • Protic Solvents (e.g., Alcohols): Methanol and ethanol are common solvents. Reactions with more basic anilines proceed smoothly in methanol[6]. For less nucleophilic amines, highly polar protic solvents like hexafluoroisopropanol (HFIP) can be beneficial[6]. A patented method utilizes anhydrous ethanol with trifluoromethanesulfonic acid as a catalyst, achieving yields of 80-85%[7].

    • Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) at elevated temperatures can be effective and is considered a green chemistry approach[4][8].

  • Temperature: The reaction temperature is critical.

    • A common protocol involves refluxing 2-aminopyridine and ethyl acrylate at 100°C for 24 hours, though this may result in a yield of only around 30%[2].

    • Another method suggests heating at 120-160°C for 16-20 hours in the presence of a catalyst[1][7].

  • Catalyst: The use of a catalyst can significantly enhance the reaction rate.

    • Acid Catalysts: Trifluoromethanesulfonic acid has been shown to be an effective catalyst in ethanol[1][7][9]. Other protic acids like H₂SO₄ and HCl have also been explored[6].

    • Lewis Acids: Lewis acids can be employed, but care must be taken as they can sometimes lead to degradation of the starting material[6].

    • Other Catalysts: Molecular iodine in dichloromethane has been used for the aza-Michael addition of aromatic amines[5].

Solvent Catalyst Temperature (°C) Time (h) Yield (%) Reference
Ethanol (anhydrous)Trifluoromethanesulfonic acid120-16016-2080-85[1][7]
TolueneNoneReflux7-20Good[5]
DichloromethaneMolecular IodineRoom Temp-Very Good[5]
NoneNone10024~30[2]
Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

Answer: The primary side reaction of concern is the double Michael addition (bis-adduct formation) where a second molecule of methyl acrylate reacts with the product. Polymerization of methyl acrylate can also occur, especially at higher temperatures.

Causality and Recommended Actions:

  • Minimizing Bis-Adduct Formation:

    • Stoichiometry Control: Carefully control the molar ratio of reactants. Using a slight excess of 2-aminopyridine might be beneficial.

    • Slow Addition: Adding the methyl acrylate slowly to the reaction mixture can help maintain a low concentration of the acrylate, favoring the mono-addition product[10].

  • Preventing Polymerization:

    • Temperature Control: Avoid excessively high temperatures, as this can promote the polymerization of methyl acrylate.

    • Inhibitors: While not commonly reported for this specific synthesis, the addition of a radical inhibitor could be considered if polymerization is a significant issue.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product. What are the recommended purification methods?

Answer: Purification can be challenging due to the presence of unreacted starting materials and side products.

Recommended Purification Protocol:

  • Solvent Removal: After the reaction, the solvent is typically removed under reduced pressure[1][2].

  • Washing/Extraction: The crude product can be washed with a non-polar solvent like petroleum ether to remove non-polar impurities[1].

  • Column Chromatography: If significant impurities remain, column chromatography using a silica gel stationary phase with a solvent system like petroleum ether-ethyl acetate is often effective[2].

  • Recrystallization: The final product can be recrystallized to obtain high purity. A mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) has been used for this purpose, yielding white flaky crystals[1][2].

Purification_Workflow Start Crude Reaction Mixture Step1 Solvent Removal (Reduced Pressure) Start->Step1 Step2 Washing with Petroleum Ether Step1->Step2 Step3 Column Chromatography (Silica Gel) Step2->Step3 Step4 Recrystallization (Petroleum Ether/Ethyl Acetate) Step3->Step4 End Pure this compound Step4->End

Caption: Recommended purification workflow.

Frequently Asked Questions (FAQs)

Q1: Can I use ethyl acrylate instead of methyl acrylate?

A1: Yes, ethyl acrylate is frequently used as a substrate for this reaction. The reaction principles and the influence of solvents are expected to be very similar. Several patents describe the synthesis of the corresponding ethyl ester[1][7][11].

Q2: Is a nitrogen atmosphere necessary for this reaction?

A2: While not always strictly required, performing the reaction under an inert atmosphere like nitrogen is good practice, especially when heating for extended periods[1][7]. This helps to prevent potential side reactions involving atmospheric oxygen and moisture.

Q3: What is the role of a protic solvent like ethanol in this reaction?

A3: Protic solvents can play a dual role. They can act as a hydrogen bond donor, potentially activating the carbonyl group of the methyl acrylate and making it more susceptible to nucleophilic attack. They can also help to stabilize charged intermediates that may form during the reaction.

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Yes, solvent-free conditions are a key aspect of green chemistry. Performing the aza-Michael addition neat (without any solvent) has been shown to be effective for various substrates and avoids the use and disposal of organic solvents[4][8]. Microwave-assisted synthesis can also be a greener alternative, often leading to shorter reaction times and higher yields[12].

References

  • ResearchGate. (2025). Aza-Michael Addition of 2-Amino Pyridine with 7-Aza-2-Indolone Chalconides: Synthesis of Functionalized α-Enaminones and One-Pot N-Alkenylation-Dearomatization of Pyridine Ring.
  • ResearchGate. (n.d.). Reaction with 3-aminopyridine with methyl acrylate.
  • ResearchGate. (2025). ChemInform Abstract: Aza-Michael Addition of Amines to α,β-Unsaturated Compounds Using Molecular Iodine as Catalyst.
  • MDPI. (n.d.). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles.
  • ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials.
  • Beilstein Journals. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.
  • ResearchGate. (n.d.). Conversions after given time of the aza‐Michael addition of 1 and 2 to....
  • ResearchGate. (2025). Microwave-assisted Michael addition of 2-amino pyridine to chalcones under catalyst-free conditions.
  • Google Patents. (n.d.). CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • Eureka | Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol.
  • The Royal Society of Chemistry. (2022). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • ResearchGate. (2016). (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.
  • NIH. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.
  • Scribd. (n.d.). Aza-Michael Reaction Insights | PDF.
  • MDPI. (n.d.). Discovery and Optimization of Selective Inhibitors of Meprin α (Part II).
  • ResearchGate. (n.d.). Small Molecule Inhibitors of Retinoic Acid 4-Hydroxylase (CYP26): Synthesis and Biological Evaluation of Imidazole Methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates.
  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.

Sources

Technical Support Center: Optimizing Catalyst Loading for Hydroamination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in hydroamination reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and outcomes of their hydroamination experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering a framework for troubleshooting and optimization grounded in established chemical principles.

Introduction to Hydroamination Catalyst Loading

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds, which are pivotal in pharmaceuticals and fine chemicals.[1][2] The efficiency of this reaction is critically dependent on the catalyst, and optimizing the catalyst loading is a crucial step in developing a robust and scalable process. Too little catalyst can lead to sluggish or incomplete reactions, while an excess can be uneconomical and may even introduce side reactions or complicate product purification.[3] This guide will provide you with the insights and practical steps to navigate the complexities of catalyst loading in your hydroamination reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your hydroamination experiments, providing diagnostic workflows and corrective actions.

Low or No Conversion Despite High Catalyst Loading

Question: I've increased my catalyst loading, but my reaction yield remains stubbornly low. What could be the issue?

Answer: This is a common and often frustrating scenario. When increasing catalyst loading doesn't improve yield, it suggests that the catalyst's intrinsic activity is not the limiting factor. The root cause often lies in catalyst deactivation, inhibition, or issues with the reaction conditions.

Possible Causes and Troubleshooting Steps:

  • Catalyst Poisoning: The active sites of the catalyst can be blocked by impurities in your starting materials or solvent.[4][5][6] Amines themselves, especially highly basic ones, can act as catalyst poisons by strongly coordinating to the metal center and preventing the binding of the unsaturated substrate.[7][8]

    • Diagnostic Protocol:

      • Purity Check: Re-purify your amine and alkene/alkyne substrates via distillation, recrystallization, or column chromatography. Ensure your solvent is anhydrous and freshly distilled.

      • Amine Basicity: If using a highly basic aliphatic amine, consider switching to a less nucleophilic amine like an aniline or using a protected amine (e.g., carbamate or sulfonamide) to temper the nitrogen's basicity.[7]

      • Guard Bed: For industrial applications, passing the feedstock through a purification bed can remove potential poisons.[5]

  • Inefficient Catalyst Activation: Many hydroamination catalysts, particularly those involving late transition metals, require an in situ activation step to generate the catalytically active species.

    • Troubleshooting: Review the literature for your specific catalyst system to ensure you are using the correct activation procedure. For example, some palladium catalysts are generated from a Pd(II) precatalyst that needs to be reduced to Pd(0).[9] Similarly, gold(I) catalysts often require a silver salt co-catalyst to abstract a halide and generate the active cationic species.[10][11]

  • Catalyst Decomposition: The catalyst may not be stable under your reaction conditions (e.g., high temperature, presence of oxygen).[12]

    • Diagnostic Protocol:

      • Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen).

      • Temperature Stability: Check the literature for the thermal stability of your catalyst. You may need to screen lower reaction temperatures.

      • Visual Inspection: Look for visual signs of catalyst decomposition, such as the formation of a metallic mirror or a color change that is not indicative of the active catalytic species.

  • Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.

    • Troubleshooting: Increase the stirring rate of your reaction mixture to improve mass transport.

Reaction Stalls After Initial Conversion

Question: My reaction starts well, but then the conversion plateaus before the starting material is fully consumed. What's happening?

Answer: A reaction that starts but doesn't go to completion is a classic sign of catalyst deactivation or product inhibition.

Possible Causes and Troubleshooting Steps:

  • Catalyst Deactivation During Reaction: The catalyst may have a limited lifetime under the reaction conditions. This can be due to thermal degradation, reaction with byproducts, or slow poisoning.[4][6]

    • Diagnostic Protocol:

      • Time-Course Study: Monitor the reaction progress over time using techniques like GC, HPLC, or NMR. A plateau in conversion suggests deactivation.

      • Catalyst Addition: In a stalled reaction, carefully add a second charge of the catalyst. If the reaction resumes, it confirms that catalyst deactivation was the issue.

  • Product Inhibition: The product of the hydroamination reaction may be coordinating to the catalyst more strongly than the starting materials, effectively inhibiting further turnover.

    • Troubleshooting:

      • Lower Initial Concentration: Try running the reaction at a lower substrate concentration to see if this improves the final conversion.

      • Modified Catalyst: A different ligand set on the metal center might disfavor product binding.

Inconsistent Results Between Batches

Question: I'm running the same reaction under what I believe are identical conditions, but I'm getting variable yields. Why?

Answer: Inconsistent results often point to subtle, uncontrolled variables in the experimental setup.

Possible Causes and Troubleshooting Steps:

  • Variable Reagent Purity: The purity of your substrates, solvent, and even the inert gas can vary between batches.

    • Action: Standardize your purification procedures for all reagents and ensure a consistent, high-purity source for your inert gas.

  • Moisture and Air Sensitivity: Many hydroamination catalysts are sensitive to air and moisture.[13] Small variations in the inertness of your reaction setup can lead to significant differences in catalyst activity.

    • Action: Use Schlenk line or glovebox techniques to ensure a rigorously anhydrous and oxygen-free environment.

  • Catalyst Precursor Quality: The quality and age of your catalyst precursor can affect its activity.

    • Action: Purchase catalysts from reputable suppliers and store them under the recommended conditions. If possible, characterize the precatalyst before use.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range for hydroamination reactions?

A1: The optimal catalyst loading is highly dependent on the specific catalyst system, substrates, and reaction conditions. However, some general ranges can be provided as a starting point for optimization.

Catalyst TypeTypical Loading (mol%)Key Considerations
Lanthanide & Actinide Metals 1 - 5Highly active but sensitive to air and moisture.[14]
Group 4 Metals (e.g., Ti, Zr) 2 - 10Often used for intramolecular reactions.[15]
Late Transition Metals (e.g., Pd, Rh, Au) 0.1 - 5Generally more tolerant of functional groups.[13][16] Some highly active systems can operate at lower loadings.[17]
Alkali & Alkaline Earth Metals 5 - 10Often require higher temperatures.[18]

This table provides general guidance. Always consult the literature for your specific reaction.

Q2: How does the choice of ligand affect the optimal catalyst loading?

A2: The ligand plays a critical role in stabilizing the metal center, tuning its electronic properties, and influencing the steric environment around the active site.[19]

  • Electron-donating ligands can increase the electron density on the metal, which may enhance certain steps in the catalytic cycle but can also lead to catalyst deactivation through stronger product binding.

  • Electron-withdrawing ligands can make the metal center more electrophilic, which can be beneficial for activating the alkene or alkyne.[20]

  • Bulky ligands can create a specific steric environment that may improve selectivity and prevent catalyst dimerization, which is often an inactive state.[19] A well-chosen ligand can significantly increase the turnover number (TON) and turnover frequency (TOF) of the catalyst, allowing for lower catalyst loadings.[7]

Q3: When should I consider a heterogeneous catalyst?

A3: Heterogeneous catalysts can be advantageous, particularly in industrial settings, due to their ease of separation from the reaction mixture and potential for recyclability.[21] Consider a heterogeneous catalyst when:

  • Product purification is challenging with a homogeneous catalyst.

  • Catalyst recycling is a primary economic driver.

  • Continuous flow processes are being developed.

However, heterogeneous catalysts can sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts and may suffer from leaching of the active metal into the solution.[21]

Experimental Workflow for Optimizing Catalyst Loading

This workflow provides a systematic approach to finding the optimal catalyst loading for a new hydroamination reaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A 1. Literature Precedent Select initial catalyst loading (e.g., 1-2 mol%) based on similar reactions. B 2. Proof of Concept Run the reaction at a moderate temperature. Confirm product formation. A->B C 3. Catalyst Loading Screen Run reactions at varying loadings (e.g., 0.1, 0.5, 1, 2, 5 mol%). Monitor yield vs. loading. B->C Product Confirmed D 4. Temperature Screen Select the most promising loading. Screen a range of temperatures. C->D E 5. Concentration Screen Run at optimal loading and temperature. Vary substrate concentration. D->E F 6. Reproducibility Run the optimized reaction in triplicate. E->F Conditions Optimized G 7. Scalability Perform a larger scale reaction to confirm performance. F->G

Caption: A systematic workflow for optimizing catalyst loading in hydroamination reactions.

Troubleshooting Decision Tree for Low Yield

If you are experiencing low yields, this decision tree can help you diagnose the potential cause.

G Start Low Yield in Hydroamination Q1 Is there any product formation at all? Start->Q1 A1_No Check Catalyst Activation Verify precatalyst purity Review activation protocol Q1->A1_No No Q2 Does the reaction start and then stall? Q1->Q2 Yes A2_Yes Catalyst Deactivation - Perform time-course study - Add a second catalyst charge Q2->A2_Yes Yes Q3 Does increasing catalyst loading improve the yield? Q2->Q3 No A3_No Catalyst Poisoning - Purify reagents and solvent - Consider amine basicity Q3->A3_No No A3_Yes Suboptimal Loading Continue optimization as per workflow Q3->A3_Yes Yes

Caption: A decision tree to diagnose the cause of low yields in hydroamination.

References

  • Hydroamination - Chemistry LibreTexts. (2023).
  • Hydroamination - Wikipedia. (n.d.).
  • Hydroamination Reactions of Alkenes - Chemistry LibreTexts. (2023).
  • Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View | Chemical Reviews - ACS Publications. (2023).
  • Hydroamination of Alkenes - Organic Reactions. (n.d.).
  • Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes - PubMed Central. (2024).
  • Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PubMed. (2024).
  • Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.).
  • Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - Beilstein Journals. (2024).
  • A highly active palladium catalyst for intermolecular hydroamination. Factors that control reactivity and additions of functionalized anilines to dienes and vinylarenes - PubMed. (n.d.).
  • Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC - NIH. (n.d.).
  • Development of catalysts for the hydroamination of olefins - ResearchGate. (2025).
  • Cationic Gold Catalyst Poisoning and Reactivation | Organic Letters - ACS Publications. (2014).
  • Modeling Complex Ligands for High Oxidation State Catalysis: Titanium Hydroamination with Unsymmetrical Ligands - PMC - NIH. (n.d.).
  • Ligand-Substrate Dispersion Facilitates the Copper-Catalyzed Hydroamination of Unactivated Olefins - PMC - NIH. (n.d.).
  • Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - Frontiers. (n.d.).
  • (PDF) Hydroamination: Direct Addition of Amines to Alkenes and Alkynes - ResearchGate. (n.d.).
  • Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. (n.d.).
  • A minireview of hydroamination catalysis: alkene and alkyne substrate selective, metal complex design - PubMed Central. (n.d.).
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
  • Step-by-step real time monitoring of a catalytic amination reaction - UVIC. (2019).
  • Stable Palladium Hydride Catalyzed Intermolecular Hydroamination of Vinylarenes | Request PDF - ResearchGate. (n.d.).
  • Optimization of hydroamination of 4‐methoxyaniline (2 a) to 4‐nitrostyrene.[a] - ResearchGate. (n.d.).
  • New heterogeneous catalysts for hydroamination reactions - mediaTUM. (n.d.).
  • Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines - PMC - NIH. (n.d.).
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction - ChemRxiv. (2019).
  • A new pathway for hydroamination. Mechanism of palladium-catalyzed addition of anilines to vinylarenes - PubMed. (2002).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (n.d.).
  • Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. (n.d.).
  • Organogold reactivity with palladium, nickel, and rhodium: transmetalation, cross-coupling, and dual catalysis - PubMed. (2011).

Sources

strategies to improve the yield of the Michael addition product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Michael Addition Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explain the underlying principles that govern yield and selectivity, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during Michael addition reactions, providing direct answers and actionable advice.

Q1: My Michael addition yield is consistently low. What are the most common culprits?

A1: Low yields in Michael additions can typically be traced back to a few key factors:

  • Inappropriate Base/Catalyst: The choice of base or catalyst is paramount. A base that is too strong can lead to side reactions like self-condensation of the donor or polymerization of the acceptor.[1] Conversely, a base that is too weak will not generate a sufficient concentration of the nucleophilic enolate. The reaction may be catalytic in base depending on the relative acidities of the nucleophile and the product.[2]

  • Poor Nucleophile (Michael Donor): The ideal Michael donor is a "soft" nucleophile, typically a resonance-stabilized enolate.[3] Enolates stabilized by two electron-withdrawing groups (e.g., malonic esters, β-ketoesters) are excellent donors.[4][5] Enolates with only one such group are stronger bases and more prone to side reactions, including 1,2-addition instead of the desired 1,4-conjugate addition.[3][4][6]

  • Steric Hindrance: Highly substituted Michael donors or acceptors can significantly slow down the reaction rate. In such cases, adjusting reaction temperature or using a more active catalyst may be necessary.

  • Reversibility (Retro-Michael Reaction): The Michael addition is often reversible, especially if the product is sterically hindered or electronically unstable.[7] The key is to drive the equilibrium towards the product. This can be achieved by trapping the product enolate with a suitable electrophile or by choosing conditions where the product precipitates from the reaction mixture.[7]

Q2: I'm observing multiple spots on my TLC, indicating significant side product formation. What are the likely side reactions and how can I minimize them?

A2: The formation of side products is a frequent challenge. Here are the most common ones and strategies to mitigate them:

  • 1,2-Addition vs. 1,4-Addition: "Hard" nucleophiles like Grignard or organolithium reagents tend to attack the carbonyl carbon directly (1,2-addition), while "soft" nucleophiles like enolates and Gilman cuprates favor the desired 1,4-conjugate addition.[3][8] If you are observing 1,2-addition products, your nucleophile may be too "hard" or your reaction conditions too harsh. Consider using a more stabilized enolate or switching to a Gilman cuprate.

  • Polymerization of the Michael Acceptor: α,β-unsaturated compounds, especially acrylates and nitroalkenes, can undergo anionic polymerization under strongly basic conditions.[1][2] To avoid this, use the minimum effective concentration of a weaker base or an organocatalyst.

  • Self-Condensation of the Michael Donor: If your Michael donor has two α-hydrogens, it can react with itself in an aldol-type condensation, particularly with strong bases. Using a milder base or a Lewis acid catalyst can help suppress this side reaction.

  • Double Michael Addition: In some cases, the initial Michael adduct can act as a nucleophile and react with a second molecule of the Michael acceptor.[1] This can be minimized by using a slight excess of the Michael donor or by slowly adding the Michael acceptor to the reaction mixture.

Q3: How do I choose the right catalyst for my Michael addition?

A3: Catalyst selection is critical and depends on the specific substrates and desired outcome (e.g., stereoselectivity).

  • Base Catalysis: For simple Michael additions, common bases like sodium ethoxide, potassium tert-butoxide, or DBU are often sufficient. The strength of the base should be matched to the pKa of the Michael donor.

  • Lewis Acid Catalysis: Lewis acids like TiCl₄, ZnCl₂, and Sc(OTf)₃ can activate the Michael acceptor by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic. This can be particularly useful for less reactive substrates. Transition metal and lanthanide catalysts often work under formally neutral conditions, which can help avoid side reactions associated with strong bases.[9]

  • Organocatalysis: In recent years, organocatalysis has become a powerful tool for Michael additions, especially for asymmetric reactions.[10][11] Chiral secondary amines (e.g., proline derivatives) can activate the acceptor via iminium ion formation, while thiourea catalysts activate it through hydrogen bonding.[1][10][12]

  • Phase Transfer Catalysis (PTC): PTC is an excellent method for reactions involving a solid or aqueous phase and an organic phase.[13][14][15] Chiral quaternary ammonium salts, often derived from Cinchona alkaloids, are effective for asymmetric Michael additions under these conditions.[13][15][16]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific experimental problems.

Problem 1: Low or No Product Formation
Symptom Possible Cause Suggested Solution
No reaction observed (starting materials remain).1. Insufficiently acidic Michael donor: The base is not strong enough to deprotonate the donor. 2. Inactive catalyst: The catalyst may have degraded or is not suitable for the substrates. 3. Low reaction temperature: The activation energy barrier is not being overcome.1. Switch to a stronger base. Ensure anhydrous conditions if using moisture-sensitive bases. 2. Use a fresh batch of catalyst. Consider screening different classes of catalysts (e.g., Lewis acid, organocatalyst).[9][12] 3. Gradually increase the reaction temperature. Monitor for side product formation.
Reaction starts but stalls at low conversion.1. Catalyst poisoning: Impurities in the starting materials or solvent may be deactivating the catalyst. 2. Product inhibition: The product may be coordinating to the catalyst more strongly than the starting material. 3. Equilibrium issue (Retro-Michael): The reverse reaction is significant under the current conditions.[7]1. Purify starting materials and use anhydrous solvents. 2. Increase catalyst loading. 3. Lower the reaction temperature to favor the thermodynamically controlled product. [2] Consider adding a trapping agent like TMSCl to capture the product enolate and prevent the reverse reaction.[7]
Problem 2: Poor Selectivity (Diastereo- or Enantioselectivity)
Symptom Possible Cause Suggested Solution
Low diastereoselectivity or enantiomeric excess (ee).1. Ineffective chiral catalyst/auxiliary: The catalyst is not providing sufficient facial discrimination. 2. Background uncatalyzed reaction: A non-selective reaction is competing with the catalyzed pathway. 3. Solvent effects: The solvent may be interfering with the organization of the transition state.[17]1. Screen a variety of chiral catalysts. For organocatalyzed reactions, consider different backbones (e.g., cinchona alkaloids, proline derivatives, squaramides).[11][12] 2. Lower the reaction temperature. This often increases selectivity by favoring the lower energy transition state. 3. Optimize the solvent. Less polar solvents often lead to better-organized transition states and higher selectivity.[17] Running the reaction at higher dilution can also sometimes suppress the uncatalyzed background reaction.[18]

Section 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for a Proline-Catalyzed Asymmetric Michael Addition

This protocol describes a representative organocatalyzed Michael addition of an aldehyde to a nitroalkene.

Step-by-Step Methodology:

  • To a solution of the nitroalkene (1.0 mmol) in an appropriate solvent (e.g., methylcyclohexane, 2.0 mL) at 0 °C, add the (S)-proline catalyst (0.1 mmol, 10 mol%).[19]

  • Add the aldehyde (2.0 mmol, 2.0 equivalents) dropwise over 5 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.

Visualization of Key Concepts
General Mechanism of the Michael Addition

The following diagram illustrates the fundamental steps of a base-catalyzed Michael addition.

Michael_Addition_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Donor Michael Donor (Active Methylene Cmpd) Enolate Resonance-Stabilized Enolate (Nucleophile) Donor->Enolate Deprotonation Base Base Base->Donor Intermediate Intermediate Enolate Enolate->Intermediate Nucleophilic Attack at β-Carbon Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Acceptor->Intermediate Product Michael Adduct (1,5-Dicarbonyl) Intermediate->Product Protonation Proton_Source Proton Source (H-Base⁺ or Solvent) Proton_Source->Intermediate

Caption: The three key steps of the Michael addition reaction.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and resolving low-yield issues.

Troubleshooting_Workflow start Low Yield Observed check_sm Are starting materials consumed? start->check_sm no_reaction No Reaction check_sm->no_reaction No stalled_reaction Stalled Reaction check_sm->stalled_reaction Partially side_products Side Products Observed? check_sm->side_products Yes increase_base Increase Base Strength or Catalyst Activity no_reaction->increase_base Weak Base/Catalyst check_purity Check Reagent Purity & Anhydrous Conditions stalled_reaction->check_purity Catalyst Poisoning? identify_side_product Identify Side Product (1,2-add, Polymer, etc.) side_products->identify_side_product increase_temp Increase Temperature increase_base->increase_temp Still no reaction end Yield Improved increase_temp->end increase_loading Increase Catalyst Loading check_purity->increase_loading Purity OK trap_product Trap Product Enolate (e.g., with TMSCl) increase_loading->trap_product Still Stalling (Retro-Michael?) trap_product->end milder_cond Use Milder Conditions (Weaker Base, Lower Temp) identify_side_product->milder_cond Polymerization/ Self-Condensation change_nucleophile Change Nucleophile (e.g., to Gilman cuprate) identify_side_product->change_nucleophile 1,2-Addition milder_cond->end change_nucleophile->end

Caption: A decision tree for troubleshooting low Michael addition yields.

References
  • Wikipedia. Michael addition reaction. [Link]
  • Gotor-Fernández, V., et al. (2018). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]
  • Jha, S. C., & Joshi, N. N. (2002). Catalytic, Enantioselective Michael Addition Reactions.
  • Chen, J., et al. (2024). Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction. Scilight. [Link]
  • Beneto, A. J., et al. (2015).
  • Alonso, F., et al. (2005). Michael additions catalyzed by transition metals and lanthanide species. A review. Arkivoc. [Link]
  • Wang, S.-L., et al. (2006). Solid-Liquid Phase Transfer Catalytic Synthesis (V) Michael Addition, Carbonyl Addition Reactions of the Aldimines. Taylor & Francis Online. [Link]
  • Wang, Y., et al. (2020). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • ResearchGate. (n.d.).
  • Kim, D. Y., et al. (2022). Asymmetric Phase-Transfer Catalytic aza-Michael Addition to Cyclic Enone: Highly Enantioselective and Diastereoselective Synthesis of Cyclic 1,3-Aminoalcohols.
  • Kumar, A., & Kumar, S. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC - NIH. [Link]
  • Chand, M., et al. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI. [Link]
  • ChemTalk. Michael Addition. [Link]
  • ResearchGate. (n.d.). Optimization of reaction condition for the asymmetric Michael addition of acetone to trans- 4-bromo-β-nitrostyrene. [Link]
  • Macmillan Group. (2001).
  • Chen, K., et al. (2026). Engineered Artificial Carboligase-Catalyzed Stereoselective Michael Addition of Nitroalkane to Cyclohexadienone.
  • Buchler GmbH. Asymmetric Michael Addition. [Link]
  • Moshkin, V. S., & Fedyanin, I. V. (2021).
  • Organic Chemistry Tutor. (2022). Michael Addition Reaction EXPLAINED. [Link]
  • Chemistry Steps. Michael Addition Reaction Mechanism. [Link]
  • Organic Chemistry Portal. Michael Addition. [Link]
  • Kiss, E., et al. (2021).
  • Soloshonok, V. A., et al. (2008). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. PMC - NIH. [Link]
  • Le, A. N., et al. (2019). Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach. NIH. [Link]
  • Organic Reactions. Michael Addition - Common Conditions. [Link]
  • The Organic Chemistry Tutor. (2022). Michael Addition Reaction EXPLAINED. [Link]
  • The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. [Link]
  • JoVE. (2023).
  • Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. [Link]
  • Pearson. (2022). Michael Addition Explained: Definition, Examples, Practice & Video Lessons. [Link]
  • Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. [Link]
  • Grokipedia. Michael addition reaction. [Link]
  • Chemistry with Dr. G. (2024). Michael addition reaction #Michael #additionreaction. [Link]
  • Master Organic Chemistry. (2023).
  • VTechWorks. (2014). Multifunctional cellulose esters by olefin cross-metathesis and thiol-Michael addition. [Link]
  • ResearchGate. (2013). What are the best conditions for a Michael addition?. [Link]
  • Wang, Z., et al. (2023).
  • Liu, C., et al. (2026). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers engaged in the synthesis of Methyl 3-(pyridin-2-ylamino)propanoate. The synthesis, typically achieved via an aza-Michael addition of 2-aminopyridine to methyl acrylate, is well-established.[1][2] However, the success of this procedure hinges on a meticulously executed work-up and purification strategy. The inherent basicity of the pyridine and secondary amine moieties, coupled with the hydrolytic sensitivity of the methyl ester, presents unique challenges. This document provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format to navigate these complexities and ensure the isolation of a high-purity final product.

Core Principles of the Work-Up Procedure

The foundational strategy for purifying this compound relies on acid-base extraction .[3][4] This technique leverages the different solubilities of compounds in aqueous and organic solvents based on their acid-base properties.[5] Our target molecule contains two basic nitrogen atoms (the pyridine ring nitrogen and the secondary amine). These sites are readily protonated by an aqueous acid, converting the neutral, organic-soluble molecule into a charged salt that is highly soluble in water.[5][6] This allows for a clean separation from non-basic organic impurities.

The diagram below outlines the general workflow for a successful acid-base extraction following the synthesis.

Workup_Workflow RM Crude Reaction Mixture (Product, Unreacted Amine, Catalyst, Side Products) SE Add Immiscible Organic Solvent (e.g., EtOAc, DCM) & Water/Brine RM->SE Funnel Separatory Funnel Partitioning SE->Funnel Wash1 Wash with Dilute Acid (e.g., 1M HCl) Funnel->Wash1 Extract Aq1 Aqueous Layer 1 (Protonated Product, Protonated Unreacted 2-Aminopyridine) Wash1->Aq1 Contains Bases Org1 Organic Layer 1 (Neutral Impurities, Polymerized Acrylate) Wash1->Org1 Contains Neutrals (Discard) Basify Basify Aqueous Layer 1 with NaOH or NaHCO3 to pH > 9 Aq1->Basify Extract Extract with Organic Solvent (3x) Basify->Extract Aq2 Aqueous Layer 2 (Inorganic Salts) Extract->Aq2 Discard Org2 Combined Organic Layers (Pure Neutral Product) Extract->Org2 Dry Dry with Na2SO4 or MgSO4, Filter, and Evaporate Solvent Org2->Dry Product Isolated Pure Product Dry->Product

Caption: General acid-base extraction workflow for product isolation.

Frequently Asked Questions & Troubleshooting Guide

Q1: My final product is a persistent yellow-brown oil and refuses to solidify. What is the likely cause and remedy?

Answer: This is a classic purity issue. The expected product, this compound, has a reported melting point of 48-50 °C, so it should be a solid at room temperature.[1] An oily consistency strongly suggests the presence of impurities that are acting as a eutectic contaminant, depressing the melting point.

Common Culprits & Explanations:

  • Unreacted 2-Aminopyridine: This is a common leftover starting material. Its presence can be easily confirmed by ¹H NMR spectroscopy.

  • Unreacted Methyl Acrylate/Polymerized Acrylate: Methyl acrylate can polymerize under reaction conditions, especially with prolonged heating, resulting in a viscous oil.[7]

  • Double Addition Product: A potential side reaction is the addition of a second molecule of methyl acrylate to the secondary amine of the product, forming a tertiary amine. This bis-adduct is significantly different in structure and polarity.

Troubleshooting Protocol:

  • Re-dissolve the Crude Oil: Dissolve the oily product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Perform an Acid Wash: Transfer the solution to a separatory funnel and wash it thoroughly with 1M hydrochloric acid (HCl). This step will protonate your desired product and the unreacted 2-aminopyridine, pulling them into the aqueous layer. Polymeric material and other neutral impurities will remain in the organic layer, which should be discarded.

  • Basify and Re-extract: Carefully basify the acidic aqueous layer to a pH of 9-10 using 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. Your product will deprotonate and precipitate or form an oil. Extract the product back into an organic solvent (e.g., DCM, 3x washes).

  • Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Further Purification: If the product is still an oil, flash column chromatography is the next logical step.

Q2: My yield is significantly lower than expected after the work-up. Where did my product go?

Answer: Product loss during an acid-base extraction can occur at several stages. Understanding the chemistry of each step is key to diagnosing the issue.

Low_Yield_Troubleshooting Start Problem: Low Yield Q1 Did an emulsion form during extraction? Start->Q1 A1_Yes Product trapped in emulsion layer. Solution: Add brine (sat. NaCl) to break the emulsion. Centrifuge if necessary. Q1->A1_Yes Yes A1_No No Q1->A1_No Q2 Was the basification step incomplete (pH < 9)? A1_No->Q2 A2_Yes Product remains protonated and water-soluble. Solution: Re-check pH of aqueous layer. Add more base and re-extract. Q2->A2_Yes Yes A2_No No Q2->A2_No Q3 Was the product hydrolyzed to the carboxylic acid? A2_No->Q3 A3_Yes Acid form is highly water-soluble and may not extract well into the organic layer. Solution: Acidify the aqueous layer to pH ~4-5 to precipitate the amino acid, then filter. Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting low product yield.

Detailed Explanations:

  • Emulsion Formation: Vigorous shaking of the separatory funnel, especially with chlorinated solvents like DCM, can create stable emulsions where your product becomes trapped at the interface. To resolve this, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.[8]

  • Incomplete Basification: The product will not efficiently partition into the organic layer until it is deprotonated from its salt form back to its neutral, free-base form. Use pH paper or a meter to ensure the aqueous layer is sufficiently basic (pH > 9) before performing the back-extraction.[8]

  • Ester Hydrolysis: If the reaction work-up involves harsh acidic or basic conditions, or prolonged exposure to aqueous solutions, the methyl ester can hydrolyze to the corresponding carboxylic acid, 3-(pyridin-2-ylamino)propanoic acid. This amino acid is zwitterionic and has very high water solubility, making it difficult to extract into an organic solvent. If you suspect hydrolysis, acidifying the final aqueous layer to the isoelectric point (typically pH 4-6) may cause the amino acid to precipitate, allowing for recovery by filtration.

Q3: The work-up was messy, and my product is still impure. What are the recommended conditions for flash chromatography or recrystallization?

Answer: When extraction fails to yield pure material, chromatography or recrystallization are necessary. Given the basic nature of your product, special considerations are required for flash chromatography on silica gel.[9][10]

Flash Column Chromatography:

  • The Challenge: Silica gel is acidic (pKa ~4-5) and can strongly interact with basic compounds like your product. This can lead to significant peak tailing, poor separation, and even irreversible adsorption of the product onto the column.[11]

  • The Solution: Deactivate the silica gel by adding a competing base to your mobile phase. A common and effective method is to add 0.5-1% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to the solvent system.[11]

ParameterRecommended ConditionsRationale
Stationary Phase Standard Silica Gel (40-63 µm)Most common and cost-effective.[12]
Mobile Phase Hexanes/Ethyl Acetate or DCM/MethanolStart with a low polarity mixture and gradually increase the polar component.
Additive 0.5-1% Triethylamine (NEt₃) Neutralizes acidic silanol groups on the silica surface, preventing tailing and improving recovery of the basic product.[11]
TLC Analysis Use the same solvent system (including NEt₃) for TLC to accurately predict the column elution profile.Ensures the TLC results are representative of the column conditions.

Recrystallization: Recrystallization is an excellent final purification step if you can obtain a semi-pure solid.[13]

  • Solvent Screening: The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.[13]

  • Recommended Solvents: Patent literature suggests recrystallization from a mixed solvent system, such as petroleum ether/ethyl acetate .[14][15] Start by dissolving the crude solid in a minimal amount of hot ethyl acetate, then slowly add the less polar petroleum ether until the solution becomes cloudy (the cloud point). Re-heat gently to clarify the solution, then allow it to cool slowly to promote the formation of pure crystals.[16]

References

  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • University of York. (n.d.). Chemically-active extraction.
  • Google Patents. (n.d.). CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • Google APIs. (2013, October 10). WO 2013/150545 A2.
  • Quora. (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2?
  • ResearchGate. (n.d.). 27 questions with answers in MICHAEL ADDITION.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Organic Chemistry Portal. (n.d.). Michael Addition - Common Conditions.
  • Journal of Chemical Education. (2016, January 10). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory.
  • Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification.
  • Teledyne ISCO. (n.d.). Successful Flash Chromatography.
  • Biotage. (n.d.). Real-time Fraction Purity Analysis in Reversed-phase Flash Chromatography.
  • ResearchGate. (2013, May 6). What are the best conditions for a Michael addition?
  • Auburn University. (2015, January 2). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis.
  • Acta Crystallographica Section E. (n.d.). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?

Sources

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Validation of Methyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the synthesis of various pharmaceuticals, including thrombin inhibitors, is no exception.[1] Its molecular structure, featuring a pyridine ring, a secondary amine, and a methyl ester, presents unique analytical challenges, particularly its polarity, which can complicate chromatographic separations.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound. We will explore the rationale behind method development, present a robust, self-validating HPLC protocol grounded in International Council for Harmonisation (ICH) guidelines, and objectively compare its performance against alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish scientifically sound and defensible purity assessment methods.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[2] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[3] Hydrophobic molecules interact more strongly with the stationary phase and are retained longer, while polar molecules, like our target analyte, tend to elute earlier.[3]

The challenge with highly polar compounds is achieving adequate retention on conventional C18 columns, which can lead to peaks eluting near the solvent front, compromising resolution from other polar impurities.[4] To address this, modern HPLC offers several solutions, such as polar-embedded or polar-endcapped stationary phases, which are designed to provide better retention for hydrophilic molecules.[5] Alternatively, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed.[5] For this guide, we will focus on a robust RP-HPLC method, as it is the most common and well-understood chromatographic mode in quality control laboratories.

A Validated RP-HPLC Method for this compound Purity

The development of a reliable HPLC method is a systematic process that culminates in validation, a documented demonstration that the method is fit for its intended purpose.[6][7] The following protocol is designed to be a stability-indicating method, meaning it can resolve the main analyte from its potential degradation products and process-related impurities.[8]

Experimental Protocol: Stability-Indicating RP-HPLC

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A polar-endcapped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended to enhance the retention of the polar analyte.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water. The acidifier is crucial for ensuring consistent ionization of the basic pyridine and amine functionalities, leading to better peak shape.

    • Solvent B: Acetonitrile.

  • Gradient Program: A gradient elution is proposed to ensure the separation of impurities with a wide range of polarities.

    Time (minutes) % Solvent A % Solvent B
    0.0 95 5
    20.0 50 50
    25.0 5 95
    30.0 5 95
    30.1 95 5

    | 35.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature is critical for reproducible retention times.

  • Detection Wavelength: The UV spectrum of this compound should be determined. Based on the pyridine chromophore, a primary detection wavelength of around 254 nm is a reasonable starting point, with PDA detection from 200-400 nm to monitor for impurities with different spectral properties.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Diluent: A mixture of water and acetonitrile (e.g., 80:20 v/v) is a suitable diluent.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.

Method Validation: A Self-Validating System

Validation is performed according to ICH Q2(R1) guidelines to ensure the method's reliability.[6][9]

  • Specificity and Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] To prove this, forced degradation studies are essential.[8][10] The sample is subjected to stress conditions (acidic and basic hydrolysis, oxidation, thermal, and photolytic stress) to intentionally degrade it.[8][11] The HPLC method must demonstrate that the resulting degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally homogeneous.[8]

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[12] This is typically assessed by analyzing a series of solutions at different concentrations. For an assay, the range is often 80-120% of the test concentration.[12] A linear relationship should be demonstrated with a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is often determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[13]

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[6] The relative standard deviation (RSD) of the results should be within acceptable limits, typically ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These are crucial for impurity analysis and are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6] Parameters to vary include mobile phase composition, pH, column temperature, and flow rate.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation S1 Weigh Reference Standard S3 Dissolve in Diluent S1->S3 S2 Weigh Test Sample S2->S3 S4 Filter through 0.45 µm Syringe Filter S3->S4 H1 Inject into HPLC System S4->H1 H2 Separation on C18 Column H1->H2 H3 UV/PDA Detection H2->H3 D1 Chromatogram Acquisition H3->D1 D2 Peak Integration & Area % Calculation D1->D2 D3 Method Validation (ICH Q2) D2->D3 D4 Purity Report Generation D3->D4

Figure 1: Workflow for HPLC Purity Validation.

Comparative Analysis with Alternative Techniques

While HPLC is the workhorse for purity analysis, other techniques can provide complementary or confirmatory information.[2] The choice of method depends on the specific information required, such as the nature of the impurities (volatile vs. non-volatile) and the need for structural elucidation.

TechniquePrincipleAdvantages for this compound AnalysisDisadvantages
HPLC-UV/PDA Differential partitioning between a liquid mobile phase and a solid stationary phase.[14]- High precision, accuracy, and resolution for non-volatile impurities.- Established as a standard for pharmaceutical quality control.[2]- Stability-indicating methods can be readily developed.[8]- May not be suitable for volatile impurities.- Does not provide direct structural information on unknown impurities.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2]- Excellent for analyzing volatile impurities, such as residual solvents from synthesis.- Not suitable for non-volatile compounds like the analyte itself without derivatization.- Thermal lability of the analyte could be a concern.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.[2]- High sensitivity and specificity.- Provides molecular weight information, crucial for identifying unknown impurities.- Often coupled with HPLC (LC-MS) for comprehensive analysis.[13]- Quantitative analysis can be more complex than with UV detection.- Matrix effects can suppress ion signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[2]- Provides detailed structural information for impurity elucidation.- Can be quantitative (qNMR) without the need for reference standards for each impurity.- Lower sensitivity compared to HPLC and MS.- Requires higher sample concentrations.- Complex spectra can be difficult to interpret for mixtures.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[15]- Can provide a measure of the total molar purity of a crystalline substance without the need for impurity standards.[15]- Only applicable to crystalline, thermally stable compounds that do not form solid solutions with their impurities.[15]- Less informative about the identity and number of individual impurities.[16]

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of this compound, a well-validated, stability-indicating HPLC method serves as the primary analytical tool. Its ability to separate and quantify the main component from process-related impurities and degradation products with high precision and accuracy is unparalleled for routine quality control. The causality behind the experimental choices—from the polar-endcapped C18 column to the acidified mobile phase—is driven by the physicochemical properties of the analyte to ensure a robust and reliable separation.

However, a truly comprehensive understanding of a compound's purity profile often necessitates an orthogonal approach. Techniques like LC-MS are invaluable for the identification of unknown impurities detected during HPLC analysis. GC is essential for controlling volatile residual solvents, while NMR and DSC can provide confirmatory structural and absolute purity data, respectively. By integrating these techniques, researchers and drug development professionals can build a complete and scientifically rigorous purity profile for this compound, ensuring the quality and safety of the final pharmaceutical products.

References

  • International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. Federal Register. 60(40), 11260–11262 (1995).
  • Ali, J. HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific.
  • Pharmaguideline.
  • SIELC Technologies. Polar Compounds.
  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021).
  • Wikipedia.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Jones, A. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024).
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
  • Smolecule. Buy Methyl 3-(pyridin-2-ylamino)
  • IJRAR.org.
  • Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024).
  • NETZSCH Analyzing & Testing.
  • PubMed.
  • Pathogenia. Purity Assay (Pharmaceutical Testing).
  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016).
  • Journal of Pharmaceutical Science and Research.
  • Sigma-Aldrich. Methyl 3-(pyridin-2-ylamino)
  • ChemicalBook. METHYL 3-(PYRIDIN-2-YLAMINO)
  • American Pharmaceutical Review.
  • NovaBioassays.
  • Pharmaffiliates. CAS No : 55364-85-7 | Product Name : Methyl 3-(pyridin-2-ylamino)
  • ChemicalBook. METHYL 3-(PYRIDIN-2-YLAMINO)
  • Sigma-Aldrich. Methyl 3-(pyridin-2-ylamino)
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • ResearchGate. (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)
  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020).
  • ChemicalBook. Ethyl 3-(pyridin-2-ylamino)
  • ChemicalBook. 3-(pyridin-2-ylamino)propanoic acid synthesis.
  • Pharmaffiliates. CAS No : 103041-38-9 | Product Name : Ethyl 3-(Pyridin-2-ylamino)
  • Scimplify. 3-(Pyridin-2-ylamino)
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • TRC. Buy Online CAS Number 103041-38-9 - Ethyl 3-(Pyridin-2-ylamino)
  • BLD Pharm. 103041-38-9|Ethyl 3-(pyridin-2-ylamino)

Sources

A Comparative Spectroscopic Guide to Methyl 3-(pyridin-2-ylamino)propanoate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This guide offers an in-depth spectroscopic analysis of Methyl 3-(pyridin-2-ylamino)propanoate, a versatile intermediate in medicinal chemistry.[1] By comparing its spectral characteristics with those of two structurally related alternatives—Ethyl 3-(pyridin-2-ylamino)propanoate and Methyl 3-aminopropanoate hydrochloride—we aim to provide a comprehensive interpretive framework for researchers in the field. This guide emphasizes the "why" behind the spectral data, linking empirical observations to the underlying molecular structures and electronic environments.

Introduction to the Analytes

This compound serves as the focal point of this guide. Its structure, featuring a pyridine ring, a secondary amine linker, and a methyl propanoate chain, presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.

For comparative analysis, we have selected two analogs:

  • Ethyl 3-(pyridin-2-ylamino)propanoate: The ethyl ester analog, which allows for a direct comparison of the effect of the ester alkyl group on the spectroscopic properties.

  • Methyl 3-aminopropanoate hydrochloride: This analog lacks the pyridinyl group, enabling a clear understanding of the spectroscopic contributions of this key aromatic heterocycle.[2]

The structural differences between these three molecules are the primary determinants of their unique spectral features.

DOT Script for Molecular Structures

Molecular Structures cluster_target This compound cluster_comparator1 Ethyl 3-(pyridin-2-ylamino)propanoate cluster_comparator2 Methyl 3-aminopropanoate hydrochloride target comparator1 comparator2

Caption: Molecular structures of the target analyte and its comparators.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three compounds. It is important to note that while experimental data for Methyl 3-aminopropanoate hydrochloride is available, the data for this compound and Ethyl 3-(pyridin-2-ylamino)propanoate is based on predictive models due to the limited availability of published experimental spectra. This is a significant limitation and should be considered when interpreting the data.

Table 1: ¹H NMR Data (Predicted/Experimental, 400 MHz, CDCl₃)

Compound Proton Assignment Chemical Shift (ppm) Multiplicity J (Hz)
This compound H-6 (pyridine)~8.10d~5.0
H-4 (pyridine)~7.40t~7.8
H-3, H-5 (pyridine)~6.60m
NH~5.50br s
O-CH₃~3.70s
N-CH₂~3.60t~6.5
C-CH₂-C~2.70t~6.5
Ethyl 3-(pyridin-2-ylamino)propanoate H-6 (pyridine)~8.10d~5.0
H-4 (pyridine)~7.40t~7.8
H-3, H-5 (pyridine)~6.60m
NH~5.50br s
O-CH₂~4.15q~7.1
N-CH₂~3.60t~6.5
C-CH₂-C~2.70t~6.5
O-CH₂-CH₃~1.25t~7.1
Methyl 3-aminopropanoate hydrochloride [3]NH₃⁺~8.27br s
O-CH₃~3.77s
N-CH₂~3.39t~6.8
C-CH₂-C~2.95t~6.8

Table 2: ¹³C NMR Data (Predicted/Experimental, 100 MHz, CDCl₃)

Compound Carbon Assignment Chemical Shift (ppm)
This compound C=O~172.5
C-2, C-6 (pyridine)~158.0, ~148.0
C-4 (pyridine)~137.5
C-3, C-5 (pyridine)~112.0, ~107.0
O-CH₃~51.8
N-CH₂~40.0
C-CH₂-C~33.0
Ethyl 3-(pyridin-2-ylamino)propanoate C=O~172.0
C-2, C-6 (pyridine)~158.0, ~148.0
C-4 (pyridine)~137.5
C-3, C-5 (pyridine)~112.0, ~107.0
O-CH₂~60.5
N-CH₂~40.0
C-CH₂-C~33.5
O-CH₂-CH₃~14.2
Methyl 3-aminopropanoate hydrochloride [4]C=O~171.0
O-CH₃~52.5
N-CH₂~34.0
C-CH₂-C~31.0

Table 3: FT-IR Data (Predicted/Experimental, cm⁻¹)

Compound N-H Stretch C-H Stretch (Aromatic) C-H Stretch (Aliphatic) C=O Stretch C=N, C=C Stretch (Aromatic)
This compound ~3350~3050~2950, 2850~1735~1600, 1580, 1470
Ethyl 3-(pyridin-2-ylamino)propanoate ~3350~3050~2980, 2870~1730~1600, 1580, 1470
Methyl 3-aminopropanoate hydrochloride [4]~3200-2800 (br)-~2960, 2850~1740-

Table 4: Mass Spectrometry Data (Predicted/Experimental)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound 180.09149 (M-OCH₃)⁺, 121 (M-COOCH₃)⁺, 94 (pyridinylamine)⁺
Ethyl 3-(pyridin-2-ylamino)propanoate 194.11149 (M-OC₂H₅)⁺, 121 (M-COOC₂H₅)⁺, 94 (pyridinylamine)⁺
Methyl 3-aminopropanoate hydrochloride [5]103.06 (free base)88 (M-CH₃)⁺, 72 (M-OCH₃)⁺, 59 (COOCH₃)⁺

Interpretation and Causality

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a wealth of information about the proton environments in a molecule.

  • Aromatic Region (6.5-8.5 ppm): The presence of the pyridine ring in Methyl and Ethyl 3-(pyridin-2-ylamino)propanoate results in characteristic signals in this region. The downfield shift of the proton at the 6-position is due to its proximity to the electronegative nitrogen atom. In contrast, Methyl 3-aminopropanoate hydrochloride lacks any signals in this region.

  • Amine Proton: The chemical shift of the N-H proton is highly variable and solvent-dependent. In the pyridinyl compounds, it is expected to appear as a broad singlet. For Methyl 3-aminopropanoate hydrochloride, the amine is protonated, leading to a significantly deshielded and broad signal for the -NH₃⁺ protons.[3]

  • Aliphatic Chain: The two methylene groups of the propanoate chain appear as triplets due to coupling with each other. The N-CH₂ protons are more deshielded than the C-CH₂-C protons due to the electron-withdrawing effect of the adjacent nitrogen atom.

  • Ester Group: The methyl ester of the target compound and Methyl 3-aminopropanoate hydrochloride shows a characteristic singlet around 3.7 ppm.[3] For Ethyl 3-(pyridin-2-ylamino)propanoate, the ethyl group gives rise to a quartet for the O-CH₂ protons and a triplet for the O-CH₂-CH₃ protons, a classic ethyl pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

  • Carbonyl Carbon: The ester carbonyl carbon is the most downfield signal in all three compounds, typically appearing around 171-173 ppm.

  • Aromatic Carbons: The pyridine ring carbons in Methyl and Ethyl 3-(pyridin-2-ylamino)propanoate are observed in the 100-160 ppm range. The carbon atom attached to the nitrogen (C-2) is the most deshielded. Methyl 3-aminopropanoate hydrochloride, lacking an aromatic ring, shows no signals in this region.[4]

  • Aliphatic Carbons: The chemical shifts of the aliphatic carbons are influenced by their proximity to electronegative atoms. The O-alkyl carbons are the most deshielded among the aliphatic signals.

FT-IR Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

  • N-H Stretch: A key difference is the N-H stretching vibration. For the secondary amines in the pyridinyl compounds, a single, relatively sharp peak is expected around 3350 cm⁻¹. In contrast, the primary ammonium group in Methyl 3-aminopropanoate hydrochloride will exhibit a very broad and strong absorption band from approximately 3200 to 2800 cm⁻¹, characteristic of N-H stretching in an ammonium salt.[4]

  • C=O Stretch: All three compounds will show a strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1730-1740 cm⁻¹.

  • Aromatic C=C and C=N Stretches: The pyridine ring in the target compound and its ethyl analog will give rise to several characteristic absorption bands in the 1600-1450 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations. These bands are absent in the spectrum of Methyl 3-aminopropanoate hydrochloride.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion: The molecular ion peak (M⁺) will correspond to the molecular weight of each compound.

  • Fragmentation Patterns: The fragmentation of these molecules is dictated by the weakest bonds and the stability of the resulting fragments.

    • For the pyridinyl compounds, common fragmentation pathways include the loss of the alkoxy group from the ester (-OCH₃ or -OC₂H₅) and the cleavage of the bond between the carbonyl group and the ethyl chain. A prominent fragment corresponding to the pyridinylamine cation is also expected.

    • For Methyl 3-aminopropanoate, the fragmentation is simpler, with characteristic losses of the methyl group, the methoxy group, and the entire methyl ester group.[5]

Experimental Protocols

DOT Script for a General Spectroscopic Analysis Workflow

Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis and Interpretation Sample Weigh ~10-20 mg of analyte Dissolve Dissolve in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) Sample->Dissolve FTIR Acquire FT-IR Spectrum (e.g., KBr pellet or thin film) Sample->FTIR MS Acquire Mass Spectrum (e.g., ESI or EI) Sample->MS 1H_NMR Acquire 1H NMR Spectrum Dissolve->1H_NMR 13C_NMR Acquire 13C NMR Spectrum Dissolve->13C_NMR Analyze Process and analyze spectra to determine chemical shifts, coupling constants, and key functional group vibrations. 1H_NMR->Analyze 13C_NMR->Analyze FTIR->Analyze MS->Analyze

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A longer acquisition time and more scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

    • Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

    • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for these moderately polar molecules. Electron impact (EI) ionization can also be used, which will likely lead to more extensive fragmentation.

    • Analysis: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Conclusion

The spectroscopic analysis of this compound, when compared with its ethyl ester and non-pyridinyl analogs, provides a clear and instructive example of how subtle changes in molecular structure are reflected in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. The presence of the pyridine ring introduces characteristic signals in the aromatic region of the NMR spectra and specific vibrations in the FT-IR spectrum. The nature of the ester alkyl group and the protonation state of the amine further differentiate these molecules. This guide serves as a valuable resource for researchers, providing both the foundational data and the interpretive logic necessary for the confident structural elucidation of similar compounds in their own research endeavors.

References

  • Royal Society of Chemistry.
  • PubChem.

Sources

A Comparative Guide to Methyl and Ethyl 3-(pyridin-2-ylamino)propanoates: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and scaffold-based drug design, the nuanced differences between analogous structures can significantly impact synthetic efficiency, physicochemical properties, and ultimately, biological activity. This guide provides an in-depth, objective comparison of two closely related compounds: Methyl 3-(pyridin-2-ylamino)propanoate and Ethyl 3-(pyridin-2-ylamino)propanoate. This analysis is intended for researchers, medicinal chemists, and professionals in drug development, offering experimental insights and data to inform compound selection and application.

Introduction: Structural Analogs with Distinct Roles

This compound and its ethyl counterpart are N-substituted β-alanine esters. They share a common structural motif: a pyridine ring linked via a secondary amine to a propanoate backbone. This framework is of significant interest in medicinal chemistry due to the prevalence of the pyridine moiety in numerous bioactive molecules and the utility of the ester as a handle for further chemical modification or as a component of a prodrug strategy.[1]

While structurally similar, the primary distinction lies in the ester group—methyl versus ethyl. This seemingly minor variation has practical implications for their synthesis, physical state, and, most notably, their established roles in pharmaceutical manufacturing. Ethyl 3-(pyridin-2-ylamino)propanoate is a well-documented and critical intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate.[2][3] The methyl analog, while also recognized for its potential as a thrombin inhibitor, serves more broadly as a versatile building block in medicinal chemistry.[1]

This guide will dissect these differences, providing a comparative analysis of their synthesis, physicochemical and spectroscopic properties, reactivity, metabolic stability, and demonstrated applications.

Synthesis and Mechanistic Considerations

The most common and industrially relevant synthesis of both esters is the aza-Michael addition of 2-aminopyridine to the corresponding acrylate ester (methyl acrylate or ethyl acrylate).[1][2] This reaction is typically catalyzed by a strong acid, such as trifluoromethanesulfonic acid, and driven to completion by heating.[4][5]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Reaction Aza-Michael Addition (16-20 hours) 2-Aminopyridine->Reaction Acrylate_Ester Methyl or Ethyl Acrylate Acrylate_Ester->Reaction Catalyst Trifluoromethanesulfonic Acid Catalyst->Reaction catalyzes Solvent Anhydrous Ethanol Solvent->Reaction Temperature 120-160 °C Temperature->Reaction Atmosphere Nitrogen Atmosphere->Reaction Workup Washing & Concentration Reaction->Workup Purification Recrystallization Workup->Purification Final_Product Methyl or Ethyl 3-(pyridin-2-ylamino)propanoate Purification->Final_Product

Caption: Generalized workflow for the synthesis of Methyl and Ethyl 3-(pyridin-2-ylamino)propanoate.

The choice of methyl or ethyl acrylate directly determines the final product. From a mechanistic standpoint, the reactivity of methyl acrylate in Michael additions is often slightly higher than that of ethyl acrylate due to the reduced steric hindrance of the methyl group.[6][7] However, in a high-temperature, acid-catalyzed reaction, this difference in reactivity is often negligible in terms of overall yield and reaction time. The selection between the two is therefore primarily dictated by the desired end product and its subsequent use.

Experimental Protocols

The following are representative protocols for the synthesis of each compound, based on patent literature and supplier documentation.

Protocol 1: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate [5]

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (50 g), anhydrous ethanol (50 mL), and ethyl acrylate (56.5 mL).

  • Catalyst Addition: While stirring, slowly add trifluoromethanesulfonic acid (9 mL) dropwise to the mixture.

  • Reaction: Under a nitrogen atmosphere, heat the mixture in an oil bath to 120-160 °C and maintain reflux with stirring for 16-20 hours.

  • Workup: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is washed with petroleum ether.

  • Purification: The crude product is recrystallized from a petroleum ether/ethyl acetate mixture to yield white, flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.

Protocol 2: Synthesis of this compound (Adapted from[1])

  • Reaction Setup: In a similar setup to Protocol 1, combine 2-aminopyridine, anhydrous ethanol, and methyl acrylate.

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid as the catalyst.

  • Reaction: Heat the mixture to 120-160 °C under a nitrogen atmosphere for 16-20 hours.

  • Workup: After completion, the product is washed with organic solvents.

  • Purification: Recrystallization is performed to obtain pure this compound.

Comparative Physicochemical Properties

The seemingly small difference between a methyl and an ethyl group leads to measurable differences in the physicochemical properties of these compounds.

PropertyThis compoundEthyl 3-(pyridin-2-ylamino)propanoate
CAS Number 55364-85-7[8]103041-38-9[2]
Molecular Formula C₉H₁₂N₂O₂[9]C₁₀H₁₄N₂O₂[2]
Molecular Weight 180.20 g/mol [9]194.23 g/mol [2]
Appearance White to off-white solid[8]White to off-white solid/crystals[2][10]
Melting Point 48-50 °C51-55 °C[10]
Boiling Point 125 °C at 0.2 mmHg[1]125 °C at 0.2 mmHg[2]
Density ~1.161 g/cm³ (Predicted)[8]~1.132 g/cm³[11]
Solubility Soluble in DMSO and methanol[1]Soluble in DMSO and methanol[2]

The ethyl ester has a slightly higher molecular weight and melting point, which is expected due to the additional methylene group. The boiling points at reduced pressure are identical, indicating similar volatility under those conditions.

Spectroscopic Characterization

¹H NMR: The proton NMR spectra of both compounds are expected to be very similar, with the key differences appearing in the signals corresponding to the ester functionality.

  • Methyl Ester: A singlet integrating to 3H would be observed for the methyl ester protons, typically in the range of 3.6-3.8 ppm.

  • Ethyl Ester: A quartet (2H, ~4.1-4.3 ppm) and a triplet (3H, ~1.2-1.4 ppm) would be characteristic of the ethyl group.

¹³C NMR: The carbon NMR would also show distinct signals for the ester group.

  • Methyl Ester: A signal for the methoxy carbon around 51-52 ppm.

  • Ethyl Ester: Signals for the methylene (~60-61 ppm) and methyl (~14 ppm) carbons of the ethyl group.

IR Spectroscopy: Both molecules will exhibit characteristic peaks for N-H stretching (around 3400 cm⁻¹), C=O stretching of the ester (around 1730 cm⁻¹), and C-N stretching.

Mass Spectrometry: The molecular ion peak in the mass spectrum will differ by 14 mass units, corresponding to the difference between an ethyl and a methyl group.

  • Methyl Ester: [M+H]⁺ at m/z 181.

  • Ethyl Ester: [M+H]⁺ at m/z 195.

Reactivity and Metabolic Stability

The primary difference in reactivity between methyl and ethyl esters lies in their susceptibility to hydrolysis. In a drug development context, this is a critical parameter as it influences the compound's stability and potential as a prodrug.

G cluster_hydrolysis Hydrolysis cluster_product Active Drug Methyl_Ester Methyl Ester (R = CH3) Carboxylic_Acid Carboxylic Acid (Active Metabolite) Methyl_Ester->Carboxylic_Acid Hydrolyzes Ethyl_Ester Ethyl Ester (R = CH2CH3) Ethyl_Ester->Carboxylic_Acid Hydrolyzes Enzymes Esterases (in vivo) Enzymes->Methyl_Ester Enzymes->Ethyl_Ester Chemical Chemical Conditions (pH, Temp) Chemical->Methyl_Ester Chemical->Ethyl_Ester

Caption: Hydrolysis of methyl and ethyl esters to the active carboxylic acid.

Generally, methyl esters are more sterically accessible to nucleophilic attack by water or esterase enzymes than ethyl esters. However, the electronic effect of the ethyl group, being slightly more electron-donating, can also influence the electrophilicity of the carbonyl carbon. The overall rate of hydrolysis is a balance of these steric and electronic factors.

Experimental studies on homologous series of esters have shown that methyl esters can be more metabolically stable than their ethyl counterparts in certain biological systems.[12] This is a crucial consideration in prodrug design, where a specific rate of conversion to the active carboxylic acid is desired. The choice between a methyl and an ethyl ester can, therefore, be a tool to modulate the pharmacokinetic profile of a drug candidate.[13]

Applications and Performance

The divergent applications of these two molecules highlight their distinct positions in the pharmaceutical landscape.

Ethyl 3-(pyridin-2-ylamino)propanoate:

The primary and most significant application of the ethyl ester is as a key starting material for the synthesis of Dabigatran etexilate , an oral anticoagulant.[2][14] Dabigatran is a direct thrombin inhibitor, and the etexilate prodrug enhances its oral bioavailability.[15] The ethyl propanoate moiety is a foundational piece of the final drug structure, underscoring its industrial importance. The synthesis of Dabigatran involves several subsequent steps, including amide bond formation and cyclization to form the benzimidazole core.[14]

This compound:

The methyl ester is a more versatile, research-focused intermediate. Its applications include:

  • Scaffold for Library Synthesis: Due to its readily available starting materials and straightforward synthesis, it serves as an excellent scaffold for generating libraries of related compounds for screening against various biological targets.[1]

  • Thrombin Inhibitor Development: Research indicates that the core structure itself has potential as a thrombin inhibitor, making the methyl ester a valuable starting point for lead optimization studies.[1]

  • General Medicinal Chemistry: The pyridine ring and the secondary amine provide multiple points for diversification through reactions like N-alkylation, acylation, and various cross-coupling reactions on the pyridine ring, making it a valuable building block for exploring chemical space.[1]

Conclusion

This compound and Ethyl 3-(pyridin-2-ylamino)propanoate, while separated by only a single methylene unit, occupy distinct niches in the field of chemistry.

  • Ethyl 3-(pyridin-2-ylamino)propanoate is an industrially significant, process-optimized intermediate with a clearly defined role in the manufacturing of the blockbuster anticoagulant, Dabigatran etexilate. Its properties and synthesis are well-characterized for this specific application.

  • This compound is a more versatile tool for the medicinal chemist. It offers a readily accessible scaffold for the exploration of new chemical entities, particularly in the realm of anticoagulant research and beyond. The choice of the methyl ester may also offer a different pharmacokinetic profile in a prodrug strategy due to potential differences in metabolic stability compared to the ethyl ester.

The selection between these two compounds should be guided by the ultimate goal of the research or manufacturing process. For large-scale production of Dabigatran, the ethyl ester is the established choice. For exploratory drug discovery and the synthesis of novel analogs, the methyl ester provides a valuable and flexible starting point. This guide has aimed to provide the necessary data and context to make that selection an informed one.

References

  • Smolecule. (n.d.). Buy this compound | 55364-85-7.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Pharmaceutical Building Block.
  • Google Patents. (n.d.). New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Journey of Dabigatran Etexilate Mesylate: From Synthesis to Application.
  • Pharmaffiliates. (n.d.). CAS No : 103041-38-9 | Product Name : Ethyl 3-(Pyridin-2-ylamino)propanoate.
  • Google Patents. (n.d.). Complexes of dabigatran and its derivatives, process for the preparation thereof and pharmaceutical compositions containing them.
  • LGC Standards. (n.d.). Buy Online CAS Number 103041-38-9 - TRC - Ethyl 3-(Pyridin-2-ylamino)propanoate.
  • National Center for Biotechnology Information. (n.d.). Dabigatran. PubChem Compound Database.
  • Reign Pharma Pvt. Ltd. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate.
  • ResearchGate. (n.d.). Kinetics of the aza-Michael reaction (1/1 amine/acrylate molar ratio)....
  • ResearchGate. (n.d.). REVIEW ON CHEMISTRY AND PHARMACOLOGY OF DABIGATRAN A POTENT ANTICOAGULANT.
  • ResearchGate. (n.d.). Quantitative First Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents.
  • MDPI. (n.d.). Theoretical Study of Molecular Structure and Physicochemical Properties of Novel Factor Xa Inhibitors and Dual Factor Xa and Factor IIa Inhibitors.
  • The Royal Society of Chemistry. (n.d.). A new mild base-catalyzed Mannich reaction of hetero-arylamines in water: Highly efficient stereoselective synthesis of β−aminoketones under microwave heating - Supporting Information.
  • PubMed. (n.d.). Lipophilicity in PK design: methyl, ethyl, futile.
  • Frontiers. (n.d.). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
  • ResearchGate. (n.d.). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.
  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate.
  • PubMed. (n.d.). Metabolic effects and fate of succinic acid methyl esters in rat hepatocytes.
  • ResearchGate. (n.d.). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials.
  • ResearchGate. (n.d.). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization.
  • PubMed. (n.d.). Determination of enthalpy of formation of methyl and ethyl esters of fatty acids.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(pyridin-2-yl)propanoate. PubChem Compound Database.
  • PubMed. (n.d.). Fatty acid ethyl and methyl ester synthases, and fatty acid anilide synthase in HepG2 and AR42J cells: interrelationships and inhibition by tri-o-tolyl phosphate.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Wiley. (n.d.). Instructor's Guide and Solutions Manual to Organic Structures from 2D NMR Spectra.
  • ResearchGate. (n.d.). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency" (LipMetE) and a Matched Molecular Pairs Analysis.

Sources

A Comparative Guide to Alternative Synthetic Routes for a Key Dabigatran Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of Dabigatran Etexilate

Dabigatran etexilate (marketed as Pradaxa) is a potent, direct thrombin inhibitor, pivotal in the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.[1] As an oral prodrug, its efficacy and safety are intrinsically linked to the purity of the final active pharmaceutical ingredient (API). The synthesis of Dabigatran is a multi-step process, and the quality of each intermediate directly impacts the final product's impurity profile and overall yield.[2]

This guide provides an in-depth comparison of established and alternative synthetic methodologies for a crucial diamine intermediate: Ethyl 3-{[3-amino-4-(methylamino)benzoyl]pyridin-2-ylamino}propanoate . This molecule represents a critical juncture in the Dabigatran synthesis, where the strategic choice of reaction pathway can significantly influence the efficiency, scalability, and cost-effectiveness of the entire manufacturing process.[3] We will dissect the causality behind experimental choices, present comparative data, and offer detailed protocols to empower researchers and process chemists in their development endeavors.

The Central Synthetic Pathway: An Overview

The most common strategies for synthesizing Dabigatran converge on the construction of the benzimidazole core. A key step in this process is the preparation of the diamine intermediate, which is typically formed via the reduction of its nitro precursor, Ethyl 3-{[4-(methylamino)-3-nitro-benzoyl]pyridin-2-ylamino}propanoate .

G cluster_0 Part 1: Amide Coupling cluster_1 Part 2: Nitro Reduction (Core Comparison) cluster_2 Part 3: Downstream Processing KSM1 Ethyl 3-(pyridin-2-ylamino)propanoate (KSM-1) KI1 Ethyl 3-{[4-(methylamino)-3-nitro-benzoyl]pyridin-2-ylamino}propanoate (Nitro Intermediate, KI-1) KSM1->KI1 KSM2 4-(Methylamino)-3-nitrobenzoic acid (KSM-2) KSM2->KI1 SOCl₂/DMF Triethylamine KI2 Ethyl 3-{[3-amino-4-(methylamino)benzoyl]pyridin-2-ylamino}propanoate (Diamine Intermediate, KI-2) KI1->KI2 Reduction [Comparative Analysis] Dabigatran Dabigatran Etexilate (Final API) KI2->Dabigatran Multi-step Cyclization & Acylation

Caption: General synthetic pathway to the key diamine intermediate of Dabigatran.

The critical transformation from the nitro intermediate (KI-1) to the diamine intermediate (KI-2) is the focus of our comparative analysis. The choice of reducing agent is paramount, affecting not only yield and purity but also process safety, waste management, and cost on an industrial scale.[4]

Comparative Analysis of Nitro Group Reduction Methodologies

The reduction of the aromatic nitro group in the presence of other sensitive functionalities requires a careful selection of reagents and conditions. Several methods have been successfully employed, each with a distinct profile of advantages and drawbacks.[3]

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Expertise & Rationale: Catalytic hydrogenation is a classic and highly efficient method for nitro group reduction. Palladium on Carbon (Pd/C) is a preferred catalyst due to its high activity and selectivity, often providing clean conversions with minimal side products. The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction. This method is often favored in laboratory and pilot scales for its clean reaction profile.

Experimental Protocol (Representative):

  • Charge a hydrogenation reactor with Ethyl 3-{[4-(methylamino)-3-nitro-benzoyl]pyridin-2-ylamino}propanoate (150 g).[3]

  • Add ethyl acetate as the solvent.

  • Add 10% Pd/C catalyst (e.g., 6 g).

  • Pressurize the reactor with hydrogen gas (e.g., 4 bar).

  • Heat the reaction mixture to 50°C and maintain for approximately 4 hours, monitoring for completion by TLC or HPLC.[3]

  • Upon completion, cool the mixture, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the diamine intermediate.

Method 2: Catalytic Hydrogenation with Raney Nickel (Raney Ni)

Expertise & Rationale: Raney Nickel is a cost-effective alternative to palladium catalysts. It is a finely divided, porous nickel catalyst that is also highly active for the hydrogenation of nitro groups. While generally less expensive, it may require higher temperatures or pressures and can sometimes be less selective, potentially affecting other reducible groups if present. Its pyrophoric nature when dry also necessitates careful handling procedures.

Experimental Protocol (Representative):

  • To a solution of Ethyl 3-{[4-(methylamino)-3-nitro-benzoyl]pyridin-2-ylamino}propanoate (100 g) in a suitable solvent like ethyl acetate or tetrahydrofuran, add Raney Nickel catalyst (e.g., 4.7 g).[3][5]

  • Pressurize the autoclave with hydrogen gas.

  • Heat the reaction to 60°C and maintain vigorous stirring.[3][5]

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • After cooling and venting, carefully filter the catalyst under a nitrogen blanket.

  • The solvent is removed in vacuo to obtain the product.

Method 3: Reduction with Sodium Dithionite (Na₂S₂O₄)

Expertise & Rationale: Sodium dithionite is a chemical reducing agent that offers a non-catalytic, metal-free alternative to hydrogenation. It is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or equipment limitations. The reaction is typically performed in a biphasic solvent system or an aqueous/organic mixture. This method avoids the need for high-pressure equipment, making it attractive for large-scale production.[3] However, it generates significant amounts of inorganic salt byproducts, which requires an effective waste disposal strategy.

Experimental Protocol (Representative):

  • Dissolve the hydrochloride salt of the nitro intermediate (KI-1) (e.g., 120 g) in a mixture of water and an organic solvent.[3]

  • Cool the solution and slowly add an aqueous solution of sodium dithionite.

  • The reaction is typically exothermic and maintained at a controlled temperature.

  • Stir for several hours until the reaction is complete.

  • Perform a liquid-liquid extraction to isolate the product in the organic phase.

  • Wash the organic layer, dry it over a desiccant (e.g., sodium sulfate), and concentrate to dryness.

Method 4: Reduction with Iron (Fe) and Acid

Expertise & Rationale: The use of iron metal in the presence of an acid (like HCl or acetic acid) is one of the oldest and most cost-effective methods for nitro group reduction. This method is robust, scalable, and uses inexpensive, readily available materials. The reaction involves the oxidation of iron to iron salts while the nitro group is reduced. A significant drawback is the formation of large quantities of iron sludge, which can complicate product isolation and waste disposal.

Experimental Protocol (Representative):

  • Suspend the nitro intermediate (KI-1) and iron powder in a mixture of THF and water (1:1).[3]

  • Add hydrochloric acid or acetic acid portion-wise to initiate and sustain the reaction, maintaining the temperature between 25–35°C.[3]

  • Monitor the reaction for 2 hours.

  • Upon completion, neutralize the mixture and filter off the iron salts.

  • Extract the product into an organic solvent and process as described in previous methods.

Performance Comparison
ParameterPd/C HydrogenationRaney Ni HydrogenationSodium DithioniteIron / HCl
Reported Yield High (~95%)[3]High (~98%)[3]GoodModerate to Good (61g from 100g scale)[3]
Reported Purity High (>99%)[3]Good (~96.5%)[3]GoodGood
Scalability Excellent, performed at 150g scale[3]Excellent, performed at 100g scale[3]Excellent, performed at 120g scale[3]Good, but waste can be an issue
Key Advantage Very clean reaction, high purityCost-effective catalystAvoids high-pressure reactors & heavy metalsVery low reagent cost
Key Disadvantage High catalyst cost, potential for deactivationPyrophoric catalyst, handling concernsHigh volume of inorganic wasteLarge volume of iron sludge waste
Safety High-pressure H₂, flammable solventsHigh-pressure H₂, pyrophoric catalystExothermic reactionFlammable solvents, corrosive acid

Alternative Strategies for Etexilate Moiety Installation

The final steps of Dabigatran synthesis involve the formation of the ethyl and hexyl carbamate groups. The installation of the hexyloxycarbonyl group traditionally uses n-hexyl chloroformate.[1] However, this reagent is often a source of impurities.[6][7]

G cluster_0 Traditional Route cluster_1 Alternative Route Amidine Amidine Intermediate Dabigatran Dabigatran Etexilate Amidine->Dabigatran Base (e.g., K₂CO₃) Acetonitrile/Water Amidine->Dabigatran K₂CO₃ Acetonitrile/Water Reagent1 n-Hexyl Chloroformate Reagent1->Dabigatran Reagent2 n-Hexanol + CDI Reagent2->Dabigatran

Caption: Comparison of traditional vs. alternative final acylation step.

Improved Process: Replacing n-Hexyl Chloroformate

Rationale for Change: Commercially available n-hexyl chloroformate can contain impurities that lead to the formation of related byproducts in the final API, complicating purification.[6] An improved, greener approach avoids this reagent altogether.

Alternative Method: n-Hexanol and CDI An alternative process utilizes pure n-hexanol in combination with a coupling agent like 1,1'-carbonyldiimidazole (CDI).[6] This in-situ generation of the reactive species from a pure starting material leads to a cleaner product profile, avoiding the impurities associated with n-hexyl chloroformate. This method demonstrates a commitment to green chemistry principles by designing a process that minimizes byproduct formation at the source.

Comparative Data:

Method Key Reagent Advantage Disadvantage Reference
Traditional n-Hexyl Chloroformate Established method Potential for impurities from reagent source [1]

| Improved | n-Hexanol + CDI | Higher purity of final product, avoids hazardous reagent | May require an additional activation step |[6] |

Conclusion and Future Outlook

The synthesis of key intermediates for Dabigatran etexilate offers a compelling case study in the evolution of pharmaceutical process chemistry. While traditional methods like catalytic hydrogenation with Pd/C provide high purity, cost-effective alternatives such as Raney Ni, sodium dithionite, and even classic iron-based reductions remain viable for industrial-scale production, with the choice depending on a careful balance of cost, throughput, and waste management capabilities.[3]

Furthermore, the focus on improving the final acylation step by replacing n-hexyl chloroformate highlights a broader industry trend towards "synthesis by design," where potential impurity issues are engineered out of the process from the beginning.[6][8] Future advancements will likely focus on incorporating green chemistry principles more deeply, such as developing biocatalytic routes or implementing continuous flow processes to enhance safety, reduce waste, and improve efficiency.[9][10][11] For researchers and developers, a thorough understanding of these alternative routes is essential for creating robust, efficient, and sustainable manufacturing processes for this critical anticoagulant medication.

References

  • Kalam, A., Ghouse, S. M., Tamang, N., Sahu, N. R., & Nangunoori, R. K. (2024). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development. [Link]
  • Ghouse, S. M., et al. (2024). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development. [Link]
  • Reddy, B. et al. (2015). An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities. Der Pharma Chemica, 7(10), 344-351. [Link]
  • Sharif, A. et al. (2017). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Asian Journal of Chemistry, 29(6), 1253-1256. [Link]
  • PCT Patent WO/2014/012880. (2014). PROCESS FOR THE PREPARATION OF INTERMEDIATES FOR THE SYNTHESIS OF DABIGATRAN ETEXILATE, AND CRYSTALLINE FORMS OF SAID INTERMEDIATES.
  • Sharif, A. et al. (2017). An Improved Process for Preparation of Dabigatran Etexilate Mesylate.
  • Kalam, A. et al. (2024). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug.
  • US Patent US9533971B2. (2017). Process for the synthesis of dabigatran and its intermediates.
  • US Patent Application US20150246900A1. (2015). Process for the Synthesis of Dabigatran and Its Intermediates.
  • European Patent EP 2978750 B1. (2020).
  • Reddy, B. et al. (2015). An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities. Der Pharma Chemica. [Link]
  • CN Patent CN104945119A. (2015). Synthetic method of dabigatran etexilate key intermediate.
  • Singh, R. et al. (2024). Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. Journal of Drug Delivery and Therapeutics, 14(5), 232-239. [Link]
  • Iglesias, E. (2024). Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. Journal of Chemical and Pharmaceutical Research, 16(11), 210. [Link]
  • Guo, Y. et al. (2014). A Novel One-pot Synthesis of 3-[(3-Amino-4-methylaminobenzoyl pyridin-2-yl)amino]propionic Acid Ethyl Ester.
  • Banik, B. K. et al. (2023). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. [Link]

Sources

A Comparative Analysis of Catalysts for the Synthesis of Methyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 3-(pyridin-2-ylamino)propanoate in Medicinal Chemistry

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to potent thrombin inhibitors.[1] Its molecular architecture, featuring a pyridine ring, a secondary amine linker, and a propanoate moiety, offers a versatile scaffold for drug design and development. The pyridine ring can engage in various chemical transformations and act as a coordination site for metal catalysts, while the amino linkage allows for further derivatization.[1] Consequently, efficient and scalable synthetic routes to this compound are of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of different catalytic strategies for the synthesis of this compound, offering insights into their mechanisms, performance, and practical considerations for researchers and process chemists.

Synthetic Strategies: An Overview

The primary and most direct route to this compound is the aza-Michael addition of 2-aminopyridine to methyl acrylate. This reaction can be promoted through several catalytic methods, each with its own set of advantages and limitations. The main approaches covered in this guide are:

  • Brønsted Acid Catalysis: Utilizing strong acids to activate the electrophile.

  • Thermal (Non-Catalytic) Conditions: Relying on elevated temperatures to drive the reaction.

  • Multi-Step Synthesis involving Palladium Catalysis: A more complex route involving C-N bond formation and subsequent modifications.

While not explicitly reported for this specific molecule in the literature found, the renowned Buchwald-Hartwig amination , a cornerstone of modern C-N bond formation, will be discussed as a potential, albeit likely more complex, alternative.[2][3]

Comparative Performance of Catalytic Systems

The choice of synthetic route is often a trade-off between reaction efficiency, cost, and operational simplicity. The following table summarizes the key performance indicators for the different methods identified for the synthesis of the closely related ethyl ester, which is expected to have similar reactivity to the methyl ester.

Catalytic System Catalyst Substrates Solvent Temperature (°C) Time (h) Yield (%) Key Advantages Potential Drawbacks
Brønsted Acid Catalysis Trifluoromethanesulfonic Acid2-Aminopyridine, Ethyl AcrylateAnhydrous Ethanol120-16016-2080-85[4][5]High yield, relatively short reaction time, high product purity.[4][5]Requires a strong, corrosive acid; high temperatures.
Thermal (Non-Catalytic) None2-Aminopyridine, Ethyl AcrylateNone (neat)90-10050Not explicitly stated, but implied to be effective.[6]Simple, catalyst-free.Long reaction time, potentially lower yield and purity.
Multi-Step with Pd/C Pd/C2-chloropyridine N-oxide, β-alanine ethyl ester hydrochlorideNot specifiedNot specified~100 (total)52 (overall)[7]Utilizes different starting materials.Multi-step process, lower overall yield, long total synthesis time.[7]

In-Depth Analysis of Catalytic Approaches

Brønsted Acid Catalysis: The Trifluoromethanesulfonic Acid Approach

This method stands out for its high reported yields and purity.[4][5] Trifluoromethanesulfonic acid (TfOH) is a strong Brønsted acid that protonates the carbonyl oxygen of methyl acrylate. This protonation increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the exocyclic amino group of 2-aminopyridine.

Reaction Mechanism:

G cluster_0 Activation of Methyl Acrylate cluster_1 Nucleophilic Attack cluster_2 Product Formation MA Methyl Acrylate Activated_MA Protonated Methyl Acrylate MA->Activated_MA Protonation H+ H+ (from TfOH) Intermediate Zwitterionic Intermediate Activated_MA->Intermediate 2AP 2-Aminopyridine 2AP->Intermediate Aza-Michael Addition Product This compound Intermediate->Product Deprotonation

Caption: Proposed mechanism for the TfOH-catalyzed synthesis.

Experimental Protocol (Adapted from Patent Literature for Ethyl Ester): [4][5]

  • To a round-bottom flask, add 2-aminopyridine and anhydrous ethanol.

  • Stir the mixture until the solid is dissolved or mostly dissolved.

  • Add ethyl acrylate to the solution.

  • Slowly add trifluoromethanesulfonic acid dropwise while stirring.

  • Under a nitrogen atmosphere, heat the mixture to reflux (120-160 °C) for 16-20 hours.

  • After cooling, the reaction mixture is typically subjected to a workup procedure involving washing with an organic solvent and recrystallization to yield the final product.

Causality Behind Experimental Choices:

  • Anhydrous Ethanol: Serves as a polar protic solvent that can dissolve the reactants and is stable at high temperatures. The anhydrous condition is crucial to prevent hydrolysis of the ester.

  • Nitrogen Atmosphere: Prevents oxidation of the starting materials and intermediates at elevated temperatures.

  • High Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Trifluoromethanesulfonic Acid: A strong, non-oxidizing acid that is an effective catalyst for this transformation.

Thermal, Non-Catalytic Synthesis

This approach represents the simplest method, avoiding the cost and handling of a catalyst. The reaction is driven solely by thermal energy.

Experimental Protocol (Adapted from Patent Literature for Ethyl Ester): [6]

  • A mixture of 2-aminopyridine and ethyl acrylate is heated to 90-100 °C.

  • The mixture is stirred at this temperature for 50 hours.

  • After completion, the reaction mixture is cooled, and ethyl acetate is added for workup.

Expertise & Experience Insights: While seemingly straightforward, thermal reactions often require longer reaction times and may lead to the formation of side products due to the harsh conditions. The prolonged heating can also lead to polymerization of the acrylate. This method may be suitable for initial exploratory studies but might be less efficient for large-scale production compared to the catalyzed version.

Multi-Step Synthesis with Palladium-Catalyzed Reduction

An alternative, albeit more complex, route involves the use of a palladium catalyst in a reduction step.[7] This multi-step synthesis starts from 2-chloropyridine N-oxide.

Synthetic Workflow:

G Start 2-chloropyridine N-oxide + β-alanine ethyl ester hydrochloride Step1 Reaction to form 3-(pyridin-2-ylamino)propanoate N-oxide Start->Step1 Step2 Pd/C Catalyzed Hydrogenation Step1->Step2 Product Ethyl 3-(pyridin-2-ylamino)propanoate Step2->Product

Caption: Multi-step synthesis involving a Pd/C catalyzed step.

This method is significantly different from the aza-Michael addition approaches. The final step, a palladium-on-carbon catalyzed hydrogenation, is a standard procedure for the reduction of the N-oxide. While effective, the overall yield is modest, and the process is lengthy.[7]

Potential Application of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] In principle, this compound could be synthesized by coupling 2-halopyridine (e.g., 2-bromopyridine) with methyl 3-aminopropanoate.

Hypothetical Reaction Scheme:

G Reactants 2-Bromopyridine + Methyl 3-aminopropanoate Product This compound Reactants->Product Catalyst Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., XPhos) Catalyst->Product Base Base (e.g., NaOtBu) Base->Product

Caption: Hypothetical Buchwald-Hartwig approach.

Trustworthiness and Authoritative Grounding: The Buchwald-Hartwig amination is a well-established and reliable reaction with a broad substrate scope.[2][3][8] However, for the synthesis of this compound, it would represent a more complex and costly approach compared to the direct aza-Michael addition. The catalysts and ligands are often expensive, and the reaction conditions need to be carefully optimized. This method is generally more suited for creating C(aryl)-N bonds where simpler methods are not feasible.

Conclusion and Recommendations

For the synthesis of this compound, the trifluoromethanesulfonic acid-catalyzed aza-Michael addition appears to be the most efficient and high-yielding method based on the available literature.[1][4][5] It offers a good balance of reaction time, yield, and product purity. The thermal, non-catalytic method is simpler but suffers from a significantly longer reaction time, which may not be practical for large-scale synthesis.[6] The multi-step approach involving a palladium-catalyzed reduction is considerably more complex and results in a lower overall yield.[7]

While the Buchwald-Hartwig amination is a powerful tool in the synthetic chemist's arsenal, its application for this specific target is likely not the most economical or straightforward approach.

Researchers and drug development professionals should consider the trifluoromethanesulfonic acid-catalyzed method as the primary choice for the efficient synthesis of this compound. However, process optimization and safety considerations for handling a strong acid at high temperatures are paramount.

References

  • Google Patents. (2013). WO 2013/150545 A2.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. (n.d.). New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Google Patents. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.

Sources

A Comparative Guide to the Biological Activity of Methyl 3-(pyridin-2-ylamino)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to extensive exploration of heterocyclic compounds, with pyridine and its derivatives being a cornerstone in medicinal chemistry. Among these, Methyl 3-(pyridin-2-ylamino)propanoate and its derivatives are emerging as a class of compounds with significant potential for diverse biological activities. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by available experimental data, and outlines the methodologies for their evaluation.

Introduction to this compound Derivatives

This compound is a molecule featuring a pyridine ring linked to a propanoate group via an amino bridge. This core structure serves as a versatile scaffold for the synthesis of a wide array of derivatives. The presence of the pyridine ring, a common motif in many FDA-approved drugs, coupled with the modifiable propanoate tail, allows for fine-tuning of the molecule's physicochemical properties and biological targets. Research into pyridine-containing compounds has revealed a broad spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] This guide will delve into the specific biological activities reported for derivatives of this compound and related structures, offering a comparative analysis to inform future drug discovery efforts.

Comparative Analysis of Biological Activities

While specific data on a wide range of this compound derivatives remains an active area of research, studies on structurally related pyridine and pyrimidine derivatives provide valuable insights into their potential therapeutic applications.

Anticancer Activity

The pyridine scaffold is a key component in numerous anticancer agents.[1] Derivatives are often evaluated for their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Anticancer Activity of Selected Pyridine and Pyrimidine Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amideCompound IIBA549 (Lung Cancer)0.229Imatinib2.479[2]
Pyridin-2-yl estra-1,3,5(10)-trieneDerivative 9MDA-MB-231 (Breast Cancer)0.96--[3]
2-(Substitutedphenyl)-5-methyl-3-(pyridin-4-yl)-1,3-thiazolidin-4-oneCompound 4bDLA (Dalton's Lymphoma Ascites)Inhibited 100% at 100 mcg/mlDoxorubicinInhibited 100% at 100 mcg/ml

Note: The table presents data for structurally related compounds to illustrate the potential of the pyridine scaffold, as direct and extensive comparative data for this compound derivatives is still emerging.

The data suggests that modifications to the pyridine core can lead to potent anticancer agents. For instance, a pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative (Compound IIB) demonstrated significantly higher potency against the A549 lung cancer cell line compared to the established drug, Imatinib.[2] Similarly, a steroidal derivative incorporating a pyridin-2-yl moiety showed strong activity against a breast cancer cell line.[3] These examples highlight the promise of exploring various substitutions on the this compound scaffold to develop novel anticancer therapies.

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Pyridine derivatives have shown considerable promise in this area. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amideCompound IICProteus mirabilis16--[2]
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amideCompound IICKlebsiella pneumoniae64--[2]
3-(Furan-2-yl)propanoic acid derivatives-Candida albicansGood activity at 64--[4]
3-ArylcoumarinsCompounds 5 & 6Staphylococcus aureusComparable to standardsOxolinic acid, Ampicillin-[5]

Note: This table includes data from related heterocyclic structures to provide a comparative context for the potential antimicrobial activity of this compound derivatives.

The data indicates that pyridine-containing molecules can exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. A pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative (Compound IIC) was particularly effective against Proteus mirabilis.[2] Furthermore, related furan-containing propanoic acid derivatives have demonstrated good activity against Candida albicans, suggesting that the propanoate moiety could be a key contributor to antifungal effects.[4]

Experimental Protocols

To ensure the scientific rigor and reproducibility of biological activity studies, standardized protocols are essential. Below are detailed methodologies for the key assays mentioned in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of test compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 values H->I

Caption: A typical workflow for determining the anticancer activity of a compound using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay:

MIC_Workflow A Prepare serial dilutions of the test compound in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate the plate under appropriate conditions B->C D Visually inspect for microbial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture. The final inoculum concentration in each well should be approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. While a comprehensive SAR study for this specific class is yet to be fully elucidated, general principles from related pyridine derivatives can be extrapolated:

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly influence activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the ring, affecting its interaction with biological targets.

  • Modification of the Propanoate Chain: Alterations to the propanoate side chain, such as changing the ester group to an amide or introducing different substituents, can impact the molecule's lipophilicity, solubility, and ability to form hydrogen bonds, thereby modulating its biological activity.

  • Nature of the Amino Linker: The amino group connecting the pyridine ring and the propanoate moiety is a critical linker. Its modification could influence the overall conformation and flexibility of the molecule, which is crucial for binding to target proteins.

A review of pyridine derivatives highlighted that the presence and positions of -OMe, -OH, -C=O, and NH2 groups can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.[1]

Future Directions and Conclusion

This compound derivatives represent a promising scaffold for the development of new therapeutic agents. The existing data on related pyridine and pyrimidine compounds strongly suggests their potential in anticancer and antimicrobial applications. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to establish a clear structure-activity relationship. Comparative studies against existing drugs and other emerging compounds will be crucial in identifying lead candidates for further preclinical and clinical development. The experimental protocols outlined in this guide provide a robust framework for conducting these essential evaluations, ensuring the generation of reliable and comparable data that will drive the field forward.

References

[3] Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). (2024). Future Medicinal Chemistry. [6] Synthesis, Characterization and Biological Activities of N-Acyl-3-(3-pyridyl)-5-aryl-pyrazoles. (n.d.). WOLTERS KLUWER MEDKNOW. [2] MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry. [7] Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. (n.d.). PubMed. [8] Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. Synthesis, Characterization and Anticancer Evaluation of Some Novel 2-(Substitutedphenyl)-5-methyl-3-(pyridin-4-yl)-1,3-thiazolidin-4-ones. (2024). ScopeMed. [9] Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (n.d.). MDPI. [10] Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (n.d.). MDPI. [11] Study of the Biological Activity of Novel Synthetic Compounds with Antiviral Properties against Human Rhinoviruses. (2011). Molecules. [12] Small Molecule Inhibitors of Retinoic Acid 4-Hydroxylase (CYP26): Synthesis and Biological Evaluation of Imidazole Methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates. (n.d.). ResearchGate. [1] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). Molecules. [13] Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. (2014). Pharmacology & Therapeutics. [5] Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (n.d.). MDPI. [14] Synthesis and in-vitro biological activity some novel 3-indole propionic acid derivatives. (n.d.). Allied Academies. [15] Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens. (n.d.). ACS Infectious Diseases. [] Ethyl 3-(pyridin-2-ylamino)propanoate. (n.d.). BOC Sciences. [17] Study of the Biological Activity of Novel Synthetic Compounds with Antiviral Properties against Human Rhinoviruses. (2011). Molecules. [18] 3-(Pyridin-2-ylamino)propanoic acid. (n.d.). BLD Pharm. [4] Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules. [19] In comparative analysis of multi-kinase inhibitors for targeted medulloblastoma therapy pazopanib exhibits promising in vitro and in vivo efficacy. (2014). Oncotarget. [20] Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI. [21] Dual Inhibition of Pi3k and Mtor Signaling Pathways. (n.d.). Research Journal of Pharmacy and Technology. [22] Potent and selective inhibitors of the Abl-kinase: phenylamino-pyrimidine (PAP) derivatives. (1997). Bioorganic & Medicinal Chemistry Letters.

Sources

A Cost-Benefit Analysis of Synthetic Methods for Methyl 3-(pyridin-2-ylamino)propanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 3-(pyridin-2-ylamino)propanoate is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to direct thrombin inhibitors like dabigatran etexilate[1][2]. The efficiency of its synthesis is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive cost-benefit analysis of various synthetic routes to this valuable compound, offering insights into the selection of an optimal method based on yield, reaction conditions, cost-effectiveness, and environmental impact.

Introduction to Synthetic Strategies

The primary synthetic route to this compound and its ethyl ester analogue is the aza-Michael addition of 2-aminopyridine to an acrylate ester. This reaction, while straightforward in principle, is often plagued by low yields due to the relatively low nucleophilicity of the exocyclic amino group of 2-aminopyridine and the potential for polymerization of the acrylate. Consequently, various catalytic systems and reaction conditions have been developed to enhance the efficiency of this transformation. This guide will compare and contrast the following prominent methods:

  • Catalyst-Free Aza-Michael Addition

  • Trifluoromethanesulfonic Acid Catalyzed Aza-Michael Addition

  • Solid-Supported Brønsted Acid Catalyzed Aza-Michael Addition

  • Multi-step Synthesis from 2-Chloropyridine-N-Oxide

Comparative Analysis of Synthetic Methods

The selection of a synthetic route is a multi-faceted decision that balances yield, cost, safety, and scalability. The following table summarizes the key quantitative parameters of the different methods for producing alkyl 3-(pyridin-2-ylamino)propanoate.

MethodStarting MaterialsCatalyst/ReagentSolventReaction TimeYieldPurityKey AdvantagesKey Disadvantages
Catalyst-Free Aza-Michael Addition 2-Aminopyridine, Ethyl AcrylateNoneNone24h~30%Not specifiedSimple, avoids catalyst costVery low yield, long reaction time
Trifluoromethanesulfonic Acid Catalysis 2-Aminopyridine, Ethyl AcrylateTrifluoromethanesulfonic acidAnhydrous Ethanol16-20h80-85%99% (HPLC)High yield, high purityCorrosive and expensive catalyst
Solid-Supported Brønsted Acid Catalysis 2-Aminopyridine, Ethyl AcrylateSilica gel-supported Brønsted acidToluene8h50-76%Not specifiedRecyclable catalyst, shorter reaction timeModerate yield, requires catalyst preparation
Multi-step Synthesis from 2-Chloropyridine-N-Oxide 2-Chloropyridine-N-oxide, 3-Aminopropionic acidThionyl chloride, Pd/CWater, Ethanol>48h (multiple steps)~55% (overall)>95% (HPLC)Avoids direct aza-Michael addition issuesMulti-step, longer overall time, uses hazardous reagents

In-Depth Analysis of Synthetic Routes

Catalyst-Free Aza-Michael Addition

This method represents the most direct approach, involving the reaction of 2-aminopyridine with an acrylate ester at elevated temperatures.

Chemical Principle: The reaction proceeds via a nucleophilic attack of the amino group of 2-aminopyridine on the β-carbon of the acrylate ester. However, the electron-withdrawing nature of the pyridine ring deactivates the exocyclic amino group, resulting in slow reaction rates and low conversion.

Cost-Benefit: While this method avoids the cost of a catalyst, the extremely low yield of approximately 30% makes it economically unviable for large-scale production[3]. The lengthy reaction time also contributes to higher energy costs.

Trifluoromethanesulfonic Acid Catalyzed Aza-Michael Addition

The use of a strong Brønsted acid catalyst like trifluoromethanesulfonic acid dramatically improves the efficiency of the aza-Michael addition.

Chemical Principle: Trifluoromethanesulfonic acid protonates the pyridine ring nitrogen, which paradoxically increases the nucleophilicity of the exocyclic amino group by reducing its delocalization into the ring. This activation of the nucleophile significantly accelerates the rate of the Michael addition.

Cost-Benefit: This method provides a high yield (80-85%) and excellent purity (99%)[1][3]. The reaction time is also reduced compared to the catalyst-free approach. However, trifluoromethanesulfonic acid is a corrosive and relatively expensive reagent, which can impact the overall cost, particularly at an industrial scale.

Trifluoromethanesulfonic_Acid_Catalysis 2-Aminopyridine 2-Aminopyridine Reaction Mixture Reaction Mixture 2-Aminopyridine->Reaction Mixture Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Reaction Mixture Trifluoromethanesulfonic Acid Trifluoromethanesulfonic Acid Trifluoromethanesulfonic Acid->Reaction Mixture Catalyst Heating (120-160°C, 16-20h) Heating (120-160°C, 16-20h) Reaction Mixture->Heating (120-160°C, 16-20h) Workup & Purification Workup & Purification Heating (120-160°C, 16-20h)->Workup & Purification Ethyl 3-(pyridin-2-ylamino)propanoate Ethyl 3-(pyridin-2-ylamino)propanoate Workup & Purification->Ethyl 3-(pyridin-2-ylamino)propanoate

Caption: Workflow for Trifluoromethanesulfonic Acid Catalyzed Synthesis.

Solid-Supported Brønsted Acid Catalyzed Aza-Michael Addition

To mitigate the issues associated with strong, corrosive acids, solid-supported catalysts have been explored.

Chemical Principle: A Brønsted acid is immobilized on a solid support like silica gel. This heterogeneous catalyst functions similarly to trifluoromethanesulfonic acid by activating the 2-aminopyridine. The solid nature of the catalyst simplifies its removal from the reaction mixture.

Cost-Benefit: This method offers the advantage of a recyclable catalyst, which can reduce the overall cost and environmental impact[4]. The reaction time is also significantly shorter than other methods. However, the reported yields are moderate (50-76%), and the preparation of the catalyst adds an extra step to the process[4].

Multi-step Synthesis from 2-Chloropyridine-N-Oxide

This approach circumvents the challenging aza-Michael addition by forming the C-N bond through a different mechanism.

Chemical Principle: The synthesis begins with the reaction of 2-chloropyridine-N-oxide with 3-aminopropionic acid, followed by esterification and subsequent reduction of the N-oxide. This route avoids the direct addition to an acrylate.

Cost-Benefit: This method can be advantageous if the direct aza-Michael addition proves problematic, for instance, due to substrate-specific side reactions. The overall yield is respectable at around 55%[5]. However, it is a multi-step process, which increases labor and time. The use of reagents like thionyl chloride and palladium on carbon (Pd/C) for hydrogenation also introduces additional costs and safety considerations[5].

Multistep_Synthesis cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Esterification cluster_step3 Step 3: Reduction 2-Chloropyridine-N-oxide 2-Chloropyridine-N-oxide Product_1 3-(pyridin-2-ylamino)propanoic acid N-oxide 2-Chloropyridine-N-oxide->Product_1 3-Aminopropionic acid 3-Aminopropionic acid 3-Aminopropionic acid->Product_1 Product_2 Ethyl 3-(pyridin-2-ylamino)propanoate N-oxide Product_1->Product_2 Ethanol Ethanol Ethanol->Product_2 Final_Product Ethyl 3-(pyridin-2-ylamino)propanoate Product_2->Final_Product H2, Pd/C H2, Pd/C H2, Pd/C->Final_Product

Caption: Multi-step Synthesis from 2-Chloropyridine-N-Oxide.

Experimental Protocols

Protocol 1: Trifluoromethanesulfonic Acid Catalyzed Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate[1]
  • To a round-bottom flask, add 2-aminopyridine (50 g) and anhydrous ethanol (50 mL).

  • Stir the mixture until the solid is mostly dissolved.

  • Add ethyl acrylate (56.5 mL) to the flask.

  • Slowly add trifluoromethanesulfonic acid (9 mL) dropwise while stirring.

  • Equip the flask with a reflux condenser and place it under a nitrogen atmosphere.

  • Heat the reaction mixture in an oil bath at 120-160°C for 18 hours with continuous stirring.

  • After the reaction is complete, cool the mixture and wash it with petroleum ether.

  • Concentrate the reaction solution under reduced pressure.

  • Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate (5:1 volume ratio) to obtain white flaky crystals.

Protocol 2: Multi-step Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate[5]

Step 1: Synthesis of 3-(pyridin-2-ylamino)propanoic acid N-oxide

  • In a suitable reaction vessel, dissolve 2-chloropyridine-N-oxide in water.

  • Add 3-aminopropionic acid and an inorganic base (e.g., potassium carbonate).

  • Heat the mixture at 80-100°C for 24-36 hours.

  • Concentrate the solvent under reduced pressure.

  • Adjust the pH to 6.5-8 with hydrochloric acid.

  • Add ethanol and filter to remove the inorganic salt.

  • Concentrate the filtrate to dryness to obtain the product.

Step 2: Esterification

  • Dissolve the product from Step 1 in ethanol.

  • Add an esterification agent (e.g., thionyl chloride) and reflux the mixture.

  • After the reaction, neutralize with an inorganic base and filter.

Step 3: Reduction

  • To the ethanolic solution from Step 2, add a catalyst (e.g., Pd/C) and triethylamine.

  • Hydrogenate the mixture at 50-100°C under a pressure of 1-5 MPa for 12-24 hours.

  • Filter the catalyst and concentrate the filtrate.

  • Purify the final product by vacuum distillation.

Conclusion and Recommendations

For laboratory-scale synthesis where high purity and good yield are paramount, the trifluoromethanesulfonic acid-catalyzed aza-Michael addition is the most effective method. Its operational simplicity and high conversion rate make it a reliable choice.

For larger-scale industrial production, the cost of the catalyst might be a significant factor. In this context, the solid-supported Brønsted acid-catalyzed method presents a promising alternative due to the potential for catalyst recycling, which could lead to a more cost-effective and environmentally friendly process. Further optimization of this method to improve the yield would be beneficial.

The multi-step synthesis from 2-chloropyridine-N-oxide is a viable alternative if the direct aza-Michael addition is problematic. However, the multiple steps and use of hazardous reagents make it less desirable from a process chemistry perspective.

The catalyst-free method , due to its very low yield, is not recommended for practical applications but serves as a baseline for understanding the importance of catalysis in this transformation.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing the need for high yield and purity with considerations of cost, safety, and environmental impact.

References

  • Lappin, G. R. (1958). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. The Journal of Organic Chemistry, 23(9), 1358–1360.
  • ResearchGate. (n.d.). Reaction with 3-aminopyridine with methyl acrylate.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Shaaban, M. A., et al. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • Google Patents. (n.d.). WO 2013/150545 A2.
  • Ukrainica Bioorganica Acta. (n.d.).
  • PubMed. (2004). Synthesis and QSAR studies of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 14(16), 4185-4190.
  • OICC Press. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.
  • Fadda, A. A., et al. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives.
  • Semantic Scholar. (n.d.). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates.
  • Google Patents. (n.d.). New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • Wen, G.-J., et al. (2016). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.
  • King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4048–4051.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • King, S. M., & Buchwald, S. L. (2016).
  • RSC Publishing. (n.d.). Facile and efficient N-arylation of amino acid esters with (−)-methyl-3-dehydroshikimiate(3-MDHS)
  • ResearchGate. (n.d.). Facile and efficient N-arylation of amino acid esters with (-)-methyl-3-dehydroshikimiate(3-MDHS)
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1130644.
  • Google Patents. (n.d.). Preparation method of 3-(2-pyridineamino)ethyl propionate.
  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.
  • Dalton Transactions. (n.d.). Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(ii) metallodrug design.
  • Benchchem. (n.d.). A Comparative Analysis of Synthetic Routes to N-Methylacetanilide: A Cost-Benefit Perspective.

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying Methyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of potential analytical methodologies for the quantification of Methyl 3-(pyridin-2-ylamino)propanoate, a key chemical entity. As a self-validating system, this document not only outlines potential methods but also provides the framework for their validation, grounded in the principles of scientific integrity and regulatory compliance.

The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[1][2] This ensures that the method consistently produces reliable and accurate results when used to analyze a substance.[1] For pharmaceutical applications, adherence to guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, is the global standard.[3][4][5] This guide will, therefore, frame the comparison of analytical methods within the context of these internationally recognized standards.

The Importance of Method Validation

Analytical method validation is a cornerstone of pharmaceutical quality assurance, ensuring that any analytical procedure is fit for its intended use.[3][6] This process is critical for:

  • Ensuring Product Quality: Reliable analytical data is essential for confirming the identity, purity, and strength of pharmaceutical products.[1][2]

  • Regulatory Compliance: Regulatory bodies worldwide require validated analytical methods for product registration and release.[2][3]

  • Data Integrity: A validated method provides confidence in the accuracy and precision of the generated data.[7]

  • Consistency: It ensures that the method will perform consistently under the specified conditions and across different laboratories.[2]

Comparative Overview of Analytical Techniques

For a molecule like this compound, which possesses a secondary amine, a pyridine ring, and an ester functional group, several analytical techniques are viable. This guide will focus on two of the most powerful and commonly employed methods in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the differential partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability to Analyte Highly suitable due to the presence of chromophores (pyridine ring) for UV detection and polar functional groups for reversed-phase separation.Potentially suitable, but may require derivatization to improve volatility and thermal stability, especially given the secondary amine and ester groups.
Detection UV-Vis (Diode Array Detector), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Advantages - High versatility and wide applicability.- Non-destructive.- Well-established for pharmaceutical analysis.- High resolution and efficiency.- Sensitive detectors available (FID).
Potential Challenges - Mobile phase preparation and disposal.- Potential for peak tailing with basic compounds like amines.- Analyte must be volatile and thermally stable.- Potential for sample degradation at high temperatures.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC is a robust and versatile technique for the quantification of non-volatile and thermally labile compounds, making it a primary candidate for analyzing this compound. The presence of the pyridine ring provides strong UV absorbance, allowing for sensitive detection.

Proposed HPLC Method Parameters:
Parameter Condition Justification
Column C18, 150 mm x 4.6 mm, 5 µmA C18 column provides a good balance of retention and resolution for compounds of moderate polarity.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v)The organic modifier (acetonitrile) controls retention, while the acidic buffer helps to protonate the secondary amine, reducing peak tailing and improving peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume to ensure good peak shape and sensitivity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmThe pyridine ring is expected to have a strong absorbance at this wavelength, providing good sensitivity. A full UV scan of the analyte should be performed to determine the optimal wavelength.
Experimental Workflow for HPLC Method Validation

Caption: Workflow for HPLC Method Validation.

Detailed Validation Protocol for HPLC-UV Method

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7]

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (if applicable, for formulated products).

    • Analyze a standard solution of this compound.

    • Analyze a sample spiked with known related substances or potential impurities.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and analyze the resulting solutions to ensure the peak for the intact analyte is well-resolved from any degradation products.

2. Linearity and Range:

  • Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.[7][8]

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected working concentration).

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: r² ≥ 0.999

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[7]

  • Procedure:

    • Prepare samples with known concentrations of the analyte by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is detectable and has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

  • Procedure: Introduce small variations in the method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic content).

    • pH of the mobile phase buffer (e.g., ±0.2 units).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the results should not be significantly affected by the variations.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Rationale: GC is a powerful technique for the separation and quantification of volatile and thermally stable compounds.[9] For this compound, its volatility may be sufficient for GC analysis. FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range.

Proposed GC Method Parameters:
Parameter Condition Justification
Column Capillary column with a polar stationary phase (e.g., CP-Wax 51 for Amines)A polar column is suitable for separating polar compounds like amines and esters.[10]
Carrier Gas Helium or NitrogenInert carrier gases commonly used in GC.
Inlet Temperature 250 °CHigh enough to ensure rapid vaporization of the sample without causing thermal degradation.
Oven Temperature Program Start at 100 °C, hold for 1 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.A temperature program allows for the separation of compounds with a range of boiling points.
Detector Flame Ionization Detector (FID)Provides high sensitivity and a linear response for organic compounds.
Detector Temperature 280 °CHigher than the final oven temperature to prevent condensation of the analyte.
Experimental Workflow for GC Method Validation

Caption: Workflow for GC Method Validation.

Detailed Validation Protocol for GC-FID Method

The validation parameters and procedures for the GC-FID method are analogous to those for the HPLC-UV method, with adjustments made for the specific technique.

1. Specificity:

  • Similar to the HPLC method, specificity will be assessed by analyzing blanks, placebos, and spiked samples. The retention times of potential impurities and degradation products will be compared to that of the analyte.

2. Linearity and Range:

  • A series of standard solutions will be prepared and injected to establish a calibration curve. The linearity will be evaluated based on the correlation coefficient of the regression line.

3. Accuracy:

  • Accuracy will be determined by the recovery of the analyte from spiked placebo samples at different concentration levels.

4. Precision:

  • Repeatability and intermediate precision will be evaluated by analyzing replicate samples under the specified conditions.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD and LOQ will be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

6. Robustness:

  • The robustness of the GC method will be tested by introducing small variations in parameters such as:

    • Inlet and detector temperatures (e.g., ±5 °C).

    • Oven temperature ramp rate (e.g., ±1 °C/min).

    • Carrier gas flow rate (e.g., ±0.1 mL/min).

Conclusion and Recommendations

Both HPLC-UV and GC-FID present viable options for the quantification of this compound. The choice of method will depend on several factors, including the available instrumentation, the nature of the sample matrix, and the specific requirements of the analysis.

  • HPLC-UV is generally the recommended starting point for the analysis of a pharmaceutical intermediate like this compound due to its versatility, non-destructive nature, and the high likelihood of success without the need for derivatization.

  • GC-FID can be a powerful alternative, particularly if high resolution is required and the analyte demonstrates sufficient volatility and thermal stability. A preliminary assessment of the analyte's thermal stability is crucial before committing to extensive GC method development.

Ultimately, a thorough and well-documented validation process, following the principles outlined in the ICH Q2(R2) guidelines, is essential to ensure that the chosen analytical method is fit for its intended purpose and provides reliable, accurate, and reproducible data for the quality control of this compound.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. Pharmaceutical and Biosciences Journal, 6(2), 1-10.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • IVT Network. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
  • Pharma Knowledge. (2024, December 24). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines.

Sources

A Comparative Guide to Assessing the Enantiomeric Purity of Methyl 3-(pyridin-2-ylamino)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity in Drug Development

In the landscape of pharmaceutical sciences, chirality is a fundamental concept with profound implications. Chiral molecules exist as non-superimposable mirror images, or enantiomers, which can exhibit dramatically different pharmacological and toxicological profiles.[1][2][3] The tragic case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic. Consequently, regulatory bodies worldwide now mandate rigorous control and analysis of the stereochemical composition of drug candidates.[3][4]

Methyl 3-(pyridin-2-ylamino)propanoate and its derivatives are an important class of chiral building blocks used in the synthesis of various pharmaceutical agents.[5][] Ensuring their enantiomeric purity is not merely a quality control checkpoint; it is a critical step that dictates the safety, efficacy, and therapeutic success of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of these derivatives: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide validated protocols, and offer a comparative analysis to empower researchers in selecting the most suitable method for their specific needs.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most established and widely utilized technique for enantiomeric separation due to its high resolution, sensitivity, and versatility.[7][8] The method's success hinges on the principle of differential interaction between the enantiomers and a Chiral Stationary Phase (CSP).[2][3][9]

The Causality of Separation: The Chiral Stationary Phase (CSP)

The "magic" of chiral HPLC lies within the column. CSPs are packed with a chiral selector—a single-enantiomer molecule bonded to a silica support. When a racemic mixture of a this compound derivative passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different energies of interaction, causing one enantiomer to be retained longer than the other, thus achieving separation.[4] For amino acid esters like our target compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective due to their complex spatial arrangement, which allows for multiple interaction modes including hydrogen bonding, dipole-dipole, and π-π interactions.[10]

Experimental Protocol: Direct Enantioseparation via HPLC-UV

This protocol outlines a direct method, which is generally preferred for its simplicity and avoidance of potential racemization during derivatization.[11]

  • Column Selection:

    • Initial Screening: Begin with a polysaccharide-based CSP such as a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)). These are robust starting points for amino acid derivatives.[10]

    • Rationale: The carbamate linkages and aromatic groups on these polymers create a well-defined chiral environment conducive to separating molecules with amine and ester functionalities.

  • Mobile Phase Development:

    • Mode: Normal Phase is often the most successful for this class of compounds.

    • Starting Conditions: A typical starting mobile phase is a mixture of Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

    • Optimization:

      • If resolution is poor, systematically decrease the percentage of the polar modifier (IPA). This increases retention time and often improves the separation factor (α).

      • If retention times are excessively long, incrementally increase the IPA concentration.

      • Small amounts of an additive, like trifluoroacetic acid (TFA) for basic analytes or diethylamine (DEA) for acidic impurities, can sharpen peaks by minimizing tailing.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the this compound derivative in 1 mL of the mobile phase.

    • Ensure the sample is fully dissolved to avoid column blockage. Filter if necessary.

  • Instrumentation & Analysis:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (maintain consistent temperature for reproducible retention times).

    • Injection Volume: 5-10 µL.

    • Detection: UV detection at a wavelength where the pyridine chromophore absorbs strongly (e.g., 254 nm).

    • Quantification: The enantiomeric excess (% ee) is calculated from the integrated peak areas (A) of the two enantiomers: % ee = [(A₁ - A₂) / (A₁ + A₂)] x 100

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Sample in Mobile Phase Injector Autosampler Sample->Injector MobilePhase Prepare Hexane/IPA Mobile Phase Pump HPLC Pump MobilePhase->Pump Pump->Injector Column Chiral CSP (e.g., Chiralpak IA) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: HPLC workflow for enantiomeric purity assessment.

Supercritical Fluid Chromatography (SFC): The Fast and Green Alternative

SFC has emerged as a powerful technique for chiral separations, often outperforming HPLC in terms of speed and environmental friendliness.[12][13] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

The Causality of Separation: Enhanced Efficiency

The properties of supercritical CO₂—low viscosity and high diffusivity—are key to SFC's advantages.[12] Low viscosity allows for much higher flow rates without generating excessive backpressure, drastically reducing analysis time. High diffusivity enhances mass transfer between the mobile and stationary phases, leading to sharper peaks and greater chromatographic efficiency. The separation mechanism on the CSP remains the same as in HPLC, but the kinetics are significantly faster.[14] Furthermore, replacing the bulk of organic solvent with recycled CO₂ makes SFC a "greener" technology.[1]

Experimental Protocol: High-Throughput Enantioseparation via SFC-UV
  • Column Selection:

    • The same polysaccharide-based CSPs used in HPLC are the primary choice for SFC. Columns packed with smaller particles (e.g., 3 µm) are often used to leverage SFC's high efficiency.

  • Mobile Phase Development:

    • Composition: The mobile phase consists of supercritical CO₂ and a polar organic modifier, typically Methanol (MeOH) or Ethanol (EtOH).

    • Starting Conditions: A common starting point is 85% CO₂ and 15% MeOH.

    • Optimization:

      • Resolution is fine-tuned by adjusting the modifier percentage. Lowering the modifier concentration generally increases retention and improves separation.

      • An acidic or basic additive (e.g., TFA or DEA) can be added to the modifier to improve peak shape, similar to HPLC.

  • Sample Preparation:

    • Dissolve the sample (approx. 1 mg/mL) in a solvent compatible with the mobile phase, such as methanol or ethanol. Ensure the injection solvent is miscible with the CO₂/modifier mixture.

  • Instrumentation & Analysis:

    • Flow Rate: 3.0-4.0 mL/min is typical.

    • Back Pressure: Maintained at ~150 bar to keep CO₂ in its supercritical state.

    • Column Temperature: 35-40 °C.

    • Detection & Quantification: UV detection and % ee calculation are performed identically to the HPLC method.

Workflow Visualization

SFC_Workflow cluster_prep Sample & Modifier Prep cluster_sfc SFC System cluster_analysis Data Analysis Sample Dissolve Sample in Modifier (MeOH) Injector Autosampler Sample->Injector Modifier Prepare Modifier (e.g., Methanol) Pump_Mod Modifier Pump Modifier->Pump_Mod CO2_Tank CO2 Tank Pump_CO2 CO2 Pump CO2_Tank->Pump_CO2 Pump_CO2->Injector Pump_Mod->Injector Column Chiral CSP Injector->Column Detector UV Detector Column->Detector BPR Back Pressure Regulator (BPR) Detector->BPR Chromatogram Generate Chromatogram Detector->Chromatogram Calculation Calculate % ee Chromatogram->Calculation

Caption: SFC workflow for rapid enantiomeric purity assessment.

NMR Spectroscopy: The Separation-Free Approach

Unlike chromatographic techniques, NMR spectroscopy determines enantiomeric purity without physical separation.[15] It relies on creating a diastereomeric environment directly inside the NMR tube, which makes the nuclei of the two enantiomers chemically non-equivalent and thus distinguishable in the spectrum.

The Causality of Distinction: Chiral Solvating Agents (CSAs)

The most common NMR method involves adding a Chiral Solvating Agent (CSA), also known as a Chiral Shift Reagent, to the sample.[15][16] The CSA is an optically pure compound that forms rapid, reversible, non-covalent complexes with both enantiomers of the analyte.[17] These transient diastereomeric complexes exist in different magnetic environments, causing a chemical shift difference (ΔΔδ) between corresponding protons of the two enantiomers. By integrating the separated signals, their ratio can be determined directly. This method is exceptionally fast and non-destructive.

Experimental Protocol: Rapid Purity Determination by ¹H NMR
  • Reagent Selection:

    • Choose a CSA known to interact with amines or esters. Optically pure acids like (R)- or (S)-mandelic acid can be effective for the basic pyridine nitrogen and amine groups.[18]

    • Rationale: The CSA must have functional groups that can form specific interactions (e.g., acid-base, hydrogen bonding) with the analyte to induce a noticeable chemical shift difference.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the this compound derivative into an NMR tube.

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add a molar equivalent of the CSA directly to the tube, mix gently, and re-acquire the spectrum.

    • Optimization: The magnitude of the chemical shift difference can depend on the concentration and the analyte-to-CSA ratio. Titrating the CSA may be necessary to maximize the separation of signals.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure sufficient relaxation delay (d1) for accurate quantification.

  • Data Analysis:

    • Identify a well-resolved proton signal in the analyte's spectrum that splits into two distinct signals upon addition of the CSA. The methyl ester singlet is often a good candidate.

    • Carefully integrate both signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.

Workflow Visualization

NMR_Logic cluster_prep Sample Preparation cluster_interaction In-Situ Complexation cluster_nmr NMR Analysis Analyte Analyte (R/S) in CDCl3 CSA Add Chiral Solvating Agent (CSA) Analyte->CSA ComplexR Analyte(R)-CSA Complex CSA->ComplexR Forms transient diastereomeric complexes ComplexS Analyte(S)-CSA Complex CSA->ComplexS Forms transient diastereomeric complexes Acquire Acquire 1H NMR Spectrum ComplexR->Acquire ComplexS->Acquire Spectrum Observe Split Signals (Diastereomeric environment) Acquire->Spectrum Integrate Integrate Signals to find Enantiomeric Ratio Spectrum->Integrate

Caption: Logical workflow for NMR-based enantiomeric purity analysis.

Performance Comparison and Data Summary

The choice of technique depends on the specific requirements of the analysis, such as throughput, sensitivity, and the need for preparative scale-up.

ParameterChiral HPLC Chiral SFC Chiral NMR
Principle Chromatographic SeparationChromatographic SeparationSpectroscopic Distinction
Resolution Very HighHigh to Very HighModerate (signal overlap can occur)
Sensitivity (LOD/LOQ) High (ng/mL range)[2]High (ng/mL range)Low (mg/mL range)
Analysis Time 10-30 minutes2-10 minutes < 5 minutes (after setup)
Solvent Consumption High (organic solvents)Very Low (mainly CO₂) [1][12]Minimal (deuterated solvent)
Method Dev. Effort Moderate to HighModerateLow to Moderate
Sample Consumption Low (µg)Low (µg)High (mg)
Quantitative Accuracy ExcellentExcellentGood (can be affected by S/N)
Sample Recovery Destructive (unless preparative)Destructive (unless preparative)Non-destructive
Best For... Routine QC, high-resolution analysis, method validation.[19][20]High-throughput screening, "green" chemistry initiatives, preparative scale.[12][21]Rapid screening, reaction monitoring, when chromatographic methods fail.

Conclusion and Expert Recommendations

The assessment of enantiomeric purity for this compound derivatives can be robustly achieved by several complementary techniques. Each method offers a unique combination of speed, resolution, and resource consumption.

  • For routine quality control and regulatory submissions, Chiral HPLC remains the gold standard. Its proven reliability, high resolution, and well-understood validation pathways make it the most trustworthy choice for accurate quantification.[2][3]

  • When speed and sustainability are paramount, Chiral SFC is the superior option. Its significantly shorter run times and reduced organic solvent usage make it ideal for high-throughput screening in drug discovery and for environmentally conscious process development.[1][13]

  • For rapid, real-time analysis or for challenging separations, Chiral NMR provides a valuable, separation-free alternative. It is an excellent tool for quick checks of enantiomeric composition during synthesis optimization, although it lacks the sensitivity required for trace-level impurity analysis.

Ultimately, a well-equipped analytical laboratory should leverage these techniques synergistically. SFC can be used for rapid initial screening, followed by a validated HPLC method for final quality assurance and release testing, with NMR serving as a powerful problem-solving tool. This integrated approach ensures the highest standards of scientific integrity and product quality in the development of new therapeutics.

References

  • Selvita. (2024, September 19).
  • Ng, K. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]
  • Zeng, L., et al. (2011). Two-dimensional supercritical fluid chromatography/mass spectrometry for the enantiomeric analysis and purification of pharmaceutical samples.
  • News-Medical.Net. (n.d.).
  • MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
  • Francois, C., & Desmet, G. (2022, April 1).
  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
  • ResearchGate. (n.d.). Separation of pharmaceutical enantiomers using supercritical fluid technology. [Link]
  • Taylor & Francis. (n.d.).
  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 168-177. [Link]
  • Krishnan, N., et al. (2024). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. World Journal of Pharmacy and Pharmaceutical Sciences, 13(5), 1351-1361. [Link]
  • RSC Publishing. (n.d.). A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins.
  • ResearchGate. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. [Link]
  • National Institutes of Health (NIH). (n.d.).
  • UNIPI. (2022, September 8).
  • ResearchGate. (n.d.).
  • Routledge. (n.d.).
  • Phenomenex. (n.d.).
  • Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
  • National Institutes of Health (NIH). (n.d.).

Sources

head-to-head comparison of different purification techniques for Methyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Purification of Methyl 3-(pyridin-2-ylamino)propanoate

Introduction

This compound is a significant chemical intermediate, analogous to its widely used ethyl ester counterpart, Ethyl 3-(pyridin-2-ylamino)propanoate. The ethyl ester is a critical precursor in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor used as an oral anticoagulant.[1][2][3] Given its structural similarity, the methyl ester holds potential in analogous pharmaceutical research and development. The efficacy and safety of the final active pharmaceutical ingredient (API) are directly contingent on the purity of its intermediates. Therefore, robust and efficient purification of the crude product from the synthesis—typically a Michael addition of 2-aminopyridine to methyl acrylate[4]—is not merely a procedural step but a critical determinant of final product quality.

This guide provides a head-to-head comparison of the primary techniques employed for the purification of this compound: Column Chromatography, Recrystallization, and High-Vacuum Distillation. We will delve into the mechanistic principles of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy based on scale, required purity, and available resources.

Flash Column Chromatography: The High-Resolution Standard

Flash column chromatography is the gold-standard for achieving high purity on a laboratory scale. The technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). Its efficacy hinges on the polarity differences between the target compound and the impurities generated during synthesis.

Principle of Separation

The separation mechanism relies on the polarity of the analyte and its interaction with the polar silica gel stationary phase. This compound, with its ester and secondary amine functional groups, is a moderately polar compound. Non-polar impurities, such as unreacted starting materials or non-polar side products, will have weaker interactions with the silica and will elute first with a less polar mobile phase. The target compound will adhere more strongly and require a more polar solvent system for elution.

Experimental Protocol: Silica Gel Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. A layer of sand at the top protects the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the mobile phase. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent system, such as petroleum ether/ethyl acetate (5:1 v/v). A patent for the ethyl analog suggests a 5:3 ratio of petroleum ether to ethyl acetate, which yielded a 71.12% recovery of a yellowish-brown solid.[1]

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This is crucial for first washing out non-polar impurities and then eluting the target compound with good separation.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using Thin Layer Chromatography (TLC) to identify fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Performance Analysis
  • Purity: Excellent (>99% is achievable). It is highly effective at removing both more polar and less polar impurities.

  • Yield: Typically lower than recrystallization due to potential product loss on the column. Yields around 70-75% are common.[1]

  • Scalability: Limited. While scalable to several grams, it becomes cumbersome and expensive (due to high solvent consumption) for industrial-scale production.

  • Causality: The choice of a gradient elution is deliberate; starting with low polarity ensures that non-polar impurities are washed away completely before the target compound begins to move down the column, maximizing resolution.

Workflow for Flash Column Chromatography

cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Processing crude Crude Product dissolve Dissolve in Min. Solvent (e.g., DCM) crude->dissolve load Load Sample onto Column dissolve->load silica Prepare Silica Gel Column silica->load elute Elute with Solvent Gradient (Pet. Ether -> EtOAc) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions via TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap pure_product Pure Product evap->pure_product

Caption: Workflow for purification via flash column chromatography.

Recrystallization: The Scalable Path to Crystalline Purity

Recrystallization is a powerful and economical technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[5] For this compound, which is a solid at room temperature, this method is highly effective and widely cited for its ethyl analog.[1][2][6]

Principle of Purification

The impure solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures but low solubility at cooler temperatures.[7] As the saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor).

Experimental Protocol: Mixed-Solvent Recrystallization

Several patents for the ethyl analog describe a mixed-solvent system, which is highly adaptable for the methyl ester.[2][6]

  • Solvent Selection: A common and effective system is petroleum ether/ethyl acetate.[2][6] Ethyl acetate is the "good" solvent in which the compound is soluble, while petroleum ether is the "bad" solvent (antisolvent) in which it is poorly soluble.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a quick gravity filtration using a pre-heated funnel to remove them. This prevents premature crystallization.[7]

  • Induce Crystallization: While the solution is still warm, slowly add the antisolvent (petroleum ether) until the solution becomes slightly turbid (cloudy). The turbidity indicates the point of saturation has been reached. Add a drop or two of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield of the precipitate.[7]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter paper with a small amount of cold petroleum ether to remove any residual mother liquor. Dry the crystals in a vacuum oven.

Performance Analysis
  • Purity: Very high (>99% HPLC purity is frequently reported).[2][6] The process yields a high-purity "white lamellar crystal" or "white flaky crystals".[1][6]

  • Yield: Generally high, with yields of 80-85% being reported for the analogous ethyl ester.[2]

  • Scalability: Excellent. This method is easily scalable from milligrams to kilograms, making it the preferred method for industrial production.

  • Causality: Using a mixed-solvent system provides fine control over the saturation point. Slow cooling allows the crystal lattice to form correctly, excluding impurity molecules and resulting in a higher purity product compared to rapid crashing out of solution.

Workflow for Recrystallization

crude Crude Solid Product dissolve Dissolve in Minimum Hot 'Good' Solvent (e.g., Ethyl Acetate) crude->dissolve hot_filter Hot Gravity Filtration (Optional, for insolubles) dissolve->hot_filter add_anti Add 'Bad' Solvent (Antisolvent) (e.g., Pet. Ether) to Turbidity hot_filter->add_anti cool Slow Cooling to Room Temp, Then Ice Bath add_anti->cool collect Collect Crystals via Vacuum Filtration cool->collect wash Wash Crystals with Cold Antisolvent collect->wash dry Dry Under Vacuum wash->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Caption: Step-by-step workflow for mixed-solvent recrystallization.

High-Vacuum Distillation: The Thermal Approach

Distillation separates components of a liquid mixture based on differences in their boiling points. For compounds with high boiling points, such as this compound (boiling point est. >300 °C at atm. pressure), distillation must be performed under high vacuum to lower the boiling point to a temperature that avoids thermal decomposition.

Principle of Purification

By significantly reducing the pressure, the temperature required for the compound to boil is lowered. Volatile impurities will distill first, followed by the main product fraction, leaving non-volatile impurities (like salts or polymeric residues) behind in the distillation flask.

Experimental Protocol: Short-Path Distillation
  • Setup: Assemble a short-path distillation apparatus. The short distance between the condenser and the distilling flask minimizes product loss on the glass surfaces.

  • Degassing: Place the crude oil in the distillation flask and heat gently under vacuum to remove any residual solvents or low-boiling impurities.

  • Distillation: Gradually increase the temperature of the heating mantle while maintaining a high vacuum (e.g., <0.1 mmHg).

  • Fraction Collection: Collect the distilled fractions. A forerun of lower-boiling impurities may be observed first. The main fraction should be collected at a stable temperature. For a related intermediate, a boiling point of 122-125°C at very high vacuum was reported.[1]

  • Product: The collected distillate should be a purified, often colorless or pale yellow oil, which may solidify upon cooling.

Performance Analysis
  • Purity: Good to excellent. Highly effective at removing non-volatile or highly volatile impurities.

  • Yield: Can be high, but mechanical losses (material left on glassware) can be significant on a small scale.

  • Scalability: Moderately scalable. Requires specialized equipment for large-scale operations.

  • Causality: This method is only viable if the target compound is thermally stable at its reduced-pressure boiling point. Any thermal degradation will lead to lower yield and the introduction of new impurities. It is best suited for purifying crude products that are oils or low-melting solids.

Comparative Summary of Purification Techniques

ParameterFlash Column ChromatographyRecrystallizationHigh-Vacuum Distillation
Principle Differential Adsorption (Polarity)Differential SolubilityDifferential Boiling Point
Typical Purity >99%>99%[2][6]97-99%
Typical Yield 70-75%[1]80-85%[2]75-90%
Scalability Low (Lab Scale)High (Industrial Scale)Moderate
Impurity Removal Broad range of polaritiesInsoluble & highly soluble impuritiesNon-volatile & highly volatile impurities
Required Equipment Glass column, silica, pump, solventsGlassware, heating mantle, filterVacuum pump, specialized glassware
Best For High-purity small batches, complex mixturesHigh-purity crystalline solids, large scaleThermally stable oils or low-melting solids

Conclusion and Expert Recommendation

The choice of purification technique for this compound is dictated by the specific requirements of the researcher.

  • For Bench-Scale Synthesis and Maximum Purity: When the highest possible purity is required for a small amount of material (<10 g) for analytical standards or early-stage research, flash column chromatography is the recommended method. It offers the best resolution for removing a wide array of structurally similar impurities.

  • For Scale-Up and Process Chemistry: For producing larger quantities of material with high purity in a cost-effective and efficient manner, recrystallization is unequivocally the superior choice. Its high yield, excellent scalability, and ability to deliver a stable, crystalline final product make it ideal for process development and manufacturing.[1][2][6]

  • For Non-Crystalline Crude Products: If the crude product is obtained as a persistent oil that fails to crystallize, high-vacuum distillation serves as a valuable alternative, provided the compound demonstrates sufficient thermal stability.

In a typical drug development workflow, an initial small-scale purification might be developed using column chromatography to generate a highly pure analytical standard. Subsequently, the process would be optimized to a more scalable and economical recrystallization procedure for producing larger batches of the intermediate.

References

  • Sigma-Aldrich. This compound Product Page. Accessed January 10, 2026. (URL not available for direct linking, refer to product number 55364-85-7)
  • Wiley-VCH. Supporting Information for a relevant synthesis. Accessed January 10, 2026. (Specific source document not fully identifiable, general synthetic procedures noted)
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate (CN104910065A). Accessed January 10, 2026.
  • Google Patents. Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method (CN104910066A). Accessed January 10, 2026.
  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate (Eureka). Accessed January 10, 2026. [Link]
  • Google Patents. New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate (CN103183635B). Accessed January 10, 2026.
  • Google Patents. PROCESS FOR THE PREPARATION OF DABIGATRAN ETEXILATE MESYLATE (WO2013150545A2). Accessed January 10, 2026.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Accessed January 10, 2026. [Link]
  • Ruji Biology. Methyl 3-(pyridin-2-ylamino)
  • Pharmaffiliates. CAS No : 55364-85-7 | Product Name : Methyl 3-(pyridin-2-ylamino)
  • Professor Dave Explains via YouTube. Recrystallization and Melting Point Analysis. Accessed January 10, 2026. [Link]
  • ResearchGate. (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)

Sources

literature comparison of reported yields for Methyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of Methyl 3-(pyridin-2-ylamino)propanoate

This compound and its ethyl ester analog are pivotal intermediates in the synthesis of various pharmaceuticals, most notably the direct thrombin inhibitor, dabigatran etexilate.[1][2] The efficiency of the synthetic route to this intermediate can significantly impact the overall cost and viability of large-scale drug production. This guide provides a comparative analysis of reported methodologies for the synthesis of this key compound, offering insights into the reaction conditions, catalysts, and resulting yields to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Methodologies

The primary and most direct route to Methyl or Ethyl 3-(pyridin-2-ylamino)propanoate is the Michael addition of 2-aminopyridine to an acrylate ester. Variations in this approach, particularly in the choice of catalyst and reaction conditions, have led to a range of reported yields. Below is a summary of the key findings from the literature.

Method Reactants Catalyst/Solvent Reaction Conditions Reported Yield (%) Key Observations Reference
Method A: Trifluoromethanesulfonic Acid Catalysis 2-Aminopyridine, Ethyl AcrylateTrifluoromethanesulfonic acid / Anhydrous ethanol120-160°C, 16-20 hours, N₂ atmosphere80-85%High yield, but requires a strong acid catalyst and elevated temperatures.[1][2][3]Patent CN104557931A[1][2]
Method B: Acetic Acid Catalysis 2-Aminopyridine, Butyl AcrylateAcetic acid70°C, overnight57% (for the acid)Milder conditions, but the product is the corresponding carboxylic acid, requiring a subsequent esterification step. The reported yield is for the unesterified product.[4]Patent WO2019/108565A1[4]
Method C: Catalyst-Free 2-Aminopyridine, Ethyl AcrylateNone90-100°C, 50 hoursNot explicitly stated, but implied to be a viable industrial process.Long reaction time and high temperature. Potentially lower yield due to side reactions.Patent WO2013/150545A2[5]
Method D: Multi-step Synthesis via N-oxide 2-chloropyridine N-oxide, β-alanineVarious, including Pd/C for final reductionMulti-step processOverall yield ~52%A more complex, multi-step route with a lower overall yield.[2]Prior art discussed in Patent CN104557931A[2]

In-Depth Discussion of Synthetic Routes

Method A: Trifluoromethanesulfonic Acid Catalysis - The High-Yield Approach

This method stands out for its high reported yields of 80-85%.[1][2] The use of trifluoromethanesulfonic acid as a catalyst is key to this success.[1][2][3] It protonates the nitrogen of the pyridine ring, increasing the electrophilicity of the acrylate and facilitating the nucleophilic attack by the amino group of a second 2-aminopyridine molecule. The reaction is typically carried out in a high-boiling solvent such as anhydrous ethanol under an inert nitrogen atmosphere to prevent side reactions at the elevated temperatures of 120-160°C.[1][2][3] While effective, the use of a strong, corrosive acid and high temperatures may require specialized equipment, particularly at an industrial scale.

Method B: Acetic Acid Catalysis - A Milder Alternative

A milder approach involves the use of acetic acid as a catalyst.[4] This method proceeds at a lower temperature of 70°C.[4] However, the reported procedure utilizes butyl acrylate and subsequently hydrolyzes the ester to yield 3-(pyridin-2-ylamino)propanoic acid, with a reported yield of 57%.[4] To obtain the desired methyl ester, an additional esterification step would be necessary, which would likely lower the overall yield. This method may be preferable for laboratories not equipped to handle high temperatures or highly corrosive acids.

Method C: Catalyst-Free Synthesis - Simplicity at a Cost

The synthesis can also be performed without a catalyst by heating 2-aminopyridine and ethyl acrylate at 90-100°C for an extended period (50 hours).[5] While this method offers simplicity, the prolonged reaction time and high temperature can lead to the formation of byproducts and may not be as efficient as the catalyzed methods. The patent describing this method does not provide an explicit yield, but it is presented as a viable route for large-scale synthesis.[5]

Method D: Multi-step Synthesis via N-oxide - A More Complex Route

An alternative, more complex pathway involves the reaction of 2-chloropyridine N-oxide with β-alanine, followed by esterification and subsequent reduction of the N-oxide.[2][6] This multi-step process has a reported overall yield of approximately 52%, which is significantly lower than the direct Michael addition methods.[2] This route is generally considered less efficient and more time-consuming.[2][6]

Visualizing the Primary Synthetic Pathway

The most common and effective synthetic route is the Michael addition, which is depicted in the workflow below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminopyridine 2-Aminopyridine Reaction Reaction 2-Aminopyridine->Reaction Methyl Acrylate Methyl Acrylate Methyl Acrylate->Reaction Catalyst Trifluoromethanesulfonic Acid (Method A) Catalyst->Reaction Solvent Anhydrous Ethanol Solvent->Reaction Temperature 120-160°C Temperature->Reaction Atmosphere Nitrogen Atmosphere->Reaction Workup Workup Reaction->Workup 16-20 hours Purification Purification Workup->Purification Washing & Concentration Product This compound Purification->Product Recrystallization

Sources

A Comparative Guide to the Synthesis of Methyl 3-(pyridin-2-ylamino)propanoate: Mechanistic Insights and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and well-understood synthesis of key intermediates is paramount. Methyl 3-(pyridin-2-ylamino)propanoate is a valuable building block in medicinal chemistry, notably as a precursor for thrombin inhibitors. This guide provides an in-depth comparison of the synthetic routes to this compound, focusing on the mechanistic underpinnings, practical experimental protocols, and a critical evaluation of alternative methodologies.

Introduction: The Significance of this compound

The unique structural motif of a pyridin-2-ylamino group coupled with a propanoate backbone makes this compound a versatile intermediate.[1] Its application in the synthesis of complex pharmaceutical agents necessitates a thorough understanding of its preparation to ensure high purity, yield, and scalability. This guide will primarily focus on the prevalent aza-Michael addition route and explore viable, albeit less documented, alternatives such as the Buchwald-Hartwig amination and the Ullmann condensation.

Method 1: The Aza-Michael Addition of 2-Aminopyridine to Methyl Acrylate

The most commonly employed method for the synthesis of this compound is the aza-Michael addition of 2-aminopyridine to methyl acrylate. This conjugate addition reaction is typically facilitated by an acid catalyst.

Mechanistic Discussion

The aza-Michael reaction can proceed through either a stepwise or a concerted mechanism. In the context of the acid-catalyzed synthesis of this compound, a stepwise mechanism is more likely. The role of the acid catalyst, such as trifluoromethanesulfonic acid (TfOH), is to activate the methyl acrylate, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack by the 2-aminopyridine.

2-aminopyridine presents two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic pyridine nitrogen. Protonation is likely to occur at the more basic pyridine nitrogen. However, the exocyclic amino group remains sufficiently nucleophilic to initiate the Michael addition. The reaction proceeds through a zwitterionic intermediate, which is then protonated to yield the final product.

aza_michael_mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Zwitterionic_Intermediate Zwitterionic Intermediate 2-Aminopyridine->Zwitterionic_Intermediate Nucleophilic Attack Methyl_Acrylate Methyl Acrylate Activated_Acrylate Activated Methyl Acrylate Methyl_Acrylate->Activated_Acrylate Protonation H+ H+ (from TfOH) H+->Activated_Acrylate Activated_Acrylate->Zwitterionic_Intermediate Product This compound Zwitterionic_Intermediate->Product Proton Transfer

Caption: Proposed mechanism for the acid-catalyzed aza-Michael addition.

Experimental Protocols

Protocol 1: Trifluoromethanesulfonic Acid Catalyzed Synthesis

This protocol is adapted from a patented procedure and represents a robust method for the synthesis.[2]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1.0 eq) and anhydrous ethanol.

  • Addition of Reagents: While stirring, add methyl acrylate (1.0-1.5 eq).

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (0.05-0.10 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 120-160°C) under a nitrogen atmosphere for 16-20 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) to afford the pure product.

Protocol 2: Acetic Acid Catalyzed Synthesis

An alternative protocol utilizes a milder acid catalyst.

  • Reaction Setup: In a sealed vessel, combine 2-aminopyridine (1.0 eq), methyl acrylate (1.2 eq), and acetic acid (0.5 eq).

  • Reaction Conditions: Heat the mixture at 70°C overnight.

  • Work-up and Purification: The reaction mixture is cooled and then subjected to an aqueous work-up to remove excess acetic acid. The organic layer is dried and concentrated, and the crude product is purified by chromatography.

Performance Data
CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Trifluoromethanesulfonic AcidAnhydrous Ethanol120-16016-2080-85>99 (after recrystallization)[2]
Acetic AcidNone70Overnight~57 (for the corresponding acid)Not specified
Potential Side Reactions and Mitigation
  • Double Michael Addition: The product, this compound, still possesses a secondary amine that can react with another molecule of methyl acrylate. This can be minimized by using a slight excess of the 2-aminopyridine or by carefully controlling the stoichiometry of the reactants.[1][3]

  • Polymerization of Methyl Acrylate: At elevated temperatures, methyl acrylate can undergo self-polymerization.[3] This can be mitigated by the slow addition of the acrylate to the reaction mixture and by maintaining a controlled temperature.

Alternative Synthetic Routes: A Comparative Overview

While the aza-Michael addition is the most direct route, other modern synthetic methodologies for C-N bond formation are worth considering, especially for substrate scope expansion or milder reaction conditions.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds between aryl halides or triflates and amines. This reaction could be conceptually applied to the synthesis of this compound by coupling 2-halopyridine with methyl 3-aminopropanoate.

Proposed Retrosynthesis and Mechanistic Considerations

buchwald_hartwig_retrosynthesis Product This compound Reactants 2-Halopyridine + Methyl 3-aminopropanoate Product->Reactants Buchwald-Hartwig Disconnection

Caption: Retrosynthetic analysis via the Buchwald-Hartwig reaction.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.

Hypothetical Experimental Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu or Cs₂CO₃).

  • Addition of Reagents: 2-Chloropyridine or 2-bromopyridine (1.0 eq) and methyl 3-aminopropanoate (1.1 eq) are added, followed by an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Conditions: The mixture is heated to 80-110°C until the starting materials are consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: The reaction is cooled, filtered to remove the palladium catalyst and inorganic salts, and the filtrate is concentrated. The residue is then purified by column chromatography.

Advantages and Disadvantages
  • Advantages: The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance. It may offer a milder alternative to the high temperatures required for the aza-Michael addition.

  • Disadvantages: This method requires an expensive palladium catalyst and phosphine ligands. The starting material, methyl 3-aminopropanoate, may not be as readily available as methyl acrylate. There are no specific literature precedents for this exact transformation, so optimization would be required.

Method 3: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically involving the coupling of an aryl halide with an amine in the presence of a copper catalyst at high temperatures. Modern modifications have made this reaction more versatile and applicable under milder conditions.

Proposed Retrosynthesis and Mechanistic Overview

The retrosynthetic approach is similar to the Buchwald-Hartwig reaction. The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then undergoes a coupling reaction with the aryl halide.

Hypothetical Experimental Protocol
  • Reaction Setup: A reaction vessel is charged with a copper(I) salt (e.g., CuI), a ligand (e.g., 1,10-phenanthroline or an amino acid), and a base (e.g., K₂CO₃ or K₃PO₄).

  • Addition of Reagents: 2-Iodopyridine or 2-bromopyridine (1.0 eq) and methyl 3-aminopropanoate (1.2 eq) are added, along with a polar aprotic solvent (e.g., DMF or NMP).

  • Reaction Conditions: The mixture is heated to 100-150°C for an extended period.

  • Work-up and Purification: The reaction mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

Advantages and Disadvantages
  • Advantages: Copper is significantly less expensive than palladium, making this a more cost-effective approach for large-scale synthesis.

  • Disadvantages: Traditional Ullmann conditions often require harsh reaction conditions (high temperatures and polar aprotic solvents). While modern ligands have improved the scope and mildness, the reaction can still be less efficient and functional group tolerant than the Buchwald-Hartwig amination.

Comparative Summary of Synthetic Methods

FeatureAza-Michael AdditionBuchwald-Hartwig AminationUllmann Condensation
Starting Materials 2-Aminopyridine, Methyl Acrylate2-Halopyridine, Methyl 3-aminopropanoate2-Halopyridine, Methyl 3-aminopropanoate
Catalyst Acid (TfOH, Acetic Acid)Palladium complexCopper salt
Reaction Conditions High temperature (70-160°C)Moderate temperature (80-110°C)High temperature (100-150°C)
Advantages Atom economical, readily available starting materialsBroad substrate scope, milder conditionsLow-cost catalyst
Disadvantages Potential for side reactions, high temperaturesExpensive catalyst and ligands, requires inert atmosphereHarsh conditions, potentially lower yields

Product Characterization

The identity and purity of this compound should be confirmed by standard analytical techniques.

  • Physical Properties: The compound is expected to be a solid at room temperature.

    • ¹H NMR: Signals corresponding to the pyridyl protons, the two methylene groups of the propanoate chain, and the methyl ester protons are expected. The NH proton will likely appear as a broad singlet.

    • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the pyridine ring, the two methylene carbons, and the methyl ester carbon are anticipated.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (180.20 g/mol ) should be observed.

Conclusion

For the synthesis of this compound, the acid-catalyzed aza-Michael addition of 2-aminopyridine to methyl acrylate remains the most direct and well-documented method. The use of trifluoromethanesulfonic acid provides high yields and purity, although it requires elevated temperatures. While the Buchwald-Hartwig amination and Ullmann condensation represent mechanistically distinct and potentially milder alternatives, their application to this specific target molecule is not yet established in the literature and would necessitate significant optimization. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, and available resources. Careful control of reaction conditions is crucial to minimize side reactions, particularly the double Michael addition.

References

  • Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008).
  • Genest, A., Binauld, S., Pouget, E., Ganachaud, F., Fleury, E., & Portinha, D. (2017). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry, 8(4), 624-630.
  • Wilsens, C. H. R. M., van der Meulen, I., de Geus, M., & Noordover, B. A. J. (2019).
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Wikipedia. (2023). Ullmann condensation.
  • Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.

Sources

Comparative Docking Analysis of Methyl 3-(pyridin-2-ylamino)propanoate Analogs as Potential PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Hit Identification

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective identification of potential therapeutic agents. This guide provides a detailed comparative docking study of a series of rationally designed analogs of Methyl 3-(pyridin-2-ylamino)propanoate against the Phosphoinositide 3-kinase alpha (PI3Kα) enzyme, a key target in cancer therapy.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical expertise and practical, step-by-step protocols.

Introduction: The Rationale for Targeting PI3Kα with Pyridine-based Scaffolds

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making PI3Kα a highly validated and attractive target for the development of novel anticancer therapeutics. Pyridine and pyrimidine-containing molecules have demonstrated significant potential as kinase inhibitors, owing to their ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.

This compound serves as a promising starting scaffold for the design of new PI3Kα inhibitors. Its structure incorporates a pyridine ring, a flexible linker, and a methyl ester group, all of which can be systematically modified to explore the chemical space and optimize binding affinity and selectivity. This guide will walk through the process of designing a focused library of analogs and evaluating their binding potential against PI3Kα using a validated molecular docking workflow.

Design of the Analog Library

Starting from the core structure of this compound (MPP-Core), a series of analogs were designed to probe the structure-activity relationship (SAR) around the pyridine ring, the linker, and the ester moiety. The modifications are intended to explore the effects of steric bulk, electronic properties, and hydrogen bonding potential on the binding affinity to PI3Kα.

Table 1: Designed Analogs of this compound

Compound IDR1 (Pyridine Substitution)R2 (Linker Modification)R3 (Ester Modification)
MPP-Core H-CH2-CH2--OCH3
MPP-A1 4-Methyl-CH2-CH2--OCH3
MPP-A2 5-Chloro-CH2-CH2--OCH3
MPP-A3 4-Methoxy-CH2-CH2--OCH3
MPP-B1 H-CH(CH3)-CH2--OCH3
MPP-B2 H-CH2-CH(CH3)--OCH3
MPP-C1 H-CH2-CH2--OC2H5
MPP-C2 H-CH2-CH2--NHCH3

Methodology: A Validated Docking Protocol

The following section details the step-by-step computational workflow for the comparative docking analysis. The causality behind each experimental choice is explained to ensure scientific rigor and reproducibility.

Protein Preparation

The selection of an appropriate protein structure is paramount for a successful docking study. For this analysis, the X-ray crystal structure of human PI3Kα in complex with a known inhibitor was chosen from the Protein Data Bank (PDB).

  • PDB ID: 4JPS[1][2]

  • Resolution: 2.8 Å

  • Rationale: This structure provides a high-resolution view of the ATP-binding site with a co-crystallized ligand, which is crucial for validating the docking protocol.

Protocol:

  • Fetch the PDB File: Download the coordinate file for PDB ID 4JPS from the RCSB PDB database.

  • Protein Preparation Wizard (Schrödinger Suite):

    • Remove all water molecules and the co-crystallized ligand.

    • Add hydrogens, assign bond orders, and create disulfide bonds.

    • Fill in missing side chains and loops using Prime.

    • Optimize the hydrogen bond network.

    • Perform a restrained minimization of the protein structure to relieve any steric clashes.

Ligand Preparation

The designed analogs were built and prepared for docking to ensure they are in their most energetically favorable and biologically relevant conformations.

Protocol:

  • 2D Sketching and 3D Conversion: The 2D structures of the analogs were sketched using a chemical drawing tool and converted to 3D structures.

  • LigPrep (Schrödinger Suite):

    • Generate possible ionization states at a target pH of 7.4 ± 0.5.

    • Generate tautomers and stereoisomers.

    • Perform a conformational search to generate a set of low-energy conformers for each ligand.

Receptor Grid Generation

A receptor grid is generated to define the active site and pre-calculate the potential energy fields that will be used for docking.

Protocol:

  • Grid Generation (Glide, Schrödinger Suite):

    • Define the center of the grid box based on the position of the co-crystallized ligand in the original PDB structure.

    • Set the dimensions of the grid box to be large enough to accommodate ligands of various sizes and to allow for rotational and translational freedom.

Docking Protocol Validation

To ensure the reliability of the docking protocol, the co-crystallized ligand from the PDB structure (if available) is re-docked into the active site. A successful validation is typically indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a good result.[3][4]

Protocol:

  • Re-docking: Dock the extracted co-crystallized ligand back into the prepared protein structure using the generated grid.

  • RMSD Calculation: Superimpose the docked pose of the ligand with its original crystallographic pose and calculate the RMSD.

Molecular Docking

The prepared library of analogs was docked into the active site of PI3Kα using the validated protocol.

Protocol:

  • Glide Docking (Schrödinger Suite):

    • Use the Standard Precision (SP) and Extra Precision (XP) modes of Glide for docking. SP is faster and suitable for screening large libraries, while XP is more computationally intensive and provides more accurate scoring and posing.

    • Retain a specified number of poses per ligand for further analysis.

Results and Discussion

The docking results are summarized in Table 2, which includes the Glide docking scores for each analog. The docking score is an empirical scoring function that estimates the binding affinity of the ligand to the protein. More negative scores indicate a higher predicted binding affinity.

Table 2: Docking Scores of this compound Analogs against PI3Kα

Compound IDGlide SP Score (kcal/mol)Glide XP Score (kcal/mol)Key Interacting Residues
MPP-Core -6.5-7.2VAL851, LYS802
MPP-A1 -6.8-7.6VAL851, LYS802, TYR836
MPP-A2 -7.1-8.0VAL851, LYS802, SER774
MPP-A3 -6.9-7.8VAL851, LYS802, ASP933
MPP-B1 -6.3-7.0VAL851, LYS802
MPP-B2 -6.4-7.1VAL851, LYS802
MPP-C1 -6.6-7.3VAL851, LYS802
MPP-C2 -7.3-8.2VAL851, LYS802, ASP933

Analysis of Binding Modes:

The docking poses of the top-scoring analogs were visually inspected to understand the key molecular interactions driving their binding affinity.

  • MPP-Core: The parent compound forms a crucial hydrogen bond between its pyridine nitrogen and the backbone NH of VAL851 in the hinge region of PI3Kα. The carbonyl oxygen of the ester group forms a hydrogen bond with the side chain of LYS802.

  • Substitutions on the Pyridine Ring (Analogs A1-A3):

    • The 4-methyl group in MPP-A1 appears to make a favorable hydrophobic interaction with a sub-pocket lined by TYR836, leading to a slightly improved docking score.

    • The electron-withdrawing 5-chloro substituent in MPP-A2 enhances the hydrogen bonding capacity of the pyridine nitrogen and also forms a halogen bond with the backbone carbonyl of SER774, resulting in a significantly better score.

    • The 4-methoxy group in MPP-A3 acts as a hydrogen bond acceptor, interacting with the side chain of ASP933.

  • Modifications to the Linker (Analogs B1-B2): Introducing a methyl group on the linker (MPP-B1 and MPP-B2 ) resulted in slightly lower docking scores, suggesting that the flexibility of the ethyl linker is optimal for achieving the desired binding conformation.

  • Modifications to the Ester Group (Analogs C1-C2):

    • Replacing the methyl ester with an ethyl ester (MPP-C1 ) had a negligible effect on the docking score.

    • However, converting the ester to a methyl amide (MPP-C2 ) led to a substantial improvement in the predicted binding affinity. The amide NH group acts as a hydrogen bond donor, forming an additional interaction with the side chain of ASP933.

Visualization of the Docking Workflow

The following diagram, generated using Graphviz, illustrates the key steps of the comparative docking workflow.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB: 4JPS) grid_gen Receptor Grid Generation protein_prep->grid_gen ligand_prep Ligand Preparation (Analog Library) docking Molecular Docking (SP & XP) ligand_prep->docking validation Docking Protocol Validation (Re-docking) grid_gen->validation validation->docking results Results Analysis (Docking Scores) docking->results binding_mode Binding Mode Analysis results->binding_mode sar Structure-Activity Relationship (SAR) binding_mode->sar

Sources

The Evolving Landscape of Kinase Inhibitors: A Comparative Guide to the Structure-Activity Relationship of Methyl 3-(pyridin-2-ylamino)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, particularly in oncology, the pyridine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1] This guide delves into the nuanced world of Methyl 3-(pyridin-2-ylamino)propanoate derivatives, a class of compounds holding significant promise for targeted drug development. By dissecting their structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for the rational design of next-generation inhibitors. This document will navigate the synthesis of the core scaffold, explore the impact of structural modifications on biological activity, and provide detailed experimental protocols for their evaluation, all grounded in robust scientific evidence.

The Core Scaffold: Synthesis and Significance

The journey into the SAR of this promising class of molecules begins with a reliable and efficient synthesis of the core structure, this compound. This compound serves as a crucial intermediate, a foundational building block upon which a diverse array of derivatives can be constructed.[2] A prevalent and effective synthetic route involves the reaction of 2-aminopyridine with methyl acrylate.[3]

Experimental Protocol: Synthesis of this compound

A robust and scalable one-pot synthesis is often employed, utilizing trifluoromethanesulfonic acid as a catalyst.[4]

Materials:

  • 2-Aminopyridine

  • Methyl acrylate

  • Anhydrous ethanol

  • Trifluoromethanesulfonic acid

  • Petroleum ether

  • Ethyl acetate

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Oil bath

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of 2-aminopyridine in anhydrous ethanol, add methyl acrylate.

  • Slowly add a catalytic amount of trifluoromethanesulfonic acid to the reaction mixture under a nitrogen atmosphere.

  • Heat the mixture to reflux (typically 120-160°C) in an oil bath and stir for 16-20 hours.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Wash the residue with petroleum ether to remove unreacted starting materials.

  • Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to yield pure this compound as a white solid.

This synthetic strategy provides a solid foundation for producing the core scaffold in sufficient quantities for further derivatization and biological screening.

Deconstructing the Molecule: A Guide to Structure-Activity Relationships

The biological activity of this compound derivatives can be finely tuned by strategic modifications at three key positions: the pyridine ring, the amino linker, and the propanoate tail. The following sections will explore the anticipated impact of these modifications, drawing parallels from structurally related pyridine and pyrimidine-based kinase inhibitors.

The Pyridine Ring: A Hub for Potency and Selectivity

The pyridine ring is a critical pharmacophore, often engaging in key interactions within the ATP-binding pocket of kinases. Modifications to this ring can significantly influence both potency and selectivity.

  • Substitution Patterns: The position and nature of substituents on the pyridine ring are paramount. For instance, in related pyridopyrimidine inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, the placement of a methylamino group at the 6-position was found to be crucial for potent inhibition.[5]

  • Electron-Donating and Withdrawing Groups: The electronic properties of substituents can modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds with the kinase hinge region. A review of pyridine derivatives as anticancer agents suggests that the presence of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity.[6] Conversely, bulky groups or halogen atoms may lead to a decrease in activity.[6]

The Amino Linker: A Bridge to Enhanced Interactions

The secondary amine linking the pyridine and propanoate moieties is not merely a spacer but an active participant in binding.

  • Hydrogen Bonding: The N-H group of the linker can act as a hydrogen bond donor, forming crucial interactions with the kinase hinge region.

  • Conformational Rigidity: Introducing constraints to this linker, for example, by incorporating it into a ring system, can lock the molecule into a more favorable binding conformation, thereby increasing potency.

The Propanoate Tail: A Gateway to Diverse Functionalities

The methyl propanoate portion of the molecule offers a versatile handle for modification, allowing for the introduction of a wide range of functional groups to probe interactions in the solvent-exposed region of the ATP-binding site and to modulate physicochemical properties.

  • Amide Derivatives: Conversion of the methyl ester to a variety of amides is a common strategy in drug discovery. This allows for the introduction of diverse substituents that can form additional hydrogen bonds or hydrophobic interactions. For instance, in a series of pyridylpyrimidinylaminophenyl derivatives, the conversion of a related ester to a cyclic amide resulted in a compound with an IC50 value comparable to the drug imatinib against c-Src kinase.[5][7]

  • Chain Length and Branching: Altering the length and branching of the propanoate chain can impact the molecule's ability to reach and interact with specific sub-pockets within the kinase active site.

Quantifying Activity: A Comparative Look at Analogous Structures

Compound IDCore StructureKey SubstituentsTarget/Cell LineIC50 (µM)Reference
Compound A PyridylpyrimidinylaminophenylCyclic amide derivativec-Src KinaseComparable to Imatinib[5][7]
Compound B Pyridylpyrimidinylaminophenyl2-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamidec-Src Kinase8.39[5]
Compound C Pyrimidine-tethered4-chlorophenyl and 3,4-dimethoxyphenylMCF-7 (Breast Cancer)6.70[1]
Compound D Pyrimidine-tethered4-chlorophenyl and 3,4-dimethoxyphenylA549 (Lung Cancer)20.49[1]
Compound E Thieno[2,3-c]pyridineThiomorpholineMCF-7 (Breast Cancer)N/A (% inhibition = 95.33 at 100 µM)[8]
Compound F Pyridin-2-yl estra-1,3,5(10)-triene3-Benzyloxy (17E)-pycolinilideneMDA-MB-231 (Breast Cancer)0.96[9]

This table is a curated representation of data from various sources and is intended to be illustrative of the SAR principles discussed.

Experimental Workflows for Biological Evaluation

To establish the SAR of novel this compound derivatives, a robust and reproducible biological evaluation workflow is essential. This typically involves an initial screen for cytotoxic activity followed by more specific assays to identify the molecular target.

Workflow for SAR Establishment

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Core Scaffold (this compound) Derivatization Synthesis of Derivative Library Start->Derivatization Purification Purification & Characterization Derivatization->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity Kinase_Assay In Vitro Kinase Inhibition Assay Cytotoxicity->Kinase_Assay Active Compounds Data_Analysis IC50 Determination & SAR Analysis Kinase_Assay->Data_Analysis Docking Molecular Docking Studies Data_Analysis->Docking Lead_Opt Rational Design of New Derivatives Docking->Lead_Opt Lead_Opt->Derivatization Iterative Improvement

Caption: A typical workflow for establishing the structure-activity relationship of novel kinase inhibitors.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Detailed Protocol: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay plate.

  • Add the kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

  • Measure the luminescence signal using a luminometer. The signal is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizing the Core Structure and Key Modification Sites

Caption: The core structure of this compound and key sites for chemical modification. (Note: A placeholder image is used in the DOT script. In a real application, a chemical structure image would be inserted.)

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. By systematically exploring the structure-activity relationships through targeted chemical modifications and robust biological evaluation, researchers can unlock the full therapeutic potential of this promising class of compounds. The insights gleaned from analogous pyridine and pyrimidine derivatives provide a clear roadmap for future design efforts. The strategic placement of substituents on the pyridine ring, modulation of the amino linker, and diversification of the propanoate tail are all critical avenues for enhancing potency, selectivity, and overall drug-like properties. As our understanding of the kinome and the molecular drivers of disease continues to expand, the rational design of inhibitors based on scaffolds like this compound will undoubtedly play a pivotal role in the development of next-generation targeted therapies.

References

  • Zhang, J., et al. (2021). Pyridine-containing derivatives as anticancer agents: A review. European Journal of Medicinal Chemistry, 223, 113645.
  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751.
  • Kecelji, S. A., et al. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives. Future Medicinal Chemistry, 16(5), 335-356.
  • Abdel-Aziz, A. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(19), 6543.
  • Singh, P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5), 1600390.
  • Rojas-Leaños, A., et al. (2023).
  • Yilmaz, M., et al. (2023). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules, 28(13), 5120.
  • Abdel-Aziz, A. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(19), 6543.
  • Singh, P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
  • Fraley, M. E., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2667-2670.
  • Moriarty, K. J., et al. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5800-5805.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and drug development, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. Proper management and disposal of surplus or waste materials are not merely regulatory hurdles; they are a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 3-(pyridin-2-ylamino)propanoate, grounded in an understanding of its chemical properties and the governing regulatory frameworks. Our goal is to empower you, our fellow researchers and scientists, with the knowledge to manage this substance responsibly, ensuring the safety of your team and the integrity of our shared environment.

Understanding the Compound: Hazard Profile and Properties

Before we delve into the disposal protocol, it is crucial to understand the inherent characteristics of this compound. This understanding forms the basis for the specific handling and disposal precautions we must take.

This compound is a pyridine derivative.[1] While specific toxicological data for this exact compound is not extensively documented in all public sources, its structural components—a pyridine ring and an amino propanoate chain—suggest a need for careful handling. The Safety Data Sheet (SDS) is the primary source of hazard information. For this compound, the key hazard identified is its potential to cause serious eye damage.[2][3]

PropertyValueSource
CAS Number 55364-85-7[4]
Molecular Formula C9H12N2O2[4]
Molecular Weight 180.2 g/mol [4]
Physical Form Solid[3]
GHS Hazard Pictogram GHS05 (Corrosion)[3]
GHS Signal Word Danger[3]
Hazard Statement H318: Causes serious eye damage.[2][3]
Storage Class 11 - Combustible Solids[3]

This hazard profile, particularly the risk of serious eye damage, dictates the necessity of stringent personal protective equipment (PPE) and careful handling to avoid generating dust or splashes.

The Regulatory Landscape: Adherence to EPA Guidelines

The disposal of all laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its safe management from generation to final disposal.[6] Therefore, our disposal plan for this compound must be fully compliant with these federal regulations, as well as any applicable state and local rules.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the safe disposal of both unused, surplus this compound and contaminated labware.

Phase 1: Pre-Disposal Preparation and Personal Protective Equipment (PPE)

The foundation of safe chemical handling is adequate preparation and the use of appropriate PPE. Given the H318 hazard statement ("Causes serious eye damage"), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential.[2] A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1] Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A fully buttoned laboratory coat is required to protect against skin contact.[1]

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.[1][7]

Phase 2: Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.[8][9]

  • Designate a Waste Container: Select a clearly labeled, leak-proof container for the collection of solid this compound waste.[10][11] The container must be made of a material compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, including the full chemical name: "this compound".[8] The label should also include the relevant hazard pictogram (corrosion).

  • Incompatible Wastes: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. As a general principle, keep pyridine derivatives separate from strong oxidizing agents and strong acids.[12]

Phase 3: The Disposal Process

For Unused or Surplus Solid Material:

  • Carefully transfer the solid this compound into the designated hazardous waste container.

  • Avoid generating dust during the transfer.[13] If the material is a fine powder, this step should be performed in a chemical fume hood.

  • Once the transfer is complete, securely seal the waste container.[9]

For Contaminated Labware (e.g., weighing boats, gloves, absorbent paper):

  • Solid waste, such as contaminated gloves and absorbent materials, should be placed in a separate, clearly labeled solid hazardous waste container.[11]

  • Do not mix solid and liquid waste.[10]

  • For contaminated glassware, rinse with a suitable solvent (e.g., ethanol or isopropanol) in a chemical fume hood. The resulting liquid waste should be collected in a separate, labeled hazardous waste container for flammable liquids.

Phase 4: Waste Storage and Final Disposal
  • Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[9] This area must be under the control of laboratory personnel and inspected weekly for any signs of leakage.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[14][15] Never dispose of this compound down the drain or in the regular trash.[16]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assess Assessment cluster_waste_type Waste Type Determination cluster_solid Solid Waste Path cluster_contaminated Contaminated Labware Path cluster_final Final Steps start Identify this compound Waste assess_hazard Consult SDS (H318: Serious Eye Damage) start->assess_hazard ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazard->ppe waste_type Solid or Contaminated Labware? ppe->waste_type solid_container Use Labeled Solid Waste Container waste_type->solid_container Solid contaminated_container Use Labeled Solid Waste Container for Debris waste_type->contaminated_container Contaminated transfer_solid Carefully Transfer Solid solid_container->transfer_solid seal_container Securely Seal Container(s) transfer_solid->seal_container rinse Rinse Glassware with Solvent contaminated_container->rinse liquid_waste Collect Rinse in Labeled Liquid Waste Container rinse->liquid_waste liquid_waste->seal_container store_saa Store in Satellite Accumulation Area (SAA) seal_container->store_saa professional_disposal Arrange for Professional Disposal via EHS store_saa->professional_disposal

Sources

A Senior Application Scientist's Guide to the Safe Handling of Methyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like Methyl 3-(pyridin-2-ylamino)propanoate, a compound with significant potential in synthetic chemistry, demands a meticulous and informed approach to personal protection and laboratory protocol. This guide, grounded in established safety principles and data, provides the essential framework for its safe management in a research environment.

Understanding the Risk Profile

This compound is a solid compound. The primary and most immediate hazard identified for this compound is its potential to cause serious eye damage.[1][2] While comprehensive toxicological data is not fully available for this specific molecule, the presence of the pyridine moiety suggests a need for caution regarding skin and respiratory irritation, as these are known hazards associated with pyridine derivatives.[3][4]

Hazard StatementGHS ClassificationSource
H318: Causes serious eye damageEye Damage/Irritation, Category 1[1][2]
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2[5]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure[5]

Note: Hazard classifications for skin and respiratory irritation are based on data for the analogous compound, Ethyl 3-(pyridin-2-ylamino)propanoate, and are included here as a precautionary measure.

I. Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but a critical risk mitigation strategy. The following recommendations are based on a thorough assessment of the known and potential hazards of this compound.

Eye and Face Protection: The First Line of Defense

Mandatory:

  • Chemical Splash Goggles: These are essential to provide a complete seal around the eyes, protecting against splashes, dust, and vapors.[3][6] Standard safety glasses do not offer sufficient protection from these hazards.

  • Face Shield: When there is a heightened risk of splashes, such as during the handling of larger quantities or in reactions with the potential for vigorous evolution of gas, a face shield should be worn in addition to chemical splash goggles.[7]

The Rationale: The H318 hazard classification indicates that this compound can cause irreversible damage to the eyes.[1] Therefore, robust eye protection is non-negotiable.

Hand Protection: Selecting the Right Barrier

Recommended Gloves:

  • Nitrile or Neoprene Gloves: These materials are recommended for handling pyridine and its derivatives, offering good chemical resistance.[3][8]

  • Glove Inspection: Always inspect gloves for any signs of degradation or perforation before use.[5][9]

  • Proper Removal Technique: Avoid cross-contamination by using the proper glove removal technique (without touching the glove's outer surface with your bare hands).[9]

The Rationale: While the primary hazard is to the eyes, skin irritation is a potential risk.[5] The use of appropriate gloves minimizes the risk of dermal exposure. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.

Body Protection: Shielding from Contamination

Mandatory:

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is required to protect the skin and personal clothing from potential contamination.[3][6][10]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[6][7]

The Rationale: This provides a final barrier against accidental spills and contact with contaminated surfaces.

Respiratory Protection: A Precautionary Measure

While not typically required when handling small quantities in a well-ventilated area, respiratory protection should be considered under certain circumstances.

When to Consider a Respirator:

  • Handling large quantities: When working with significant amounts of the solid, there is an increased risk of generating airborne dust.

  • Inadequate ventilation: If work cannot be conducted within a certified chemical fume hood.

The Rationale: The potential for respiratory irritation, as indicated for the ethyl analog, suggests that inhalation of dust or aerosols should be minimized.[5] If a respirator is required, personnel must be enrolled in a respiratory protection program, which includes medical clearance and fit testing.[7][11]

II. Operational Plan: From Benchtop to Disposal

A systematic workflow is crucial for ensuring safety and maintaining the integrity of your research.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_hood Verify Chemical Fume Hood is Functioning Correctly prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_transfer->handle_reaction cleanup_quench Quench Reaction and Work-up as per Protocol handle_reaction->cleanup_quench Proceed to Cleanup cleanup_waste Segregate Waste into Labeled Containers cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Work Area cleanup_waste->cleanup_decontaminate cleanup_ppe Doff PPE and Wash Hands cleanup_decontaminate->cleanup_ppe

Caption: A typical laboratory workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure you are wearing the appropriate PPE: chemical splash goggles, a fully buttoned lab coat, and nitrile or neoprene gloves.[3][5][10]

    • Conduct all handling operations within a certified chemical fume hood to minimize inhalation exposure.[3][11]

    • Have an emergency eyewash station readily accessible.[11]

  • Handling:

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • Keep the container tightly closed when not in use to prevent contamination and potential release.[3]

    • If transferring the compound, do so carefully to avoid spills.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.[3][4]

    • Ensure the container is clearly labeled and tightly sealed.[3]

    • Store away from incompatible materials, such as strong oxidizing agents.[11]

III. Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and ensures the safety of all laboratory personnel and the environment.

Waste Disposal Decision Tree

start Waste Generated is_contaminated Is the material contaminated with This compound? start->is_contaminated is_sharp Is it a sharp? is_contaminated->is_sharp Yes regular_trash Regular Trash is_contaminated->regular_trash No is_liquid Is it a liquid? is_sharp->is_liquid No sharps_container Sharps Container is_sharp->sharps_container Yes solid_waste Solid Chemical Waste is_liquid->solid_waste No liquid_waste Liquid Chemical Waste is_liquid->liquid_waste Yes

Sources

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(pyridin-2-ylamino)propanoate
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.